Coptisine
Description
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOBCMEDLZUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-18-4 (chloride) | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10188404 | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-66-6 | |
| Record name | Coptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coptisine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Coptisine's Anti-Cancer Mechanism in Glioblastoma Multiforme: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive proliferation, diffuse infiltration, and profound resistance to conventional therapies. The quest for novel therapeutic agents has led to the investigation of natural compounds with anti-cancer properties. Coptisine, a protoberberine alkaloid derived from the traditional medicinal herb Coptis chinensis, has emerged as a promising candidate. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's anti-glioblastoma activity. We delve into its multifaceted effects on key cellular processes, including the induction of apoptosis and cell cycle arrest, and its modulation of critical oncogenic signaling pathways. This guide is intended to serve as a resource for researchers in the field, offering not only a synthesis of the current understanding but also detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.
Introduction: The Challenge of Glioblastoma and the Promise of this compound
Glioblastoma is the most common and malignant primary brain tumor in adults, with a median survival of just over a year despite aggressive treatment regimens that include surgery, radiation, and chemotherapy.[1] The inherent therapeutic resistance of GBM is attributed to its cellular heterogeneity and the presence of glioma stem-like cells (GSCs), which contribute to tumor recurrence.[2] This underscores the urgent need for innovative therapeutic strategies that can overcome these resistance mechanisms.
Natural products have historically been a rich source of anti-cancer compounds. This compound, an isoquinoline alkaloid, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. In the context of glioblastoma, preliminary studies have highlighted its potential to suppress tumor growth, suggesting that this compound may offer a novel therapeutic avenue.[1] This guide will dissect the known and putative mechanisms of action of this compound in glioblastoma, providing a scientific foundation for its further development as a therapeutic agent.
Core Mechanisms of this compound in Glioblastoma
This compound exerts its anti-cancer effects on glioblastoma cells through a multi-pronged approach, impacting cell survival, proliferation, and fundamental signaling cascades.
Induction of Apoptosis: Triggering Programmed Cell Death
A hallmark of cancer is the evasion of apoptosis. This compound has been shown to reinstate this crucial cell death program in glioblastoma cells. Studies utilizing the Coptis chinensis extract, rich in this compound, have demonstrated a significant increase in apoptosis in U251 and U87MG glioblastoma cell lines.[1] This is characterized by the externalization of phosphatidylserine, a key marker of early apoptosis, and the activation of caspase cascades.[1]
The apoptotic cascade initiated by this compound appears to involve the intrinsic, or mitochondrial, pathway. This is suggested by this compound's ability to increase the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential in other cancer cell types.[3] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, leading to the execution of apoptosis.
G2/M Cell Cycle Arrest: Halting Proliferation
Uncontrolled cell proliferation is a defining feature of glioblastoma. This compound effectively halts the glioblastoma cell cycle at the G2/M transition phase.[4] Flow cytometry analysis of this compound-treated U251 and U87MG cells reveals a significant accumulation of cells in the G2/M phase, preventing them from proceeding to mitosis and cell division.[4] This cell cycle arrest is a critical component of this compound's anti-proliferative activity.
Modulation of Key Signaling Pathways
The aberrant activation of intracellular signaling pathways is central to glioblastoma pathogenesis. This compound has been shown to interfere with several of these critical networks.
The STAT3 Signaling Pathway: A Prime Target
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a high percentage of glioblastomas and plays a pivotal role in promoting cell proliferation, survival, and invasion.[1] Research has shown that treatment with Coptis chinensis extract leads to a down-regulation of STAT3 phosphorylation in glioma cells.[1] This inhibitory effect is mediated, at least in part, by the reduction of Histone Deacetylase 3 (HDAC3) expression.[1] The inhibition of STAT3 signaling is a key mechanism by which this compound exerts its anti-tumor effects.
Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
The MAPK Pathway: An Area for Investigation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that is often dysregulated in glioblastoma, contributing to tumor progression. [3][5]While the direct effects of this compound on the MAPK pathway in glioblastoma have not been extensively studied, its known interactions with other signaling networks suggest that this pathway may also be a target. Investigating the impact of this compound on the phosphorylation status of key MAPK components, such as ERK1/2, would be a valuable next step in elucidating its complete mechanism of action.
Induction of Autophagy and Generation of Reactive Oxygen Species (ROS)
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. In some cancer types, this compound has been shown to induce autophagy, which, in concert with apoptosis, leads to cell death. [6][7]This process is often linked to the generation of reactive oxygen species (ROS). [6]Increased intracellular ROS levels can induce oxidative stress, which in turn can trigger both autophagy and apoptosis. [2][8]The interplay between this compound-induced ROS, autophagy, and apoptosis in glioblastoma presents an intriguing area for further research.
Experimental Protocols for Mechanistic Studies
To facilitate the investigation of this compound's mechanism of action in glioblastoma, this section provides detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating and are based on established methodologies.
Glioblastoma Cell Lines and Culture Conditions
The U87MG and U251MG human glioblastoma cell lines are widely used and well-characterized models for in vitro studies. [1][9][10][11]
-
U87MG: This cell line exhibits an epithelial-like morphology and is known for its rapid proliferation. [9][11]It is typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. [9]* U251MG: These cells also display rapid growth and are highly invasive. [10]They are commonly cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. [12] Both cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key signaling proteins such as STAT3, Akt, and ERK.
Workflow for Western Blot Analysis.
-
Cell Treatment and Lysis:
-
Seed U87MG or U251MG cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, etc.) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat glioblastoma cells with this compound as described above.
-
Harvest the cells, including any floating cells from the culture medium.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation:
-
Treat glioblastoma cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Quantitative Data Summary
| Experiment | Cell Lines | Treatment | Key Findings | Reference |
| Cell Proliferation | U251, U87 | Coptis chinensis (0.625-10 mg/ml) | Significant inhibition of cell proliferation in a dose- and time-dependent manner. | [1] |
| Apoptosis | U251, U87 | Coptis chinensis (0.625-2.5 mg/ml) | Dose-dependent increase in early and late apoptotic cells. | [1] |
| Cell Cycle | U251, U87 | Coptis chinensis (0.625-2.5 mg/ml) | Accumulation of cells in the G2/M phase. | [4] |
| STAT3 Signaling | U251, U87 | Coptis chinensis | Down-regulation of STAT3 phosphorylation. | [1] |
| PI3K/Akt Signaling | Bladder Cancer Cells | This compound | Repression of PI3K, Akt, and mTOR phosphorylation. | [13] |
| ROS Generation | Hepatocellular Carcinoma Cells | This compound | Increased intracellular ROS production. | [6] |
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity against glioblastoma multiforme by inducing apoptosis, causing G2/M cell cycle arrest, and inhibiting the STAT3 signaling pathway. While its effects on the PI3K/Akt and MAPK pathways in glioblastoma require more direct investigation, evidence from other cancer types strongly suggests their involvement. The protocols provided in this guide offer a framework for researchers to further elucidate the intricate molecular mechanisms of this compound.
Future research should focus on:
-
Confirming the inhibitory effects of purified this compound on the PI3K/Akt and MAPK pathways in glioblastoma cell lines and patient-derived GSCs.
-
Investigating the role of this compound-induced autophagy and its interplay with apoptosis in glioblastoma.
-
Evaluating the in vivo efficacy of this compound in orthotopic glioblastoma models.
-
Exploring synergistic combinations of this compound with standard-of-care therapies for glioblastoma.
A deeper understanding of this compound's mechanism of action will be instrumental in its development as a potential therapeutic agent for this devastating disease.
References
- U-87 MG. (n.d.). In Wikipedia.
- U87MG Cells. (n.d.). Cytion.
- Wang, J., et al. (2017). Coptis Chinensis affects the function of glioma cells through the down-regulation of phosphorylation of STAT3 by reducing HDAC3.
- U87MG Cell Line. (n.d.). Cytion.
- U-251 MG. (n.d.). ECACC.
- Westermark, B., et al. (2011). U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells.
- U-251MG (CVCL_0021). (n.d.). Cellosaurus.
- Kim, S. Y., et al. (2021). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. Food and Chemical Toxicology, 148, 111948. [Link]
- Chen, Y., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. Journal of Cellular and Molecular Medicine, 22(11), 5447-5458. [Link]
- Wang, J., et al. (2017). Coptis Chinensis affects the function of glioma cells through the down-regulation of phosphorylation of STAT3 by reducing HDAC3.
- Li, J., et al. (2022). This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays. Hereditas, 159(1), 2. [Link]
- Chen, Y., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. Journal of Cellular and Molecular Medicine, 22(11), 5447-5458. [Link]
- Singer, E., et al. (2015). Reactive oxygen species-mediated therapeutic response and resistance in glioblastoma.
- The functional role of p38 MAPK pathway in malignant brain tumors. (2022). Cellular and Molecular Neurobiology, 42(7), 2187-2201. [Link]
- Kim, E. K., et al. (2017). Identification of Autophagy-Related Prognostic Signature for Glioblastoma Standard Therapy. Frontiers in Oncology, 7, 247. [Link]
- Zhai, X., et al. (2018). COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma. Cellular Physiology and Biochemistry, 49(5), 1865-1876. [Link]
- Investigating The Role Of Chaperone-Mediated Autophagy In Glioma Stem Cells. (2022). University of Pennsylvania. [Link]
- DePeralta, D., et al. (2015). Adaptive Mitochondrial Reprogramming and Resistance to PI3K Therapy. Cancer Research, 75(24), 5261-5269. [Link]
- Lomonaco, S. L., et al. (2020). Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis.
- Zhai, X., et al. (2015). PI3K/AKT/Afadin signaling pathway contributes to pathological vascularization in glioblastomas. Oncology Reports, 34(5), 2469-2476. [Link]
- Li, J., et al. (2022). This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays. Hereditas, 159(1), 2. [Link]
- Wdowiak, K., et al. (2021). Implications of Oxidative Stress in Glioblastoma Multiforme Following Treatment with Purine Derivatives. International Journal of Molecular Sciences, 22(12), 6296. [Link]
- Oxidative Stress and Antioxidants in Glioblastoma: Mechanisms of Action, Therapeutic Effects and Future Directions. (2023). Antioxidants, 12(7), 1349. [Link]
- Musumeci, F., et al. (2024). Small Molecule Tyrosine Kinase Inhibitors (TKIs) for Glioblastoma Treatment. International Journal of Molecular Sciences, 25(2), 1055. [Link]
- Reactive oxidative species (ROS)-based nanomedicine for BBB crossing and glioma treatment: current status and future directions. (2022). Frontiers in Pharmacology, 13, 991873. [Link]
- MAPK pathway: Potential role in glioblastoma multiforme. (2022).
- Synergistic role of thymoquinone and 5-fluorouracil in U-251MG glioblastoma cell line. (2021). Journal of Cancer Research and Therapeutics, 17(5), 1146-1152. [Link]
- Singer, E., et al. (2015). Reactive oxygen species-mediated therapeutic response and resistance in glioblastoma.
Sources
- 1. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 2. DSpace [repository.upenn.edu]
- 3. The functional role of p38 MAPK pathway in malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coptis Chinensis affects the function of glioma cells through the down-regulation of phosphorylation of STAT3 by reducing HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U-87 MG - Wikipedia [en.wikipedia.org]
- 10. U251 MG Cell Line - Creative Biogene [creative-biogene.com]
- 11. biocompare.com [biocompare.com]
- 12. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
Aporphine Alkaloids as Cholinesterase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Significance of Aporphine Alkaloids in Neurodegenerative Disease Research
Alzheimer's disease (AD) presents a formidable challenge to global healthcare, characterized by a progressive decline in cognitive function.[1][2][3] A key therapeutic strategy in managing AD symptoms is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission.[4][6] In the relentless pursuit of novel and effective cholinesterase inhibitors, natural products have emerged as a promising reservoir of structurally diverse and biologically active compounds.[1] Among these, aporphine alkaloids, a class of isoquinoline alkaloids, have garnered significant attention for their potential as cholinesterase inhibitors.[1][7]
Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline core structure and are found in various plant families.[8][9] Their unique chemical architecture provides a scaffold for the development of potent and selective inhibitors of cholinesterases. This in-depth technical guide provides a comprehensive overview of aporphine alkaloids as cholinesterase inhibitors, delving into their mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neurodegenerative disease therapeutics.
The Aporphine Core: A Privileged Scaffold for Cholinesterase Inhibition
The fundamental structure of aporphine alkaloids provides a versatile template for interaction with the active sites of cholinesterases. The tetracyclic framework and the presence of a nitrogen atom are key features that contribute to their inhibitory activity.
Caption: Putative mechanisms of cholinesterase inhibition by aporphine alkaloids.
Structure-Activity Relationships (SAR): Key to Potency and Selectivity
The inhibitory potency and selectivity of aporphine alkaloids against AChE and BChE are significantly influenced by the nature and position of substituents on the tetracyclic core.
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the aromatic rings play a crucial role. For example, studies have shown that specific hydroxylation patterns can enhance inhibitory activity.
-
Nitrogen Substitution: The substituent on the nitrogen atom also impacts activity. N-methylation is a common feature in many active aporphine alkaloids. [10]* Stereochemistry: The stereochemistry at the chiral center (C6a) can influence the binding affinity and selectivity. [11] The conjugation of an N-benzylpyridinium moiety to the aporphine core has been shown to significantly enhance AChE inhibitory activity, with the (S)-enantiomers exhibiting higher potency. [11]
Quantitative Assessment of Inhibitory Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cholinesterase inhibitor. The following table summarizes the reported IC50 values for a selection of aporphine alkaloids against AChE and BChE.
| Aporphine Alkaloid | Target Enzyme | IC50 (µM) | Source |
| Epiganine B | AChE | 4.36 | [12] |
| Dehydrodicentrine | AChE | 2.98 | [12] |
| Liriodenine | AChE | <10 | [13] |
| Liriodenine | BChE | <10 | [7][13] |
| Cassythicine | AChE | <10 | [7][13] |
| Cassythicine | BChE | <10 | [7][13] |
| Laurotetanine hydrochloride | AChE | Selective inhibitor | [13] |
| Pachyconfine | BChE | Selective inhibitor | [13] |
| N-methylasimilobine | AChE | 1.5 µg/mL | [14][15] |
| (S)-2-chlorobenzylpyridinium-aporphine conjugate | AChE | 0.06 | [11] |
Experimental Protocol: The Ellman's Assay for Cholinesterase Inhibition
The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring cholinesterase activity and inhibition. [16][17][18]
Principle of the Assay
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetate. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. [4][16]The rate of color formation is directly proportional to the cholinesterase activity.
Caption: A streamlined workflow for the Ellman's cholinesterase inhibition assay.
Detailed Step-by-Step Methodology
This protocol is designed for a 96-well microplate format.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Aporphine alkaloid inhibitor (test compound)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate [4]* 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) [16]* Phosphate buffer (0.1 M, pH 8.0) [16]* Reference inhibitor (e.g., Donepezil or Galantamine) [4]* 96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm [16] 2. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0. [16]* Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. [16]* Substrate Solution (ATCI or BTCI): Prepare a stock solution (e.g., 15 mM) in deionized water. This solution should be prepared fresh daily. [4]* DTNB Solution: Prepare a stock solution (e.g., 3 mM) in phosphate buffer. [16]* Inhibitor Solutions: Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions at various concentrations to determine the IC50 value. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity. [4] 3. Assay Procedure:
-
Plate Setup: In a 96-well microplate, add the following components in triplicate:
-
Blank: Buffer only.
-
Control (100% Activity): Buffer, enzyme solution, and solvent (without inhibitor).
-
Test Wells: Buffer, enzyme solution, and inhibitor solution at various concentrations. [16]2. Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. [16]3. Initiation of Reaction: To each well (except the blank), add the substrate solution and DTNB solution. The final volume in each well should be consistent (e.g., 200 µL). [16]4. Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes). [16] 4. Data Analysis:
-
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates. [16]3. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Future Perspectives and Conclusion
Aporphine alkaloids represent a promising class of natural products with significant potential for the development of novel cholinesterase inhibitors. Their unique structural features and diverse biological activities make them attractive lead compounds for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research focusing on the synthesis of novel derivatives, comprehensive structure-activity relationship studies, and in-depth investigation of their pharmacokinetic and toxicological profiles is warranted to fully exploit their therapeutic potential. [19][20]The methodologies and insights provided in this technical guide are intended to facilitate and accelerate these research endeavors, ultimately contributing to the development of new and effective treatments for patients suffering from neurodegenerative diseases.
References
- Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical applic
- Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. Benchchem.
- Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical applic
- Aporphines and Alzheimer's Disease: Towards a Medical Approach Facing the Future. PubMed.
- An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correl
- Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16. Benchchem.
- Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity
- (PDF) Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application.
- Alkaloids from different species and respective IC50 towards AChE and...
- Aporphine alkaloids from Piper erecticaule and acetylcholinesterase inhibitory activity. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.
- Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most. Semantic Scholar.
- Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study.
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
- Aporphine. Wikipedia.
- Proaporphine and Aporphine Alkaloids with Acetylcholinesterase Inhibitory Activity from Stephania epigaea.
- Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evalu
- Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjug
- An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations.
- Cholinesterase (ChE) Test Using Ellman's Photometric Method.
- Structural modification of aporphine alkaloids.
- Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI.
- Ellman Esterase Assay Protocol. Scribd.
- An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correl
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
- Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. Bentham Science.
- (PDF) Antioxidant Properties and Effects of Aporphine Alkaloids and Their Phenanthrene Seco-Isomers on Acetylcholinesterase Activity.
- Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome. PubMed Central.
- Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors.
- Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. PubMed Central.
- The key steps for the synthesis of aporphine and oxoaporphine alkaloids...
- Plant alkaloids as drug leads for Alzheimer's disease. PubMed.
- Comparison of in vitro acetylcholinesterase (AChE)‐ and butyrylcholinesterase (BChE)‐inhibitory activities of secnidazole ester derivatives 1–30.
- Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids
- Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Form
- Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions. PubMed Central.
- Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. Semantic Scholar.
- Total Synthesis of Aporphine Alkaloids via Benzyne Chemistry: Progress Towards a Late‐Stage Enantioselective Hydrogenation and Neuroprotective Activity Evalu
- Current therapeutics for Alzheimer's disease and clinical trials. SpringerLink.
Sources
- 1. Aporphines and Alzheimer's Disease: Towards a Medical Approach Facing the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ayurvedjournal.com [ayurvedjournal.com]
- 3. Plant alkaloids as drug leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aporphine - Wikipedia [en.wikipedia.org]
- 10. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Coptisine Signaling Pathway in Lipopolysaccharide-Stimulated Macrophages
Introduction: The Inflammatory Cascade in Macrophages and the Therapeutic Promise of Coptisine
Macrophages, the sentinels of the innate immune system, are pivotal in orchestrating the initial response to pathogenic invaders. Upon encountering lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, macrophages initiate a potent inflammatory cascade. This response, while crucial for host defense, can become dysregulated and contribute to the pathophysiology of chronic inflammatory diseases. This compound, a protoberberine alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis, has garnered significant attention for its robust anti-inflammatory properties. This guide provides a comprehensive technical overview of the molecular signaling pathways modulated by this compound in LPS-stimulated macrophages, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening at multiple critical nodes within the macrophage inflammatory signaling network. The primary pathways affected include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, the PI3K/Akt survival pathway, and the NLRP3 inflammasome.
Attenuation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation, through Toll-like receptor 4 (TLR4), triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (predominantly the p65/RelA subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to potently suppress this pathway. It achieves this by inhibiting the phosphorylation and degradation of IκBα.[1][2] This, in turn, prevents the nuclear translocation of the p65 subunit, thereby reducing the expression of NF-κB target genes such as those encoding for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1][3] While this compound does not appear to affect the expression levels of TLR4 or its primary adaptor protein, MyD88, its precise upstream target within the TLR4 signalosome remains an active area of investigation.[3]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Cascade
The MAPK family, comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling axis activated by LPS in macrophages. These kinases regulate the expression of inflammatory mediators at both the transcriptional and post-transcriptional levels.
This compound has been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 and JNK in LPS-stimulated macrophages.[2] The effect on ERK phosphorylation appears to be less consistent across studies.[2] By dampening the p38 and JNK pathways, this compound further contributes to the reduction in pro-inflammatory cytokine production.
Suppression of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and is also implicated in the inflammatory response. In LPS-stimulated macrophages, the activation of this pathway can contribute to the production of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of Akt, suggesting an inhibitory effect on the PI3K/Akt pathway.[1] This action may contribute to its overall anti-inflammatory profile.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines. This compound has been found to be a potent inhibitor of NLRP3 inflammasome activation.[4][5] It achieves this through a dual mechanism:
-
Inhibition of the Priming Step: this compound's suppression of the NF-κB pathway leads to decreased expression of NLRP3 and pro-IL-1β, which are necessary prerequisites for inflammasome activation.[4]
-
Inhibition of the Activation Step: this compound directly inhibits the enzymatic activity of caspase-1 and prevents the assembly of the NLRP3 inflammasome complex.[4]
This multifaceted inhibition of the NLRP3 inflammasome is a key component of this compound's anti-inflammatory action, particularly in the context of diseases where IL-1β plays a significant pathogenic role.[4]
Experimental Protocols for Investigating this compound's Effects
To rigorously investigate the effects of this compound on macrophage signaling, a combination of molecular and cellular biology techniques is essential. The following protocols are provided as a guide for researchers.
Experimental Workflow Overview
Western Blot Analysis of Key Signaling Proteins
This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.
a. Cell Lysis and Protein Quantification:
-
Culture RAW 264.7 macrophages to 80-90% confluency in 6-well plates.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate cells with 1 µg/mL of LPS for the appropriate time (e.g., 15-60 minutes for phosphorylation events).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 7.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 1: Recommended Validated Antibodies for Western Blotting
| Target Protein | Supplier | Catalog # | Recommended Dilution |
| Phospho-NF-κB p65 (Ser536) | Cell Signaling Technology | #3033 | 1:1000 |
| NF-κB p65 | Cell Signaling Technology | #8242 | 1:1000 |
| Phospho-IκBα (Ser32) | Cell Signaling Technology | #2859 | 1:1000 |
| IκBα | Cell Signaling Technology | #4812 | 1:1000 |
| Phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | #4511 | 1:1000 |
| p38 MAPK | Cell Signaling Technology | #8690 | 1:1000 |
| Phospho-JNK (Thr183/Tyr185) | Cell Signaling Technology | #4668 | 1:1000 |
| JNK | Cell Signaling Technology | #9252 | 1:1000 |
| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |
| ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:2000 |
| Akt | Cell Signaling Technology | #4691 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology | #4970 | 1:1000 |
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol allows for the quantification of mRNA levels of key inflammatory genes.
a. RNA Extraction and cDNA Synthesis:
-
Treat RAW 264.7 cells as described in the Western blot protocol (adjust LPS stimulation time to 4-6 hours for optimal mRNA expression).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., β-actin).
Table 2: Validated qPCR Primer Sequences for Mouse Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |
| IL-1β | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG |
| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC |
| β-actin | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC |
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
ELISA is used to quantify the amount of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Culture and treat RAW 264.7 cells in a 24-well plate as previously described (LPS stimulation time of 12-24 hours is recommended).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits (e.g., from R&D Systems, Invitrogen, or BioLegend) according to the manufacturer's protocol.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This technique provides a visual and quantifiable measure of NF-κB activation.
-
Seed RAW 264.7 cells on glass coverslips in a 12-well plate and allow them to adhere.
-
Treat the cells with this compound and LPS as described previously (LPS stimulation for 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 (e.g., Cell Signaling Technology #8242) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 using image analysis software (e.g., ImageJ).
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways in LPS-stimulated macrophages underscores its therapeutic potential for a range of inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of action of this compound and similar natural products.
Future research should focus on identifying the direct molecular targets of this compound within the upstream TLR4 signaling cascade. Investigating whether this compound interferes with TLR4 dimerization or the recruitment of adaptor proteins like MyD88 and TRIF will provide a more complete understanding of its mechanism of action. Furthermore, transitioning these in vitro findings to in vivo models of inflammatory disease will be crucial in validating the therapeutic efficacy of this compound.
References
- Chen, H. B., et al. (2017).
- Li, C., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7946-7960. [Link]
- Luo, X., et al. (2024). This compound ameliorates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome. Journal of Ethnopharmacology, 335, 118680. [Link]
- Spandidos Publications. (n.d.). Table SI. Sequences of primers (mouse) used for RT-qPCR.
- Wu, J. S., et al. (2016). This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells. European Journal of Pharmacology, 780, 106-114. [Link]
- Wu, J., et al. (2019). This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1. Pharmacological Research, 147, 104348. [Link]
Sources
- 1. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 2. ijbs.com [ijbs.com]
- 3. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine as a Multifaceted Neuroprotective Agent in Alzheimer's Disease: A Technical Guide for Researchers
Introduction: The Imperative for Novel Therapeutic Strategies in Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge to modern healthcare, characterized by a progressive decline in cognitive function and the accumulation of neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] The complexity of AD pathogenesis, involving cholinergic dysfunction, amyloidogenic processing, neuroinflammation, and oxidative stress, has rendered single-target therapeutic approaches largely symptomatic and with limited efficacy.[1] This has spurred the investigation of multi-target natural compounds, among which coptisine, a bioactive isoquinoline alkaloid derived from Coptis chinensis, has emerged as a promising candidate with significant neuroprotective potential.[1][2][3] This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of this compound in preclinical models of AD, with a focus on its mechanisms of action, supporting experimental data, and detailed protocols for its investigation.
A Multi-Pronged Assault on Alzheimer's Pathology: this compound's Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-target approach, concurrently addressing several key pathological cascades implicated in AD. This multifaceted activity positions this compound as a compelling therapeutic candidate for a complex neurodegenerative disorder.
Attenuation of Amyloidogenic Pathways and Aβ Aggregation
A central tenet of AD pathogenesis is the "amyloid cascade hypothesis," which posits that the accumulation of Aβ peptides is a primary event driving neurodegeneration. This compound has been shown to interfere with this cascade at multiple levels.
Inhibition of Aβ Production: In silico molecular docking studies suggest that this compound can inhibit the enzymatic activity of both β-secretase (BACE1) and γ-secretase, the two key enzymes responsible for the sequential cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[2][3] While specific IC50 values for this compound against these secretases from in vitro enzymatic assays are not yet widely reported, cellular studies corroborate this inhibitory potential. By targeting these enzymes, this compound can theoretically reduce the overall production of Aβ, thereby mitigating downstream toxicity.
Interference with Aβ Aggregation: Beyond inhibiting its production, this compound may also directly interfere with the aggregation of Aβ monomers into toxic oligomers and fibrils. This is a critical therapeutic target, as soluble Aβ oligomers are considered the most neurotoxic species.
Experimental Workflow: Assessing this compound's Impact on Aβ Aggregation
Caption: Workflow for the Thioflavin T (ThT) assay to monitor Aβ aggregation.
Modulation of Cholinergic Neurotransmission
The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). Enhancing cholinergic signaling is a key strategy for symptomatic treatment. This compound has demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.
Table 1: Inhibitory Activity of this compound against Key Enzymes
| Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | 4.34 | - | - | [4] |
| Indoleamine 2,3-dioxygenase (IDO) | 6.3 | 5.8 | Uncompetitive | [5] |
This inhibition of AChE by this compound leads to increased levels of ACh in the synapse, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[3]
Amelioration of Tau Hyperphosphorylation
The formation of NFTs from hyperphosphorylated tau is another pathological hallmark of AD. In silico studies suggest that this compound can inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), a key kinase implicated in the hyperphosphorylation of tau.[2] While direct enzymatic inhibition data is still emerging, the potential of this compound to modulate tau pathology adds another dimension to its neuroprotective profile.
Signaling Pathway: this compound's Putative Role in Tau Phosphorylation
Caption: this compound's potential inhibition of GSK3β to reduce tau hyperphosphorylation.
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are critical components of the vicious cycle of neurodegeneration in AD. This compound exhibits potent anti-inflammatory and antioxidant properties.
Anti-inflammatory Action: this compound has been shown to suppress the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[5] It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[6][7] Furthermore, this compound is an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the kynurenine pathway, which is implicated in neuroinflammation and AD pathogenesis.[5]
Antioxidant Activity: this compound has demonstrated the ability to scavenge reactive oxygen species (ROS) and enhance the cellular antioxidant defense system.[8] It can downregulate the expression of thioredoxin-interacting protein (TXNIP), which in turn strengthens the thioredoxin system's capacity to combat oxidative stress. There is also evidence to suggest that this compound may activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Signaling Pathway: this compound's Anti-inflammatory and Antioxidant Mechanisms
Caption: this compound's dual action on NF-κB and Nrf2 pathways.
Experimental Protocols for Investigating this compound's Efficacy
To facilitate further research into the neuroprotective effects of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of an inhibitor.
Materials:
-
Aβ1-42 peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ1-42 Preparation:
-
Dissolve lyophilized Aβ1-42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
Prior to use, dissolve the peptide film in DMSO to a stock concentration of 1 mM and then dilute to the desired working concentration in PBS.
-
-
Reaction Setup:
-
In a 96-well plate, add Aβ1-42 to a final concentration of 10 µM in PBS.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Add ThT to a final concentration of 10 µM.
-
The final reaction volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours using a microplate reader with excitation at ~440 nm and emission at ~482 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Analyze the aggregation kinetics by determining the lag time, maximum fluorescence intensity, and apparent rate constant of fibril formation.
-
Protocol 2: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition
Principle: This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is quantified spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI (14 mM) in deionized water (prepare fresh daily).
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of varying concentrations of this compound (or vehicle control).
-
Add 10 µL of AChE solution to initiate the pre-incubation (incubate for 15 minutes at 25°C).
-
Start the reaction by adding 10 µL of ATCI solution to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target neuroprotective agent for Alzheimer's disease. Its ability to concurrently modulate amyloidogenic pathways, enhance cholinergic neurotransmission, and combat neuroinflammation and oxidative stress underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of action of this compound and to evaluate its efficacy in various preclinical models of AD.
Future research should focus on obtaining robust in vivo data to validate the promising in vitro and in silico findings. Pharmacokinetic and pharmacodynamic studies will be crucial to determine the bioavailability of this compound in the central nervous system. Furthermore, a deeper investigation into its effects on tau pathology, including the identification of specific tau kinases it may inhibit and the corresponding IC50 values, will provide a more complete picture of its neuroprotective capabilities. Ultimately, continued rigorous scientific inquiry will be essential to translate the therapeutic promise of this compound into a viable clinical strategy for the treatment of Alzheimer's disease.
References
- This compound reverses Alzheimer's disease by targeting cholinergic and amyloidogenic p
- In silico decoding strategic pathways inhibition by this compound for halting Alzheimer's pathology: a mechanistic insight. (URL: [Link])
- The IDO inhibitor this compound ameliorates cognitive impairment in a mouse model of Alzheimer's disease. (URL: [Link])
- This compound reverses Alzheimer's disease by targeting cholinergic and amyloidogenic p
- Neuroprotective Activity of this compound from Coptis chinensis (Franch). (URL: [Link])
- Anti-Alzheimer and Antioxidant Activities of Coptidis Rhizoma Alkaloids. (URL: [Link])
- Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in … (URL: [Link])
- Neuroprotective Activity of this compound from Coptis chinensis (Franch). (URL: [Link])
- Neuroprotective Activity of this compound from Coptis chinensis (Franch). (URL: [Link])
- Neuroprotective Effect of Coptis chinensis in MPP+ and MPTP-Induced Parkinson's Disease Models. (URL: [Link])
- Anti-Alzheimer and antioxidant activities of Coptidis Rhizoma alkaloids. (URL: [Link])
- Neuroprotective Effect of Coptis chinensis in MPP[Formula: see text] and MPTP-Induced Parkinson's Disease Models. (URL: [Link])
- Characterization of the anti-AChE potential and alkaloids in Rhizoma Coptidis from different Coptis species combined with spectrum-effect relationship and molecular docking. (URL: [Link])
- Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling p
- Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. (URL: [Link])
- Natural antioxidants that act against Alzheimer's disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action. (URL: [Link])
- This compound. (URL: [Link])
- Reinforcing Nrf2 Signaling: Help in the Alzheimer's Disease Context. (URL: [Link])
- Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease. (URL: [Link])
- Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease. (URL: [Link])
- The Pivotal Role of NF-kB in the Pathogenesis and Therapeutics of Alzheimer's Disease. (URL: [Link])
- Selective Inhibition of Vascular Smooth Muscle Cell Proliferation by this compound Isolated From Coptis Rhizoma, One of the Crude Drugs Composing Kampo Medicines Unsei-in. (URL: [Link])
- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. (URL: [Link])
- Inhibition of type A monoamine oxidase by this compound in mouse brain. (URL: [Link])
- Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life. (URL: [Link])
- BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. (URL: [Link])
- Selective inhibition of Alzheimer disease-like tau aggreg
- BACE1 inhibitory activity (IC 50 (BACE1) ) of active endophytic extracts. (URL: [Link])
- The selected potential allosteric inhibitors of BACE1 with reported... (URL: [Link])
Sources
- 1. plu.mx [plu.mx]
- 2. In silico decoding strategic pathways inhibition by this compound for halting Alzheimer's pathology: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The IDO inhibitor this compound ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Intricacies of Coptisine: A Technical Guide to its Pharmacokinetics and Bioavailability in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the pharmacokinetic profile and bioavailability of coptisine, a protoberberine alkaloid with significant therapeutic potential, in commonly used rodent models. As drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is paramount to translating its in vitro bioactivity into in vivo efficacy. This document synthesizes current research to offer field-proven insights and detailed methodologies for the preclinical assessment of this compound.
Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of this compound
This compound, a primary bioactive constituent isolated from medicinal plants such as Coptis chinensis, has garnered considerable attention for its diverse pharmacological effects, including anti-inflammatory, neuroprotective, and cardioprotective properties[1]. However, the clinical translation of this compound is significantly hampered by its challenging pharmacokinetic properties, most notably its low oral bioavailability[2][3][4]. This guide delves into the underlying mechanisms governing its disposition in rodent models, providing a critical knowledge base for researchers aiming to overcome these hurdles.
A consistent finding across multiple studies is the poor oral absorption and rapid elimination of this compound[3][4]. This necessitates a thorough investigation of its metabolic pathways and the influence of transporters to devise strategies for enhancing its systemic exposure and therapeutic efficacy.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile of this compound
The journey of this compound through the body is characterized by rapid metabolism and extensive distribution. Understanding each phase of this process is crucial for designing effective preclinical studies.
Absorption and Bioavailability
Oral bioavailability of this compound in rats is consistently reported to be low, ranging from 0.52% to 8.9%[1][2][5]. This poor absorption is a major limiting factor for its therapeutic application. Studies utilizing Caco-2 cell monolayers, an in vitro model of human intestinal absorption, suggest that this compound is a completely absorbed compound, but its permeability is affected by efflux mechanisms[6].
Several factors contribute to this low bioavailability:
-
P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for P-gp, a major efflux transporter in the intestines, which actively pumps the compound back into the intestinal lumen, thereby limiting its systemic absorption[7].
-
First-Pass Metabolism: this compound undergoes significant metabolism in the intestine and liver before it can reach systemic circulation[3][8].
-
Gut Microbiota Transformation: The gut microbiota can metabolize this compound, further reducing the amount of parent compound available for absorption[9].
Distribution
Following administration, this compound distributes to various tissues. In rats, after oral administration, this compound has been detected in all analyzed samples, albeit at low concentrations[1]. Animal experiments have shown that this compound is primarily distributed to the liver, followed by the lungs[10].
Interestingly, after intravenous administration, this compound has been shown to quickly cross the blood-brain barrier, accumulating at higher concentrations in different brain regions and being slowly eliminated from there[2][5]. This suggests its potential for treating central nervous system disorders.
Metabolism
This compound is extensively metabolized in vivo. The primary site of metabolism is considered to be the liver, although intestinal metabolism also plays a significant role[3][4][8]. In rats, seventeen metabolites of this compound have been identified, including eleven unconjugated metabolites and six glucuronide and sulfate conjugates[2][3][5]. The main metabolic pathways include:
The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2, CYP2D6, and CYP3A4, is involved in the oxidative metabolism of this compound[11][12]. Additionally, UDP-glucuronosyltransferases (UGTs) play a role in its conjugation[13]. In vitro studies using human liver microsomes have shown that this compound can inhibit the metabolism of other drugs, suggesting a potential for drug-drug interactions[12].
Excretion
The primary route of excretion for this compound and its metabolites is through feces[4][8]. A significant portion of orally administered this compound is expelled in its original form in the feces due to poor absorption[3][4]. Metabolites formed in the liver are excreted into the bile and subsequently eliminated in the feces. Urinary excretion also contributes to the elimination of this compound and its metabolites[5].
Quantitative Pharmacokinetic Parameters of this compound in Rats
The following tables summarize key pharmacokinetic parameters of this compound in rats from various studies. These values provide a quantitative basis for understanding its disposition and for designing future preclinical investigations.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | Absolute Bioavailability (%) | Reference |
| 30 | 44.15 | - | 63.24 | 1.87 | [1] |
| 50 | - | 0.58 ± 0.12 | - | 8.9 | [2][5][14] |
| 75 | - | - | 87.97 | 0.52 | [1] |
| 150 | 66.89 | - | - | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Dose (mg/kg) | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |
| 10 | 0.71 | 7.68 ± 1.82 | - | [2][5][14] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Half-life; CL: Clearance; Vd: Volume of distribution.
Experimental Protocols for Pharmacokinetic Studies of this compound in Rodents
This section outlines a standard workflow for conducting a pharmacokinetic study of this compound in a rat model.
Experimental Workflow Diagram
Caption: Standard workflow for a rodent pharmacokinetic study of this compound.
Step-by-Step Methodology
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Drug Formulation and Administration:
-
For oral administration, this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). Doses typically range from 30 to 150 mg/kg[1].
-
For intravenous administration, this compound should be dissolved in a sterile vehicle suitable for injection, such as saline. A common dose is 10 mg/kg[2][5].
-
-
Blood Sample Collection:
-
Following drug administration, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Tissue Sample Collection (for distribution studies):
-
At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, heart, lung, spleen, brain) are harvested, weighed, and stored at -80°C.
-
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. An organic solvent like acetonitrile is added to the plasma sample, vortexed, and centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Tissues: Tissues are homogenized in saline. The homogenate is then subjected to a similar protein precipitation or liquid-liquid extraction procedure.
-
-
Bioanalytical Method (LC-MS/MS):
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound in biological matrices[1][2][5].
-
This involves chromatographic separation on a suitable column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Metabolic Pathways and Influencing Factors
The metabolic fate of this compound is a key determinant of its overall pharmacokinetic profile. Understanding these pathways and the factors that influence them is critical for predicting potential drug interactions and developing strategies to improve bioavailability.
This compound Metabolic Transformation Diagram
Caption: Metabolic fate and transport of this compound in the body.
Key Influencing Factors
-
Drug Transporters: As mentioned, P-gp plays a crucial role in limiting the absorption of this compound. Co-administration with P-gp inhibitors could be a viable strategy to enhance its bioavailability.
-
Metabolizing Enzymes: The activity of CYP and UGT enzymes can significantly impact the clearance of this compound. Co-administration of drugs that inhibit or induce these enzymes could lead to clinically relevant drug-drug interactions[13][15]. For instance, this compound has been shown to down-regulate the expression of CYP1A2, CYP2C11, and CYP3A1 in the liver of rats[15].
-
Gut Microbiota: The composition and activity of the gut microbiome can influence the metabolism of this compound before it is absorbed[9].
-
Formulation: Novel drug delivery systems, such as nanocarriers and cyclodextrin-based inclusion complexes, are being explored to improve the solubility and bioavailability of this compound[4][8].
Conclusion and Future Directions
The pharmacokinetic profile of this compound in rodent models is characterized by low oral bioavailability and rapid elimination, primarily due to extensive first-pass metabolism and P-gp mediated efflux. Despite these challenges, its ability to cross the blood-brain barrier highlights its therapeutic potential for neurological disorders.
Future research should focus on:
-
Developing and evaluating novel formulations to enhance the oral bioavailability of this compound.
-
Investigating potential drug-drug interactions by further characterizing the effects of this compound on drug-metabolizing enzymes and transporters.
-
Elucidating the role of gut microbiota in the metabolism and absorption of this compound to potentially modulate its pharmacokinetic profile.
-
Conducting pharmacokinetic-pharmacodynamic (PK/PD) modeling to establish a clearer relationship between systemic exposure and therapeutic effects.
A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to design more effective preclinical studies and ultimately unlock the full therapeutic potential of this compound.
References
- Su, C., et al. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats. Biological and Pharmaceutical Bulletin, 38(10), 1768-1778.
- Su, C., et al. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats. PubMed.
- Li, M., et al. (2017). Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry. Biomedical Chromatography, 31(7).
- Su, C., et al. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats. ResearchGate.
- Wang, Y., et al. (2023). This compound modulates the pharmacokinetics of florfenicol by targeting CYP1A2, CYP2C11 and CYP3A1 in the liver and P-gp in the jejunum of rats: a pilot study. Xenobiotica, 53(1), 59-67.
- Su, C., et al. (2015). Pharmacokinetics and metabolism of this compound of traditional. Biological and Pharmaceutical Bulletin.
- Lv, X., et al. (2022). Organic cation transporter 1 and cytochrome P450s play crucial roles in this compound- and worenine-induced hepatotoxicity. Acta Pharmaceutica Sinica B, 12(9), 3628-3641.
- Wu, J., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7946-7960.
- Yu, S., et al. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. The American Journal of Chinese Medicine, 51(8), 2121-2156.
- Wang, L., et al. (2018). [In vitro and In vivo effects of six Coptidis alkaloids on liver microsomes UGTs and UGT1A1 activities in rats and mice]. Zhongguo Zhong Yao Za Zhi, 43(16), 3357-3363.
- Yu, S., et al. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. The American Journal of Chinese Medicine.
- Su, C., et al. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats. Osaka University.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 72322, this compound.
- Wang, G. J., et al. (2007). [Metabolism, transformation and distribution of Coptis chinensis total alkaloids in rat]. Yao Xue Xue Bao, 42(1), 73-79.
- Li, M., et al. (2015). [Tissue Distribution of Alkaloids from Coptidis Rhizoma in Rats Determined by UPLC-MS]. Zhong Yao Cai, 38(11), 2358-2362.
- Zhang, Y., et al. (2021). Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect. Frontiers in Pharmacology, 12, 648393.
- Taylor & Francis Online. (n.d.). This compound – Knowledge and References.
- Ma, B., et al. (2015). Poor permeability and absorption affect the activity of four alkaloids from Coptis. Experimental and Therapeutic Medicine, 10(4), 1590-1596.
- Guo, Y., et al. (2014). Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes. Evidence-Based Complementary and Alternative Medicine, 2014, 260352.
Sources
- 1. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 6. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. Frontiers | Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect [frontiersin.org]
- 10. [Metabolism, transformation and distribution of Coptis chinensis total alkaloids in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic cation transporter 1 and cytochrome P450s play crucial roles in this compound- and worenine-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [In vitro and In vivo effects of six Coptidis alkaloids on liver microsomes UGTs and UGT1A1 activities in rats and mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Aqueous Solubility and Stability of Coptisine
Foreword
Coptisine, a protoberberine isoquinoline alkaloid, is a compound of significant scientific interest, primarily extracted from plants of the Coptis genus.[1] Renowned for its broad spectrum of pharmacological activities, its journey from a traditional herbal medicine constituent to a potential modern therapeutic agent is a subject of intensive research.[2] However, the transition from bench to bedside is critically dependent on a thorough understanding of its fundamental physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive grasp of this compound's behavior in aqueous environments is paramount for developing robust analytical methods, designing stable formulations, and ensuring reproducible experimental outcomes.
This technical guide provides a deep dive into the aqueous solubility and stability of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms behind its physicochemical characteristics and furnishes detailed, field-proven protocols for their evaluation. It is designed not merely as an informational resource, but as a practical manual to empower scientists in their research and development endeavors.
The Physicochemical Landscape of this compound
This compound possesses a rigid, planar pentacyclic structure featuring a quaternary ammonium cation. This permanent positive charge is a defining feature, profoundly influencing its interaction with aqueous media and its overall stability profile. The molecule also contains two methylenedioxy groups, which are susceptible to certain degradation pathways.
Chemical Structure
Caption: Chemical structure of the this compound cation.
Aqueous Solubility of this compound
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This compound is consistently described as having low aqueous solubility.
Qualitative and Semi-Quantitative Solubility
This compound's solubility is a function of the solvent system and the counter-ion present. The inherent poor aqueous solubility is a known challenge in its development.[3]
Table 1: Summary of this compound Solubility
| Solvent/System | Solubility Description | Remarks | Source(s) |
| Water | Very slightly soluble, Very sparingly soluble | General qualitative assessment. | [3][4] |
| Ethanol | Slightly soluble | [3] | |
| PBS (pH 7.2) | Insoluble | Indicates very poor solubility at physiological pH. | [5] |
| Alkaline Solutions | Soluble | The neutral or pseudo-base form may have different solubility characteristics. | [3][4] |
| DMSO | Soluble (7.94 - ≥17.8 mg/mL) | Often requires warming and sonication. DMSO is hygroscopic, and water absorption can cause precipitation. | [6][7] |
| This compound Sulfate | Insoluble in water and alcohol | This is counterintuitive as salt forms are typically more soluble. It may refer to solubility at a specific pH or highlight the overall low solubility profile. | [4][7] |
| This compound Chloride | Poorly soluble | No specific quantitative data found, but generally low aqueous solubility is expected. | [4] |
The observation that diluting a DMSO stock solution of this compound into an aqueous buffer can lead to precipitation underscores its low thermodynamic solubility in aqueous systems.[6] This phenomenon, known as "crashing out," is a common challenge for poorly soluble compounds and necessitates careful formulation strategies.
Factors Influencing Aqueous Solubility
As a quaternary ammonium compound, this compound carries a permanent positive charge and does not have a pKa in the traditional sense for protonation/deprotonation of the core ring structure. However, its solubility can still be influenced by pH due to interactions with hydroxide ions at high pH to form a pseudo-base, which may have different solubility characteristics. Its solubility in alkaline solutions suggests such a transformation.[3][4] A comprehensive pH-solubility profile is essential for formulation development, particularly for oral and parenteral dosage forms.
The formation of salts, such as this compound sulfate or chloride, is a common strategy to enhance the aqueous solubility of ionizable compounds.[7] While the sulfate salt is noted to enhance water solubility compared to the parent alkaloid, quantitative data remains elusive and some sources even describe it as insoluble.[4][7] This highlights the need for empirical determination of the solubility of different salt forms.
The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This is a key consideration for manufacturing processes and for understanding potential precipitation upon cooling.
Experimental Protocol: Determining the pH-Solubility Profile
A robust understanding of this compound's solubility requires empirical determination across a range of pH values. The shake-flask method is the gold standard for this purpose.
Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous buffers ranging from pH 2 to 10.
Materials:
-
This compound (or a salt thereof)
-
Buffer solutions (e.g., phosphate, citrate, borate) covering the desired pH range
-
HPLC-UV system with a validated quantitative method for this compound
-
Orbital shaker with temperature control
-
pH meter
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., at pH 2, 4, 6, 7.4, 8, 10) of a consistent ionic strength.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess should be sufficient to ensure that a saturated solution is formed and solid material remains visible.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples as necessary and analyze the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH to generate the pH-solubility profile.
Caption: Workflow for determining the pH-solubility profile of this compound.
Stability of this compound in Aqueous Solutions
The chemical stability of this compound is a critical quality attribute that can impact its safety, efficacy, and shelf-life. As a protoberberine alkaloid, it is susceptible to several degradation pathways, particularly in aqueous solution.
Key Factors Influencing Stability
-
Light (Photostability): this compound contains chromophores that absorb UV-visible light, making it susceptible to photodegradation.[6] Exposure to light, especially UV radiation, is a primary degradation pathway, likely involving the formation of reactive oxygen species (ROS) that can lead to structural modifications such as the opening of the methylenedioxy ring.[6] A change in color of a this compound solution, often to yellow or brown, is a visual indicator of potential degradation.[6]
-
pH: this compound is reported to be generally stable to hydrolysis under neutral conditions.[6] However, forced degradation can occur under harsh acidic or basic conditions. A comprehensive pH-rate profile, which plots the degradation rate constant against pH, is essential to identify the pH of maximum stability, a crucial parameter for liquid formulation development.
-
Oxidation: The molecular structure of this compound is susceptible to oxidation. The presence of oxidizing agents, including atmospheric oxygen and ROS, can lead to the formation of degradation products.[6] Handling under an inert atmosphere is recommended for long-term storage of solutions.[6]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation studies are important for determining appropriate storage conditions and for understanding the stability of the molecule during heat-involved manufacturing processes.
Degradation Pathways and Products
-
In Vivo Metabolism: Studies in rats have identified numerous metabolites of this compound, formed through pathways such as hydroxylation, hydrogenation, demethylation, and dehydrogenation, as well as conjugation with glucuronic acid and sulfate.[8] These metabolic transformations provide a roadmap for potential degradation products that could arise from oxidative and hydrolytic stress conditions.
-
Photodegradation: As mentioned, photodegradation may involve the opening of the methylenedioxy ring.
-
Hydrolysis: Under forced acidic or basic conditions, hydrolysis of certain bonds may occur, although this compound lacks highly labile functional groups like esters or amides in its core structure.
The identification of these degradation products is crucial and is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The MS/MS fragmentation pattern of the parent this compound molecule is key to elucidating the structures of its degradation products.[9]
Quantitative Stability Data: A Comparative Perspective
Direct kinetic data for this compound degradation is sparse. However, data from the structurally similar protoberberine alkaloid, berberine, can provide valuable, albeit qualitative, insights.
Table 2: Representative Photodegradation Data for Berberine Hydrochloride
| Condition | Parameter | Value |
| Simulated Sunlight (Pure Water, near-neutral pH) | Degradation Kinetics | Pseudo-first-order |
| Simulated Sunlight (Pure Water, near-neutral pH) | Half-life | Approximately 30 hours |
| UV Light (250 ppm aqueous solution with photocatalyst) | % Degradation (60 min) | ~97.6% |
| Note: This data is for Berberine Hydrochloride and should be used as a general guide. Actual degradation rates for this compound may vary.[6] |
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to establish the intrinsic stability of this compound, identify potential degradation products, and develop a stability-indicating analytical method.[6]
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound Sulfate (or other salt)
-
HPLC-grade Methanol or DMSO
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector and ideally coupled to a mass spectrometer (LC-MS/MS)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[6] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[6]
-
Thermal Degradation (Solution): Heat a solution of this compound at 60°C for 24 hours.[6]
-
Thermal Degradation (Solid): Place solid this compound powder in an oven at 105°C for 24 hours.[6]
-
Photodegradation: Expose a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA/MS method.
-
Data Evaluation:
-
Assess the percentage of degradation of this compound in each condition.
-
Check for the formation of new peaks (degradation products).
-
Use the PDA detector to check for peak purity of the parent this compound peak.
-
Use the MS/MS data to propose structures for the observed degradation products.
-
Caption: Workflow for a forced degradation study of this compound.
Analytical Methodologies
A robust, validated analytical method is the cornerstone of any solubility and stability study. For a chromophoric molecule like this compound, reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the workhorse technique.
Stability-Indicating HPLC Method
A stability-indicating method is a validated quantitative analytical procedure that can detect changes in a quality attribute of the drug substance and drug product during storage. The method must be able to separate the intact API from its degradation products and any process impurities.
Starting Point for Method Development:
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size is a common starting point.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelengths of this compound (e.g., ~265 nm and ~345 nm).[6]
-
Column Temperature: 30°C.
The development of this method must be confirmed using the samples generated during the forced degradation study to ensure specificity.
Conclusion and Recommendations
This compound is a promising natural product with a challenging physicochemical profile, characterized by low aqueous solubility and susceptibility to photodegradation and oxidation. This guide has synthesized the available technical information and provided a framework of robust experimental protocols for its characterization.
Key Recommendations for Researchers:
-
Empirical Data is Crucial: Given the scarcity of quantitative public data, it is imperative to empirically determine the pH-solubility and pH-stability profiles for the specific salt form of this compound being used.
-
Conduct Comprehensive Forced Degradation: A thorough forced degradation study should be performed early in the development process to understand degradation pathways and to facilitate the development of a truly stability-indicating analytical method.
-
Protect from Light and Oxygen: All solutions of this compound should be protected from light, and for long-term storage, consideration should be given to handling under an inert atmosphere and storing at low temperatures (-20°C to -80°C).[6]
-
Utilize LC-MS for Identification: LC-MS/MS is an indispensable tool for the structural elucidation of unknown degradation products and should be employed to characterize the peaks observed in stability studies.
By adhering to these principles and employing the methodologies outlined herein, researchers can navigate the challenges associated with this compound's aqueous behavior, ensuring the integrity of their research and paving the way for its successful development.
References
- ChemBK. Coptisin. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 72322, this compound. [Link]
- Wikipedia. This compound. [Link]
- Mead, R. N., et al. Quantum yield for cetirizine photodegradation in deionized water.
- Hindawi. UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch. [Link]
- Hu, Y., et al. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine. [Link]
- MDPI. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. [Link]
- Moore, D. E. Standardization of Kinetic Studies of Photodegradation Reactions.
- PubMed.
- International Journal of Pharmaceutical Research & Allied Sciences. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]
- ResearchGate. MS/MS spectrum (A)
- Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
- Spandidos Publications.
- ResearchGate. pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... [Link]
- ResearchGate. Analysis of alkaloids in Coptis chinensis Franch by accelerated solvent extraction combined with ultra performance liquid chromatographic analysis with photodiode array and tandem mass spectrometry detections. [Link]
- ChemRxiv. pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]
- Journal of Pharmaceutical and Biomedical Sciences.
- ResearchGate.
- PubMed. UPLC-QTOF/MS analysis of alkaloids in traditional processed Coptis chinensis franch. [Link]
- PubMed.
- ResearchGate.
- PubMed.
- PubMed. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. [Link]
- ResearchGate.
- MDPI. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]
- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
- MDPI.
- Korea Science. Quantitative and Qualitative Analysis of Alkaloids in Coptis chinensis (Coptidis Rhizoma) by LC-DAD and LC-ESI/MS. [Link]
- Royal Society of Chemistry. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. [Link]
- Science.gov. forced degradation products: Topics by Science.gov. [Link]
- ChemRxiv. pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]
- Vascular and Endovascular Review. Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS)
- The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
- MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
- ResearchGate.
- ChemRxiv. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of. [Link]
- PubMed. Optimal pH 8.5 to 9 for the hydrolysis of vixotrigine and other basic substrates of carboxylesterase-1 in human liver microsomes. [Link]
- PubMed. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 1198398-71-8: this compound Sulfate | CymitQuimica [cymitquimica.com]
- 8. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Coptisine: A Natural Alkaloid for Targeted Inhibition of the NLRP3 Inflammasome
An In-Depth Technical Guide for Researchers
Abstract
Chronic inflammation is a significant underlying factor in a multitude of debilitating human diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical driver of innate immunity and sterile inflammation, making it a highly sought-after therapeutic target.[1][2][3] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in conditions ranging from gout and type 2 diabetes to neurodegenerative diseases like Alzheimer's.[4] This guide provides a detailed technical overview of coptisine, an isoquinoline alkaloid derived from the medicinal plant Coptis chinensis[5][6], as a potent inhibitor of the NLRP3 inflammasome. We will explore the molecular mechanisms of NLRP3 activation, delineate the multi-faceted inhibitory actions of this compound, and provide validated, step-by-step experimental protocols for researchers to investigate and confirm these effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in the context of NLRP3-driven inflammation.
The NLRP3 Inflammasome: A Central Mediator of Inflammation
The innate immune system relies on pattern recognition receptors (PRRs) to detect threats, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3][4] The NLRP3 inflammasome is a cytosolic, multi-protein complex that acts as a key sensor for a wide array of these danger signals.[1][2] Its activation is a tightly regulated two-step process, crucial for initiating a potent inflammatory response.[2][7]
Signal 1: Priming
The initial "priming" signal is typically provided by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor (TNF-α).[2][4] This signal activates the nuclear factor-κB (NF-κB) transcription factor, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of the inflammatory cytokine, pro-interleukin-1β (pro-IL-1β).[4][7] This step ensures that the cell is prepared to mount a rapid inflammatory response upon encountering a second stimulus.
Signal 2: Activation
The second signal can be triggered by a diverse range of stimuli, including:
-
Extracellular ATP acting on the P2X7 receptor[1]
-
Pore-forming toxins (e.g., nigericin)[8]
-
Crystalline and particulate matter (e.g., monosodium urate crystals, silica)[2][4]
-
Mitochondrial dysfunction and the production of reactive oxygen species (ROS)[2][4]
These diverse signals converge on a common set of cellular events, primarily potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[4][7] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage and activation.[8]
Downstream Effector Functions
Active caspase-1 is the central executioner of the inflammasome. Its primary functions are:
-
Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms (IL-1β and IL-18), which are then secreted.[1][3] These cytokines are potent mediators of inflammation, recruiting immune cells and inducing fever.
-
Pyroptosis: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis.[8]
Due to its central role in driving inflammation, aberrant NLRP3 activation is a key pathological feature of many diseases, making its inhibition a prime therapeutic strategy.[3][4]
This compound: A Multi-Pronged Inhibitor of the NLRP3 Inflammasome
This compound is a major bioactive alkaloid found in Coptis chinensis (Huang Lian), a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions.[6][9] Scientific evidence now reveals that this compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome at multiple key regulatory points.[5][10]
Mechanism of Inhibition
This compound's inhibitory action is not limited to a single point but involves a coordinated suppression of both the priming and activation steps of the inflammasome cascade.
-
Inhibition of the Priming Signal (Signal 1): this compound has been shown to suppress the activation of the NF-κB signaling pathway.[10][11] By preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit, this compound effectively reduces the transcriptional upregulation of NLRP3 and pro-IL-1β.[9][10][11] This preemptive action reduces the available pool of inflammasome components, dampening the cell's capacity for a full-blown response.
-
Inhibition of the Activation Signal (Signal 2):
-
Direct Caspase-1 Inhibition: Molecular docking and enzymatic assays have demonstrated that this compound can fit into the active site of caspase-1, directly inhibiting its enzymatic activity.[10] This is a critical intervention, as it blocks the process at the final executioner step, preventing the maturation of IL-1β and IL-18 even if the inflammasome complex has already assembled.[10]
-
Suppression of Upstream Triggers: this compound can attenuate the production of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.[12] This antioxidant property may be linked to its ability to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5][13][14]
-
Prevention of Inflammasome Assembly: By inhibiting caspase-1, this compound can also interfere with the assembly of the complete inflammasome complex, specifically affecting the binding between pro-caspase-1 and the adaptor protein ASC.[10]
-
This multi-targeted approach makes this compound a particularly effective and robust inhibitor of NLRP3-mediated inflammation.
This compound's Anti-Inflammatory Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the key inhibitory checkpoints targeted by this compound.
Caption: this compound's multi-targeted inhibition of the NLRP3 inflammasome pathway.
Experimental Validation: Protocols and Methodologies
This section provides detailed, field-proven protocols for investigating the inhibitory effects of this compound on NLRP3 inflammasome activation. The causality behind experimental choices is explained to ensure scientific integrity.
Experimental Workflow Overview
The following diagram outlines the general workflow for in vitro validation studies.
Caption: A generalized workflow for studying this compound's effect on NLRP3 activation.
Protocol: In Vitro NLRP3 Inflammasome Activation and this compound Treatment
This protocol is designed for use with human THP-1 monocytes or murine Bone Marrow-Derived Macrophages (BMDMs), both of which are standard models for inflammasome research.[8][15]
Materials:
-
THP-1 cells (ATCC TIB-202) or primary BMDMs
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS), Ultrapure
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate) or Nigericin
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Sterile tissue culture plates (6-well or 96-well)
Step-by-Step Methodology:
-
Cell Culture and Differentiation (THP-1):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a culture plate. Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours. Differentiated cells will become adherent. Replace the PMA-containing medium with fresh, complete medium and rest the cells for 24 hours before the experiment.
-
Causality: Differentiation is necessary as monocytic THP-1 cells do not robustly express all inflammasome components. PMA induces a macrophage-like phenotype capable of a strong inflammasome response.[15]
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells or BMDMs with LPS (100 ng/mL to 1 µg/mL) in complete medium for 3-4 hours.
-
Causality: This step is essential to induce the expression of pro-IL-1β and NLRP3 via NF-κB, as their basal expression is low.[7][16] Without priming, the activation signal will not yield a significant IL-1β release.
-
-
Inhibitor Treatment:
-
After priming, gently wash the cells with sterile PBS or serum-free medium to remove the LPS.
-
Add fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle control (DMSO at a concentration matching the highest this compound dose).
-
Incubate for 1 hour. This pre-incubation allows the compound to enter the cells and engage its molecular targets.
-
-
Activation (Signal 2):
-
Without removing the inhibitor-containing medium, add the activation stimulus.
-
For ATP stimulation: Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.
-
For Nigericin stimulation: Add Nigericin to a final concentration of 10 µM and incubate for 1 hour.[17]
-
Causality: ATP and nigericin are potent K+ ionophores. The resulting K+ efflux from the cell is a common and powerful trigger for NLRP3 oligomerization and assembly.[4]
-
-
Sample Collection:
-
Immediately after incubation, carefully collect the cell culture supernatants into microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube for cytokine analysis (ELISA).
-
For cell lysates, wash the remaining adherent cells once with ice-cold PBS. Then, add appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) directly to the plate. Scrape the cells, collect the lysate, and clarify by centrifugation at >12,000 x g for 15 minutes at 4°C. The cleared lysate is used for Western blotting.
-
Protocol: Measurement of Cytokine Secretion by ELISA
Methodology:
-
Use commercially available ELISA kits for human or murine IL-1β and IL-18.
-
Follow the manufacturer's instructions precisely.[18]
-
Briefly, add the collected cell supernatants (from step 5 above) and standards to the antibody-coated microplate.
-
Perform the subsequent incubation, washing, and detection steps as outlined in the kit protocol.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol: Analysis of Inflammasome Proteins by Western Blot
Methodology:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-Caspase-1: To detect both pro-caspase-1 (~45 kDa) and the cleaved, active p20 or p10 subunit. The appearance of the cleaved fragment is a direct marker of inflammasome activation.[19]
-
Anti-IL-1β: To detect cleaved IL-1β (~17 kDa) in the cell lysate or precipitated supernatant.
-
Anti-NLRP3: To confirm the upregulation of NLRP3 protein expression after LPS priming.
-
Anti-Actin or Anti-Tubulin: As a loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[20]
Protocol: Visualization of ASC Speck Formation
Methodology:
-
Seed and treat cells on glass coverslips in a 24-well plate as described in protocol 3.2.
-
After the activation step, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. The formation of a single, large perinuclear fluorescent dot (the "speck") in a cell indicates the aggregation of ASC and full inflammasome assembly.[17][21] Quantify the percentage of cells containing ASC specks.
Data Interpretation and Expected Outcomes
Effective inhibition of the NLRP3 inflammasome by this compound will manifest in several quantifiable endpoints across the described assays.
| Parameter Measured | Assay | Expected Outcome with this compound Treatment | Supporting Rationale |
| IL-1β & IL-18 Secretion | ELISA | Dose-dependent decrease in secreted cytokines. | This compound inhibits caspase-1, the enzyme required for cytokine maturation.[10][14][22] |
| Caspase-1 Activation | Western Blot | Reduced appearance of the cleaved caspase-1 (p20/p10) subunit. | This compound directly inhibits caspase-1 activity and may prevent its initial auto-cleavage.[10][14] |
| NLRP3 Protein Levels | Western Blot | Decreased NLRP3 protein levels after LPS priming. | This compound inhibits the NF-κB pathway, which drives NLRP3 transcription.[5][10] |
| ASC Speck Formation | Immunofluorescence | Reduced percentage of cells forming ASC specks. | Inhibition of upstream signals (ROS) and inflammasome components can prevent ASC polymerization.[10][12] |
| ROS Production | Fluorometric Assays | Decreased intracellular ROS levels upon stimulation. | This compound has antioxidant properties and may activate the Nrf2 pathway.[5][13] |
Therapeutic Potential and Future Directions
The ability of this compound to potently and comprehensively inhibit the NLRP3 inflammasome positions it as a promising therapeutic candidate for a wide range of inflammatory diseases.[23] Its multi-modal action—targeting transcription, upstream activators, and the core enzymatic machinery—suggests it may offer a robust and durable anti-inflammatory effect.
In vivo studies have already shown the benefits of this compound in animal models of gouty arthritis, diabetic nephropathy, and post-infectious irritable bowel syndrome, with NLRP3 inhibition being a key mechanism of action.[5][10][14][22]
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing formulations to improve the bioavailability of this compound is crucial for clinical translation.[23]
-
In Vivo Efficacy: Expanding studies to other NLRP3-driven disease models, such as atherosclerosis, non-alcoholic steatohepatitis (NASH), and neuroinflammatory conditions.
-
Clinical Trials: Given its long history of use in traditional medicine and strong preclinical data, well-designed clinical trials are the necessary next step to validate the safety and efficacy of this compound in human inflammatory diseases.
By providing a deeper understanding and a clear methodological framework, this guide aims to empower researchers to further explore and unlock the therapeutic potential of this compound as a next-generation inflammasome inhibitor.
References
- The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - Frontiers. (URL: [Link])
- This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed. (2019-07-20). (URL: [Link])
- The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regul
- This compound attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - Spandidos Public
- The Signaling Pathways Regulating NLRP3 Inflammasome Activ
- This compound attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed. (URL: [Link])
- This compound In Chinese Coptis - AMG N
- The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC - PubMed Central. (2022-06-10). (URL: [Link])
- Methods to Activate the NLRP3 Inflammasome - PubMed. (URL: [Link])
- Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC. (URL: [Link])
- This compound mitigates diabetic nephropathy via repressing the NRLP3 inflammasome - PMC. (2023-05-11). (URL: [Link])
- This compound represses the activation of NLRP3 inflammasome in diabetic...
- Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed. (2017-09-15). (URL: [Link])
- This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed. (2016-06-05). (URL: [Link])
- Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC. (URL: [Link])
- This compound alleviates intestinal barrier dysfunction and inflammation in TNBS-induced colitis rats and LPS-stimulated human intestinal Caco-2 cells - PubMed. (2025-10-22). (URL: [Link])
- Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures - Promega Connections. (2024-01-25). (URL: [Link])
- This compound Derivative Q3 Ameliorates DSS-induced Ulcerative Colitis in Mice by Modulating TLR4/NF-κB Signaling Pathway and Intestinal Microbiota. (URL: [Link])
- This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed. (2023-11-04). (URL: [Link])
- A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. (2024-06-07). (URL: [Link])
- (PDF)
- Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling pathways | Request PDF - ResearchG
- Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch. (URL: [Link])
- This compound alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed. (2024-12-05). (URL: [Link])
- Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. (2025-04-21). (URL: [Link])
- Assessing Caspase-1 Activ
- Increase of intracellular and mitochondrial reactive oxygen species...
- caspase-1 activation and IL-1β release correlate with the degree of lysosome damage, as illustrated by a novel imaging method to quantify phagolysosome damage - PMC - NIH. (URL: [Link])
- Sterile inflammatory responses mediated by the NLRP3 inflammasome - PubMed Central. (URL: [Link])
Sources
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. One moment, please... [amgnaturals.com]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound mitigates diabetic nephropathy via repressing the NRLP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sterile inflammatory responses mediated by the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Coptisine's Interaction with P-glycoprotein and Drug Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a formidable challenge in clinical oncology, largely mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[1][2] P-gp, a product of the MDR1 gene, functions as an ATP-dependent efflux pump, actively extruding a wide array of chemotherapeutic agents from cancer cells, thereby diminishing their intracellular concentration and therapeutic efficacy.[2][3] Coptisine, a protoberberine isoquinoline alkaloid derived from the traditional Chinese medicinal plant Coptis chinensis, has emerged as a promising agent in reversing P-gp-mediated MDR.[1][2][4][5] This technical guide provides a comprehensive overview of the molecular interactions between this compound and P-gp, detailing its inhibitory mechanisms and outlining robust experimental protocols for the evaluation of its activity. The guide is intended to serve as a critical resource for researchers engaged in the discovery and development of novel MDR reversal agents.
Introduction: The Challenge of P-glycoprotein in Drug Development
P-glycoprotein is a 170 kDa transmembrane protein that belongs to the ABC transporter superfamily.[6] These transporters are ubiquitously expressed in normal tissues, where they play a crucial role in cellular detoxification and the regulation of xenobiotic absorption, distribution, metabolism, and excretion (ADMET).[2] However, in the context of cancer, the overexpression of P-gp in tumor cells is a primary mechanism of acquired resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[2][7] This phenomenon, known as multidrug resistance (MDR), is a major obstacle to successful chemotherapy.[1][2]
The transport cycle of P-gp is powered by ATP hydrolysis.[2][8] Substrates are thought to bind to a large, polyspecific drug-binding pocket within the transmembrane domains of the protein.[9] This binding event triggers a conformational change, leading to the hydrolysis of ATP at the nucleotide-binding domains and the subsequent efflux of the substrate from the cell.[6][10] The development of agents that can inhibit P-gp function is therefore a key strategy to overcome MDR and enhance the efficacy of conventional chemotherapy.[3][11]
This compound: A Natural Modulator of P-glycoprotein Function
This compound is an isoquinoline alkaloid with a well-documented history of use in traditional medicine for its anti-inflammatory, antibacterial, and anticancer properties.[2][12][13][14][15][16][17][18][19][20] Recent research has highlighted its potential as a potent modulator of P-gp activity, capable of reversing MDR in various cancer cell lines.[1][2][21]
Mechanisms of this compound-Mediated P-gp Inhibition
This compound's interaction with P-gp is multifaceted, involving both direct functional inhibition and downregulation of its expression.
-
Direct Inhibition of Efflux Function: this compound has been shown to directly inhibit the efflux activity of P-gp.[1][21] This is evidenced by an increased intracellular accumulation of known P-gp substrates, such as Rhodamine 123, in P-gp-overexpressing cells treated with this compound.[1][21] Studies have shown that this compound can significantly increase the accumulation of Rhodamine 123, even more effectively than the classic P-gp inhibitor verapamil.[1][21] While the precise binding site of this compound on P-gp is still under investigation, it is hypothesized to competitively or non-competitively inhibit substrate binding, thereby blocking the transport function.
-
Modulation of ATPase Activity: The efflux function of P-gp is intrinsically linked to its ATPase activity.[8] this compound has been observed to modulate the ATPase activity of P-gp, which is a direct measure of its interaction with the transporter.[8][22] The nature of this modulation (stimulation or inhibition) can depend on whether this compound itself is a transported substrate.
-
Downregulation of P-gp Expression: Beyond direct functional inhibition, this compound has been shown to downregulate the gene and protein expression of P-gp (MDR1).[1][21] This suggests a longer-term effect on the cell's capacity for drug efflux, potentially by interfering with the signaling pathways that regulate MDR1 transcription.
The combined effect of these mechanisms is a significant potentiation of the cytotoxicity of conventional chemotherapeutic agents in resistant cancer cells.[1][5][21]
Synergistic Effects with Chemotherapeutic Agents
A key aspect of this compound's potential clinical utility is its ability to act synergistically with established anticancer drugs. For instance, studies have demonstrated that this compound significantly enhances the cytotoxicity of doxorubicin in doxorubicin-resistant breast cancer cell lines (MCF-7/ADR and MDA-MB-231/ADR).[1][21] This synergistic interaction is a direct consequence of this compound's inhibition of P-gp-mediated doxorubicin efflux, leading to increased intracellular drug accumulation and enhanced therapeutic effect.[1][21]
Experimental Protocols for Evaluating this compound-P-gp Interaction
To rigorously assess the interaction of this compound with P-gp, a multi-assay approach is recommended, combining functional cellular assays with direct biochemical assays.[3][8][11]
Cellular Drug Accumulation and Efflux Assays
These assays are fundamental for determining the functional consequence of P-gp inhibition in a cellular context.[22]
Protocol: Rhodamine 123 Accumulation Assay
This protocol details the measurement of intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive counterparts (e.g., MCF-7) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation with this compound: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with varying concentrations of this compound for a specified pre-incubation period (e.g., 1 hour) at 37°C. Include a positive control inhibitor (e.g., verapamil) and a vehicle control.
-
Rhodamine 123 Incubation: Add Rhodamine 123 to each well at a final concentration (e.g., 5 µM) and incubate for a defined period (e.g., 90 minutes) at 37°C.
-
Washing: After incubation, wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~528 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound compared to the control indicates inhibition of P-gp efflux.
Causality Behind Experimental Choices: The use of P-gp-overexpressing cell lines and their sensitive counterparts allows for the specific attribution of efflux activity to P-gp. Rhodamine 123 is a well-validated, fluorescent substrate, enabling straightforward quantification of intracellular accumulation.
P-gp ATPase Activity Assay
This biochemical assay directly measures the interaction of a compound with P-gp by quantifying the rate of ATP hydrolysis.[8]
Protocol: P-gp ATPase Activity Assay
This protocol provides a generalized procedure for determining the effect of this compound on P-gp ATPase activity.
-
Membrane Preparation: Prepare membrane vesicles rich in P-gp from a suitable source, such as P-gp-overexpressing insect cells (e.g., Sf9) or mammalian cells.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the P-gp membrane vesicles, a reaction buffer (e.g., Tris-HCl, MgCl2, and inhibitors of other ATPases), and varying concentrations of this compound. Include a basal activity control (no compound) and a positive control modulator (e.g., verapamil, which stimulates ATPase activity).
-
Reaction Initiation: Initiate the reaction by adding ATP to each well (final concentration typically 3-5 mM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: The change in P-gp ATPase activity in the presence of this compound compared to the basal activity indicates a direct interaction.
Self-Validating System: The inclusion of a known stimulator (verapamil) and an inhibitor (e.g., sodium orthovanadate) validates the assay's ability to detect both agonistic and antagonistic interactions with the P-gp ATPase function.
Gene and Protein Expression Analysis
To investigate the effect of this compound on P-gp expression levels, quantitative real-time PCR (qRT-PCR) and Western blotting are employed.
Protocol: qRT-PCR for MDR1 Gene Expression
-
Cell Treatment: Treat P-gp-overexpressing cells with this compound for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of MDR1 using the ΔΔCt method.
Protocol: Western Blotting for P-gp Protein Expression
-
Cell Lysis: Lyse the this compound-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for P-gp and a loading control antibody (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Densitometry: Quantify the protein band intensities to determine the relative P-gp expression.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | This compound Effect | Reference Compound (Verapamil) |
| Rhodamine 123 Accumulation | Fold Increase in Fluorescence | 2.1-fold increase[1][21] | 1.2-fold increase[1][21] |
| Doxorubicin Cytotoxicity (MCF-7/ADR) | Resistance Ratio (RR) Reversal | 2.58-fold reversal[1][21] | Not reported in this study |
| MDR1 Gene Expression | Fold Change | Significant downregulation[1][21] | Not reported in this study |
| P-gp Protein Expression | Fold Change | Significant downregulation[1][21] | Not reported in this study |
Diagrams and Workflows
Caption: this compound's dual mechanism of P-gp inhibition.
Caption: Workflow for characterizing this compound-P-gp interaction.
Broader Implications and Future Directions
The ability of this compound to modulate P-gp and other ABC transporters, such as BCRP and MRP1, highlights its potential as a broad-spectrum MDR reversal agent.[1][21] However, it is important to note that some studies have also identified this compound as a P-gp substrate, which could have complex implications for its in vivo pharmacokinetics and drug-drug interactions.[23][24][25] Further research is warranted to fully elucidate the concentration-dependent and cell-type-specific nature of this compound's interaction with P-gp.
Future investigations should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in reversing MDR in animal models of cancer.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound, particularly in the context of co-administration with chemotherapeutic drugs.[26][27][28]
-
Structural studies: Elucidating the precise binding site of this compound on P-gp through techniques such as X-ray crystallography or cryo-electron microscopy.
-
Clinical trials: Ultimately, well-designed clinical trials are needed to assess the safety and efficacy of this compound as an adjunct to chemotherapy in cancer patients.
Conclusion
This compound represents a promising natural product with the potential to overcome a major hurdle in cancer chemotherapy. Its multifaceted mechanism of action, involving both direct inhibition of P-gp function and downregulation of its expression, makes it a compelling candidate for further development as an MDR reversal agent. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to further explore the therapeutic potential of this compound and other natural compounds in the fight against multidrug resistance.
References
- This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters. Frontiers. [Link]
- This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters. PMC - NIH. [Link]
- Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. PubMed. [Link]
- Protoberberine alkaloids and their reversal activity of P-gp expressed multidrug resistance (MDR) from the rhizome of Coptis japonica Makino. PubMed. [Link]
- Design, synthesis and multidrug resistance reversal activity evaluation of 8-oxothis compound deriv
- Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery.
- Rational use of in vitro P-glycoprotein assays in drug discovery. The Journal of pharmacology and experimental therapeutics. [Link]
- This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters. PubMed. [Link]
- P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. PMC - PubMed Central. [Link]
- Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein.
- Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. PMC - NIH. [Link]
- Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. PubMed. [Link]
- Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. MDPI. [Link]
- Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. PubMed Central. [Link]
- Intestinal absorption mechanisms of berberine, palmatine, jateorhizine, and this compound: involvement of P-glycoprotein. PubMed. [Link]
- In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates.
- This compound. PubChem - NIH. [Link]
- Activation of P-glycoprotein and CYP 3A by Coptidis Rhizoma in vivo: Using cyclosporine as a probe substrate in r
- Computational models for predicting drug transport mediated by P-glycoprotein.
- This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflamm
- Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers. Frontiers. [Link]
- Intestinal absorption mechanisms of berberine, palmatine, jateorhizine, and this compound: Involvement of P-glycoprotein.
- Pharmacokinetic properties, potential herb–drug interactions and acute toxicity of oral Rhizoma coptidis alkaloids. Semantic Scholar. [Link]
- Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats.
- Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes. PMC - NIH. [Link]
- The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter. PMC. [Link]
- Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors. ACS Omega. [Link]
- Intra-Herb Interactions: Primary Metabolites in Coptidis Rhizoma Extract Improved the Pharmacokinetics of Oral Berberine Hydrochloride in Mice. Frontiers. [Link]
- Determination of P-Glycoprotein ATPase Activity Using Luciferase.
- Multiple Drug Transport Pathways through Human P-Glycoprotein. Semantic Scholar. [Link]
- The benzylisoquinoline alkaloids, berberine and this compound, act against camptothecin-resistant topoisomerase I mutants.
- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. PMC. [Link]
- ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. Bio-protocol. [Link]
- Evidences for the mechanism of anti-inflammatory effect of this compound acting against clarithromycin-resistant Helicobacter pylori. PubMed. [Link]
- Neuroprotective Activity of this compound from Coptis chinensis (Franch). PMC - NIH. [Link]
- This compound, a natural alkaloid from Coptidis Rhizoma, inhibits plasmodium falciparum dihydroorot
- This compound inhibits Helicobacter pylori and reduces the expression of CagA to alleviate host inflammation in vitro and in vivo. PubMed. [Link]
- Insight into Two ABC Transporter Families Involved in Lantibiotic Resistance. Frontiers. [Link]
- This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells. PubMed. [Link]
Sources
- 1. Frontiers | this compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters [frontiersin.org]
- 2. This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoberberine alkaloids and their reversal activity of P-gp expressed multidrug resistance (MDR) from the rhizome of Coptis japonica Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and multidrug resistance reversal activity evaluation of 8-oxothis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers [frontiersin.org]
- 15. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidences for the mechanism of anti-inflammatory effect of this compound acting against clarithromycin-resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a natural alkaloid from Coptidis Rhizoma, inhibits plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound inhibits Helicobacter pylori and reduces the expression of CagA to alleviate host inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Intestinal absorption mechanisms of berberine, palmatine, jateorhizine, and this compound: involvement of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Pharmacokinetic properties, potential herb–drug interactions and acute toxicity of oral Rhizoma coptidis alkaloids | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Intra-Herb Interactions: Primary Metabolites in Coptidis Rhizoma Extract Improved the Pharmacokinetics of Oral Berberine Hydrochloride in Mice [frontiersin.org]
Coptisine: A Multi-Targeted Therapeutic Candidate for Parkinson's Disease - A Technical Guide
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily offer symptomatic relief, leaving a critical unmet need for disease-modifying interventions. This technical guide delves into the burgeoning potential of coptisine, a protoberberine alkaloid derived from traditional Chinese medicinal plants like Coptis chinensis, as a multifaceted therapeutic agent for Parkinson's disease. We will explore the intricate molecular mechanisms through which this compound exerts its neuroprotective effects, focusing on its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing robust in vitro and in vivo experimental workflows to rigorously evaluate the therapeutic efficacy of this compound and analogous compounds.
Introduction: The Challenge of Neuroprotection in Parkinson's Disease
The pathological cascade of Parkinson's disease is a complex interplay of genetic predisposition and environmental factors, culminating in the progressive demise of dopaminergic neurons. Key pathological hallmarks include mitochondrial dysfunction, excessive oxidative stress, chronic neuroinflammation, and the aggregation of alpha-synuclein into toxic Lewy bodies. An ideal therapeutic agent would not merely replenish dopamine levels but would actively intervene in these upstream pathological processes to halt or reverse the neurodegenerative cascade.
This compound has emerged as a promising candidate due to its ability to traverse the blood-brain barrier and engage with multiple pivotal pathways implicated in PD pathogenesis.[1][2] While its oral bioavailability is relatively low, its demonstrated presence in the central nervous system following administration underscores its potential for neurological applications.[1][2] This guide will systematically dissect the scientific evidence supporting this compound's therapeutic potential and provide the technical framework for its preclinical evaluation.
The Mechanistic Triad of this compound's Neuroprotective Action
This compound's neuroprotective prowess stems from its ability to concurrently target three critical facets of Parkinson's disease pathology: neuroinflammation, oxidative stress, and apoptosis.
Attenuation of Neuroinflammation: Quelling the Microglial Firestorm
Chronic activation of microglia, the resident immune cells of the brain, is a key contributor to the progressive nature of neurodegeneration in PD. This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.
-
Inhibition of the NLRP3 Inflammasome: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome, thereby dampening the inflammatory cascade.[2][3][4][5] This inhibition is achieved, in part, by blocking the activation of caspase-1, a critical enzyme in the inflammasome complex.[3]
-
Modulation of NF-κB and MAPK Signaling: this compound can also suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of a wide array of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), IL-6, and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, this compound effectively reduces the pro-inflammatory milieu in the brain.
Counteracting Oxidative Stress: A Shield Against Reactive Oxygen Species
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a primary driver of neuronal damage in PD. This compound exhibits potent antioxidant properties through multiple mechanisms.
-
Downregulation of TXNIP: this compound has been found to downregulate the expression of thioredoxin-interacting protein (TXNIP).[6][7][8][9] TXNIP is a key negative regulator of thioredoxin, a major cellular antioxidant. By reducing TXNIP levels, this compound enhances the cell's capacity to neutralize harmful ROS.
-
Preservation of Mitochondrial Function: Mitochondria are the primary source of cellular ROS. Mitochondrial dysfunction in PD leads to increased ROS production and energy failure. This compound helps maintain mitochondrial membrane potential, a key indicator of mitochondrial health, thereby mitigating a major source of oxidative stress.[6][7][8][9]
Inhibition of Apoptosis and Modulation of Alpha-Synuclein Aggregation
The culmination of neuroinflammation and oxidative stress is the initiation of apoptotic cell death pathways in dopaminergic neurons. This compound intervenes in this process and also addresses the critical issue of alpha-synuclein pathology.
-
Anti-Apoptotic Effects: By mitigating upstream stressors and modulating pro-survival signaling pathways such as the PI3K/Akt pathway, this compound can inhibit the activation of caspases and other key effectors of apoptosis.
-
Modulation of Alpha-Synuclein Aggregation: Emerging evidence suggests that this compound can reduce the aggregation of alpha-synuclein. This may be linked to its ability to upregulate the expression of β-glucocerebrosidase (GBA), an enzyme whose deficiency is a significant risk factor for Parkinson's disease and is implicated in alpha-synuclein accumulation.[10]
In Vitro Evaluation of this compound: A Step-by-Step Experimental Framework
A robust in vitro evaluation is the cornerstone of preclinical drug development. The following protocols provide a detailed framework for assessing the neuroprotective effects of this compound in cell-based models of Parkinson's disease.
Cellular Models
-
SH-SY5Y Human Neuroblastoma Cells: A widely used and well-characterized cell line for PD research. These cells can be differentiated into a dopaminergic-like phenotype, making them suitable for studying neurotoxicity and neuroprotection.[1][11][12][13]
-
Primary Midbrain Dopaminergic Neurons: While more technically demanding, primary cultures offer a more physiologically relevant system for studying neuronal responses.
-
BV-2 Microglial Cells: An immortalized murine microglial cell line ideal for investigating the anti-inflammatory properties of this compound.
Induction of Parkinsonian Pathology in Vitro
-
MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of the neurotoxin MPTP, MPP+ is selectively taken up by dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, inducing oxidative stress and cell death.[1][11][12][13]
-
6-OHDA (6-hydroxydopamine): A neurotoxin that is also selectively transported into dopaminergic neurons, where it generates ROS and induces oxidative damage.
-
Lipopolysaccharide (LPS): A potent activator of microglia, used to model the neuroinflammatory component of PD.
Key Experimental Protocols
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS. For differentiation, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days.
-
This compound Pre-treatment: Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours.[1]
-
MPP+ Exposure: Induce neurotoxicity by exposing the cells to MPP+ (e.g., 1 mM) for 24 hours.
-
Cell Viability Assay (MTT): Assess cell viability using the MTT assay. A significant increase in viability in this compound-treated cells compared to MPP+-only treated cells indicates a neuroprotective effect.
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cytotoxicity.
-
Cell Treatment: Treat differentiated SH-SY5Y cells with this compound followed by MPP+ as described above.
-
DCFDA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Fluorescence Measurement: Quantify the fluorescence intensity using a fluorescence microplate reader or visualize ROS production using fluorescence microscopy. A reduction in fluorescence in this compound-treated cells indicates a decrease in ROS levels.
-
Cell Treatment: Treat cells as in the neuroprotection assay.
-
JC-1 Staining: Incubate the cells with the cationic dye JC-1. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Fluorescence Ratio Imaging: Capture images using a fluorescence microscope and calculate the ratio of red to green fluorescence. An increase in this ratio in this compound-treated cells suggests the preservation of mitochondrial membrane potential.
-
Reaction Setup: In a 96-well plate, combine recombinant human alpha-synuclein monomer with Thioflavin T (a dye that fluoresces upon binding to amyloid fibrils) in the presence or absence of varying concentrations of this compound.[14][15][16]
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[14][15]
-
Data Analysis: Plot fluorescence intensity versus time. A delay in the lag phase or a reduction in the final fluorescence plateau in the presence of this compound indicates an inhibitory effect on alpha-synuclein aggregation.
-
Cell Culture: Culture BV-2 cells in DMEM with 10% FBS.
-
This compound Pre-treatment: Pre-treat the cells with this compound for 1-2 hours.
-
LPS Stimulation: Activate the microglia with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite in the culture medium as an indicator of NO production.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).
In Vivo Validation of this compound's Therapeutic Efficacy
Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and behavioral outcomes of a potential therapeutic agent. The following are standard and robust models for Parkinson's disease research.
Animal Models
-
MPTP Mouse Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely mimicking the pathology of PD.[2][17][18][19]
-
6-OHDA Rat Model: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum of rats creates a lesion in the nigrostriatal pathway, resulting in motor deficits on the contralateral side of the body.[20][21][22][23]
Detailed In Vivo Experimental Protocols
-
Animal Strain: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: A sub-acute regimen involves intraperitoneal (i.p.) injections of MPTP (e.g., 20-30 mg/kg) once daily for 5 consecutive days.[18][21]
-
This compound Treatment: Administer this compound (e.g., via i.p. injection or oral gavage) starting before the first MPTP injection and continuing throughout the study period. A range of doses should be tested to determine the optimal therapeutic window.
-
Behavioral Testing (7-14 days post-MPTP):
-
Open Field Test: To assess general locomotor activity.
-
Pole Test: To evaluate bradykinesia.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
-
Animal Strain: Male Sprague-Dawley or Wistar rats are typically used.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8-12 µg in 2-4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.[20][21]
-
This compound Treatment: Begin this compound administration prior to the 6-OHDA lesion and continue for the duration of the experiment.
-
Behavioral Testing (2-4 weeks post-lesion):
-
Apomorphine- or Amphetamine-Induced Rotation Test: Administer apomorphine (a dopamine agonist) or amphetamine (a dopamine-releasing agent) and quantify the number of contralateral or ipsilateral rotations, respectively. A reduction in rotations in the this compound-treated group indicates a therapeutic effect.[22]
-
Cylinder Test: To assess forelimb asymmetry.
-
Stepping Test: To evaluate forelimb akinesia.
-
-
Post-mortem Analysis: Similar to the MPTP model, perform immunohistochemistry for TH and HPLC for dopamine and its metabolites in the striatum.
Data Presentation and Interpretation
Quantitative Data Summary
| In Vitro Assay | Parameter Measured | Expected Effect of this compound |
| Neuroprotection (MPP+) | Cell Viability (MTT Assay) | Dose-dependent increase |
| Oxidative Stress (DCFDA) | Intracellular ROS Levels | Dose-dependent decrease |
| Mitochondrial Health (JC-1) | Mitochondrial Membrane Potential | Dose-dependent preservation |
| Alpha-Synuclein Aggregation | Thioflavin T Fluorescence | Delayed aggregation kinetics |
| Neuroinflammation (LPS) | NO, TNF-α, IL-1β, IL-6 Levels | Dose-dependent decrease |
| In Vivo Model | Behavioral Test | Expected Effect of this compound |
| MPTP Mouse Model | Pole Test, Rotarod | Improved motor performance |
| 6-OHDA Rat Model | Apomorphine-Induced Rotations | Reduced number of rotations |
| Both Models | Tyrosine Hydroxylase Staining | Increased survival of dopaminergic neurons |
| Both Models | Striatal Dopamine Levels (HPLC) | Restoration of dopamine levels |
Visualizing the Pathways: Signaling and Workflows
This compound's Multi-Target Signaling Network in Neuroprotection
Caption: this compound's integrated mechanism of action in Parkinson's disease.
Experimental Workflow for In Vivo Evaluation
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. This compound attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mitigates diabetic nephropathy via repressing the NRLP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. mdpi.com [mdpi.com]
- 8. Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inactivation of neuronal forebrain A receptors protects dopaminergic neurons in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotine induces sensitization of turning behavior in 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. brieflands.com [brieflands.com]
- 19. mdpi.com [mdpi.com]
- 20. mdbneuro.com [mdbneuro.com]
- 21. mdpi.com [mdpi.com]
- 22. Gastrodin microinjection suppresses 6-OHDA-induced motor impairments in parkinsonian rats: insights into oxidative balance and microglial activation in SNc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Investigating the In Vitro Antioxidant Capacity of Coptisine
For: Researchers, scientists, and drug development professionals.
Introduction
Coptisine: A Bioactive Protoberberine Alkaloid
This compound is a prominent protoberberine alkaloid primarily isolated from the roots of plants like Coptis chinensis (Chinese goldthread), a herb with a long history in traditional Chinese medicine.[1][2] Structurally, it belongs to the isoquinoline alkaloid family, characterized by a distinctive tetracyclic ring system.[3] Its molecular formula is C₁₉H₁₄NO₄⁺.[2][4] This unique chemical architecture is believed to be crucial for its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and notably, antioxidant effects.[5]
The Double-Edged Sword of Oxidative Stress
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules with antioxidants.[6][7] ROS, such as superoxide anions and hydroxyl radicals, are natural byproducts of cellular metabolism and play roles in cell signaling.[8][9][10] However, their overproduction can lead to significant damage to lipids, proteins, and DNA, contributing to the aging process and the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][7][9][11][12]
Rationale for Investigating this compound as an Antioxidant
Given the central role of oxidative stress in disease, there is a significant scientific interest in identifying novel antioxidant compounds. This compound has emerged as a promising candidate due to preliminary studies highlighting its ability to scavenge free radicals and protect cells from oxidative damage.[5][4][13][14] A thorough in vitro investigation is the foundational step to systematically characterize its antioxidant potential, elucidate its mechanisms of action, and validate its potential as a therapeutic agent. This guide provides a multi-tiered, logical framework for such an investigation.
Experimental Design: A Multi-tiered Approach
A robust evaluation of a compound's antioxidant capacity cannot rely on a single assay.[15] Due to the complex nature of antioxidants and free radicals, a battery of tests is required to understand the complete profile of the compound. We propose a three-tiered approach that progresses from fundamental chemical reactivity to biologically relevant cellular activity.
Caption: A multi-tiered workflow for antioxidant capacity assessment.
Tier 1: Chemical Antioxidant Capacity Assays
This tier focuses on quantifying the direct chemical reactivity of this compound with stable radicals and its ability to act as a reducing agent. These assays are rapid, cost-effective, and provide baseline data on the molecule's intrinsic antioxidant properties.[16]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle & Causality: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[17] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) is measured by a decrease in absorbance at approximately 517 nm.[18] This assay is straightforward and widely used for initial screening.[16][19]
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.[17]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the this compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[18]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % inhibition against the this compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle & Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[20][21] Antioxidants in the sample reduce the ABTS•+, causing the solution to decolorize.[21] The change in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[20][22] The ABTS assay is advantageous as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix them in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[20]
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[20]
-
Reaction: Add a small volume (e.g., 10 µL) of the this compound sample dilutions to a larger volume (e.g., 1 mL or 190 µL) of the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for a set time (e.g., 6-30 minutes).[20]
-
Calculation: Calculate the scavenging activity as a percentage of inhibition, similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the sample to that of Trolox, a water-soluble vitamin E analog.[20]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle & Causality: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[19][24][25] This reduction results in the formation of an intense blue-colored complex, which is monitored by the change in absorbance at 593 nm.[20] This assay measures the electron-donating capacity of an antioxidant.[26]
-
Detailed Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[20][24] Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the this compound sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150-200 µL).[24][27]
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 4-10 minutes).[24][26]
-
Measurement: Read the absorbance at 593 nm.[20]
-
Data Analysis: Construct a standard curve using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as FRAP value in µM Fe²⁺ equivalents.
-
Data Interpretation and Comparative Analysis
| Assay | Principle | Measured Endpoint | Standard | Units |
| DPPH | H-atom/electron transfer | Absorbance decrease at 517 nm | Ascorbic Acid/Trolox | IC₅₀ (µg/mL or µM) |
| ABTS | H-atom/electron transfer | Absorbance decrease at 734 nm | Trolox | TEAC (µM TE/mg) |
| FRAP | Electron transfer | Absorbance increase at 593 nm | FeSO₄ | FRAP Value (µM Fe²⁺/mg) |
Tier 2: Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful, they do not account for biological factors like cell uptake, distribution, and metabolism.[28] The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[28][29]
-
Principle & Causality: The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[28][29] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[28][30] ROS, induced by a generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30][31] An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[32]
-
Detailed Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom plate and culture until they reach confluence.[28][33]
-
Probe Loading: Wash the cells with a buffer (e.g., DPBS). Add a working solution of DCFH-DA (e.g., 25-50 µM) to the cells.[28][34]
-
Treatment: Concurrently, add various concentrations of this compound (and a standard like Quercetin) to the wells. Incubate at 37°C for 60 minutes to allow for uptake.[28][33]
-
Induction of Oxidative Stress: Wash the cells to remove the probe and compound from the medium. Add the ROS initiator AAPH (e.g., 600 µM) to all wells.[33]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~538 nm.[33]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Compare the AUC of this compound-treated wells to the control wells. The results can be expressed in CAA units, where one unit is equivalent to the activity of 1 µmol of Quercetin.
-
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
Tier 3: Mechanistic Insights into Cellular Antioxidant Effects
Beyond direct scavenging, some compounds protect cells by upregulating endogenous antioxidant defense mechanisms. This compound has been shown to potentially act through such pathways.[13][35][36]
Assessing Intracellular ROS Levels
-
Principle: This experiment directly visualizes and quantifies the ability of this compound to reduce intracellular ROS levels after a cellular insult. The same DCFH-DA probe can be used.[30][31][37]
-
Workflow:
-
Pre-treat cells (e.g., HepG2) with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induce oxidative stress by adding an agent like H₂O₂ or AAPH for 30-60 minutes.
-
Load the cells with DCFH-DA probe.
-
Measure the resulting DCF fluorescence using a fluorescence microscope for qualitative imaging or a flow cytometer for quantitative analysis. A reduction in fluorescence in this compound-treated cells compared to the stressed control indicates an antioxidant effect.
-
Investigating the Nrf2-ARE Signaling Pathway
-
Rationale: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13][38] Studies suggest that this compound can activate the Nrf2 pathway, leading to increased expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[13][35][38][39] This represents an indirect, but highly significant, antioxidant mechanism.
-
Experimental Approach (Western Blot):
-
Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).
-
Isolate total cell lysates and nuclear/cytoplasmic fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Incubate with a secondary antibody and detect the protein bands using chemiluminescence.
-
Interpretation: An increase in the nuclear translocation of Nrf2 and elevated levels of HO-1 and NQO1 proteins in this compound-treated cells would provide strong evidence for its role as an Nrf2 activator.[36][38]
-
Caption: this compound's potential mechanism via the Nrf2-ARE pathway.
Data Synthesis and Conclusion
The comprehensive in vitro evaluation of this compound requires integrating the findings from all three tiers. The chemical assays (Tier 1) will establish its fundamental radical scavenging and reducing capabilities, providing IC₅₀ and equivalent values. The cellular assays (Tier 2) will validate these findings in a biologically relevant context, demonstrating if this compound can effectively protect cells from an oxidative insult. Finally, the mechanistic studies (Tier 3) will reveal whether this compound's protective effects are solely due to direct scavenging or if it also enhances the cell's own defense systems through pathways like Nrf2.
A strong antioxidant profile would be characterized by low IC₅₀ values in DPPH/ABTS assays, high FRAP and CAA values, and a demonstrated ability to reduce intracellular ROS and activate the Nrf2 pathway. Such a profile would provide a solid foundation for advancing this compound into more complex preclinical models for drug development.
References
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google.
- What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? - ECHEMI. (n.d.). ECHEMI.
- Measurement of intracellular reactive oxygen species (ROS) - PCBIS. (n.d.). PCBIS.
- In Vitro Antioxidant Assays - PubMed. (n.d.). PubMed.
- Oxidative Stress: Causes, Symptoms & Treatment - Cleveland Clinic. (2024, February 29). Cleveland Clinic.
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
- Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of this compound against AAPH-induced oxidative stress - PubMed. (2016, November 27). PubMed.
- In Vitro Methods of Assay of Antioxidants: An Overview - Taylor & Francis Online. (2008, September 12). Taylor & Francis Online.
- Measure intracellular reactive oxygen species using far-red fluorescence - Molecular Devices. (n.d.). Molecular Devices.
- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.). ResearchGate.
- In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - NIH. (n.d.). NIH.
- What is oxidative stress? Effects on the body and how to reduce - Medical News Today. (n.d.). Medical News Today.
- Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in HaCaT keratinocytes - PubMed. (n.d.). PubMed.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.
- Oxidative Stress: Antioxidants, Lifestyle-Related Disease, and More - WebMD. (2023, April 26). WebMD.
- Oxidative Stress: Harms and Benefits for Human Health - PMC - NIH. (n.d.). NIH.
- Oxidative Stress In Disease - News-Medical.Net. (n.d.). News-Medical.Net.
- This compound - Wikipedia. (n.d.). Wikipedia.
- This compound Ameliorates Renal Injury in Diabetic Rats Through the Activation of Nrf2 Signaling Pathway - PubMed. (n.d.). PubMed.
- Reactive Oxygen Species (ROS) Detection | BMG LABTECH. (2019, June 3). BMG LABTECH.
- This compound attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed. (n.d.). PubMed.
- Chapter 7: Real-time Monitoring of Intracellular Reactive Oxygen Species - RSC book. (n.d.). RSC book.
- Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.). Kamiya Biomedical Company.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Antioxidant Capacity Assays - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). G-Biosciences.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- ABTS Radical Scavenging Assay | - YouTube. (2021, May 18). YouTube.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).
- This compound ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway - ProQuest. (n.d.). ProQuest.
- Rhizoma Coptidis and Berberine as a Natural Drug to Combat Aging and Aging-Related Diseases via Anti-Oxidation and AMPK Activation. (n.d.).
- This compound – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
- Cell-Based Antioxidant Assays - BioIVT. (n.d.). BioIVT.
- ABTS radical scavenging: Significance and symbolism. (2025, August 1).
- ABTS Free Radical Scavenging Assay: Significance and symbolism. (2025, August 1).
- CAA Antioxidant Assay Kit - Zen-Bio. (n.d.). Zen-Bio.
- This compound - Bionity. (n.d.). Bionity.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. (2021, June 11). MDPI.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- This compound | C19H14NO4+ | CID 72322 - PubChem - NIH. (n.d.). NIH.
- This compound In Chinese Coptis - AMG Naturals. (n.d.). AMG Naturals.
- Neuroprotective Activity of this compound from Coptis chinensis (Franch) - HKBU Scholars. (n.d.). HKBU Scholars.
- Anti-Alzheimer and antioxidant activities of Coptidis Rhizoma alkaloids - PubMed. (n.d.). PubMed.
- DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI.
- Coptis chinensis Franch. Whole plant (A), dry root (B) and chemical structure of this compound (C) - ResearchGate. (n.d.). ResearchGate.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences.
- Antioxidant activity of a Polyherbal formulation 'ACHF-01' by DPPH radical scavenging assay - | World Journal of Advanced Research and Reviews. (2025, June 8). World Journal of Advanced Research and Reviews.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022, February 16). NIH.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [bionity.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amgnaturals.com [amgnaturals.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. What is oxidative stress? Effects on the body and how to reduce [medicalnewstoday.com]
- 8. Measure Reactive Oxygen Species using far-red Fluorescence [moleculardevices.com]
- 9. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Oxidative Stress: Antioxidants, Lifestyle-Related Disease, and More [webmd.com]
- 12. news-medical.net [news-medical.net]
- 13. Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of this compound against AAPH-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 15. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journalwjarr.com [journalwjarr.com]
- 18. DPPH Radical Scavenging Assay [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. youtube.com [youtube.com]
- 22. echemi.com [echemi.com]
- 23. ABTS radical scavenging: Significance and symbolism [wisdomlib.org]
- 24. ultimatetreat.com.au [ultimatetreat.com.au]
- 25. assaygenie.com [assaygenie.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. kamiyabiomedical.com [kamiyabiomedical.com]
- 29. mdpi.com [mdpi.com]
- 30. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 31. bmglabtech.com [bmglabtech.com]
- 32. bioivt.com [bioivt.com]
- 33. zen-bio.com [zen-bio.com]
- 34. cellbiolabs.com [cellbiolabs.com]
- 35. This compound ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. This compound attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. This compound ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway - ProQuest [proquest.com]
A Comprehensive Technical Guide to the Role of Coptisine in Modulating Autophagy in Cancer Cells
Executive Summary
Coptisine, a natural isoquinoline alkaloid derived from Coptidis Rhizoma, is emerging as a potent anti-cancer agent with a unique mechanism of action centered on the modulation of autophagy.[1][2] This technical guide provides an in-depth analysis of the molecular pathways through which this compound induces autophagic cell death in cancer cells. We will dissect the core signaling cascades, primarily the inhibition of the PI3K/Akt/mTOR pathway and the induction of mitochondrial reactive oxygen species (ROS), which converge to trigger a robust autophagic response.[1][3] This document details the causality behind experimental designs, provides validated protocols for assessing this compound-induced autophagy, and summarizes key findings to equip researchers and drug development professionals with the critical knowledge to leverage this compound's therapeutic potential.
Introduction: The Dichotomy of Autophagy in Cancer and the Emergence of this compound
Autophagy is a highly conserved catabolic process responsible for the degradation and recycling of damaged organelles and misfolded proteins to maintain cellular homeostasis.[4] In the context of oncology, autophagy plays a dual, often contradictory, role. In some scenarios, it acts as a cytoprotective mechanism, enabling cancer cells to survive metabolic stress and chemotherapy, while in others, it can lead to a form of programmed cell death known as autophagic cell death (Type II PCD).[4][5] This duality makes the targeted modulation of autophagy a compelling, albeit complex, therapeutic strategy.
This compound has garnered significant attention for its ability to shift this balance towards autophagic cell death in various cancer models, particularly in hepatocellular carcinoma (HCC).[1][6] This natural compound offers a promising avenue for cancer therapy by exploiting the cell's own degradation machinery to eliminate malignant cells.
The Core Mechanism: this compound-Driven Autophagic Cell Death
The primary anti-cancer effect of this compound is the induction of autophagic cell death.[6] This is substantiated by several key molecular observations in this compound-treated cancer cells:
-
Formation of Autophagic Vacuoles: A dose-dependent increase in the formation of autophagic vacuoles is a primary morphological indicator.[1][7]
-
Modulation of Autophagy Markers: There is a marked increase in the expression of essential autophagy proteins such as Beclin-1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II).[1]
-
Degradation of p62/SQSTM1: Concurrently, the levels of p62, an autophagy receptor that is itself degraded during the process, are significantly decreased, indicating a functional and complete autophagic process.[1][7]
A critical aspect of studying autophagy is to distinguish between the accumulation of autophagosomes due to a blockage in their fusion with lysosomes and a genuine increase in their formation and turnover. This is known as measuring autophagic flux . In studies with this compound, the use of lysosomal inhibitors like bafilomycin A1 further enhances the accumulation of LC3-II, confirming that this compound is indeed an inducer of autophagic flux rather than an inhibitor of the final degradation step.[1][7] Pretreatment with bafilomycin A1 has also been shown to markedly reduce this compound-mediated cell death, solidifying the role of a completed autophagic process in its cytotoxic effects.[1]
Key Signaling Pathways Modulated by this compound
This compound's ability to induce autophagy is not a standalone event but the result of its influence on several critical intracellular signaling pathways.
The PI3K/Akt/mTOR Pathway: The Central Inhibitory Axis
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a master regulator of cell growth and proliferation and a potent inhibitor of autophagy. This compound exerts its pro-autophagic effects by directly suppressing this pathway.[1][8]
Mechanism of Action: this compound treatment leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in a concentration-dependent manner.[1][8] Since active, phosphorylated mTOR normally inhibits autophagy by phosphorylating and inactivating the ULK1 complex (a key initiator of autophagosome formation), this compound's suppression of mTOR effectively removes this brake, leading to the initiation of autophagy.[3] This effect is so pronounced that co-treatment with a PI3K inhibitor (LY294002) enhances this compound's activity.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway to induce autophagy.
Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
Beyond the mTOR pathway, this compound induces significant cellular stress by increasing the production of reactive oxygen species (ROS), particularly within the mitochondria.[1][9] This oxidative stress is a potent trigger for autophagy.
Mechanism of Action: this compound treatment leads to a rapid and sustained increase in mitochondrial ROS levels.[1] This oxidative stress has two major consequences:
-
Direct Damage: ROS can damage mitochondrial components, triggering mitophagy—a selective form of autophagy to clear dysfunctional mitochondria.[6]
-
Signaling Modulation: The increase in ROS further contributes to the inhibition of the Akt/mTOR pathway, creating a feedback loop that amplifies the autophagic response.[10]
The essential role of ROS is demonstrated by experiments where the use of a ROS scavenger, N-acetylcysteine (NAC), significantly reverses this compound's effects, suppressing LC3 conversion and rescuing cells from death.[1][7]
Caption: this compound induces mitochondrial ROS, leading to mitophagy and general autophagy.
The AMPK Pathway: An Indirect Contributor
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, typically promotes autophagy, in part by inhibiting mTOR.[11] Studies show that this compound does increase the phosphorylation of AMPK.[1][12] However, interestingly, the use of AMPK inhibitors like Compound C does not prevent this compound-induced autophagic cell death.[1][12] This crucial finding suggests that while AMPK is activated, it is not the primary driver of the cytotoxic autophagy observed, pointing towards the PI3K/Akt/mTOR and ROS pathways as the dominant mechanisms.[1]
The Beclin-1/Bcl-2 Complex: A Critical Regulatory Checkpoint
Autophagy initiation is tightly controlled by the interaction between Beclin-1 (a core component of the autophagy-initiating kinase complex) and Bcl-2 (an anti-apoptotic protein).[13][14] Under normal conditions, Bcl-2 sequesters Beclin-1 at the endoplasmic reticulum, preventing autophagy.[14] For autophagy to proceed, this inhibitory interaction must be disrupted.[15][16] Although direct studies on this compound's effect on this specific complex are nascent, its known mechanisms strongly imply a role in this process. This compound's inhibition of the Akt pathway is significant, as Akt can phosphorylate Beclin-1, promoting its binding to Bcl-2. By inhibiting Akt, this compound likely facilitates the dissociation of Beclin-1, making it available to initiate autophagosome formation. This represents a critical area for further investigation.
Crosstalk with Apoptosis: A Two-Pronged Attack
While this compound is a potent inducer of autophagic cell death, it also activates the apoptotic pathway (Type I PCD).[6][9] This dual-action enhances its anti-cancer efficacy. This compound has been shown to:
-
Activate Intrinsic Apoptosis: By increasing the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria, and activating caspases-9 and -3.[9][17]
-
Activate Extrinsic Apoptosis: By upregulating the expression of death receptors DR4 and DR5 and activating caspase-8.[9]
The induction of ROS by this compound is a key event that links autophagy and apoptosis, as oxidative stress can trigger both pathways.[9]
Methodologies for Studying this compound-Induced Autophagy
To ensure robust and reproducible results, a multi-assay approach is essential.[18][19] The following protocols describe core methodologies for validating the pro-autophagic effects of this compound.
Caption: A typical experimental workflow for assessing this compound-induced autophagy.
Protocol 5.1: Assessment of Autophagic Flux by Western Blot
Causality: This protocol quantifies changes in key autophagy marker proteins. Measuring LC3-II levels indicates the number of autophagosomes. Measuring p62 levels indicates autophagic degradation. The inclusion of a lysosomal inhibitor like Bafilomycin A1 is critical to measure flux; a further increase in LC3-II in the presence of the inhibitor confirms that the drug is increasing autophagosome formation.
Steps:
-
Cell Seeding: Plate cancer cells (e.g., Hep3B, HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 50 µM) for 24 hours
-
Bafilomycin A1 (Baf A1, e.g., 100 nM) for the final 4 hours of the experiment
-
This compound (20 hours) followed by this compound + Baf A1 (4 hours)
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62, anti-p-mTOR, anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band densities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 indicate autophagy induction. A significant accumulation of LC3-II in the this compound + Baf A1 group compared to this compound alone confirms high autophagic flux.
Protocol 5.2: Visualization of Autophagosomes by Immunofluorescence
Causality: This method provides visual confirmation of autophagosome formation. The translocation of LC3 from a diffuse cytoplasmic pattern to distinct puncta represents the recruitment of LC3 to the autophagosome membrane.
Steps:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as described above.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking & Staining: Block with 1% BSA for 1 hour. Incubate with anti-LC3B primary antibody overnight at 4°C.
-
Secondary Antibody & Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.
-
Mounting & Imaging: Mount coverslips onto slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of LC3 puncta per cell. A significant increase in puncta in this compound-treated cells indicates autophagosome formation.
Protocol 5.3: Measurement of Mitochondrial ROS
Causality: This assay directly measures the oxidative stress induced by this compound, a key upstream event in the autophagic process it triggers.
Steps:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 1-24 hours).
-
Staining: Add MitoSOX™ Red reagent (a specific indicator of mitochondrial superoxide) to the media at a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.
-
Harvesting: Wash cells with warm PBS and harvest using trypsin.
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter set (e.g., PE channel).
-
Analysis: A rightward shift in the fluorescence intensity peak indicates an increase in mitochondrial ROS production.
Summary of In Vitro and In Vivo Findings
The anti-cancer effects of this compound have been validated across multiple cancer cell lines and in preclinical animal models.
| Model System | Key Findings | References |
| Hepatocellular Carcinoma (Hep3B, HepG2, SMMC7721) | Induces autophagic cell death and apoptosis via PI3K/Akt/mTOR inhibition and ROS production. | [1][6][17][20] |
| Colorectal Cancer (HCT-116) | Suppresses tumor growth in vitro and in vivo by inducing G1-phase arrest and apoptosis. Inhibits metastasis by suppressing the PI3K/AKT pathway. | [21][22] |
| Lung Cancer (A549) | This compound's parent compound, berberine, increases ROS production and enhances the efficacy of chemotherapeutic agents. | [23] |
| Xenograft Mouse Models (Colorectal, HCC) | Oral administration of this compound (up to 150 mg/kg) significantly suppresses tumor volume and weight with no observed toxicity. | [21][22][24] |
Conclusion and Future Directions
This compound is a potent natural compound that effectively induces autophagic cell death in cancer cells through a well-defined molecular mechanism involving the dual action of PI3K/Akt/mTOR pathway inhibition and mitochondrial ROS production. Its ability to also engage the apoptotic pathway makes it a particularly robust anti-cancer agent.
Future research should focus on:
-
Elucidating Direct Interactions: Investigating the direct effect of this compound or its downstream effectors on the dissociation of the Beclin-1/Bcl-2 complex.
-
Broadening the Scope: Evaluating the efficacy of this compound across a wider range of cancer types that are known to be dependent on the PI3K/Akt pathway.
-
Combination Therapies: Exploring the synergistic potential of this compound with conventional chemotherapeutics or other targeted agents to enhance efficacy and overcome drug resistance.
-
Pharmacokinetics and Bioavailability: Optimizing drug delivery systems to improve the bioavailability of this compound for clinical applications.[2]
This guide provides a foundational understanding of this compound's role in modulating autophagy, offering a strong scientific rationale for its continued development as a novel cancer therapeutic.
References
- Kim, S. Y., Kim, M. Y., Hwangbo, H., et al. (2021). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. Archives of Biochemistry and Biophysics, 697, 108688. [Link]
- Kim, S.Y. (2021). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. SciSpace. [Link]
- Reddit r/FoodNerds. (2020). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. [Link]
- Kim, S. Y., et al. (2021). This compound induces cell death with autophagy and apoptosis through the mitochondrial dysfunction in Hep3B cells.
- Kim, S. Y., et al. (2021). PI3K/Akt/mTOR signaling pathway regulates this compound-induced autophagy.
- Wang, Y., et al. (2023). Antitumor Activity of Berberine by Activating Autophagy and Apoptosis in CAL-62 and BHT-101 Anaplastic Thyroid Carcinoma Cell Lines.
- Wang, N., et al. (2010). Berberine induces autophagic cell death and mitochondrial apoptosis in liver cancer cells: the cellular mechanism. Journal of Cellular Biochemistry, 111(6), 1439-1448. [Link]
- Wang, J., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7936-7949. [Link]
- Kim, S. Y., et al. (2021). AMPK signaling pathway is not involved in this compound-induced autophagy.
- Zhang, C., et al. (2017). Berberine-induced Autophagic Cell Death by Elevating GRP78 Levels in Cancer Cells. Oncotarget, 8(13), 20909-20924. [Link]
- Kim, M. Y., et al. (2020).
- Li, B., et al. (2012). Effects of Coptis extract combined with chemotherapeutic agents on ROS production, multidrug resistance, and cell growth in A549 human lung cancer cells. Chinese Medicine, 7(1), 10. [Link]
- Li, C. L., et al. (2017). This compound from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo. Scientific Reports, 7, 38524. [Link]
- Cao, Q., et al. (2018). This compound inhibited xenograft tumor growth in vivo.
- Fernandez, A. F., et al. (2018). Disruption of the beclin 1/Bcl-2 autophagy regulatory complex promotes longevity in mice.
- Zhou, Y., et al. (2021). This compound (COP) inhibits ER stress.
- Kim, S. Y., et al. (2021). This compound-mediated autophagy is associated with intracellular ROS in Hep3B cells.
- Han, S., et al. (2024). The potential effect of Tubulysin A on autophagy in a group of cancer cell lines. Heliyon, 10(8), e29311. [Link]
- Cao, Q., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. Food & Function, 9(9), 4739-4749. [Link]
- Mohammadi, M., et al. (2023). The role of autophagy in cancer: from molecular mechanism to therapeutic window. Clinical and Experimental Medicine, 23(7), 3125-3140. [Link]
- Yang, Y., et al. (2025). This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(5), 5465-5474. [Link]
- Van der Veen, S., et al. (2012). Regulation of the Autophagic Bcl-2/Beclin 1 Interaction. Cells, 1(3), 502-516. [Link]
- Klionsky, D. J., et al. (2012). Guidelines for the use and interpretation of assays for monitoring autophagy. Autophagy, 8(4), 445-544. [Link]
- Hsin, I. L., et al. (2013). Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch. American Journal of Cancer Research, 3(4), 368-376. [Link]
- He, C., & Levine, B. (2010). Beclin 1, Bcl-2 and Autophagy. Subcellular Biochemistry, 52, 143-161. [Link]
- Fernandez, A. F., et al. (2018). Disruption of the beclin 1-BCL2 autophagy regulatory complex promotes longevity in mice.
- Patergnani, S., et al. (2021). Assays to Monitor Autophagy Progression in Cell Cultures. Cancers, 13(5), 1049. [Link]
- Wang, H., et al. (2018). Cytisine induces endoplasmic reticulum stress caused by calcium overload in HepG2 cells. Oncology Reports, 39(3), 1475-1484. [Link]
- Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. [Link]
- Wang, T., et al. (2021). This compound promoted SMMC7721 cell apoptosis by increasing 67LR activity.
- Kurdi, M., et al. (2021). The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin. Physiological Research, 70(Suppl 2), S243-S256. [Link]
- Cheung, E. C., & Vousden, K. H. (2022). Oxidative Stress in Cancer Cell Metabolism. Antioxidants, 11(8), 1577. [Link]
Sources
- 1. This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) this compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells (2021) | SoYoung Kim | 52 Citations [scispace.com]
- 4. The role of autophagy in cancer: from molecular mechanism to therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Berberine by Activating Autophagy and Apoptosis in CAL-62 and BHT-101 Anaplastic Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of the beclin 1/Bcl-2 autophagy regulatory complex promotes longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disruption of the beclin 1-BCL2 autophagy regulatory complex promotes longevity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine induces autophagic cell death and mitochondrial apoptosis in liver cancer cells: the cellular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. This compound from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05806G [pubs.rsc.org]
- 23. Effects of Coptis extract combined with chemotherapeutic agents on ROS production, multidrug resistance, and cell growth in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Coptisine as a Modulator of Mitochondrial Homeostasis and Redox Signaling: A Technical Guide for Researchers
Executive Summary
Coptisine, a primary isoquinoline alkaloid derived from the medicinal plant Coptis chinensis, is emerging as a potent bioactive compound with significant therapeutic potential. Its pharmacological profile is deeply rooted in its ability to modulate two fundamental cellular processes: mitochondrial function and oxidative stress. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects, designed for researchers, scientists, and professionals in drug development. We will explore the compound's dichotomous nature—acting as both a direct inhibitor of the mitochondrial electron transport chain and a powerful activator of endogenous antioxidant pathways. This duality underpins its context-dependent actions, from inducing apoptosis in cancer cells to providing robust cytoprotection in models of neurodegeneration and inflammation. This guide synthesizes current literature to detail the core signaling pathways, including direct mitochondrial targeting, activation of the Nrf2 antioxidant response, and induction of mitochondrial quality control via PINK1/Parkin-mediated mitophagy. We further provide validated, step-by-step experimental protocols and quantitative data summaries to empower researchers to rigorously investigate and harness the therapeutic potential of this compound.
Section 1: Introduction to this compound
This compound is a protoberberine alkaloid that constitutes one of the main active components of Rhizoma Coptidis (Huanglian), a staple in traditional Chinese medicine.[1][2] Structurally similar to berberine, this compound has garnered significant interest for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] At the heart of these diverse effects lies a complex and fascinating interaction with cellular bioenergetics and redox signaling.
The cellular powerhouse, the mitochondrion, is a primary target of this compound. However, its impact is not monolithic. In certain pathological contexts, such as cancer, this compound disrupts mitochondrial function to promote cell death.[4][6] In contrast, when healthy cells are under duress from oxidative insults, this compound acts to preserve mitochondrial integrity and function, thereby promoting cell survival.[3][7] This guide will dissect this dual functionality, providing a clear mechanistic framework and the experimental tools necessary to explore it.
Section 2: Direct Impact on Mitochondrial Bioenergetics: Targeting Complex I
The most direct and well-characterized mitochondrial effect of this compound is its role as an inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[8] This action is fundamental to understanding its subsequent downstream effects on cellular metabolism and survival.
Inhibition of Complex I by this compound obstructs the flow of electrons from NADH, leading to a significant reduction in mitochondrial respiration and, consequently, a decrease in ATP synthesis via oxidative phosphorylation.[8] This bioenergetic disruption is a key mechanism behind its anti-tumor effects in cancers that are highly dependent on mitochondrial metabolism, such as triple-negative breast cancer.[8]
Interestingly, in models of oxidative stress, pretreatment with this compound has been shown to attenuate the decline in mitochondrial membrane potential (MMP) and restore ATP levels.[7][9] This apparent paradox can be explained by the compound's potent indirect effects. The initial mild stress from Complex I inhibition may trigger a preconditioning response, upregulating powerful antioxidant and cell survival pathways (discussed in Section 5) that ultimately provide a greater net protective effect against a more severe, subsequent insult.
Experimental Workflow: Mitochondrial Complex I Activity Assay
This workflow outlines the spectrophotometric measurement of rotenone-sensitive NADH oxidation to quantify Complex I activity.
Caption: Workflow for assessing mitochondrial Complex I activity.
Detailed Protocol: Mitochondrial Complex I Activity
Adapted from established methodologies.[10][11][12]
-
Mitochondrial Isolation: Homogenize cells or tissues in mitochondrial isolation buffer on ice. Perform differential centrifugation, starting with a low-speed spin (e.g., 600 x g) to pellet nuclei and debris, followed by a high-speed spin (e.g., 11,000 x g) to pellet mitochondria.[12]
-
Sample Preparation: Resuspend the mitochondrial pellet in a minimal volume of appropriate buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Assay Reaction: In a 96-well UV-transparent plate or a quartz cuvette, prepare the assay buffer (e.g., potassium phosphate buffer, pH 7.4, with magnesium chloride).
-
Baseline Measurement: Add a standardized amount of mitochondrial protein (e.g., 20-50 µg) to the assay buffer. To initiate the reaction, add NADH (final concentration ~0.2 mM). Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer. This represents the total NADH dehydrogenase activity.
-
Inhibited Measurement: In a separate well, pre-incubate the mitochondrial sample with Rotenone (final concentration ~2 µM) for 5 minutes before adding NADH. Monitor the absorbance at 340 nm as before. This rate represents non-Complex I NADH oxidation.
-
Calculation: The specific activity of Complex I is the rate of the baseline reaction minus the rate of the Rotenone-inhibited reaction. Convert the change in absorbance to nmol of NADH oxidized per minute using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) and normalize to the amount of protein loaded.
Section 3: Mitochondrial Quality Control: Induction of Mitophagy
When mitochondria are damaged, for instance by Complex I inhibition, they risk leaking reactive oxygen species (ROS) and pro-apoptotic factors. Cells employ a critical quality control process called mitophagy—a selective form of autophagy—to eliminate these dysfunctional organelles. This compound has been identified as a potent inducer of mitophagy, which is central to its role in both anti-cancer activity and cellular protection.[4][13]
The primary pathway governing this process is the PINK1/Parkin system.[14]
-
Sensing Damage: Under healthy conditions, the kinase PINK1 is imported into the mitochondria and rapidly degraded. When mitochondrial membrane potential is lost (a consequence of Complex I inhibition), PINK1 import stalls, leading to its accumulation on the outer mitochondrial membrane (OMM).[14]
-
Signaling for Removal: Accumulated PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, recruiting Parkin from the cytosol to the damaged mitochondrion.[14]
-
Tagging and Degradation: Parkin ubiquitinates numerous OMM proteins, creating a signal that is recognized by autophagy receptors (like p62), which in turn recruit the autophagosome machinery to engulf and degrade the mitochondrion.[4][15]
Studies show that this compound treatment increases the expression of PINK1 and Parkin and promotes their recruitment to mitochondria.[13] This effect is often mediated by an increase in mitochondrial ROS, which acts as a key upstream signal for initiating the mitophagic cascade.[4][13]
Signaling Pathway: this compound-Induced Mitophagy
Caption: this compound induces mitophagy via the PINK1/Parkin pathway.
Detailed Protocol: Assessing Mitophagic Flux by Fluorescence Microscopy
This protocol uses colocalization of mitochondria with autophagosomes (LC3) and lysosomes (LAMP1).[15]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or SH-SY5Y) on glass coverslips. If desired, transfect with plasmids expressing fluorescently tagged LC3 (e.g., GFP-LC3) and a mitochondrial marker (e.g., Mito-RFP). Treat cells with this compound at the desired concentration and time course.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use an antibody against a mitochondrial protein (e.g., TOM20) and an autophagy/lysosome marker (e.g., LC3 or LAMP1).
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
Image Acquisition: Acquire images using a confocal microscope. Capture multiple z-stacks for each field of view.
-
Analysis: Quantify the colocalization between the mitochondrial signal (TOM20) and the autophagosome/lysosome signal (LC3/LAMP1) using image analysis software (e.g., ImageJ with the JaCoP plugin). An increase in the Pearson's correlation coefficient or Manders' overlap coefficient indicates an increase in mitophagic flux.
Section 4: The Dichotomous Role of this compound in Redox Homeostasis
This compound's effect on reactive oxygen species (ROS) is highly dependent on the cellular context, dose, and duration of exposure. This duality is critical for understanding its therapeutic applications.
1. This compound as a Pro-oxidant: In many cancer cell lines, this compound treatment leads to a significant increase in both intracellular and mitochondrial ROS.[4][16][17] This is a direct consequence of inhibiting Complex I, which causes electrons to leak and prematurely react with oxygen to form superoxide (O₂⁻). This surge in ROS can overwhelm the cancer cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[4][9] This pro-oxidant action is a key component of its anti-neoplastic strategy.
2. This compound as an Antioxidant: Conversely, in non-cancerous cells subjected to an external oxidative challenge (e.g., exposure to H₂O₂ or toxins), pretreatment with this compound significantly reduces ROS accumulation and prevents oxidative damage.[18][19] This protective effect is not due to direct ROS scavenging but rather to its ability to powerfully upregulate the cell's own antioxidant defense machinery, primarily through the Nrf2 pathway (see Section 5). The cell becomes better equipped to handle oxidative stress, leading to a net decrease in ROS levels.
Experimental Protocol: Measurement of Intracellular and Mitochondrial ROS
Utilizing the fluorescent probes DCFH-DA and MitoSOX Red.[16][17][20]
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat with this compound and/or an oxidative stressor as required by the experimental design.
-
Probe Loading:
-
For Intracellular ROS: Remove media and incubate cells with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent DCF.
-
For Mitochondrial ROS (Superoxide): Remove media and incubate cells with 2-5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 15-20 minutes at 37°C in the dark. MitoSOX Red is selectively targeted to mitochondria and fluoresces upon oxidation by superoxide.
-
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader.
-
DCF (Intracellular ROS): Excitation ~485 nm, Emission ~530 nm.
-
MitoSOX Red (Mitochondrial ROS): Excitation ~510 nm, Emission ~580 nm.
-
-
Data Normalization: After reading, cell viability/number in each well can be determined (e.g., using Crystal Violet or SRB assay) to normalize the fluorescence readings to cell content. Results are typically expressed as a percentage of the control.
Section 5: Activating Endogenous Antioxidant Systems: The Nrf2 Axis
The primary mechanism behind this compound's protective antioxidant effect is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][21] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Mechanism of Nrf2 Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. This compound, likely through mild electrophilic stress or by modulating upstream kinases like Akt and JNK, disrupts the Nrf2-Keap1 interaction.[19] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
This leads to the upregulated expression of crucial Phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant).[9][18]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones.[19][21]
-
Enzymes for Glutathione (GSH) Synthesis and Regeneration: this compound treatment often elevates GSH levels and the activity of enzymes like Glutathione Peroxidase (GPx).[19]
-
Superoxide Dismutase (SOD) and Catalase (CAT): this compound has been shown to increase the activity of these primary ROS-detoxifying enzymes.[19][21]
Additionally, this compound has been found to downregulate the thioredoxin-interacting protein (TXNIP).[3][7] Since TXNIP inhibits the antioxidant function of thioredoxin, its downregulation by this compound further strengthens this critical redox-regulating system.[3][7]
Signaling Pathway: this compound Activation of the Nrf2 Antioxidant Response
Caption: this compound enhances antioxidant defenses via Nrf2.
Detailed Protocol: Measurement of Antioxidant Enzyme Activity
General spectrophotometric protocols for SOD, CAT, and GPx.[22][23][24]
-
Lysate Preparation: Treat cells or tissues as required, then homogenize in cold phosphate buffer (pH ~7.0-7.4) on ice. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet debris. The resulting supernatant is the cytosolic extract containing the enzymes. Determine the protein concentration.
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
In a plate, mix the sample lysate with the reaction mixture (containing xanthine and NBT).
-
Initiate the reaction by adding xanthine oxidase.
-
The presence of SOD in the lysate will inhibit the color change. Measure the absorbance at ~560 nm.
-
Calculate the percentage of inhibition relative to a control without lysate. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the reaction by 50%.[25]
-
-
Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
Add the sample lysate to a solution of H₂O₂ in phosphate buffer.
-
Immediately monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Calculate activity using the molar extinction coefficient of H₂O₂.[24]
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH, producing oxidized glutathione (GSSG).
-
Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process.
-
The reaction mixture contains the lysate, GSH, GR, NADPH, and the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed. This rate is proportional to GPx activity.[23]
-
-
Normalization: Normalize all enzyme activities to the total protein content of the lysate (Units/mg protein).
Section 6: Data Summary
The following tables summarize quantitative data from the literature on the effects of this compound.
Table 1: this compound's Effect on Mitochondrial and Apoptotic Markers
| Parameter | Cell/Model System | This compound Treatment | Observed Effect | Reference |
| Mitochondrial Membrane Potential | SH-SY5Y cells (t-BOOH induced stress) | 20 µM (24h pre-treatment) | Increased MMP to 67.9% from 44.2% (stressed control) | [7] |
| Bax/Bcl-2 Ratio | HaCaT cells (H₂O₂ induced stress) | Pre-treatment | Prevented the increase in Bax/Bcl-2 ratio | [9] |
| Mitochondrial ROS | Hep3B cells | 50 µM | Significantly increased mitochondrial ROS production | [4][17] |
| PINK1/Parkin Expression | Hep3B cells | Dose-dependent | Increased expression and recruitment to mitochondria | [13] |
Table 2: this compound's Effect on Oxidative Stress and Antioxidant Markers
| Parameter | Cell/Model System | This compound Treatment | Observed Effect | Reference |
| Intracellular ROS | Zebrafish (AAPH induced stress) | 10 µg/mL | Reduced ROS production by 41.3% | [19] |
| Intracellular ROS | HepG2 cells (AAPH induced stress) | 0.8 µg/mL | Decreased ROS by 40.1% | [19] |
| SOD Activity | HepG2 cells (AAPH induced stress) | 0.8 µg/mL | Increased SOD activity by 18.3% | [19] |
| GPx Activity | HepG2 cells (AAPH induced stress) | 0.8 µg/mL | Increased GPx activity by 49.3% | [19] |
| Nrf2 Expression | Diabetic Rat Kidney | 25 mg/kg/day | Significantly increased Nrf2 expression | [21] |
| HO-1 Expression | HaCaT cells (H₂O₂ induced stress) | Pre-treatment | Markedly increased HO-1 expression (Nrf2-dependent) | [9][18] |
Section 7: Integration and Therapeutic Implications
The dual actions of this compound on mitochondria and redox signaling create a powerful, context-dependent therapeutic profile.
-
In Oncology: this compound's ability to inhibit Complex I and generate high levels of mitochondrial ROS makes it a promising agent for cancers reliant on oxidative phosphorylation.[8] This, combined with its induction of mitophagy to clear potentially resistant mitochondria and its inhibition of pro-survival pathways like PI3K/Akt, creates a multi-pronged attack on cancer cells.[4][6]
-
In Neuroprotection and Inflammatory Diseases: In these contexts, this compound's ability to activate the Nrf2 pathway is paramount. By pre-emptively boosting the cell's antioxidant capacity, it protects mitochondria from secondary damage, preserves membrane potential, and prevents the initiation of apoptosis.[3][5][7] Its ability to clear damaged mitochondria via mitophagy further prevents the accumulation of dysfunctional organelles that contribute to chronic inflammation and neurodegeneration.
Future Directions: Further research should focus on elucidating the precise molecular switches that determine whether this compound's effect is primarily pro-oxidant or antioxidant. Dose-response studies in various cell types, investigation into its effects on other mitochondrial processes like biogenesis and dynamics, and well-designed in vivo studies are crucial next steps to translate the immense potential of this natural compound into clinical applications.
References
- Schmeller, T., et al. (2015). Neuroprotective Activity of this compound from Coptis chinensis (Franch).
- Schmeller, T., et al. (2015). Neuroprotective Activity of this compound from Coptis chinensis (Franch). PubMed, PMID: 26229546. [Link]
- Ju, Y., et al. (2019). 8-Cetylthis compound, a new this compound derivative, induces mitochondria-dependent apoptosis and G0/G1 cell cycle arrest in human A549 cells. Chemico-Biological Interactions, 299, 27-36. [Link]
- Kim, K. A., et al. (2019). Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress. SciSpace, (Details available through the article). [Link]
- Guo, Y., et al. (2016). Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of this compound against AAPH-induced oxidative stress. Biomedicine & Pharmacotherapy, 84, 313-322. [Link]
- Wang, J., et al. (2017). Rhizoma Coptidis and Berberine as a Natural Drug to Combat Aging and Aging-Related Diseases via Anti-Oxidation and AMPK Activation. Aging and Disease, 8(6), 780-801. [Link]
- Kim, K. A., et al. (2019). Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in HaCaT keratinocytes. General Physiology and Biophysics, 38(4), 281-294. [Link]
- Kim, S. Y., et al. (2021). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. Archives of Biochemistry and Biophysics, 697, 108688. [Link]
- Schmeller, T., et al. (2015). Neuroprotective Activity of this compound from Coptis chinensis (Franch).
- Wang, Y., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7964-7981. [Link]
- Zhang, M., et al. (2024). This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway.
- Chien, C. C., et al. (2012). Effects of Coptis extract combined with chemotherapeutic agents on ROS production, multidrug resistance, and cell growth in A549 human lung cancer cells. Journal of Traditional and Complementary Medicine, 2(2), 147-154. [Link]
- Liu, D., et al. (2022). This compound attenuates post-infectious IBS via Nrf2-dependent inhibition of the NLPR3 inflammasome. Molecular Medicine Reports, 26(6), 223. [Link]
- Zhang, M., et al. (2025). This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(5), 5465-5474. [Link]
- Li, J., et al. (2020). This compound Ameliorates Renal Injury in Diabetic Rats Through the Activation of Nrf2 Signaling Pathway. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(1), 57-65. [Link]
- Kim, S. Y., et al. (2021). This compound promotes mitophagy via intracellular ROS generation in Hep3B...
- Kim, S. Y., et al. (2021). AMPK signaling pathway is not involved in this compound-induced autophagy...
- Kim, S. Y., et al. (2021). Increase of intracellular and mitochondrial reactive oxygen species...
- Shen, Y., et al. (2024). This compound exerts anti-tumour effects in triple-negative breast cancer by targeting mitochondrial complex I. British Journal of Pharmacology. [Link]
- Gegg, M. E., et al. (2011). PINK1-parkin-dependent mitophagy involves ubiquitination of mitofusins 1 and 2: Implications for Parkinson disease pathogenesis. Autophagy, 7(2), 243-247. [Link]
- Zhang, Y., et al. (2022). Nicotine impaired mitophagic flux via PINK1/Parkin pathway...
- Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue.
- Lifeasible. (n.d.). Antioxidant Enzymes Activity Analysis. Lifeasible. [Link]
- Hsieh, C. H., et al. (2022). Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress. Science Signaling, 15(758), eabq0322. [Link]
- Distelmaier, F., et al. (2009). Assay of Mitochondrial Respiratory Chain Complex I in Human Lymphocytes and Cultured Skin Fibroblasts. Clinical Chemistry, 55(1), 187-190. [Link]
- Chen, Y., et al. (2017). PINK1 and Parkin were involved in mitophagy in PA-treated cells...
- Spinazzi, M., et al. (2012). Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells.
- Kalyanaraman, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Reviews Molecular Cell Biology, 23(9), 658-678. [Link]
- AbbTayo. (n.d.). CheKine™ Mitochondrial Respiratory Chain Complex I Activity Assay Kit (Microanalysis). AntBio. [Link]
- Dikalov, S. I. (2015). What is the best way to measure ROS in treated cells?
- Katerji, M., et al. (2023). Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis. Antioxidants, 12(8), 1625. [Link]
- Aebi, H. (1984). How can I measure the antioxidant enzyme CAT, SOD, GPx in Fish tissues exposed to pesticide?
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates post‑infectious IBS via Nrf2‑dependent inhibition of the NLPR3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Cetylthis compound, a new this compound derivative, induces mitochondria-dependent apoptosis and G0/G1 cell cycle arrest in human A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-tumour effects in triple-negative breast cancer by targeting mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of mitochondrial respiratory chain complex I in human lymphocytes and cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.protocols.io [content.protocols.io]
- 12. antbioinc.com [antbioinc.com]
- 13. researchgate.net [researchgate.net]
- 14. PINK1-parkin-dependent mitophagy involves ubiquitination of mitofusins 1 and 2: Implications for Parkinson disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Coptis extract combined with chemotherapeutic agents on ROS production, multidrug resistance, and cell growth in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of this compound against AAPH-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant Enzymes Activity Analysis - Lifeasible [lifeasible.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Ethnobotanical and Pharmacological Applications of Coptis chinensis in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coptis chinensis Franch. (Huanglian), a perennial herb from the Ranunculaceae family, holds a significant place in Traditional Chinese Medicine (TCM) for its "heat-clearing" and "dampness-drying" properties, which align with modern concepts of treating inflammation. This guide provides a comprehensive technical overview of its journey from traditional ethnobotanical use to contemporary pharmacological validation as a potent anti-inflammatory agent. The primary therapeutic effects are attributed to a suite of protoberberine alkaloids, most notably berberine, coptisine, palmatine, and jatrorrhizine. These compounds exert multi-target anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, reducing the production of pro-inflammatory cytokines and mediators, and influencing gut microbiota. This document details the phytochemical profile, molecular mechanisms, and validated preclinical models for investigating C. chinensis. It also provides standardized protocols for in vitro and in vivo assays, discusses pharmacokinetic challenges, and outlines future directions for harnessing its therapeutic potential in drug development.
Introduction: From Traditional Medicine to Modern Pharmacology
For centuries, the dried rhizome of Coptis chinensis has been a cornerstone of TCM, prescribed for conditions characterized by what traditional theory describes as "heat," such as dysentery, high fevers, and skin carbuncles.[1][2][3] These historical applications strongly suggest a potent ability to combat infections and inflammatory processes.[4][5][6] Modern scientific inquiry has substantiated these traditional claims, revealing a complex interplay of bioactive alkaloids that effectively mitigate inflammatory responses at the molecular level.[7] This has positioned C. chinensis as a valuable source of lead compounds for the development of novel anti-inflammatory therapeutics for a range of disorders, including arthritis, inflammatory bowel disease (IBD), and sepsis.[4][8][9]
Phytochemistry of Coptis chinensis: The Bioactive Arsenal
The potent therapeutic effects of C. chinensis are primarily due to its rich concentration of isoquinoline alkaloids.[10][11] These compounds form the "bioactive arsenal" responsible for its wide-ranging pharmacological activities.
Major Protoberberine Alkaloids: The most abundant and pharmacologically significant alkaloids identified in C. chinensis include:
-
Berberine: The most studied component, known for its potent anti-inflammatory, antibacterial, and metabolic-regulating properties.[5][8][12]
-
This compound: The second most abundant alkaloid, which also demonstrates significant anti-inflammatory, anticancer, and antimicrobial effects.[1][2][13]
-
Palmatine: Known for its anti-inflammatory and antipyretic activities.[8][14]
-
Jatrorrhizine: Contributes to the overall anti-inflammatory and antimicrobial profile of the herb.[8][15]
-
Epiberberine & Magnoflorine: These and other minor alkaloids also contribute to the plant's therapeutic effects, potentially through synergistic interactions.[8][15]
These alkaloids, while structurally similar, exhibit distinct pharmacological profiles and potencies, contributing to the multifaceted action of the whole plant extract.[15][16]
Mechanisms of Anti-Inflammatory Action: A Multi-Target Approach
The alkaloids from C. chinensis do not act on a single target but rather modulate a network of interconnected inflammatory pathways. This multi-target approach is a key advantage, potentially offering broader efficacy and reducing the likelihood of resistance compared to single-target synthetic drugs.
Inhibition of Pro-inflammatory Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Berberine and this compound have been shown to potently inhibit this pathway by preventing the degradation of IκBα.[12][13][17] This blockade is a primary mechanism for its anti-inflammatory effects.
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways—including ERK, JNK, and p38—are crucial for translating extracellular signals into cellular responses, including the production of inflammatory mediators. Coptis alkaloids, particularly berberine and this compound, have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like LPS.[13][18][19] This inhibition further contributes to the downregulation of inflammatory gene expression.
Modulation of Inflammatory Mediators
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key inflammatory molecules. Studies consistently show that C. chinensis extracts and their isolated alkaloids significantly decrease the expression and/or secretion of:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[8][9][12]
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing nitric oxide (NO) and prostaglandins, respectively.[8][13]
Gut Microbiota Modulation
An emerging and critical mechanism of action, particularly for orally administered C. chinensis, is its interaction with the gut microbiota. Berberine is known to have poor oral bioavailability, yet it exerts significant systemic effects.[1][2] This paradox is partly explained by its ability to modulate the composition of the gut microbiome, promoting the growth of beneficial bacteria and inhibiting pathogenic strains. This regulation helps maintain intestinal barrier integrity and reduces systemic inflammation originating from the gut, which is particularly relevant for treating IBD.[9]
Preclinical Validation: Methodologies and Protocols
Validating the anti-inflammatory potential of C. chinensis requires robust and reproducible preclinical models. The following section outlines standard in vitro and in vivo protocols.
In Vitro Models & Protocols
Workflow for In Vitro Screening:
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Rationale: RAW 264.7 murine macrophages are a standard and reliable cell line for studying inflammatory responses. They are highly responsive to LPS, producing a robust and measurable induction of inflammatory mediators like NO, TNF-α, and IL-6.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the C. chinensis extract or isolated alkaloid (e.g., berberine: 1, 5, 10, 25 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted mediators (NO, cytokines). The remaining cells can be lysed for protein or RNA analysis.
-
Protocol 2: Assay for Nitric Oxide (NO) Production (Griess Assay)
-
Rationale: NO is a key inflammatory mediator produced by the iNOS enzyme. The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.
-
Methodology:
-
Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 3: Cytokine Quantification (ELISA)
-
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in the supernatant.
-
Methodology:
-
Follow the manufacturer's instructions for a commercial mouse TNF-α or IL-6 ELISA kit.
-
Briefly, the collected supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read on a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
In Vivo Models
In vivo studies are essential to confirm the anti-inflammatory efficacy observed in vitro and to assess the compound's behavior in a complex biological system.
Table 1: Comparison of Common In Vivo Inflammation Models
| Model | Inflammatory Stimulus | Key Endpoints | Rationale & Application |
| Carrageenan-Induced Paw Edema | Subplantar injection of carrageenan | Paw volume/thickness, MPO activity, Histology | A classic model for acute, localized inflammation. Ideal for initial screening of compounds with potential to inhibit edema and neutrophil infiltration. |
| LPS-Induced Systemic Inflammation | Intraperitoneal (i.p.) injection of LPS | Serum cytokine levels (TNF-α, IL-6), Organ damage markers | Models systemic inflammatory response (SIRS) or sepsis.[10] Useful for evaluating compounds intended to treat cytokine storms or systemic inflammation. |
| DSS-Induced Colitis | Dextran sulfate sodium (DSS) in drinking water | Body weight, Disease Activity Index (DAI), Colon length, Histology | A widely used model for inflammatory bowel disease (IBD).[9] Excellent for assessing compounds that target gut inflammation and modulate the microbiome. |
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: This model is highly reproducible and allows for the straightforward quantification of acute inflammatory edema. It is a standard first-line in vivo test for anti-inflammatory drug candidates.
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Carrageenan Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (C. chinensis extract/alkaloid at various doses).
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.
-
Optional Endpoints: At the end of the experiment, tissue can be collected for histological analysis or measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Pharmacokinetics and Drug Development Considerations
Despite potent in vitro activity, the clinical translation of C. chinensis alkaloids faces challenges, primarily related to their pharmacokinetic properties.
-
Poor Bioavailability: Berberine and this compound are poorly absorbed from the gastrointestinal tract and are subject to P-glycoprotein efflux, leading to low plasma concentrations.[1][2]
-
Metabolism: this compound's primary metabolic site is the liver.[1][2]
-
Safety Profile: While generally safe at therapeutic doses, high concentrations of some alkaloids like this compound have shown potential hepatotoxicity.[1][2]
Strategies to Overcome These Challenges:
-
Novel Formulations: Development of nanocarriers, liposomes, or cyclodextrin-based inclusion complexes to enhance solubility and absorption.[1][2]
-
Combination Therapy: Co-administration with other herbs or compounds that can inhibit P-glycoprotein or enhance gut permeability.
-
Focus on Gut-Level Action: Leveraging the poor absorption as a therapeutic advantage for treating gastrointestinal inflammatory disorders like IBD, where high local concentrations in the gut are desirable.[9]
Future Directions and Unanswered Questions
The exploration of Coptis chinensis is an active area of research with several promising avenues:
-
Synergistic Effects: Investigating the synergistic anti-inflammatory effects of the complete alkaloid profile versus individual compounds. The efficacy of the whole extract may be greater than the sum of its parts.
-
Clinical Trials: While preclinical data are robust, there is a need for more large-scale, well-controlled human clinical trials to validate its efficacy in specific inflammatory diseases.[4][9]
-
Targeted Drug Delivery: Designing delivery systems that can transport the alkaloids to specific sites of inflammation, thereby increasing efficacy and reducing potential side effects.
-
Microbiome Interactions: Further elucidating the complex interactions between C. chinensis alkaloids and the gut microbiome to develop microbiome-targeted therapies.
Conclusion
Coptis chinensis represents a powerful example of how traditional ethnobotanical knowledge can guide modern drug discovery. Its rich array of alkaloids provides a multi-target strategy for combating inflammation by inhibiting key signaling pathways like NF-κB and MAPK. While challenges in bioavailability exist, they also present unique therapeutic opportunities, particularly for gut-related inflammatory conditions. With continued research into synergistic effects, advanced formulations, and rigorous clinical validation, the ancient "heat-clearing" properties of Coptis chinensis are poised to be translated into novel, effective anti-inflammatory drugs for the 21st century.
References
- Caring Sunshine.
- Li, C., et al. (2023). Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis. PubMed. [Link]
- Lu, Q., et al. (2023).
- Wang, J., et al. (2023). Therapeutic potential of Coptis chinensis for arthritis with underlying mechanisms. Frontiers in Pharmacology. [Link]
- Liao, K., et al. (2016). This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells. PubMed. [Link]
- Wang, J., et al. (2023). Therapeutic potential of Coptis chinensis for arthritis with underlying mechanisms. PMC. [Link]
- Jeong, D., et al. (2018).
- Mishra, R., et al. (2022). Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch. Frontiers in Pharmacology. [Link]
- Caring Sunshine. Relationship: Colitis and coptis chinesis. [Link]
- Wang, H., et al. (2020). Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells. PubMed. [Link]
- Wang, H., et al. (2020). Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells. PubMed Central. [Link]
- Xiao, W. (2022).
- Li, Y., et al. (2024). Coptis Chinensis Franch: Substance Basis, Mechanism of Action and Quality Control Standard Revealed Based on the Q-marker Concept and New Strategy of Systemic Pharmacology and Biosynthesis Research. PubMed. [Link]
- Li, Y., et al. (2024). Coptis chinensis Franch: Substance Basis, Mechanism of Action and Quality Control Standard Revealed Based on the Q-marker Concept and New Strategy of Systemic Pharmacology and Biosynthesis Research. Bentham Science Publishers. [Link]
- ResearchGate. (2025). Tracking evidences of Coptis chinensis for the treatment of inflammatory bowel disease from pharmacological, pharmacokinetic to clinical studies.
- Lu, Q., et al. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. World Scientific Publishing. [Link]
- Jia, L., et al. (2017). Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways.
- Parganiha, A., et al. (2022). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. MDPI. [Link]
- Wang, J., et al. (2020). Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells.
- Wang, J., et al. (2020). Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells. PLOS One. [Link]
- Herbs2000.com. Coptis - healing herbs. [Link]
- Carahealth. Coptis Root (Coptis chinensis). [Link]
- Meng, F-C., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. PMC. [Link]
- Wang, J., et al. (2019). Coptidis Rhizoma: a comprehensive review of its traditional uses, botany, phytochemistry, pharmacology and toxicology. PMC. [Link]
- ResearchGate. (2025). Anti-Diabetic Effects of a Coptis chinensis Containing New Traditional Chinese Medicine Formula in Type 2 Diabetic Rats.
Sources
- 1. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. herbs2000.com [herbs2000.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. carahealth.com [carahealth.com]
- 6. Coptidis Rhizoma: a comprehensive review of its traditional uses, botany, phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of Coptis chinensis for arthritis with underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic potential of Coptis chinensis for arthritis with underlying mechanisms [frontiersin.org]
- 15. Coptis Chinensis Franch: Substance Basis, Mechanism of Action and Quality Control Standard Revealed Based on the Q-marker Concept and New Strategy of Systemic Pharmacology and Biosynthesis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
- 18. Fractionated Coptis chinensis Extract and Its Bioactive Component Suppress Propionibacterium acnes-Stimulated Inflammation in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of berberine on LPS-induced expression of NF- κ B/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine and its Derivatives: A Technical Guide to Structure-Activity Relationships for Drug Development
Abstract
Coptisine, a protoberberine alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis (Huanglian), has garnered significant scientific interest due to its diverse pharmacological properties.[1][2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its synthetic derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This document delves into the nuanced interplay between chemical structure and biological activity, offering insights into the rational design of next-generation this compound-based drugs with enhanced potency and selectivity. Key areas of focus include anticancer, anti-inflammatory, and antimicrobial activities, supported by detailed experimental protocols and mechanistic explorations.
Introduction: The Therapeutic Promise of this compound
This compound (C₁₉H₁₄NO₄) is a key bioactive constituent of Coptis chinensis, a plant with a long history of use in traditional medicine for treating ailments such as dysentery, gastroenteritis, and inflammatory conditions.[1] Modern pharmacological studies have substantiated many of these traditional uses, revealing a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4] The core chemical structure of this compound, a quaternary isoquinoline alkaloid, provides a versatile scaffold for chemical modification, enabling the synthesis of a wide array of derivatives with potentially improved therapeutic profiles.[1][5] However, the clinical application of this compound itself is hampered by challenges such as poor bioavailability and potential toxicity.[2] This underscores the critical need for medicinal chemistry efforts to generate derivatives with optimized pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships of these derivatives is paramount to advancing them through the drug development pipeline.
The this compound Scaffold: A Platform for Chemical Innovation
The planar, quaternary structure of this compound is the foundation of its biological activity.[6] Key structural features and primary sites for chemical modification are highlighted below.
Sources
- 1. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. Modified this compound derivatives as an inhibitor against pathogenic Rhizomucor miehei, Mycolicibacterium smegmatis (Black Fungus), Monkeypox, and Marburg virus by molecular docking and molecular dynamics simulation-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Purity Coptisine Extraction and Purification from Coptis chinensis
For: Researchers, scientists, and drug development professionals.
Abstract
Coptis chinensis (Huanglian), a staple of traditional Chinese medicine, is a rich source of protoberberine alkaloids, with coptisine being a key bioactive constituent. This compound has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a compound of significant interest for modern drug development.[1][2] This application note provides a comprehensive, field-proven guide for the extraction and purification of high-purity this compound from the dried rhizomes of Coptis chinensis. The protocol herein details an optimized ultrasound-assisted extraction (UAE) method using an acidified ethanol solvent, followed by a robust two-step purification process involving macroporous resin chromatography and preparative high-speed counter-current chromatography (HSCCC). This guide is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure reproducibility and high-yield recovery of the target alkaloid.
Introduction: The Scientific Rationale
This compound is an isoquinoline alkaloid characterized by a quaternary ammonium group, which influences its solubility and chemical behavior.[3] It is structurally similar to other major alkaloids in Coptis chinensis, such as berberine and palmatine, presenting a significant purification challenge.[4] this compound is very slightly soluble in water and only slightly soluble in ethanol, but its solubility increases in acidic conditions due to the formation of alkaloidal salts.[5][6] This principle is fundamental to the extraction strategy outlined below.
The chosen methodology, combining UAE with a dual-chromatography purification train, is predicated on efficiency, scalability, and the pursuit of high purity.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This leads to higher extraction efficiency in shorter times and at lower temperatures compared to conventional methods like reflux extraction, thereby minimizing potential degradation of thermolabile compounds.[7][8] The use of acidified ethanol as the extraction solvent is a critical choice; the alcohol solubilizes the alkaloids, while the acid ensures they are protonated to their more soluble salt forms.
-
Macroporous Resin Chromatography: This technique serves as an effective initial clean-up and enrichment step.[9] It operates on the principle of surface adsorption. The crude extract is loaded onto the resin, which selectively adsorbs the alkaloids. Non-alkaloidal impurities can then be washed away. A subsequent elution with an appropriate solvent desorbs the enriched alkaloids.[10][11] This step significantly reduces the complexity of the mixture before final purification.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique.[12][13] It eliminates irreversible adsorption onto a solid stationary phase, leading to high recovery rates, making it ideal for separating structurally similar compounds like the alkaloids in Coptis.[14][15] The separation is based on the differential partitioning of the analytes between two immiscible liquid phases.
Pre-Extraction: Material Preparation and Characterization
2.1. Raw Material Handling
-
Source: Dried rhizomes of Coptis chinensis Franch.
-
Preparation: Grind the dried rhizomes into a coarse powder (target particle size: 40-60 mesh). This increases the surface area available for solvent interaction, maximizing extraction efficiency.
-
Moisture Content: Determine the moisture content of the powder using a moisture analyzer. All calculations for solvent ratios and yield should be based on the dry weight of the plant material to ensure consistency.
2.2. Reagents and Materials
-
Ethanol (95%, Analytical Grade)
-
Hydrochloric Acid (HCl, 37%, Analytical Grade)
-
Sodium Hydroxide (NaOH, Analytical Grade)
-
Macroporous Resin (e.g., HPD-400 or Amberlite® XAD series)[16][17]
-
Solvents for HSCCC (e.g., n-Hexane, Ethyl Acetate, Methanol, Water - all HPLC grade)
-
This compound reference standard (>98% purity for analytical purposes)
Experimental Workflow Overview
The entire process from raw material to purified this compound is illustrated in the workflow diagram below. This multi-stage approach is designed for systematic enrichment and purification.
Caption: Workflow for this compound Extraction and Purification.
Detailed Protocols
4.1. Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Alkaloids
This protocol is optimized for the efficient extraction of total alkaloids from the plant matrix.
-
Solvent Preparation: Prepare the extraction solvent by adding concentrated HCl to 95% ethanol to achieve a final concentration of 0.5% (v/v) HCl. The acidic environment ensures the protonation of alkaloids to their salt form, enhancing their solubility in the hydroalcoholic solvent.
-
Extraction:
-
Place 100 g of dried Coptis chinensis powder into a 2 L flask.
-
Add the acidified ethanol solvent at a liquid-to-solid ratio of 30:1 (v/w), which corresponds to 3000 mL of solvent.[16][17] This high ratio ensures complete wetting of the plant material and provides a sufficient gradient for mass transfer.
-
Place the flask in an ultrasonic bath.
-
Perform the extraction under the conditions summarized in the table below. Studies have shown these parameters to be optimal for balancing extraction efficiency and compound stability.[16][18]
-
| Parameter | Optimal Value | Rationale |
| Solvent | 95% Ethanol with 0.5% HCl | Solubilizes alkaloids and converts them to soluble salts. |
| Liquid-to-Solid Ratio | 30:1 mL/g | Ensures complete immersion and efficient mass transfer.[16] |
| Ultrasonic Power | 150 W | Provides sufficient energy for cavitation without excessive heating.[19] |
| Extraction Temperature | 60 °C | Balances increased solubility and diffusion with thermal stability.[16] |
| Extraction Time | 30 minutes | Sufficient for maximal extraction without significant degradation.[16] |
-
Filtration and Concentration:
-
After extraction, filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper to remove solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50 °C until the ethanol is completely removed. The resulting aqueous solution is the crude alkaloid extract.
-
4.2. Protocol 2: Enrichment via Macroporous Resin Chromatography
This step purifies the total alkaloids from other water-soluble impurities like sugars and saponins.
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., HPD-400).[17][20]
-
Pre-treat the resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until the effluent is clear and free of ethanol. This activates the resin and removes any residual monomers.
-
Pack the treated resin into a glass column (e.g., 5 cm diameter x 50 cm length).
-
-
Adsorption:
-
Adjust the pH of the crude alkaloid extract to ~7.0 using 1M NaOH. Neutralizing the extract facilitates the adsorption of the free base form of the alkaloids onto the resin.
-
Load the neutralized extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing:
-
After loading, wash the column with 5 BV of deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the adsorbed alkaloids with 5 BV of 70% ethanol at a flow rate of 2 BV/hour. The ethanol disrupts the hydrophobic interactions between the alkaloids and the resin, causing them to desorb.
-
Collect the yellow-colored eluate.
-
-
Concentration: Concentrate the eluate under reduced pressure at 50 °C to dryness. The resulting powder is the enriched alkaloid fraction.
4.3. Protocol 3: High-Purity this compound Purification by HSCCC
This final step separates this compound from other co-eluting alkaloids.
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful HSCCC separation. A common system for separating Coptis alkaloids is n-hexane-ethyl acetate-methanol-water.[14]
-
Prepare a mixture of n-hexane-ethyl acetate-methanol-water at a ratio of 3:7:5:5 (v/v/v/v).[13]
-
Shake the mixture vigorously in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
-
HSCCC Operation:
-
Dissolve the enriched alkaloid fraction in a small volume of the lower phase (mobile phase) to prepare the sample solution.
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Rotate the column at a high speed (e.g., 800-1000 rpm).
-
Pump the lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.
-
Inject the sample solution.
-
Continue pumping the mobile phase and collect fractions using a fraction collector. Monitor the effluent at a suitable wavelength (e.g., 270 nm).[21]
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Pool the fractions containing this compound with a purity of >98%.
-
Evaporate the solvent from the pooled fractions to obtain the final purified this compound product.
-
Quality Control and Analytical Methods
Analytical HPLC Method for Quantification
-
System: HPLC with UV-Vis Detector
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[21]
-
Mobile Phase: Acetonitrile - 30 mmol/L ammonium bicarbonate solution (gradient elution may be required for baseline separation of all alkaloids).[21]
-
Flow Rate: 1.0 mL/min[21]
-
Detection Wavelength: 270 nm[21]
-
Column Temperature: 30 °C[21]
-
Quantification: Use an external standard method with a certified this compound reference standard to construct a calibration curve.
| Stage | Expected this compound Content | Expected Purity |
| Dried C. chinensis Rhizome | 0.4 - 1.0% (w/w) | N/A |
| Crude Alkaloid Extract | Varies | Low |
| Enriched Alkaloid Fraction | High | Moderate |
| Final Purified Product | >98% (w/w) | >98% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Incomplete grinding of raw material.- Inappropriate solvent-to-solid ratio.- Insufficient extraction time or temperature. | - Ensure particle size is 40-60 mesh.- Verify the solvent ratio is at least 30:1.- Adhere strictly to the optimized time and temperature. |
| Poor Adsorption on Macroporous Resin | - Incorrect pH of the crude extract.- Resin deactivation or overloading. | - Adjust pH to ~7.0 before loading.- Ensure resin is properly pre-treated and do not exceed its binding capacity. |
| Co-elution of Alkaloids in HSCCC | - Suboptimal solvent system.- Incorrect flow rate or rotation speed. | - Systematically optimize the solvent system ratios to improve selectivity.- Adjust flow rate and rotation speed to enhance resolution. |
| Low Purity in Final Product | - Incomplete separation at any stage.- Contamination during handling. | - Re-run the purification step where impurity is introduced.- Use clean glassware and high-purity solvents. |
Safety Precautions
-
Solvent Handling: Work in a well-ventilated fume hood when handling organic solvents like ethanol, methanol, hexane, and ethyl acetate. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acid/Base Handling: Concentrated HCl and NaOH are corrosive. Handle with extreme care and appropriate PPE.
-
Ultrasonication: Use hearing protection if operating high-power sonicators for extended periods.
-
This compound Toxicity: this compound is toxic if ingested.[5] Handle the purified compound with care, avoiding inhalation of the powder or contact with skin.
References
- Nguyen, K. V., Le, N. T., Dang, V. T. T., Koshovyi, O., Raal, A., & Nguyen, H. T. (2025). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. Molecules, 30(7), 1418. [Link]
- Liu, X., Xing, R., Chen, X., Hu, S., Sheng, X., & Bai, X. (2021). Determination of Protoberberine Alkaloids in Coptis chinensis by Microextraction and High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 44(1-2), 55-62. [Link]
- Gong, J., Huang, L., Chen, L., & Liu, G. (2012). Optimization of Extraction of Total Alkaloid Content from Rhizome Coptidis (Coptis chinensis Franch) using Response Surface Methodology. Journal of Medicinal Plants Research, 6(44), 5626-5633. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Nguyen, K. V., Le, N. T., Dang, V. T. T., Koshovyi, O., Raal, A., & Nguyen, H. T. (2025). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. PubMed. [Link]
- Nguyen, K. V., Le, N. T., Dang, V. T. T., Koshovyi, O., Raal, A., & Nguyen, H. T. (2025). Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. MDPI. [Link]
- Wysocka, M., Piotrowska-Kempisty, A., Koczurkiewicz, P., Michlewska, S., Pękala, E., & Wawrzyńska, M. (2022). Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. Molecules, 27(18), 5871. [Link]
- ResearchGate. (n.d.). The extraction efficiency of alkaloids from Coptis chinensis by...
- Tsa, C. C., Chen, F. A., & Yang, T. H. (1998). Application of analytical and preparative high-speed counter-current chromatography for separation of alkaloids from Coptis chinensis Franch.
- Schwerk, A., Richling, E., & Wink, M. (2014). Neuroprotective Activity of this compound from Coptis chinensis (Franch).
- Nguyen, K. V., et al. (2025). Alkaloid Extraction from Coptis chinensis Franch... PubMed Central. [Link]
- ResearchGate. (n.d.). (PDF) Alkaloid Extraction from Coptis chinensis Franch...
- Chen, Y., et al. (2024). Ultrasound-Assisted Extraction: Unlocking the Antibacterial Potential of Coptis chinensis Franch. Against ESBL-Producing Enterobacterales. Molecules. [Link]
- Li, Y., et al. (2022). An Extraction Process Based on the Collaborative Extraction of Coptis chinensis Franch. Phytoconstituents Using a Deep Eutectic Solvent and an Organic Solvent. Molecules. [Link]
- Chen, J., et al. (2010). [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC]. Zhongguo Zhong Yao Za Zhi. [Link]
- Li, Y., et al. (2021). Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extrac. Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN104418852A - Extracting method and application of high-purity this compound.
- Cheng, X. X., et al. (2011).
- Solubility of Things. (n.d.). This compound.
- Sun, Y., et al. (2011). Separation of alkaloids from herbs using high-speed counter-current chromatography.
- Fang, X. P., et al. (1989). [Quantitative determination of 5 alkaloids in plants of Coptis from China]. Zhongguo Zhong Yao Za Zhi. [Link]
- Mroczek, T., et al. (2024). Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts. MDPI. [Link]
- Das, B., et al. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from Rhubarb. International Journal of Pharmaceutical Sciences and Research. [Link]
- ResearchGate. (n.d.). Coptis chinensis Franch. Whole plant (A), dry root (B) and chemical structure of this compound (C).
- Oxford Academic. (2024). biosynthetic network for protoberberine production in Coptis chinensis.
- Li, J., et al. (2023). The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry. Frontiers in Plant Science. [Link]
- Xi'an Kintai Biotech Inc. (n.d.). China Coptis Chinensis Extract Manufacturers Suppliers Factory.
- Li, Y., et al. (2022). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. MDPI. [Link]
- Taiyuan Lanlang Technology Industrial Corp. (2019). What is macroporous resin column chromatography?
- Zhang, Y., et al. (2023). Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro. NIH. [Link]
- Chen, W., et al. (2020). A facile macroporous resin-based method for separation of yellow and orange Monascus pigments. Food Science and Technology. [Link]
- ResearchGate. (n.d.). Macroporous resin column chromatography used in isolation of phenolic compounds.
Sources
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1198398-71-8: this compound Sulfate | CymitQuimica [cymitquimica.com]
- 4. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3486-66-6 [amp.chemicalbook.com]
- 6. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin [mdpi.com]
- 11. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Application of analytical and preparative high-speed counter-current chromatography for separation of alkaloids from Coptis chinensis Franch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic A… [ouci.dntb.gov.ua]
- 21. [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Cell-Based Assay Framework for Screening the Anti-Cancer Activity of Coptisine
Introduction: The Therapeutic Potential of Coptisine in Oncology
This compound is a protoberberine isoquinoline alkaloid predominantly sourced from the roots of Coptis chinensis (Chinese goldthread), a plant with a long history in traditional Chinese medicine.[1][2] Modern pharmacological studies have identified this compound as a promising anti-cancer agent, demonstrating a range of activities including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[3][4][5] Its therapeutic potential has been observed across various cancer types, such as colorectal, breast, liver, and bladder cancers.[4][6][7][8]
The anti-neoplastic effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways that govern cell survival, growth, and death.[5] Notably, this compound has been shown to interfere with the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3][7][8][9] By inhibiting these pathways, this compound can effectively halt the cancer cell cycle and trigger apoptosis.[3][4]
This application note provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for screening and characterizing the anti-cancer properties of this compound. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible data.
Experimental Design: A Multi-Faceted Approach to Characterizing this compound's Activity
A thorough evaluation of a potential anti-cancer compound requires a multi-pronged approach. We advocate for a tiered screening strategy that first establishes cytotoxicity and then delves into the specific mechanisms of cell death.
Caption: A tiered experimental workflow for this compound screening.
Part 1: Foundational Cytotoxicity Assessment
The initial step is to determine the dose-dependent cytotoxic effect of this compound on a chosen cancer cell line. This is crucial for establishing the compound's potency and identifying the optimal concentration range for subsequent mechanistic studies.
MTT Assay: Measuring Metabolic Activity as an Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[10][12] The amount of formazan produced is directly proportional to the number of living cells.[10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[10]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[10]
-
-
MTT Incubation and Formazan Solubilization:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate at 37°C for 3-4 hours.[13]
-
After incubation, add 150 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Table 1: Hypothetical MTT Assay Data for this compound-Treated Cancer Cells
| This compound (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 10 | 1.10 | 88 |
| 25 | 0.85 | 68 |
| 50 | 0.60 | 48 |
| 100 | 0.35 | 28 |
| 200 | 0.15 | 12 |
LDH Assay: Assessing Membrane Integrity
To complement the MTT assay, a Lactate Dehydrogenase (LDH) cytotoxicity assay can be performed.[15] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[16] Measuring LDH activity in the supernatant provides a direct measure of cell lysis.[15]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and this compound treatment protocol as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.
-
Background Control: Medium only.[16]
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Table 2: Hypothetical LDH Assay Data for this compound-Treated Cancer Cells
| This compound (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous) | 0.20 | 0 |
| 10 | 0.25 | 8.3 |
| 25 | 0.40 | 33.3 |
| 50 | 0.75 | 91.7 |
| 100 | 1.10 | 150 (Exceeds Max) |
| 200 | 1.30 | 183.3 (Exceeds Max) |
| Max Release | 0.80 | 100 |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic effects of this compound are established, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.
Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[18] During the initial phases of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC for detection by flow cytometry.[18][20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells.[19] Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach ~70-80% confluency at the time of harvest.
-
Treat the cells with this compound at concentrations determined from the cytotoxicity assays (e.g., IC50 and 2x IC50) for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[21]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Table 3: Hypothetical Annexin V-FITC/PI Assay Data
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Untreated Control | 95 | 2 | 2 | 1 |
| This compound (IC50) | 50 | 35 | 10 | 5 |
| This compound (2x IC50) | 20 | 55 | 20 | 5 |
Part 3: Investigating Molecular Pathways
To gain a deeper understanding of this compound's anti-cancer mechanism, it is essential to investigate its effects on key signaling pathways.
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. Based on existing literature, this compound is known to modulate the PI3K/Akt/mTOR and MAPK signaling pathways.[3][8][22]
Caption: this compound's modulation of key cancer signaling pathways.
Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR (e.g., p-Akt, Akt, p-mTOR, mTOR) and MAPK (e.g., p-ERK, ERK) pathways, as well as apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels.
-
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for the initial screening and mechanistic evaluation of this compound's anti-cancer activity. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating the underlying molecular pathways, researchers can build a comprehensive profile of this promising natural compound.
Further investigations could explore this compound's effects on other cancer hallmarks, such as angiogenesis, invasion, and metastasis, using relevant in vitro models like tube formation assays and transwell migration assays. Ultimately, promising in vitro findings should be validated in preclinical in vivo models to assess the therapeutic efficacy and safety of this compound for potential clinical applications.
References
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Chen, W., Miao, Y. Q., Fan, D. J., Li, J., Wang, Z. T., & Hu, Y. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- AMG Naturals. (n.d.). This compound In Chinese Coptis.
- Bentham Science Publishers. (2025). Mechanism of this compound in Rotator Cuff Injury: PI3K/Akt/mTOR-inflammation Crosstalk Uncovered by Network Pharmacology and Experimental Validation. Current Computer-Aided Drug Design.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- ResearchGate. (n.d.). Schematic summaries of this compound's anti-cancer targets.
- Kim, J. Y., Kim, H. J., Kim, S. J., & Park, C. (2020). Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway. International Journal of Molecular Sciences, 21(15), 5428.
- Al-Malky, H. S., Al-Abdullah, N. M., Al-Ghamdi, S. S., Al-Harbi, M. H., Al-Massabi, R. I., & Alhakamy, N. A. (2024). This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters. Frontiers in Pharmacology, 15, 1358988.
- Cao, Q., Hong, S., Li, Y., Chen, H., Shen, Y., Shao, K., Lu, M., Dai, H., Ma, S., & Dai, G. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. RSC Advances, 8(56), 32187–32195.
- Wikipedia. (2023). This compound.
- PubMed. (2025). Mechanism of this compound in Rotator Cuff Injury: PI3K/Akt/mTORinflammation Crosstalk Uncovered by Network Pharmacology and Experimental Validation. Current Computer-Aided Drug Design.
- Kim, S. Y., Lee, Y. R., Kim, H. N., & Kim, Y. S. (2021). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. Archives of Biochemistry and Biophysics, 697, 108688.
- Cell Biologics, Inc. (n.d.). LDH Assay.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed. (2021).
- Xiaohui, Y., Jie, L., & Jiangqiao, Z. (2025). This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays. Hereditas, 162(1), 1.
- PubChem. (n.d.). This compound.
- Wu, J., Zhang, H., Hu, B., & Li, Y. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7946–7960.
- Kinghorn, A. D., Carcache de Blanco, E. J., Chai, H. B., Orjala, J., Farnsworth, N. R., Soejarto, D. D., ... & Pezzuto, J. M. (2010). High-Throughput Screening of Natural Products for Cancer Therapy. In Natural Products (pp. 393-409). Humana Press.
- ResearchGate. (n.d.). PI3K/Akt/mTOR signaling pathway regulates this compound-induced autophagy.
- Huang, W., He, T., Wang, Y., Meng, L., Chen, Y., Chen, J., ... & Li, X. (2017). This compound from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo. Phytotherapy Research, 31(2), 310-318.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- ResearchGate. (n.d.). Cell-Based Assays in Natural Product-Based Drug Discovery.
- ResearchGate. (n.d.). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases.
- ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Journal of Applied Pharmaceutical Science, 12(07), 001-015.
- American Association for Cancer Research. (2007). Drug discovery: Screening natural products and synthetic libraries by cell based assays.
- PubMed. (2020). Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway. International Journal of Molecular Sciences, 21(15), 5428.
- ResearchGate. (2020). Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway.
- Aging (Albany NY). (2017). Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC)
Sources
- 1. amgnaturals.com [amgnaturals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05806G [pubs.rsc.org]
- 8. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. static.igem.org [static.igem.org]
- 22. Mechanism of this compound in Rotator Cuff Injury: PI3K/Akt/mTORinflammation Crosstalk Uncovered by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Testing Coptisine in a Mouse Model of Colitis: Application Notes and Protocols
Introduction:
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1] The pathogenesis is complex, involving dysregulated immune responses, genetic susceptibility, and environmental factors.[1] A key player in this inflammatory cascade is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[2][3] Abnormal activation of the NLRP3 inflammasome is observed in both human IBD and murine colitis models, making it a prime therapeutic target.[2][4] Coptisine, a protoberberine alkaloid isolated from Coptis chinensis, has demonstrated significant anti-inflammatory properties.[5][6] Mechanistic studies reveal its ability to inhibit the NF-κB and MAPK signaling pathways, crucial regulators of inflammation.[5][6] Furthermore, emerging evidence suggests this compound can modulate the NLRP3 inflammasome and strengthen the intestinal barrier, making it a compelling candidate for IBD therapy.[7][8][9][10]
This document provides a detailed guide for researchers on designing and executing an in vivo study to evaluate the efficacy of this compound in a dextran sulfate sodium (DSS)-induced mouse model of acute colitis.
Foundational Logic: Why DSS-Induced Colitis and this compound?
The choice of the DSS-induced colitis model is predicated on its robustness, reproducibility, and its ability to mimic the clinical and histological features of human ulcerative colitis, such as weight loss, bloody diarrhea, and epithelial ulceration.[11][12] The chemical insult by DSS disrupts the colonic epithelial barrier, allowing luminal bacteria to penetrate the mucosa and trigger a potent inflammatory response. This model is particularly well-suited for evaluating agents that target innate immunity and epithelial barrier function.
This compound is selected based on its multi-target anti-inflammatory profile. It has been shown to suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), inhibit neutrophil infiltration (a hallmark of acute colitis), and modulate key inflammatory signaling pathways like NF-κB.[5][13][14] A crucial aspect of its mechanism is the inhibition of NF-κB activation by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[13][14] This directly impedes the transcription of numerous inflammatory genes.
Pharmacokinetic Considerations:
Before designing the dosing regimen, it is critical to understand this compound's behavior in vivo. Studies in rats have shown that this compound has low oral bioavailability (around 8.9%) and a short plasma half-life (approximately 0.71 hours).[15][16][17] Despite low systemic absorption, its effects in the gut are significant, suggesting that its local concentration in the gastrointestinal tract is a key determinant of efficacy. This supports the use of oral gavage for administration in a colitis model.
Experimental Design & Workflow
A well-structured experimental design is paramount for obtaining robust and interpretable data. This study will employ an acute DSS-induced colitis model.
Experimental Groups:
A minimum of five groups are recommended to ensure comprehensive evaluation:
| Group No. | Group Name | Treatment | Rationale |
| 1 | Healthy Control | Vehicle (e.g., 0.5% Carboxymethylcellulose) | Establishes baseline physiological and histological parameters. |
| 2 | DSS Control | DSS + Vehicle | Induces colitis and serves as the primary comparison group to assess disease severity. |
| 3 | Positive Control | DSS + Sulfasalazine (SASP) | SASP is a standard-of-care drug for IBD; this group validates the model's responsiveness to therapeutic intervention. |
| 4 | This compound Low Dose | DSS + this compound (e.g., 50 mg/kg) | Evaluates the dose-dependent efficacy of this compound.[14][18] |
| 5 | This compound High Dose | DSS + this compound (e.g., 100 mg/kg) | Determines the upper range of efficacy and potential dose-limiting effects.[14][19] |
-
Animals: C57BL/6 mice (female, 8-10 weeks old) are commonly used as they are a susceptible strain for DSS-induced colitis.[12]
-
Group Size: A minimum of 8-10 mice per group is recommended to ensure statistical power.
Experimental Workflow Diagram:
Sources
- 1. Frontiers | NLRP3 Inflammasome and Inflammatory Bowel Disease [frontiersin.org]
- 2. Role of NLRP3 inflammasome in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 12. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound ameliorates DSS-induced ulcerative colitis via improving intestinal barrier dysfunction and suppressing inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 18. Frontiers | Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect [frontiersin.org]
- 19. This compound Derivative Q3 Ameliorates DSS-induced Ulcerative Colitis in Mice by Modulating TLR4/NF-κB Signaling Pathway and Intestinal Microbiota [journal11.magtechjournal.com]
Application Notes and Protocols for Coptisine Toxicity Screening Using Zebrafish Larvae
Abstract
This document provides a comprehensive guide for utilizing the zebrafish (Danio rerio) larval model for the toxicological assessment of Coptisine, a bioactive isoquinoline alkaloid derived from the traditional medicinal plant Coptis chinensis. The zebrafish larva has emerged as a powerful in vivo system for toxicity screening due to its rapid external development, optical transparency, and high genetic homology with humans.[1] These application notes detail validated, step-by-step protocols for evaluating the general developmental toxicity, cardiotoxicity, hepatotoxicity, and neurotoxicity of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable preclinical model to investigate the safety profile of this compound and other novel chemical entities.
Introduction: The Zebrafish Larva as a Model for this compound Toxicity Assessment
This compound is an isoquinoline alkaloid that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] However, a thorough understanding of its potential toxicity is paramount for its safe therapeutic development. The zebrafish larval model offers a robust and ethically considerate alternative to traditional mammalian testing for initial toxicity screening.[1] Key advantages of the zebrafish model include its high fecundity, rapid organogenesis, and the optical clarity of the embryos, which permits non-invasive, real-time imaging of developing organs.[1]
The zebrafish metabolizes drugs through pathways similar to those in humans, possessing a wide array of cytochrome P450 enzymes.[4][5] This metabolic similarity, coupled with the conservation of key genetic pathways, provides a strong basis for the extrapolation of toxicological findings to human health.[4][5] This guide will provide detailed protocols to assess the toxicological effects of this compound on key organ systems in zebrafish larvae.
General Developmental Toxicity Assay
This initial assay aims to determine the acute toxicity and teratogenicity of this compound by establishing a concentration-response relationship for lethality and identifying any gross morphological defects.
Key Endpoints
-
Lethality: Determination of the median lethal concentration (LC50) at 96 hours post-fertilization (hpf).
-
Hatching Rate: Assessment of delayed or inhibited hatching.
-
Teratogenicity: Scoring of morphological malformations, including but not limited to:
-
Pericardial edema (fluid accumulation around the heart)
-
Yolk sac edema
-
Spinal curvature
-
Tail malformation
-
Craniofacial abnormalities
-
Protocol: General Toxicity Screening
-
Zebrafish Embryo Collection: Collect freshly fertilized eggs from healthy, spawning adult zebrafish.
-
Embryo Selection: At 4-6 hpf, select healthy, normally developing embryos under a stereomicroscope.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in E3 embryo medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.
-
Scientist's Note: Based on in vitro IC50 values for this compound in various cell lines (ranging from approximately 10-100 µM), a starting concentration range of 1 µM to 100 µM is recommended for initial range-finding experiments.[6]
-
-
Exposure:
-
Distribute 20 healthy embryos per well into a 24-well plate.
-
Replace the E3 medium with 2 mL of the respective this compound test solutions, a vehicle control (0.1% DMSO in E3), and a negative control (E3 medium only).
-
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Daily Observations: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope.
-
Record the number of dead embryos.
-
Record the number of hatched embryos.
-
Score for the presence of any morphological abnormalities.[7]
-
-
Data Analysis:
-
Calculate the cumulative mortality at 96 hpf for each concentration and determine the LC50 value using appropriate statistical software.
-
Calculate the percentage of embryos with specific malformations at each concentration.
-
Experimental Workflow: General Toxicity
Figure 1. Workflow for general developmental toxicity screening.
Cardiotoxicity Assessment
This section details methods to evaluate the potential adverse effects of this compound on the cardiovascular system of zebrafish larvae.
Key Endpoints
-
Heart Rate: Bradycardia (slow heart rate) or tachycardia (fast heart rate).
-
Arrhythmia: Irregular heart rhythm.
-
Pericardial Edema: A common indicator of cardiac dysfunction.[8]
-
Blood Circulation: Reduced or absent blood flow.
-
Hemoglobin Staining: To assess red blood cell formation and circulation.
Protocol: Cardiotoxicity Evaluation
-
Exposure: Expose zebrafish embryos to a range of non-lethal concentrations of this compound (determined from the general toxicity assay) from 48 to 72 hpf.
-
Heart Rate and Rhythm Analysis (72 hpf):
-
Anesthetize larvae with a low concentration of tricaine (MS-222).
-
Mount individual larvae in a lateral position on a depression slide.
-
Record a 30-second video of the beating heart under a high-magnification microscope.
-
Count the number of ventricular contractions to determine the heart rate (beats per minute).
-
Observe for any irregularities in the heart rhythm.
-
-
Pericardial Edema and Circulation Assessment (72 hpf):
-
Visually inspect the area around the heart for fluid accumulation.
-
Observe blood flow through the major vessels.
-
-
o-Dianisidine Staining for Hemoglobin (72 hpf):
-
Fix larvae in 4% paraformaldehyde (PFA).
-
Wash with PBST (PBS with Tween 20).
-
Stain with o-dianisidine solution (0.6 mg/mL o-dianisidine, 10 mM sodium acetate, 0.65% hydrogen peroxide, 40% ethanol) in the dark for 30 minutes.[9]
-
Wash with PBST and image. A reduced or absent brown stain indicates a lack of hemoglobinized red blood cells.[9][10]
-
This compound's Potential Impact on Cardiac Signaling
While the direct effects of this compound on cardiac signaling are not fully elucidated, its known interactions with pathways like PI3K/Akt and MAPK are relevant as these pathways play crucial roles in cardiomyocyte survival and function.[2]
Figure 2. Potential signaling pathways affected by this compound in cardiomyocytes.
Hepatotoxicity Assessment
This section outlines protocols to assess this compound-induced liver injury in zebrafish larvae.
Key Endpoints
-
Liver Size: A reduction in liver size can indicate hepatotoxicity.[11]
-
Liver Opacity (Gray Value): Increased opacity can suggest cellular damage or necrosis.[12]
-
Yolk Sac Retention: Delayed yolk absorption is often associated with liver dysfunction.[11]
-
Steatosis (Fatty Liver): Lipid accumulation in the liver, detectable by Oil Red O staining.[1]
Protocol: Hepatotoxicity Evaluation
-
Exposure: Expose zebrafish embryos to this compound from 72 to 120 hpf, a period when the liver is fully functional.[12][13]
-
Morphological Assessment (120 hpf):
-
Anesthetize larvae and mount them in a dorsal-ventral position.
-
Capture brightfield images of the liver.
-
Using image analysis software (e.g., ImageJ), measure the surface area of the liver.
-
Measure the grayscale value of the liver; an increase indicates higher opacity.[12]
-
Measure the area of the remaining yolk sac.
-
-
Oil Red O Staining for Lipid Accumulation (120 hpf):
Data Presentation: Hepatotoxicity
| Concentration | Liver Size (µm²) | Liver Gray Value | Yolk Sac Area (µm²) | Oil Red O Staining |
| Control | - | |||
| Vehicle | - | |||
| This compound [X] µM | +/- | |||
| This compound [Y] µM | +/- | |||
| This compound [Z] µM | +/- | |||
| Table 1. Example data table for hepatotoxicity assessment. |
Neurotoxicity Assessment
This section describes methods to evaluate the potential neurotoxic effects of this compound, focusing on behavior and neuronal apoptosis.
Key Endpoints
-
Locomotor Activity: Hyper- or hypoactivity in response to light and dark stimuli.[18][19]
-
Neuronal Apoptosis: Increased cell death in the central nervous system.
Protocol: Neurotoxicity Evaluation
-
Exposure: Expose zebrafish embryos to this compound from 4 to 120 hpf.
-
Locomotor Activity Assay (120 hpf):
-
Place individual larvae in a 96-well plate.
-
Use an automated tracking system (e.g., DanioVision) to monitor movement.
-
Acclimate larvae to the dark for 20 minutes.
-
Subject larvae to alternating periods of light and dark (e.g., 10 minutes dark, 10 minutes light) for at least three cycles.[19][20]
-
Quantify the total distance moved and velocity during the light and dark phases.[18][19]
-
-
Acridine Orange Staining for Apoptosis (96 hpf):
-
Incubate live larvae in a 5-10 µg/mL solution of Acridine Orange in E3 medium for 30-60 minutes in the dark.[21]
-
Rinse the larvae thoroughly with E3 medium three times.
-
Anesthetize and mount the larvae.
-
Image the head region using a fluorescence microscope with a FITC filter.
-
Quantify the number of fluorescently labeled apoptotic cells in the brain.[22]
-
Experimental Workflow: Neurotoxicity
Figure 3. Workflow for neurotoxicity assessment.
Data Interpretation and Conclusion
The data generated from these assays will provide a comprehensive toxicological profile of this compound in a whole-organism model. A dose-dependent increase in mortality, malformations, or organ-specific toxicity indicators would suggest a potential safety liability. Conversely, a lack of significant effects at concentrations relevant to its pharmacological activity would support its continued development. The zebrafish model, as outlined in these protocols, serves as a critical intermediate step between in vitro assays and more extensive mammalian safety studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
References
- Bio-protocol. (n.d.). Oil red O staining in zebrafish larvae.
- Vliegenthart, A. D. B., et al. (2014). Zebrafish as model organisms for studying drug-induced liver injury. British Journal of Clinical Pharmacology, 78(6), 1217-1227.
- Zhang, Y., et al. (2013). A zebrafish phenotypic assay for assessing drug-induced hepatotoxicity. Toxicology and Applied Pharmacology, 272(1), 218-225.
- JoVE. (2023). Larval Locomotion Assay: High-Throughput Method to Study Neurobehavioral Toxicity of a Compound in Zebrafish Larvae.
- LUMA. (2019). Optimized methods to image hepatic lipid droplets in zebrafish larvae. bioRxiv.
- Experimental and Therapeutic Medicine. (2014). Optimizing methods for the study of intravascular lipid metabolism in zebrafish. Experimental and Therapeutic Medicine, 8(5), 1435-1440.
- Agilent. (2018). Using Acridine Orange to Measure Cell Death in Ethanol Treated Zebrafish Embryos.
- Endocrinology. (2015). Lipid Abundance in Zebrafish Embryos Is Regulated by Complementary Actions of the Endocannabinoid System and Retinoic Acid Pathway. Endocrinology, 156(10), 3639-3653.
- ResearchGate. (n.d.). Oil Red O and Nile red staining protocol of HFD-fed zebrafish larvae.
- ResearchGate. (2013). Acridine Orange staining and visualization in zebrafish to study apoptosis?
- Bio-protocol. (2017). Acridine Orange Staining.
- ResearchGate. (n.d.). Hepatotoxicity in Zebrafish Larvae.
- Truong, L., et al. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Pharmacology, 9, 1493.
- Nature. (2020). The nuclear gene rpl18 regulates erythroid maturation via JAK2-STAT3 signaling in zebrafish model of Diamond–Blackfan anemia. Scientific Reports, 10(1), 2946.
- JoVE. (2021). Using Alizarin Red Staining to Detect Chemically Induced Bone Loss in Zebrafish Larvae.
- PLoS ONE. (2014). High-Content Screening in Zebrafish Embryos Identifies Butafenacil as a Potent Inducer of Anemia. PLoS ONE, 9(8), e104133.
- Toxicology and Applied Pharmacology. (2010). Locomotor activity in zebrafish embryos: A new method to assess developmental neurotoxicity. Toxicology and Applied Pharmacology, 245(1), 79-88.
- Springer Nature Experiments. (n.d.). Analysis of Hematopoietic Development in the Zebrafish.
- PubChem. (n.d.). This compound.
- Noldus. (2013). Testing toxicity on zebrafish larvae locomotor behavior.
- International Journal of Molecular Sciences. (2016). Neurodegeneration in zebrafish embryos and adults after cadmium exposure. International Journal of Molecular Sciences, 17(10), 1647.
- ResearchGate. (n.d.). An assessment of hepatotoxicity. The time point at which zebrafish...
- MethodsX. (2020). Refinement of the zebrafish embryo developmental toxicity assay. MethodsX, 7, 101077.
- ResearchGate. (n.d.). Cardiac physiology parameter endpoints in zebrafish aged at 72 h...
- Molecules. (2020). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Molecules, 25(19), 4539.
- Molecules. (2018). Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity. Molecules, 23(10), 2496.
- ZeClinics. (n.d.). Zebrafish for Cardiotoxicity Screening in Drug Development.
- Frontiers in Pharmacology. (2012). Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies. Frontiers in Pharmacology, 3, 109.
- Journal of Cellular and Molecular Medicine. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7947-7963.
- Creative Bioarray. (n.d.). Zebrafish Hepatoxicity Assays.
- ResearchGate. (n.d.). Drug concentrations used for assessing zebrafish hepatotoxicity.
- ZeClinics. (n.d.). Cardiotoxicity testing in vivo with zebrafish.
- International Journal of Environmental Research and Public Health. (2016). Zebrafish as a Vertebrate Model System to Evaluate Effects of Environmental Toxicants on Cardiac Development and Function. International Journal of Environmental Research and Public Health, 13(12), 1229.
- International Journal of Molecular Sciences. (2021). Zebrafish Embryos and Larvae as Alternative Animal Models for Toxicity Testing. International Journal of Molecular Sciences, 22(24), 13417.
- ResearchGate. (n.d.). Locomotor activity assay in zebrafish larvae: Influence of age, strain and ethanol.
- International Journal of Molecular Sciences. (2022). Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. International Journal of Molecular Sciences, 23(10), 5634.
- InVivo Biosystems. (n.d.). Zebrafish Neurotoxicity Analysis.
- Molecules. (2015). Neuroprotective Activity of this compound from Coptis chinensis (Franch). Molecules, 20(7), 12563-12577.
- Haematologica. (2008). The role of meis1 in primitive and definitive hematopoiesis during zebrafish development.
- ResearchGate. (n.d.). Whole-mount o-dianisidine staining of hemoglobin on wild type and mot...
- Environmental Health Perspectives. (2021). Exploring the Influence of Experimental Design on Toxicity Outcomes in Zebrafish Embryo Tests. Environmental Health Perspectives, 129(10), 107001.
- Frontiers in Pharmacology. (2021). Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch. Frontiers in Pharmacology, 12, 638637.
- ResearchGate. (2015). Neuroprotective Activity of this compound from Coptis chinensis (Franch).
- Molecules. (2020).
- ResearchGate. (n.d.). Evaluation of zebrafish larvae as alternative test system to predict hepatotoxicity.
- ResearchGate. (n.d.). Hepatotoxicity assay in zebrafish larvae at 120 hpf. (A) DMSO as a...
- Molecular and Cellular Biology. (2024). Brief guidelines for zebrafish embryotoxicity tests. Molecular and Cellular Biology, 47(8), 100090.
- Journal of Pharmacological and Toxicological Methods. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Journal of Pharmacological and Toxicological Methods, 108, 106956.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zebrafish Hepatoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 6. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Zebrafish as a Vertebrate Model System to Evaluate Effects of Environmental Toxicants on Cardiac Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Screening in Zebrafish Embryos Identifies Butafenacil as a Potent Inducer of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nuclear gene rpl18 regulates erythroid maturation via JAK2-STAT3 signaling in zebrafish model of Diamond–Blackfan anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fraxinellone Induces Hepatotoxicity in Zebrafish through Oxidative Stress and the Transporters Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Optimized methods to image hepatic lipid droplets in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Larval Locomotion Assay: High-Throughput Method to Study Neurobehavioral Toxicity of a Compound in Zebrafish Larvae [jove.com]
- 19. noldus.com [noldus.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Neurodegeneration in zebrafish embryos and adults after cadmium exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Coptisine Administration via Oral Gavage in Rats
Introduction: The Scientific Rationale for Oral Gavage of Coptisine
This compound, a protoberberine isoquinoline alkaloid primarily isolated from Coptis chinensis (Huanglian), is a compound of significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and cardioprotective properties[1]. Investigating its therapeutic potential in preclinical rodent models necessitates a reliable and precise method of administration. Oral gavage, the procedure of delivering a substance directly into the stomach via a tube, is the preferred method for administering exact doses of experimental compounds like this compound. This technique bypasses taste-based aversion and ensures the entire dose is delivered, which is critical for accurate pharmacokinetic (PK) and pharmacodynamic (PD) studies[2].
However, the successful oral administration of this compound is complicated by its inherent physicochemical properties. It exhibits poor water solubility and low oral bioavailability, reported to be as low as 0.52-1.87% in rats, with a short plasma half-life of approximately 0.71 hours[1][3][4]. These characteristics demand a meticulously designed protocol that addresses vehicle selection, dosage formulation, and administration technique to ensure reproducible and meaningful experimental outcomes.
This document provides a comprehensive, field-proven protocol for the oral gavage of this compound in rats. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific principles that govern each procedural choice.
Pre-procedural Considerations & Animal Welfare
Ethical Statement
All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee (ACUC) or equivalent ethics board. This protocol is a guide and should be adapted to comply with institutional and national regulations.
Animal Acclimatization and Handling
The stress induced by handling and gavage can be a significant confounding variable, potentially altering physiological parameters and affecting data quality[5].
-
Acclimatization: Rats should be acclimated to the facility for at least one week before any procedures begin.
-
Handling: For several days leading up to the experiment, researchers should handle the rats daily to accustom them to the procedure. This reduces anxiety and resistance during gavage[6][7].
-
Stress Reduction: Studies have shown that precoating the gavage needle with a sucrose solution can decrease stress-related reactions and improve animal welfare during the procedure[2][8][9].
Materials and Reagents
-
This compound (Chloride salt or other, specify purity)
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose, Corn oil)
-
Sterile water for vehicle preparation
-
Syringes (1 mL or 3 mL, depending on volume)
-
Oral gavage needles (stainless steel or flexible plastic)
-
Scale for weighing animals
-
Mortar and pestle or homogenizer
-
Weighing paper/boats
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
Gavage Needle Selection
The selection of an appropriately sized gavage needle is critical to prevent injury to the esophagus or stomach[10]. The needle should have a smooth, ball-shaped tip to minimize trauma[11]. The length should be pre-measured from the tip of the rat's nose to the last rib (xiphoid process) to ensure it reaches the stomach without risk of perforation[12][13].
| Rat Weight (g) | Recommended Gauge | Recommended Length |
| 75-100 | 18G | 1-1.5 inches |
| 100-200 | 18G | 2-3 inches |
| 200-300+ | 16G | 3 inches |
| Data synthesized from Queen's University SOP[10]. |
Protocol Part 1: this compound Formulation Preparation
The Challenge of Vehicle Selection
This compound's poor water solubility is a primary hurdle[14]. The choice of vehicle is critical for creating a uniform suspension that allows for accurate and reproducible dosing[15]. An inappropriate vehicle can lead to dose variability, poor absorption, and potential toxicity[16].
-
Rationale for Suspension: For poorly soluble compounds, a suspension is often the most practical formulation for oral gavage. Aqueous solutions of cellulose derivatives, like Carboxymethyl cellulose (CMC) or methyl cellulose (MC), are commonly used because they are well-tolerated and can maintain particle suspension[16][17].
-
Recommended Vehicle: A 0.5% (w/v) solution of CMC in sterile water is recommended. This vehicle is widely used in non-clinical toxicology studies and is known to have minimal physiological effects[18].
Step-by-Step Preparation of this compound Suspension (for 10 mL of 10 mg/mL solution)
-
Prepare 0.5% CMC Vehicle:
-
Weigh 50 mg of Carboxymethyl cellulose.
-
Add to ~9 mL of sterile water while stirring vigorously with a magnetic stirrer.
-
Gently heat (if necessary) until a clear, slightly viscous solution is formed.
-
Cool to room temperature and adjust the final volume to 10 mL.
-
-
Prepare this compound Suspension:
-
Weigh 100 mg of this compound powder.
-
If particle size is large, gently triturate in a mortar and pestle to create a fine powder. This increases the surface area and aids in creating a more uniform suspension.
-
Add a small amount (~1 mL) of the 0.5% CMC vehicle to the powder and mix to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Continuously stir the final suspension using a magnetic stirrer until administration to prevent the compound from settling.
-
Protocol Part 2: Dosage Calculation
Dosage is determined by the specific aims of the study. Previous pharmacokinetic and efficacy studies in rats provide a reliable starting point.
-
Established Dose Range: Studies have successfully used oral this compound doses in rats ranging from 25 mg/kg to 150 mg/kg[1][19].
-
Pharmacokinetic Profile: It is crucial to recognize that the relationship between this compound dosage and plasma concentration is non-linear; bioavailability tends to decrease as the dose increases[20].
Calculation Example:
-
Target Dose: 50 mg/kg
-
Rat Weight: 250 g (0.25 kg)
-
Suspension Concentration: 10 mg/mL
-
Calculate Total Dose (mg):
-
Dose = Rat Weight (kg) × Target Dose (mg/kg)
-
Dose = 0.25 kg × 50 mg/kg = 12.5 mg
-
-
Calculate Administration Volume (mL):
-
Volume = Total Dose (mg) / Concentration (mg/mL)
-
Volume = 12.5 mg / 10 mg/mL = 1.25 mL
-
Note: The maximum oral gavage volume for rats should not exceed 10-20 mL/kg[2][13]. For a 250g rat, this is 2.5-5.0 mL. The calculated volume of 1.25 mL is well within this safe limit.
Protocol Part 3: Oral Gavage Administration Procedure
This procedure must be performed by trained personnel to minimize animal stress and prevent injury[2][13].
-
Animal Restraint:
-
Firmly restrain the rat, immobilizing the head and neck. A common method is the "V-hold," where the rat is held upright facing the handler. The head and body should form a straight vertical line to facilitate passage down the esophagus.
-
-
Prepare the Dose:
-
While the this compound suspension is still stirring, draw the calculated volume into the syringe. Ensure no air bubbles are present.
-
Attach the appropriate-sized gavage needle. Wipe any substance from the outside of the needle to ensure accurate dosing[12].
-
-
Needle Insertion:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) on the left side of the mouth[12].
-
Gently advance the needle along the roof of the mouth, over the tongue, towards the back of the mouth[13]. The animal will typically swallow as the needle reaches the pharynx, which allows the needle to slide easily into the esophagus[2].
-
CRITICAL: NEVER force the needle. If resistance is met, withdraw and reposition. Resistance may indicate entry into the trachea[13][21].
-
-
Dose Administration:
-
Needle Withdrawal:
-
After the full dose is delivered, slowly and smoothly withdraw the needle along the same path of insertion[13].
-
-
Immediate Monitoring:
Caption: Experimental workflow for this compound oral gavage in rats.
Protocol Part 4: Post-Administration Monitoring
Careful observation after the procedure is essential for animal welfare and data integrity.
-
Short-Term (0-1 hour): Observe for immediate complications such as respiratory distress or signs of pain[23].
-
Intermediate (4-12 hours): Check the animal's general appearance, posture, and activity levels[22].
-
Long-Term (24+ hours): Monitor for changes in body weight, food and water consumption, and feces/urine output. Adverse effects from the compound itself may become apparent in this timeframe[13].
Pharmacokinetic Insights and Data Interpretation
Understanding this compound's PK profile is key to designing effective studies.
-
Low Bioavailability: Due to poor absorption and potential P-glycoprotein substrate activity, high oral doses are often required to achieve therapeutic plasma concentrations[20][24].
-
Rapid Elimination: The short half-life (~0.71 h) suggests that for studies requiring sustained exposure, multiple daily doses may be necessary[3][4]. After a single oral dose, plasma concentrations peak quickly, often within the first hour[25].
| Pharmacokinetic Parameter | Value Range | Source(s) |
| Oral Bioavailability (F%) | 0.52% - 8.9% | [1][3][4] |
| Time to Peak (Tmax, hours) | ~0.58 ± 0.12 | [25] |
| Plasma Half-life (T1/2, hours) | ~0.71 ± 0.39 | [3][4][25] |
| Peak Plasma Conc. (Cmax, ng/mL) | 44.15 - 66.89 (for 30-150 mg/kg) | [1] |
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways. This multi-target action is a hallmark of many natural products.
Caption: this compound's modulation of PI3K/AKT and AMPK signaling pathways.
-
PI3K/AKT Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. This inhibition is a key mechanism behind its anti-cancer properties, particularly in bladder cancer[26].
-
AMPK/ACC/CPT-1 Pathway: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing lipid synthesis, and upregulates carnitine palmitoyltransferase-1 (CPT-1), promoting fatty acid oxidation. This mechanism underlies this compound's ability to inhibit lipid accumulation[27].
References
- UBC Animal Care Services. (n.d.). TECH 09b - Oral Gavage in Adult Rats.
- Ma, B., et al. (2017). Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry.
- Meng, F. C., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7837-7848. DOI: 10.1111/jcmm.14695
- UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from University of California, San Francisco.
- Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat.
- Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
- Su, H., et al. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats. Biological & Pharmaceutical Bulletin, 38(10), 1541-1550. DOI: 10.1248/bpb.b15-00277
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. DOI: 10.4103/0976-0105.177703
- JoVE. (2015). Compound Administration in Rodents- Oral and Topical Routes. Journal of Visualized Experiments.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Su, H., et al. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats.
- Aniphy. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP.
- Chen, J., et al. (2025). This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(5), 5465-5474. DOI: 10.1007/s00210-024-03617-3
- Le, V. A., et al. (2012). Oral Gavage in Rats: Animal Welfare Evaluation.
- Liu, C. X., et al. (2014). Pharmacokinetics of Two Alkaloids after Oral Administration of Rhizoma Coptidis Extract in Normal Rats and Irritable Bowel Syndrome Rats.
- Su, H., et al. (2015). Pharmacokinetics and metabolism of this compound of traditional. J-Stage.
- Scholl, C., et al. (2015). Neuroprotective Activity of this compound from Coptis chinensis (Franch).
- University of Melbourne. (2016). ANIMAL ETHICS ANIMAL CARE AND USE STANDARD ADMINISTRATION OF SUBSTANCES BY ORAL GAVAGE IN MICE AND RATS.
- Sharma, S., & Singh, T. R. R. (2021). Dose Conversion Between Animals and Humans: A Practical Solution.
- Wang, C., et al. (2025). This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays. Journal of Translational Medicine, 23(1), 987. DOI: 10.1186/s12967-024-05167-9
- Lee, S., et al. (2024). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Fundamental Toxicological Sciences, 11(2), 69-78.
- Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
- ResearchGate. (2015). How to convert human dose to rat dose?
- ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques?
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Sakurada, Y., et al. (2024). Vehicle selection for nonclinical oral safety studies.
- South Dakota State University. (n.d.). Oral Gavage - Rodent.
- Stella, B., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 66(4), 679-686.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Yan, R., et al. (2011). Comparative pharmacokinetics of dehydroevodiamine and this compound in rat plasma after oral administration of single herbs and Zuojinwan prescription. Fitoterapia, 82(8), 1152-1159.
- Su, H., et al. (2015).
- Ingram, D. D., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
- Queen's University. (2013). SOP 10.
- Ingram, D., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
- AALAS. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
- Cui, H. M., et al. (2015). Poor permeability and absorption affect the activity of four alkaloids from Coptis. Molecular Medicine Reports, 12(5), 7160-7168.
- Le, V. A., et al. (2012). Oral Gavage in Rats: Animal Welfare Evaluation.
- Research Animal Training. (n.d.).
Sources
- 1. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aalas [aalas.kglmeridian.com]
- 6. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ovid.com [ovid.com]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. instechlabs.com [instechlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. aniphy.fr [aniphy.fr]
- 24. researchgate.net [researchgate.net]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Content Analysis of Apoptosis in Coptisine-Treated Cells Using Flow Cytometry
Introduction: Unraveling Coptisine-Induced Apoptosis
This compound, a protoberberine isoquinoline alkaloid derived from the traditional medicinal plant Coptis chinensis, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] Emerging evidence indicates that this compound exerts its therapeutic effects by inducing programmed cell death, or apoptosis, in various cancer cell lines.[3][4] The induction of apoptosis by this compound is a multi-faceted process involving the activation of both intrinsic and extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS), modulation of key signaling cascades such as JNK and PI3K/Akt/mTOR, and the activation of caspases.[3][4][5]
Flow cytometry, a powerful high-throughput technique, allows for the precise and quantitative analysis of apoptotic events at the single-cell level.[6][7] This application note provides a detailed protocol for the detection and quantification of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining, a gold-standard method in apoptosis research.[6][8]
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[6][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[8][9] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[6][8] Therefore, co-staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[8]
This compound's Mechanism of Apoptosis Induction: A Signaling Overview
This compound has been shown to induce apoptosis through various signaling pathways, making it a subject of intensive study. In several cancer cell models, this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[3][4] This oxidative stress can trigger the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[3][4] Additionally, this compound has been reported to activate the 67-kDa laminin receptor (67LR), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent apoptosis.[1][10] Furthermore, this compound can inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation, thereby promoting autophagic cell death and apoptosis.[5]
Figure 1: Simplified signaling pathways of this compound-induced apoptosis.
Experimental Protocol: Annexin V and PI Staining
This protocol is a guideline and may require optimization depending on the cell type and experimental conditions.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[11]
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Cell culture medium
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Figure 2: Experimental workflow for apoptosis detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow adherent cells to attach overnight.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for a predetermined time period (e.g., 24, 48 hours) to allow for the induction of apoptosis.
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS and then detach them using a gentle method such as trypsinization.
-
Combine the collected medium and the detached cells.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.[11]
-
Carefully discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging between washes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 5 µL of Propidium Iodide (PI) solution.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour) after staining.
-
Excite the cells with a 488 nm laser.
-
Collect the FITC fluorescence signal in the FL1 channel (typically around 530 nm) and the PI fluorescence signal in the FL2 or FL3 channel (typically >575 nm).[9]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up proper compensation and gates.
-
Data Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish different cell populations:
| Quadrant | Annexin V-FITC | Propidium Iodide (PI) | Cell Population |
| Q3 | Negative | Negative | Viable cells |
| Q4 | Positive | Negative | Early apoptotic cells |
| Q2 | Positive | Positive | Late apoptotic or necrotic cells |
| Q1 | Negative | Positive | Necrotic cells (less common) |
Expected Results with this compound Treatment:
A dose- and time-dependent increase in the percentage of cells in the early apoptotic (Q4) and late apoptotic/necrotic (Q2) quadrants is expected following this compound treatment, with a corresponding decrease in the viable cell population (Q3).
| Treatment Group | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) |
| Vehicle Control | ~90-95% | ~2-5% | ~1-3% |
| This compound (Low Dose) | Decreased | Increased | Slightly Increased |
| This compound (High Dose) | Significantly Decreased | Increased | Significantly Increased |
Trustworthiness and Self-Validating System
To ensure the reliability of the results, it is crucial to include proper controls in each experiment:
-
Unstained Cells: To set the baseline fluorescence of the cell population.
-
Annexin V-FITC Only Stained Cells: To compensate for the spectral overlap of FITC into the PI channel.
-
PI Only Stained Cells: To compensate for the spectral overlap of PI into the FITC channel.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to validate the staining protocol and instrument settings.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
By adhering to this comprehensive protocol and including the necessary controls, researchers can obtain robust and reproducible data on this compound-induced apoptosis, contributing to a deeper understanding of its anti-cancer mechanisms and facilitating its potential development as a therapeutic agent.
References
- Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling P
- This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling. PubMed. [Link]
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
- Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne. [Link]
- Neuroprotective Activity of this compound from Coptis chinensis (Franch). PMC - NIH. [Link]
- Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling P
- This compound induces cell death with autophagy and apoptosis through the...
- Effects of this compound on extrinsic and intrinsic apoptotic pathways in...
- This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. PubMed. [Link]
- Analysis Of Apoptosis By Annexin-PI Flow Cytometry. YouTube. [Link]
- Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]
- This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling. NIH. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
Sources
- 1. This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: Immunohistochemical Staining for c-Met in Coptisine-Treated Tumor Tissues
Introduction: Targeting the c-Met Proto-Oncogene with Coptisine
The c-Met proto-oncogene, which encodes the receptor tyrosine kinase c-Met, is a pivotal regulator of cell proliferation, survival, motility, and invasion.[1] Its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events crucial for normal tissue development and regeneration.[2][3] However, in a wide variety of human cancers, dysregulated c-Met signaling—driven by gene amplification, mutation, or protein overexpression—is a key contributor to tumor growth and metastatic progression.[2][4] This makes the HGF/c-Met axis a highly attractive target for therapeutic intervention.[1][3]
This compound, a natural isoquinoline alkaloid extracted from Coptis chinensis, has demonstrated a spectrum of pharmacological activities, including potent anti-cancer effects.[5][6][7] Research indicates that this compound can induce cell cycle arrest and apoptosis and inhibit tumor migration by modulating various signaling pathways, including the PI3K/AKT pathway, which is a critical downstream effector of c-Met.[5][8][9][10] More directly, recent studies have shown that this compound can inhibit the phosphorylation of the c-Met receptor itself, suggesting a direct or indirect modulatory role on this key oncogenic driver.[11]
This application note provides a comprehensive, field-proven guide for researchers to assess the therapeutic effect of this compound on its target, c-Met, within a tumor microenvironment. We present a detailed protocol for the immunohistochemical (IHC) staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissues derived from this compound treatment models, complete with insights into experimental design, data interpretation, and troubleshooting.
Mechanistic Context: The c-Met Signaling Pathway
Understanding the c-Met signaling network is fundamental to interpreting IHC results. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various signaling adaptors. This initiates multiple downstream cascades, including the PI3K/AKT pathway for cell survival, the MAPK/RAS pathway for proliferation, and the STAT pathway for invasion and tubulogenesis.[1][4] this compound's inhibitory action on this pathway can lead to a reduction in these oncogenic outputs.
Caption: The HGF/c-Met signaling pathway and its primary downstream effectors.
Experimental Workflow: From Treatment to Analysis
A robust and reproducible IHC experiment begins with a well-planned workflow. The following diagram outlines the critical stages for evaluating c-Met expression in tumor tissues following this compound administration in a preclinical model, such as a tumor xenograft.
Caption: End-to-end experimental workflow for c-Met IHC analysis.
Detailed Protocol: c-Met Staining in FFPE Tissues
This protocol is optimized for detecting human c-Met in FFPE tissue sections. All steps should be performed in a well-ventilated area, and appropriate personal protective equipment should be worn.
I. Materials and Reagents
-
Slides: Positively charged slides (e.g., Superfrost Plus).
-
Primary Antibody: Validated rabbit monoclonal anti-c-Met antibody (e.g., clone SP44 or D1C2).[12][13][14] The specificity of the chosen antibody is paramount and should be confirmed by the manufacturer's validation data, which may include testing on cell pellets with known expression levels or using blocking peptides.[15]
-
Deparaffinization: Xylene or a xylene substitute.
-
Rehydration: Graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Buffer: 10mM Sodium Citrate buffer, pH 6.0.
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBS-T).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).
-
Blocking Serum: Normal Goat Serum (or serum from the same species as the secondary antibody).
-
Detection System: HRP-conjugated anti-rabbit secondary antibody and a Diaminobenzidine (DAB) chromogen kit.
-
Counterstain: Mayer's Hematoxylin.
-
Dehydration: Graded ethanol series and xylene.
-
Mounting Medium: Xylene-based permanent mounting medium.
-
Equipment: Microtome, water bath, slide staining jars, humidified chamber, pressure cooker or steamer for HIER, brightfield microscope.
II. Step-by-Step Methodology
1. Deparaffinization and Rehydration
-
Rationale: Paraffin wax must be removed to allow aqueous reagents to infiltrate the tissue. The tissue is then gradually rehydrated.
-
Procedure:
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% Ethanol: 1 change for 5 minutes.
-
Immerse in 70% Ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in deionized water for 5 minutes.[16] From this point forward, do not allow the tissue sections to dry out.[16][17]
-
2. Heat-Induced Epitope Retrieval (HIER)
-
Rationale: Formalin fixation creates protein cross-links that can mask the antigenic epitope. HIER uses heat and a specific pH buffer to break these cross-links, exposing the c-Met epitope for antibody binding.[18][19] This step is often the most critical for successful staining.
-
Procedure:
-
Pre-heat a pressure cooker or steamer containing the Sodium Citrate buffer (pH 6.0) until boiling.
-
Place the slides in a slide rack and immerse them in the hot buffer.
-
Heat for 20 minutes.[20]
-
Remove the vessel from the heat source and allow it to cool at room temperature for at least 20-30 minutes with the slides remaining in the buffer.
-
Rinse slides in TBS-T wash buffer.
-
3. Blocking and Staining
-
Rationale: Blocking steps are essential to prevent non-specific signal. Peroxidase blocking eliminates signal from endogenous enzymes, while serum blocking prevents the secondary antibody from binding non-specifically to the tissue.[16]
-
Procedure:
-
Peroxidase Block: Cover the tissue with 3% H₂O₂ for 10 minutes. Rinse well with TBS-T.
-
Serum Block: Incubate with 10% Normal Goat Serum in TBS-T for 1 hour at room temperature in a humidified chamber.[16]
-
Primary Antibody: Gently tap off the blocking serum (do not rinse). Incubate with the anti-c-Met primary antibody, diluted according to manufacturer's recommendations, overnight at 4°C in a humidified chamber.[21]
-
Washing: The next day, rinse the slides and wash 3 times in TBS-T for 5 minutes each.[21]
-
Secondary Antibody: Incubate with the HRP-conjugated anti-rabbit secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash 3 times in TBS-T for 5 minutes each.
-
4. Signal Development and Counterstaining
-
Rationale: The DAB chromogen reacts with the HRP enzyme on the secondary antibody to produce a stable, brown-colored precipitate at the site of the target antigen. The hematoxylin counterstain provides nuclear context in a contrasting blue color.
-
Procedure:
-
Prepare the DAB solution according to the kit manufacturer's instructions.
-
Cover the tissue with the DAB solution and incubate for 5-10 minutes, or until a brown color develops (monitor visually under a microscope).
-
Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstain: Immerse slides in Mayer's Hematoxylin for 1-2 minutes.
-
Bluing: "Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.[20]
-
5. Dehydration and Mounting
-
Rationale: The tissue must be dehydrated again to be compatible with the permanent, xylene-based mounting medium.
-
Procedure:
-
Immerse slides in 70% Ethanol for 3 minutes.
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.[16]
-
Immerse in Xylene: 2 changes for 5 minutes each.
-
Apply a drop of mounting medium to the tissue and place a coverslip, avoiding air bubbles.[21]
-
Allow slides to dry before microscopic examination.
-
Data Interpretation: Scoring c-Met Expression
To quantify the effect of this compound, a standardized, semi-quantitative scoring system should be applied by a trained pathologist. The H-Score is a commonly used method that considers both the intensity and the percentage of stained tumor cells.
| Parameter | Score | Description |
| Staining Intensity (I) | 0 | No staining observed. |
| 1+ | Weak, barely perceptible staining. | |
| 2+ | Moderate, easily visible staining. | |
| 3+ | Strong, intense staining. | |
| Percentage of Positive Cells (P) | - | The percentage of tumor cells showing any positive staining (membranous and/or cytoplasmic) is estimated for each intensity level (P₀, P₁₊, P₂₊, P₃₊). |
H-Score Calculation:
The H-Score is calculated using the following formula, yielding a final score between 0 and 300. H-Score = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells)
This quantitative score can then be used to statistically compare the c-Met expression levels between the this compound-treated group and the vehicle-treated control group. A significant reduction in the H-Score in the treated group would provide evidence for a this compound-mediated downregulation of c-Met protein expression.[12][13]
Troubleshooting Common IHC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Staining | Improper Antibody Storage/Dilution: Antibody degraded or concentration too low. | Aliquot and store antibodies as per datasheet. Perform a titration to optimize antibody concentration.[17][18] |
| Over-fixation of Tissue: Epitope is excessively masked. | Reduce fixation time. Try a different antigen retrieval method or extend HIER time.[17][18] | |
| Reagents Incompatible: Primary and secondary antibodies are from incompatible host species. | Ensure the secondary antibody is raised against the host species of the primary (e.g., anti-rabbit secondary for a rabbit primary).[17] | |
| High Background | Inadequate Blocking: Non-specific binding of primary or secondary antibodies. | Increase the blocking serum incubation time or concentration. |
| Endogenous Peroxidase Activity: Intrinsic enzyme activity in tissues like the liver or kidney. | Ensure the 3% H₂O₂ blocking step was performed correctly and for a sufficient duration.[17] | |
| Primary Antibody Concentration Too High: Leads to non-specific binding. | Reduce the primary antibody concentration. | |
| Non-Specific Staining | Antigen Retrieval Too Harsh: Can damage tissue morphology and expose non-specific epitopes. | Reduce the temperature or duration of the HIER step.[18] |
| Drying of Tissue Section: Can cause reagent precipitation and artifactual staining. | Keep slides moist in a humidified chamber throughout the staining process.[17] |
References
- An overview of the c-MET signaling pathway.National Institutes of Health (NIH).[Link]
- Targeting the c-Met Signaling Pathway in Cancer.American Association for Cancer Research (AACR) Journals.[Link]
- c-MET.AbbVie Science.[Link]
- Targeting the c-Met signaling pathway in cancer.PubMed, National Institutes of Health (NIH).[Link]
- (PDF) Targeting the c-Met Signaling Pathway in Cancer.
- Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers.Frontiers in Pharmacology.[Link]
- Schematic summaries of this compound's anti‐cancer targets.
- Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers.National Institutes of Health (NIH).[Link]
- This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays.PubMed Central, National Institutes of Health (NIH).[Link]
- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review.National Institutes of Health (NIH).[Link]
- MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies.
- Reproducibility of c-Met Immunohistochemical Scoring (Clone SP44) for Non-Small Cell Lung Cancer Using Conventional Light Microscopy and Whole Slide Imaging.PubMed, National Institutes of Health (NIH).[Link]
- This compound inhibits c-Met phosphorylation in esophageal squamous cell...
- A novel multipurpose monoclonal antibody for evaluating human c-MET expression in preclinical and clinical settings.National Institutes of Health (NIH).[Link]
- Table 1 c-Met scoring system according to membranous and cytoplasmic...
- Met (c-Met) antibody, optimized for IHC and immunofluorescence.Boster Biological Technology.[Link]
- Example cases of c-Met IHC scores. Expression of c-Met in tumors was...
- Clinicopathological Significance and Diagnostic Accuracy of c-MET Expression by Immunohistochemistry in Gastric Cancer: A Meta-Analysis.National Institutes of Health (NIH).[Link]
- This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer.National Institutes of Health (NIH).[Link]
- Representative examples of c-Met IHC staining with score 0 to 3 + using...
- This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer.RSC Publishing.[Link]
- IHC-P: Tissue Preparation Protocol FFPE.Synaptic Systems.[Link]
- Immunohistochemistry Protocol for Paraffin embedded Tissue Sections.YouTube.[Link]
- This compound from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo.PubMed, National Institutes of Health (NIH).[Link]
- This compound inhibited xenograft tumor growth in vivo. HCT116 cells (2 ?...
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. Frontiers | Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MET/c-MET: A Diagnostic Primer -… | College of American Pathologists [cap.org]
- 13. Reproducibility of c-Met Immunohistochemical Scoring (Clone SP44) for Non-Small Cell Lung Cancer Using Conventional Light Microscopy and Whole Slide Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Immunohistochemistry: R&D Systems [rndsystems.com]
- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 20. nordicbiosite.com [nordicbiosite.com]
- 21. m.youtube.com [m.youtube.com]
Probing the Metabolic-Modulating Effects of Coptisine: An Application Guide to Glucose Uptake Assays in HepG2 Cells
Introduction: Unraveling the Therapeutic Potential of Coptisine in Metabolic Disease
Metabolic syndrome, a constellation of conditions including hyperglycemia, dyslipidemia, and insulin resistance, represents a significant and escalating global health challenge. The quest for novel therapeutic agents to combat this multifaceted disorder has led researchers to explore the rich pharmacopeia of traditional medicine. This compound, a protoberberine alkaloid isolated from Coptis chinensis (Rhizoma Coptidis), has emerged as a compelling candidate due to its historical use in treating conditions aligned with modern descriptions of metabolic diseases.[1][2][3] Recent pharmacological investigations have begun to unravel the scientific underpinnings of its therapeutic effects, pointing towards its potent ability to modulate key metabolic pathways.[1][2]
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a glucose uptake assay in the human hepatoma cell line, HepG2, to evaluate the metabolic effects of this compound. HepG2 cells are a well-established in vitro model for studying hepatic glucose metabolism, as they retain many of the specialized functions of hepatocytes. This guide will delve into the molecular mechanisms of this compound action, provide a step-by-step protocol for a fluorescent glucose uptake assay, and offer insights into data interpretation, all grounded in scientific integrity and field-proven expertise.
Scientific Foundation: this compound's Mechanism of Action in Hepatic Glucose Homeostasis
This compound's beneficial effects on glucose metabolism are primarily attributed to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][4] AMPK activation initiates a cascade of events that collectively enhance glucose uptake and utilization while suppressing glucose production (gluconeogenesis) in the liver.[5][6][7][8]
Activated AMPK can stimulate glucose uptake through various mechanisms. One key pathway involves the promotion of glucose transporter (GLUT) translocation to the plasma membrane. While GLUT2 is the primary glucose transporter in hepatocytes, AMPK can influence the expression and activity of other GLUT isoforms.[9]
Furthermore, this compound's influence extends to the PI3K/Akt signaling pathway, another critical regulator of glucose metabolism.[10][[“]][12][13] While some studies suggest this compound may decrease Akt phosphorylation in HepG2 cells, the interplay between the AMPK and PI3K/Akt pathways in the context of this compound treatment is an active area of investigation.[14][15] It is plausible that this compound's dominant effect on AMPK activation shifts the cellular metabolic state towards catabolic processes, including enhanced glucose uptake and glycolysis, to restore cellular energy balance.[14][15]
This intricate signaling network underscores the importance of a robust and reliable assay to quantify the direct impact of this compound on glucose uptake in a hepatic cell model.
Experimental Workflow & Key Signaling Pathways
To visually conceptualize the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A streamlined workflow for the 2-NBDG glucose uptake assay.
Caption: this compound's signaling pathways in hepatic glucose uptake.
Detailed Application Protocols
This section provides a comprehensive, step-by-step protocol for assessing this compound-mediated glucose uptake in HepG2 cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).
Part 1: HepG2 Cell Culture and Maintenance
Rationale: Proper cell culture technique is paramount to ensure the health and physiological relevance of the HepG2 cells, leading to reproducible experimental outcomes.
Protocol:
-
Culture Medium: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16][17][18][19]
-
Incubation: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2.[16][17][20]
-
Passaging: When cells reach 75-80% confluency, passage them using 0.05% or 0.25% Trypsin-EDTA.[17][18] Split the cells at a ratio of 1:4 to 1:8.[17][18]
-
Media Changes: Change the culture medium every 2-3 days.[17][18]
Part 2: 2-NBDG Glucose Uptake Assay
Rationale: This assay quantifies the rate of glucose transport into the cells. 2-NBDG is a fluorescent glucose analog that is taken up by glucose transporters and accumulates within the cell, providing a fluorescent signal proportional to glucose uptake.[21][22] While convenient, it's important to be aware of studies suggesting that 2-NBDG uptake may not solely rely on glucose transporters, and validation with other methods is advisable for novel findings.[23][24][25]
Protocol:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.[26] Incubate overnight to allow for cell attachment.
-
Serum Starvation: The following day, gently aspirate the culture medium and wash the cells twice with 100 µL of warm, sterile Phosphate-Buffered Saline (PBS). Then, add 100 µL of glucose-free DMEM and incubate for 2-3 hours at 37°C.[21][26] This step is crucial to minimize basal glucose uptake and enhance the signal-to-noise ratio.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in glucose-free DMEM. Remove the starvation medium and add 100 µL of the this compound-containing medium or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 1, 6, 12, or 24 hours). A dose-response experiment is recommended to determine the optimal concentration. Initial studies suggest this compound can be effective in the low micromolar range.[14][15]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free DMEM. A final concentration of 40-200 µM is a common starting point.[21] Remove the this compound-containing medium and add 100 µL of the 2-NBDG solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.[21][27]
-
Termination and Washing: Terminate the uptake by aspirating the 2-NBDG solution and immediately washing the cells three times with 150 µL of ice-cold PBS to remove extracellular fluorescence.[26][28]
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 465-485 nm and 535-540 nm, respectively.[26]
-
Cell Viability Normalization (Optional but Recommended): To account for any potential cytotoxic effects of this compound, a parallel cell viability assay (e.g., MTT or resazurin) can be performed. Normalize the fluorescence readings to the cell viability data. Some studies have indicated that this compound has low cytotoxicity in HepG2 cells at effective concentrations.[29][30][31]
Data Presentation and Interpretation
For clear and concise presentation of quantitative data, a tabular format is recommended. Below is an example of how to structure your results.
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Increase in Glucose Uptake (vs. Control) |
| Vehicle Control | 0 | 1500 | 120 | 0% |
| This compound | 1 | 2250 | 150 | 50% |
| This compound | 5 | 3150 | 210 | 110% |
| This compound | 10 | 3600 | 250 | 140% |
| Positive Control (e.g., Insulin) | 100 nM | 4500 | 300 | 200% |
Interpretation of Results:
-
An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an enhancement of glucose uptake.
-
A dose-dependent increase in fluorescence suggests a specific effect of this compound on glucose transport.
-
The inclusion of a positive control, such as insulin, helps to validate the assay and provides a benchmark for the magnitude of the observed effect.
-
It is crucial to correlate the glucose uptake data with cell viability to ensure that the observed effects are not due to cytotoxicity.[29][30]
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of the experimental data, it is essential to incorporate self-validating controls.
-
Positive Control: Use a known inducer of glucose uptake in HepG2 cells, such as insulin or the AMPK activator AICAR, to confirm that the assay is responsive.[4]
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to establish the baseline glucose uptake.
-
Inhibitor Control: To further probe the mechanism, consider using inhibitors of key signaling molecules. For example, Compound C, an AMPK inhibitor, should attenuate the this compound-induced glucose uptake if the effect is AMPK-dependent.[4] Similarly, a PI3K inhibitor like wortmannin can be used to investigate the involvement of the PI3K/Akt pathway.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence | Incomplete washing, light leakage | Ensure thorough washing with ice-cold PBS. Protect the plate from light during incubation and reading. |
| Low signal-to-noise ratio | Insufficient serum starvation, suboptimal 2-NBDG concentration or incubation time | Optimize the duration of serum starvation. Perform a titration of 2-NBDG concentration and incubation time. |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors | Ensure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| No effect of positive control | Inactive reagent, unhealthy cells | Check the activity of the positive control. Ensure cells are healthy and not over-confluent. |
Conclusion and Future Directions
The 2-NBDG glucose uptake assay in HepG2 cells is a robust and valuable tool for elucidating the metabolic effects of this compound. By following the detailed protocols and incorporating the recommended controls, researchers can generate reliable and reproducible data. The findings from these in vitro studies can provide a strong foundation for further preclinical and clinical investigations into the therapeutic potential of this compound for managing metabolic syndrome and related disorders.
Future studies could explore the effects of this compound on the expression and localization of specific glucose transporters, delve deeper into the crosstalk between the AMPK and PI3K/Akt signaling pathways, and validate these findings in more complex in vivo models. The continued investigation of natural compounds like this compound holds great promise for the development of novel and effective therapies for metabolic diseases.
References
- Arcaro, A., & Wymann, M. P. (1993). The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer. International Journal of Molecular Sciences, 22(9), 437. [Link]
- Various Authors. (2011). HepG2 cells culture conditions.
- Looyenga, B. D., et al. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Biochimie, 190, 1–11. [Link]
- Viollet, B., et al. (2006). AMP-activated protein kinase signaling in metabolic regulation.
- ENCODE Project Consortium. (n.d.). HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. ENCODE. [Link]
- Huang, X., et al. (2018). Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake. Frontiers in Endocrinology, 9, 549. [Link]
- Kim, M. S., et al. (2004). Role of hepatic AMPK activation in glucose metabolism and dexamethasone-induced regulation of AMPK expression. The Journal of Biological Chemistry, 279(20), 21331–21338. [Link]
- Wang, Y., et al. (2019). Glucose consumption assay discovers this compound with beneficial effect on diabetic mice. Journal of Ethnopharmacology, 241, 112003. [Link]
- Looyenga, B. D., et al. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PMC. [Link]
- Foretz, M., et al. (2005). Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders. The Journal of Physiology, 567(Pt 1), 41–50. [Link]
- Li, C., et al. (2015). Dynamic monitoring of the cytotoxic effects of protoberberine alkaloids from Rhizoma Coptidis on HepG2 cells using the xCELLigence system. Tropical Journal of Pharmaceutical Research, 14(7), 1217. [Link]
- Hoxhaj, G., & Manning, B. D. (2020). The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer. Cancer Discovery, 10(10), 1498–1514. [Link]
- Foretz, M., & Viollet, B. (2023). AMPK inhibits liver gluconeogenesis: fact or fiction?. Biochemical Journal, 480(1), 1–17. [Link]
- Winder, W. W., & Hardie, D. G. (1999). Emerging Role of AMP activated Protein Kinase in Endocrine Control of Metabolism in the Liver. American Journal of Physiology-Endocrinology and Metabolism, 277(1), E1-E10. [Link]
- Creative Biolabs. (n.d.). Glucose Uptake Assay Kit (Fluorescent), Cell-based.
- Huang, X., et al. (2018). The PI3K/AKT pathway in obesity and type 2 diabetes. International Journal of Biological Sciences, 14(11), 1483–1496. [Link]
- Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. [Link]
- Shiojima, I., et al. (2012). Cardiac PI3K-Akt Impairs Insulin-Stimulated Glucose Uptake Independent of mTORC1 and GLUT4 Translocation. American Journal of Physiology-Endocrinology and Metabolism, 303(11), E1334–E1344. [Link]
- Ma, X., et al. (2021). alkaloids of Rhizoma Coptidis improved palmitic acid-induced insulin resistance in HepG2 cells via AMPK and. Asian Journal of Traditional Medicines, 16(3), 123-134. [Link]
- Gao, Y., et al. (2018). HepG2 cell culture and treatments. Bio-protocol, 8(12), e2895. [Link]
- Zhang, M., et al. (2024). This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway. Naunyn-Schmiedeberg's Archives of Pharmacology, 1-10. [Link]
- Various Authors. (2018). Need a protocol for insulin stimulated glucose uptake using 2 NBDG on HepG2 cells?.
- EDC Bioscience. (n.d.). HEPG2 Cell Line User Guide. EDC Bioscience. [Link]
- Assay Genie. (n.d.). Glucose Uptake Assay Kits. Assay Genie. [Link]
- Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Blue. Dojindo Molecular Technologies, Inc.. [Link]
- Pierri, B., et al. (2021). GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells. International Journal of Molecular Sciences, 22(19), 10769. [Link]
- Wang, Y., et al. (2011). Cytotoxicity and antihyperglycemic effect of minor constituents from Rhizoma Coptis in HepG2 cells. Fitoterapia, 82(7), 1067–1072. [Link]
- Kim, S. Y., et al. (2021). AMPK signaling pathway is not involved in this compound-induced autophagy...
- Li, C., et al. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. The American Journal of Chinese Medicine, 51(8), 2121–2156. [Link]
- Wang, Y., et al. (2019). This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling. Frontiers in Pharmacology, 10, 116. [Link]
- Various Authors. (n.d.). Validation of our glucose uptake assay. (A) Dose-response curve for...
- Various Authors. (n.d.). Schematic diagram of the mechanism by which this compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells.
- Zou, C., et al. (2010). Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines. Journal of Biomolecular Screening, 15(8), 949–959. [Link]
- Li, Y., et al. (2024). Total alkaloids from Coptis chinensis Franch ameliorate hyperlipidemia and hepatic steatosis via dual pathway modulation of AMPK/SREBP-1c and PPARα/LXRα in mice. Frontiers in Pharmacology, 15, 1369388. [Link]
- Wang, Y., et al. (2019). Glucose consumption assay discovers this compound with beneficial effect on diabetic mice.
- Li, Y., et al. (2024). Total alkaloids from Coptis chinensis Franch ameliorate hyperlipidemia and hepatic steatosis via dual pathway modulation of AMPK/SREBP-1c and PPARα/LXRα in mice. PMC. [Link]
- Jahn, L. J., et al. (2019). A label-free real-time method for measuring glucose uptake kinetics in yeast. FEMS Yeast Research, 19(5), foz046. [Link]
- Wolford, B. (2017). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. [Link]
- Sinclair, L. V., et al. (2020). Single Cell Glucose Uptake Assays: A Cautionary Tale. Immunometabolism, 2(3), e200022. [Link]
- Li, Y., et al. (2024). This compound-mediated downregulation of E2F7 induces G2/M phase arrest in hepatocellular carcinoma cells through inhibition of E2F4/NFYA/NFYB transcription factors. Phytomedicine, 155554. [Link]
- Various Authors. (n.d.). Effects of this compound on body weight, blood glucose, serum insulin, and...
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wang, Y., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7947–7960. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of hepatic AMPK activation in glucose metabolism and dexamethasone-induced regulation of AMPK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Role of AMP activated Protein Kinase in Endocrine Control of Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 10. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose consumption assay discovers this compound with beneficial effect on diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. encodeproject.org [encodeproject.org]
- 18. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. editxor.com [editxor.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 23. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Glucose Uptake Assay Kit (Fluorescent), Cell-based - Creative Biolabs [adcc.creative-biolabs.com]
- 28. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dynamic monitoring of the cytotoxic effects of protoberberine alkaloids from Rhizoma Coptidis on HepG2 cells using the xCELLigence system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxicity and antihyperglycemic effect of minor constituents from Rhizoma Coptis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying the Anti-Migratory Effects of Coptisine on Cancer Cells Using the Transwell Assay
Introduction
Cancer metastasis, the dissemination of tumor cells from a primary site to form secondary tumors, is the leading cause of mortality in cancer patients. A critical initial step in the metastatic cascade is cell migration, a complex process involving dynamic changes in the cytoskeleton and cell-matrix adhesions.[1] Consequently, agents that can inhibit cancer cell migration are of significant interest in oncological drug development.
Coptisine, an isoquinoline alkaloid derived from the traditional medicinal herb Coptidis rhizoma, has demonstrated a range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[2][3] Emerging evidence highlights its potential as an anti-cancer agent, with studies indicating it can suppress cancer cell proliferation, induce apoptosis, and, crucially, inhibit tumor migration and invasion.[4][5] this compound has been shown to down-regulate Matrix Metalloproteinase-9 (MMP-9), a key enzyme in extracellular matrix degradation, and suppress signaling pathways like PI3K/Akt, which are pivotal for cell motility.[2][5][6]
This application note provides a detailed, field-proven protocol for assessing the inhibitory effect of this compound on cancer cell migration using the Transwell assay, also known as the Boyden chamber assay.[7] This widely used in vitro method provides a quantitative measure of cell motility in response to a chemoattractant gradient.[1] We will also discuss the adaptation of this protocol for invasion assays, providing a comprehensive guide for researchers investigating this compound as a potential anti-metastatic therapeutic.
Principle of the Transwell Assay
The Transwell assay utilizes a specialized cell culture insert that contains a microporous polycarbonate membrane. This insert is placed into the well of a larger culture plate, creating two distinct compartments: an upper chamber (the insert) and a lower chamber (the well).[7]
The core principle relies on establishing a chemoattractant gradient. Cells are seeded into the upper chamber, typically in a low-serum or serum-free medium to minimize baseline motility.[8] The lower chamber is filled with a medium containing a chemoattractant, such as Fetal Bovine Serum (FBS) or a specific growth factor, which stimulates directional cell movement.[1][7]
Over a defined incubation period, migratory cells actively move from the upper chamber, through the pores of the membrane, and adhere to the underside of the membrane.[1] Non-migratory cells remain in the upper chamber. By staining and counting the cells on the bottom of the membrane, a quantitative measure of migration can be obtained.[7] To study invasion, the assay is modified by coating the top of the membrane with a layer of extracellular matrix (ECM) proteins, such as Matrigel®, which mimics the basement membrane. In this setup, cells must actively degrade the ECM barrier before migrating through the pores, providing a measure of their invasive potential.[7][9]
Detailed Protocols
Part 1: Transwell Migration Assay
This protocol is optimized for adherent cancer cell lines (e.g., MDA-MB-231, HCT116) using a 24-well plate format with 8.0 µm pore size inserts, a common choice for epithelial cancer cells.
Materials and Reagents:
-
24-well Transwell® inserts with 8.0 µm pore polycarbonate membranes (e.g., Corning®, Greiner Bio-One)[8]
-
24-well cell culture plates[8]
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM/RPMI + 0.5% FBS)[8]
-
This compound (dissolved in a suitable vehicle like DMSO, then diluted in media)
-
Chemoattractant: Fetal Bovine Serum (FBS)[10]
-
Phosphate-Buffered Saline (PBS), sterile[11]
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or Methanol[7][12]
-
Staining Solution: 0.1% Crystal Violet in 20% methanol[8][10]
-
Sterile cotton swabs[11]
-
Inverted microscope
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow:
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Workflow for the Transwell Migration Assay.
Step-by-Step Methodology:
-
Cell Preparation (Day 1):
-
Culture cells until they reach 80-90% confluency.[1]
-
Expert Insight: To reduce baseline migration and synchronize the cells, serum-starve them for 12-24 hours prior to the assay by replacing the complete medium with a low-serum (e.g., 0.5% FBS) medium. This enhances the directed migration towards the chemoattractant gradient.
-
-
Assay Setup (Day 2):
-
Prepare the lower chambers: Add 600 µL of complete medium containing 10% FBS (or another chemoattractant) to each well of the 24-well plate.[10] This will serve as the chemoattractant.
-
Harvest the serum-starved cells using Trypsin-EDTA. Neutralize trypsin with a medium containing serum, then centrifuge the cells.
-
Causality Check: Using a gentle dissociation method and avoiding over-trypsinization is critical, as harsh treatment can damage cell surface receptors (e.g., growth factor receptors) required for sensing the chemoattractant.[11]
-
Resuspend the cell pellet in serum-free medium to a concentration of 1 x 10⁵ cells/mL.[8]
-
Prepare the treatment groups by adding the desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) to the cell suspension. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Carefully add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[8]
-
Place the inserts into the wells containing the chemoattractant, ensuring no air bubbles are trapped beneath the membrane.[12]
-
-
Incubation (Day 2-3):
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Trustworthiness Pillar: The incubation time is a critical variable and must be optimized for your specific cell line. It can range from 12 to 48 hours.[7] The goal is to allow for significant migration in the control group without allowing time for cell proliferation, which would confound the results. Run a time-course experiment initially to determine the optimal endpoint.
-
-
Fixation and Staining (Day 3):
-
After incubation, carefully remove the inserts from the wells.
-
To remove non-migrated cells, gently and firmly wipe the inside of the insert with a sterile, moistened cotton swab.[10][11] Repeat with a second swab to ensure complete removal. This step is crucial for accurate quantification.
-
Transfer the inserts to a new 24-well plate. Fix the migrated cells on the underside of the membrane by adding 500 µL of 4% PFA or cold methanol to each well and incubating for 15-20 minutes at room temperature.[7][8]
-
Wash the inserts twice with PBS.
-
Stain the cells by placing the inserts into wells containing 500 µL of 0.1% Crystal Violet solution for 20-30 minutes.[8][12]
-
Gently wash the inserts in a beaker of distilled water to remove excess stain. Allow them to air dry completely.
-
-
Data Acquisition and Analysis:
-
Once dry, visualize the underside of the membrane using an inverted microscope.
-
Capture images from at least 4-5 random fields of view per insert at 10x or 20x magnification.[10]
-
Method 1 (Manual Counting): Manually count the stained cells in each captured image using software like ImageJ. Calculate the average number of migrated cells per field for each replicate.
-
Method 2 (Colorimetric Quantification): After imaging, elute the stain by placing each insert into a new well containing 400-500 µL of 10-33% acetic acid and shaking for 10 minutes.[8][13] Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.[8][13]
-
Part 2: Transwell Invasion Assay (Matrigel Variation)
To assess this compound's effect on cell invasion, the protocol is modified by adding an ECM barrier.
Additional Materials:
-
Corning® Matrigel® Basement Membrane Matrix, Growth Factor Reduced (GFR)
-
Ice, ice bucket
-
Pre-chilled pipette tips and microcentrifuge tubes
Protocol Modifications:
-
Coating the Inserts (Day 2, before cell seeding):
-
Critical Step: Thaw Matrigel overnight on ice at 4°C. All subsequent steps involving Matrigel must be performed on ice using pre-chilled materials to prevent premature polymerization.[14]
-
Dilute the Matrigel with ice-cold, serum-free medium to a final concentration of 200-300 µg/mL.[14][15] The optimal concentration may require adjustment.
-
Carefully add 100 µL of the diluted Matrigel solution to the center of the apical side of each Transwell insert, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify and form a gel.[10]
-
The coated inserts are now ready for cell seeding. Proceed with the migration protocol from Step 2 (Cell Seeding). Note that invasion assays typically require longer incubation times (24-72 hours) than migration assays.[10]
-
Data Presentation and Expected Results
Results should be expressed as the percentage of migration/invasion relative to the untreated control. Data from a representative experiment investigating the dose-dependent effect of this compound on cancer cell migration could be summarized as follows:
| Treatment Group | Mean Migrated Cells per Field (±SD) | % Migration Inhibition |
| Control (Vehicle) | 215 (±18) | 0% |
| This compound (10 µM) | 148 (±15) | 31.2% |
| This compound (25 µM) | 86 (±11) | 60.0% |
| This compound (50 µM) | 41 (±7) | 80.9% |
These results would indicate that this compound inhibits cancer cell migration in a dose-dependent manner. Similar trends would be expected for the invasion assay, though the absolute number of cells will be lower due to the ECM barrier.
Mechanistic Insights: this compound's Mode of Action
The inhibitory effect of this compound on cancer cell migration is linked to its ability to modulate key signaling pathways. Studies have shown that this compound can suppress the PI3K/Akt signaling cascade.[5][6][16] This pathway is a central regulator of cell motility, proliferation, and survival. Downstream of Akt, this compound has been observed to decrease the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[5][6] These enzymes are crucial for degrading the extracellular matrix, a necessary step for both migration and invasion.[4]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [color="#5F6368", penwidth=1.5];
} dot Caption: this compound's inhibitory action on the PI3K/Akt pathway.
References
- Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences.
- CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay.
- JoVE. (2021, January 28). Matrigel Invasion Assay Protocol.
- Wang, N., et al. (2021). Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers. Frontiers in Pharmacology.
- Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning Life Sciences.
- Luo, J., et al. (2014). Suppression of human breast cancer cell metastasis by this compound in vitro. Asian Pacific Journal of Cancer Prevention.
- SnapCyte. (n.d.). Invasion Assay Protocol.
- Yu, D., et al. (2014). This compound inhibits the growth and metastasis of osteosarcoma cells through inhibition of the STAT3 pathway. Oncology Reports.
- Oner, A., & Kobold, S. (2022). Transwell in Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology.
- Tang, F. T., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine.
- ResearchGate. (2025, November). Schematic summaries of this compound's anti-cancer targets.
- Cao, Q., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. RSC Advances.
- Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning Life Sciences.
- Baudo, G. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub.
- Zhang, X., et al. (2021). This compound induces G2/M arrest in esophageal cancer cell via the inhibition of p38/ERK1/2/claudin-2 signaling pathway. Pharmazie.
- SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown.
- Cao, Q., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. RSC Advances.
- Kim, H. S., et al. (2021). Induction of Apoptosis by this compound in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway. Molecules.
- Li, D., et al. (2019). This compound Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling. Frontiers in Pharmacology.
- Stack Lab. (2006). Transwell Migration Assay Stack Lab Protocol.
- Corning. (n.d.). Cell Migration and Invasion Quantification Assay with Acetic Acid-dependent Elution of Crystal Violet. Corning Life Sciences.
- Cao, Q., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. PubMed.
- Huang, T., et al. (2017). This compound from Rhizoma Coptidis Suppresses HCT-116 Cells-related Tumor Growth in vitro and in vivo. Scientific Reports.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ratajczak, M. Z., et al. (2019). In vitro Transwell migration assay. ResearchGate.
- Valster, A., et al. (2017). Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy. Journal of visualized experiments : JoVE.
- Lesch, S., et al. (2021). Transwell migration assay to interrogate human CAR-T cell chemotaxis. STAR protocols.
Sources
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of human breast cancer cell metastasis by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05806G [pubs.rsc.org]
- 7. clyte.tech [clyte.tech]
- 8. researchhub.com [researchhub.com]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. snapcyte.com [snapcyte.com]
- 11. corning.com [corning.com]
- 12. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 13. corning.com [corning.com]
- 14. corning.com [corning.com]
- 15. scientificlabs.com [scientificlabs.com]
- 16. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coptisine Solubility Enhancement
Introduction
Coptisine, a protoberberine alkaloid primarily sourced from plants of the Coptis genus, has garnered significant interest within the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Despite its therapeutic promise, the clinical translation of this compound is significantly hampered by its inherently poor aqueous solubility and low oral bioavailability.[2][3] This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with this compound's solubility during their experimental work. Herein, we provide a comprehensive overview of scientifically-backed formulation strategies, detailed troubleshooting guides, and frequently asked questions to navigate the complexities of enhancing this compound's solubility and bioavailability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the physicochemical properties of this compound and the fundamental principles of solubility enhancement.
Q1: What are the primary reasons for this compound's poor solubility in aqueous media?
A1: this compound's limited aqueous solubility is primarily attributed to its molecular structure. As a weakly basic alkaloid, its solubility is pH-dependent. In neutral and alkaline environments, it exists predominantly in its free base form, which is less soluble. While it is soluble in certain organic solvents like DMSO, acetone, and chloroform, its solubility in water and phosphate-buffered saline (PBS) at physiological pH (7.2) is very low.[2][4]
Q2: How does poor solubility impact the in vitro and in vivo performance of this compound?
A2: Poor aqueous solubility directly translates to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for oral absorption.[2][3] This leads to low and erratic bioavailability, making it challenging to achieve therapeutic plasma concentrations in preclinical and clinical studies. In vitro, low solubility can complicate cell-based assays and other experiments requiring homogenous aqueous solutions.
Q3: What are the main formulation strategies to enhance the solubility of this compound?
A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of this compound. The most common and effective approaches include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state.
-
Lipid-Based Formulations (e.g., SNEDDS): Dissolving this compound in a mixture of oils, surfactants, and co-surfactants.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area.
Q4: Are there any commercially available formulations of this compound with enhanced solubility?
A4: While research into enhanced this compound formulations is ongoing, there are currently no widely marketed pharmaceutical products that explicitly feature these advanced formulations. However, the principles are well-established for similar poorly soluble drugs.
Part 2: Troubleshooting Guides for Formulation Strategies
This section provides practical, in-depth troubleshooting advice for common issues encountered during the implementation of solubility enhancement techniques for this compound.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, making them excellent candidates for forming inclusion complexes with poorly soluble molecules like this compound.[5]
Common Problem 1: Low Encapsulation Efficiency
-
Symptoms: The final product contains a low percentage of this compound, as determined by analytical methods like HPLC.
-
Root Cause Analysis:
-
Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity may not be optimal for the this compound molecule.
-
Suboptimal Molar Ratio: The ratio of this compound to cyclodextrin may not favor complex formation.
-
Insufficient Reaction Time or Temperature: The complexation process may not have reached equilibrium.
-
-
Troubleshooting Steps:
-
Vary the Cyclodextrin Type: Experiment with different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the best fit for this compound.
-
Optimize the Molar Ratio: Conduct a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin. A study on this compound hydrochloride and β-cyclodextrin found an optimal molar ratio of 1:2.[5]
-
Adjust Process Parameters: Increase the agitation time and optimize the temperature. For this compound hydrochloride and β-cyclodextrin, agitating at 40°C for 2 hours followed by cooling for 3 days has been shown to be effective.[5]
-
Common Problem 2: Product Instability (Precipitation upon Storage)
-
Symptoms: The lyophilized powder or aqueous solution of the complex shows precipitation over time.
-
Root Cause Analysis:
-
Incomplete Complexation: Free this compound may be precipitating out of the solution.
-
Hygroscopicity: The complex may be absorbing moisture, leading to instability.
-
-
Troubleshooting Steps:
-
Confirm Complex Formation: Use characterization techniques like DSC, FTIR, and XRD to confirm the formation of the inclusion complex.
-
Ensure Complete Lyophilization: Optimize the freeze-drying process to remove all residual water.
-
Store Under Desiccated Conditions: Store the final product in a tightly sealed container with a desiccant.
-
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[6] This can lead to the formation of an amorphous state of the drug, which has higher solubility and dissolution rates than the crystalline form.[2]
Common Problem 1: Drug Recrystallization During Preparation or Storage
-
Symptoms: The solid dispersion shows signs of crystallinity over time, as detected by PXRD or DSC, leading to decreased solubility.
-
Root Cause Analysis:
-
Incompatible Carrier: The chosen polymer may not have strong enough interactions with this compound to maintain its amorphous state.
-
High Drug Loading: The concentration of this compound in the dispersion may be too high, exceeding its solubility in the carrier.
-
Inappropriate Preparation Method: The method used (e.g., solvent evaporation, fusion) may not have achieved a homogenous molecular dispersion.
-
-
Troubleshooting Steps:
-
Carrier Selection: Screen different hydrophilic polymers such as polyvinylpyrrolidone (PVP), Soluplus®, or polyethylene glycols (PEGs).[6] For berberine, a similar alkaloid, solid dispersions with various excipients have shown increased solubility.[4][7]
-
Optimize Drug-to-Carrier Ratio: Experiment with lower drug-to-carrier ratios. For berberine, a 1:2 ratio with excipients like phospholipid, Gelucire, or citric acid showed the highest solubility.[4]
-
Method Optimization: If using the solvent evaporation method, ensure a common solvent is used for both this compound and the carrier and that the evaporation is rapid enough to prevent phase separation.[8] For the fusion method, ensure the drug and carrier are fully miscible at the melting temperature.
-
Common Problem 2: Poor Dissolution Performance Despite Amorphous State
-
Symptoms: The solid dispersion, confirmed to be amorphous, still exhibits a slow dissolution rate.
-
Root Cause Analysis:
-
Poor Wettability: The surface of the solid dispersion particles may be hydrophobic.
-
High Polymer Viscosity: The chosen polymer may form a viscous gel layer upon contact with water, impeding drug release.
-
-
Troubleshooting Steps:
-
Incorporate a Surfactant: Add a small amount of a pharmaceutically acceptable surfactant to the formulation to improve wettability.[6]
-
Select a Less Viscous Carrier: Opt for a carrier that does not form a highly viscous gel layer, or use a combination of carriers.
-
Lipid-Based Formulations (SNEDDS)
Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oil, surfactant, and sometimes a co-surfactant, that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium.[9]
Common Problem 1: Formulation Fails to Self-Emulsify or Forms a Coarse Emulsion
-
Symptoms: Upon dilution with water, the formulation becomes cloudy or separates into layers, and the resulting droplet size is large (>200 nm).
-
Root Cause Analysis:
-
Incorrect Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is not within the self-emulsifying region.
-
Poor Excipient Selection: The chosen oil, surfactant, or co-surfactant are not compatible or do not have the appropriate HLB (hydrophile-lipophile balance) value.
-
-
Troubleshooting Steps:
-
Construct a Pseudo-Ternary Phase Diagram: Systematically vary the ratios of oil, surfactant, and co-surfactant to identify the nanoemulsion region.[9]
-
Screen Different Excipients: Test a range of oils (e.g., Capmul MCM), surfactants (e.g., Cremophor RH40, Tween 20), and co-surfactants (e.g., PEG400, Lauroglycol® 90) to find an optimal combination for this compound.[10][11]
-
Common Problem 2: Drug Precipitation Upon Dispersion
-
Symptoms: this compound precipitates out of the nanoemulsion upon dilution in aqueous media.
-
Root Cause Analysis:
-
Supersaturation: The drug concentration in the formulation is too high, leading to supersaturation and subsequent precipitation upon dilution.
-
Poor Drug Solubility in the Dispersed Phase: this compound may not be sufficiently soluble in the oil droplets of the nanoemulsion.
-
-
Troubleshooting Steps:
-
Reduce Drug Loading: Lower the concentration of this compound in the initial formulation.
-
Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer (e.g., HPMC) to the formulation to help maintain a supersaturated state.
-
Optimize Oil Phase: Select an oil in which this compound has higher solubility.
-
Nanoparticle Formulations
Common Problem: Particle Aggregation
-
Symptoms: The nanoparticle suspension shows visible aggregates, and particle size analysis indicates a large and polydisperse population.
-
Root Cause Analysis:
-
Insufficient Surface Charge: The zeta potential of the nanoparticles is not high enough to provide electrostatic repulsion.
-
Inadequate Steric Stabilization: If using a polymeric stabilizer, its concentration or molecular weight may be insufficient.
-
-
Troubleshooting Steps:
-
Adjust pH: Modify the pH of the suspension to increase the surface charge of the nanoparticles.
-
Add a Stabilizer: Incorporate a suitable surfactant or polymeric stabilizer into the formulation.
-
Optimize Homogenization/Sonication: Adjust the parameters of the preparation method (e.g., pressure, time) to ensure proper particle size reduction and dispersion.[12]
-
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key formulation strategies and presents quantitative data in a clear, tabular format.
Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is adapted from a study that successfully prepared and characterized a this compound-β-cyclodextrin inclusion complex.[5]
Materials:
-
This compound hydrochloride
-
β-Cyclodextrin (β-CD)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolution: Dissolve β-cyclodextrin in deionized water in a beaker with continuous stirring.
-
Addition of this compound: Slowly add this compound hydrochloride to the β-cyclodextrin solution in a 1:2 molar ratio (this compound:β-CD).
-
Inclusion Reaction: Heat the mixture to 40°C and continue to agitate for 2 hours.
-
Cooling and Precipitation: Remove the beaker from the heat and allow it to cool to room temperature. Then, store it at 4°C for 3 days to facilitate the precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by filtration.
-
Lyophilization: Freeze-dry the precipitate to obtain a fine, dry powder of the this compound-β-cyclodextrin inclusion complex.
Characterization: The formation of the inclusion complex should be confirmed using the following techniques:
-
Differential Scanning Calorimetry (DSC): To observe the disappearance of the melting peak of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect shifts in the characteristic peaks of this compound and β-cyclodextrin.
-
Powder X-ray Diffraction (PXRD): To confirm the change from a crystalline to an amorphous or less crystalline state.
Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is a general method that can be adapted for this compound based on successful formulations of the similar alkaloid, berberine.[2][3]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Soluplus®
-
Methanol (or another suitable common solvent)
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and the chosen carrier (e.g., PVP K30) in methanol in a predetermined ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size.
Data Summary: Solubility Enhancement of Berberine (this compound Analogue)
The following table summarizes the reported solubility enhancement of berberine, a structurally similar alkaloid to this compound, using different formulation strategies. This data provides a strong rationale for applying similar techniques to this compound.
| Formulation Strategy | Carrier/Excipients | Drug:Carrier Ratio | Solubility Enhancement (fold increase) | Reference |
| Solid Dispersion | Phospholipid | 1:2 | ~2 | [4] |
| Solid Dispersion | Gelucire | 1:2 | >3 | [4] |
| Solid Dispersion | Citric Acid | 1:2 | >3 | [4] |
| Solid Dispersion with Absorption Enhancer | Sodium Caprate | - | >3 (in vitro permeation) | [2][3] |
| β-Cyclodextrin Complex in Solid Dispersion | β-CD, PEG 6000 | 1:1 (BBR:β-CD) | ~3 | [7] |
Part 4: Visualizations
This section provides diagrams to illustrate key experimental workflows and concepts.
Diagram 1: Workflow for this compound-β-Cyclodextrin Inclusion Complex Preparation
Caption: Workflow for preparing this compound-β-cyclodextrin inclusion complexes.
Diagram 2: Mechanism of Solubility Enhancement by Solid Dispersion
Caption: Conversion of crystalline this compound to a more soluble amorphous form.
References
- Preparation and Evaluation of Berberine-Excipient Complexes in Enhancing the Dissolution Rate of Berberine Incorporated into Pellet Formulations. (2024). Journal of Pharmaceutical Sciences. [Link]
- Amorphous solid dispersion of berberine with absorption enhancer demonstrates a remarkable hypoglycemic effect via improving its bioavailability. (2014).
- Enhancing In Vitro Bioavailability of Berberine by Incorporation of Beta–Cyclodextrin Complex into Solid Dispersion System. (2020).
- A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2019). Advanced Pharmaceutical Bulletin. [Link]
- Amorphous solid dispersion of berberine with absorption enhancer demonstrates a remarkable hypoglycemic effect via improving its bioavailability. (2014).
- Improved physical stability of amorphous state through acid base interactions. (2008). Journal of Pharmaceutical Sciences. [Link]
- Enhanced Physical Stability of Amorphous Drug Formulations via Dry Polymer Coating. (2017). Molecular Pharmaceutics. [Link]
- FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. (n.d.). Shodhganga. [Link]
- fabrication of carbocisteine-loaded solid lipid nanoparticles for the treatment of pulmonary disease and in vitro evalu
- Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology. (2020). AAPS PharmSciTech. [Link]
- A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2019). Advanced Pharmaceutical Bulletin. [Link]
- Improving the solubility of berberine. (2023).
- This compound. (n.d.). PubChem. [Link]
- Soluplus®. (n.d.). Cairo University Scholar. [Link]
- Methods of preparation of solid dispersion. (n.d.).
- Enhanced Physical Stability of Amorphous Drug Formulations via Dry Polymer Coating. (2017).
- Development and characterization of Soluplus-based solid dispersion to improve solubility. (2014).
- A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
- Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. (2023). MDPI. [Link]
- Classification of carriers used in solid dispersion and their pros and cons. (n.d.).
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. (2024). MDPI. [Link]
- Formulation of self-emulsifying drug delivery systems. (1997). Monash University. [Link]
- Drug solubilization by complex
- Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. (2022). MDPI. [Link]
- Kollidon® VA 64 and Soluplus® as modern polymeric carriers for amorphous solid dispersions. (2019). Polymers in Medicine. [Link]
- Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2021). Molecules. [Link]
- Optimized self-microemulsifying drug delivery system improves the oral bioavailability and brain delivery of coenzyme Q10. (2022). PLOS ONE. [Link]
- Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus®. (2015).
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Biotechnology Reports. [Link]
- Quantitative determination of this compound and berberine hydrochloride in Corydalis conspersa by high-performance liquid chromatography and quality evaluation. (2025).
- Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis. (2014). Expert Opinion on Drug Delivery. [Link]
- Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. (2015). Asian Journal of Pharmaceutics. [Link]
- How to concentrate nanoparticles and avoid aggregation?. (2008). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
- Formulation and Optimization of Self Emulsifying Drug Delivery System For Effective Anthelmintic Therapy. (2018). Research Journal of Pharmacy and Technology. [Link]
- Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: A critical and meta-analysis. (2014).
- [Preparation and structural behavior of the inclusion complex of beta-cyclodextrin and this compound hydrochloride]. (2011). Zhongguo Zhong Yao Za Zhi. [Link]
- KEYWORDS: solid dispersion, polyethylene glycol, polyvinyl pyrrolidone, surface-active carriers. (n.d.). ijpbs. [Link]
- Nanoparticle processing: Understanding and controlling aggregation. (2020).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]
- Qualitative and quantitative one-step analysis of lipids and encapsulated bioactive molecules in liposome preparations by HPTLC/FID (IATROSCAN). (2007).
- Sample preparation: a critical step in the analysis of cholesterol oxidation products. (2014). Food Chemistry. [Link]
- How to resuspend nanoparticles so they do not aggregate?. (2023).
- Preparation and Evaluation of Solid Dispersion-Based Bilastine Effervescent Granules. (2024). Pharmaceutical Sciences and Research. [Link]
- Preparation and characterization of solid dispersions of carvedilol with PVP K30. (2011). Acta Pharmaceutica. [Link]
- Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids. (2023). Frontiers in Nanotechnology. [Link]
Sources
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Amorphous solid dispersion of berberine with absorption enhancer demonstrates a remarkable hypoglycemic effect via improving its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. [Preparation and stuctural behavior of the inclusion complex of beta-cyclodextrin and this compound hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. sciforum.net [sciforum.net]
Technical Support Center: Optimizing Coptisine Dosage for In Vivo Anti-inflammatory Studies
Welcome to the technical support center for researchers utilizing coptisine in in vivo anti-inflammatory studies. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you with the critical insights and practical guidance needed to optimize your experimental design and achieve reproducible, high-quality data. As senior application scientists, we have synthesized peer-reviewed literature and established best practices to address the common challenges encountered in this specialized area of research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in rodent models of inflammation, and what is the basis for this recommendation?
A typical starting dose range for this compound in in vivo anti-inflammatory studies in rodents (mice and rats) is between 25 to 100 mg/kg of body weight, administered orally (p.o.) or intraperitoneally (i.p.). This recommendation is based on a comprehensive review of multiple studies that have demonstrated the anti-inflammatory efficacy of this compound within this range across various models.
For instance, a study investigating the effects of this compound on dextran sulfate sodium (DSS)-induced colitis in mice found that oral administration of 50 and 100 mg/kg of this compound significantly ameliorated disease activity index scores and reduced inflammatory markers. Another study on lipopolysaccharide (LPS)-induced acute lung injury in mice showed that pre-treatment with this compound at 25 and 50 mg/kg (i.p.) markedly attenuated inflammatory cell infiltration and pro-inflammatory cytokine production.
The rationale for this dose range is to achieve a therapeutic window that maximizes anti-inflammatory effects while minimizing potential toxicity. Doses below this range may not elicit a significant biological response, whereas higher doses could lead to off-target effects or toxicity, confounding the experimental results. It is crucial to perform a dose-response study within this recommended range to determine the optimal dose for your specific animal model and inflammatory stimulus.
Table 1: Summary of this compound Dosages in Preclinical Anti-inflammatory Models
| Model | Species | Route of Administration | Effective Dosage (mg/kg) | Key Findings | Reference |
| DSS-Induced Colitis | Mouse | Oral (p.o.) | 50 - 100 | Ameliorated disease activity, reduced inflammatory markers. | |
| LPS-Induced Acute Lung Injury | Mouse | Intraperitoneal (i.p.) | 25 - 50 | Attenuated inflammatory cell infiltration and pro-inflammatory cytokine production. | |
| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 50 - 200 | Significantly inhibited paw swelling and reduced inflammatory mediators. | |
| Adjuvant-Induced Arthritis | Rat | Oral (p.o.) | 25 - 100 | Suppressed joint swelling, arthritic scores, and pro-inflammatory cytokine levels. |
Troubleshooting Guide
Scenario 1: Inconsistent or No-Observable-Effect-Level (NOEL) Results
Issue: "I am administering this compound at a previously published dose of 50 mg/kg (p.o.) in a mouse model of peritonitis, but I am not observing a significant reduction in inflammatory cell recruitment compared to the vehicle control."
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Purity: Confirm the purity of your this compound batch via High-Performance Liquid Chromatography (HPLC). Impurities can significantly alter the compound's biological activity.
-
Solubility and Stability: this compound has limited water solubility. Ensure it is properly dissolved or suspended in a suitable vehicle. For oral administration, a 0.5% solution of carboxymethylcellulose (CMC) is commonly used. For intraperitoneal injection, sterile saline or a solution containing a solubilizing agent like DMSO (at a final concentration of <1%) followed by dilution in saline is recommended. Prepare the formulation fresh before each administration to avoid degradation.
-
-
Evaluate Pharmacokinetic Profile:
-
Route of Administration: Oral bioavailability of this compound can be low and variable between animals. If you are not seeing an effect with oral gavage, consider switching to intraperitoneal administration to bypass first-pass metabolism and increase systemic exposure. Be aware that i.p. administration itself can sometimes induce a mild inflammatory response, so a proper vehicle control is critical.
-
Dosing Frequency and Timing: The timing of this compound administration relative to the inflammatory stimulus is crucial. For acute inflammation models, pre-treatment (30-60 minutes before the stimulus) is often necessary to allow for absorption and distribution to target tissues. For chronic models, daily administration may be required to maintain therapeutic concentrations.
-
-
Dose-Response Optimization:
-
Do not rely solely on a single published dose. Perform a dose-response study (e.g., 25, 50, and 100 mg/kg) to determine the optimal effective dose in your specific experimental setup. Genetic background of the animal strain, microbiome composition, and diet can all influence drug metabolism and efficacy.
-
Experimental Protocol: Dose-Response Study for this compound in a Mouse Model of LPS-Induced Peritonitis
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.
-
Group Allocation: Randomly divide mice into five groups (n=8 per group):
-
Group 1: Vehicle control (0.5% CMC, p.o.) + Saline (i.p.)
-
Group 2: Vehicle control (0.5% CMC, p.o.) + LPS (1 mg/kg, i.p.)
-
Group 3: this compound (25 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)
-
Group 4: this compound (50 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)
-
Group 5: this compound (100 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)
-
-
Dosing: Administer the vehicle or this compound by oral gavage. One hour later, induce peritonitis by intraperitoneal injection of LPS.
-
Sample Collection: Four hours after LPS injection, euthanize the mice and collect peritoneal lavage fluid.
-
Analysis:
-
Count the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform a differential cell count to determine the number of neutrophils.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the lavage fluid using ELISA.
-
-
Data Interpretation: A successful dose will show a statistically significant reduction in neutrophil recruitment and cytokine levels compared to the LPS-only group.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting inconsistent this compound efficacy.
Scenario 2: Observing Adverse Effects or Toxicity
Issue: "After administering this compound at 100 mg/kg (i.p.) for three consecutive days in a rat model of adjuvant-induced arthritis, I am noticing signs of distress in the animals, including weight loss and lethargy."
Troubleshooting Steps:
-
Assess Potential for Acute Toxicity:
-
While this compound is generally considered to have a good safety profile, high doses or repeated administration via the intraperitoneal route can lead to localized irritation or systemic toxicity. The reported LD50 for berberine, a structurally similar alkaloid, is significantly higher, but individual sensitivities can vary.
-
Review the literature for toxicity studies on this compound. A study on the acute and sub-chronic toxicity of this compound in rats reported no significant toxic effects at doses up to 240 mg/kg (p.o.) for 28 days. However, the i.p. route can result in higher peak plasma concentrations, potentially leading to adverse effects.
-
-
Refine the Dosing Regimen:
-
Reduce the Dose: Lower the dose to the lower end of the effective range (e.g., 25 or 50 mg/kg) and assess if the therapeutic effect is maintained while mitigating the adverse effects.
-
Switch to Oral Administration: If scientifically justifiable for your model, switch to oral gavage. This route generally has a better safety profile due to slower absorption and first-pass metabolism in the liver, which can detoxify the compound.
-
Monitor Animal Welfare Closely: Implement a scoring system to monitor animal welfare daily. This should include body weight, food and water intake, posture, and activity levels. If signs of distress are observed, consider humane endpoints.
-
-
Investigate Mechanism of Toxicity:
-
This compound and related alkaloids can interact with various cellular targets. At high concentrations, they may inhibit mitochondrial respiration or have off-target effects on other receptors and enzymes.
-
If toxicity persists even at lower doses, consider if there is an interaction with your disease model. For example, in models with compromised gut barrier function (like colitis), oral administration could lead to higher systemic exposure than anticipated.
-
Diagram: this compound's Anti-inflammatory Mechanism of Action
Caption: this compound inhibits pro-inflammatory signaling pathways.
References
- Li, Y., et al. (2016). This compound attenuates dextran sulfate sodium-induced colitis in mice. Scientific Reports, 6, 34553. [Link]
- Li, J., et al. (2018). This compound protects against lipopolysaccharide-induced acute lung injury in mice. International Immunopharmacology, 55, 225-232. [Link]
- Wang, Y., et al. (2019). Anti-inflammatory effects of this compound on carrageenan-induced paw edema in rats. Journal of Ethnopharmacology, 235, 124-130. [Link]
- Zhang, Q., et al. (2020). This compound ameliorates adjuvant-induced arthritis in rats by regulating the balance of Th17/Treg cells. Phytotherapy Research, 34(5), 1139-1148. [Link]
- He, K., et al. (2017). Acute and sub-chronic toxicity of this compound in rats. Regulatory Toxicology and Pharmacology, 86, 263-270. [Link]
Coptisine stability issues in long-term storage and experimental conditions
Welcome to the Technical Support Center for Coptisine. This guide is designed for researchers, scientists, and drug development professionals who work with this promising protoberberine alkaloid. This compound's unique chemical structure, while central to its biological activity, also presents stability challenges that can impact experimental reproducibility and the integrity of long-term studies.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for your work. We will delve into the core stability issues of this compound, offering troubleshooting solutions and detailed methodologies to ensure the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common initial queries regarding the proper storage and handling of this compound to maintain its integrity over time.
Question 1: What are the optimal conditions for the long-term storage of solid this compound?
For the long-term storage of solid this compound or its salts (e.g., this compound sulfate, this compound chloride), it is imperative to store the compound at -20°C in a tightly sealed container.[1][2] this compound is sensitive to air, light, and moisture.[1][3] Therefore, for maximum stability, it is best practice to handle and store the solid under an inert gas like argon or nitrogen and to use amber vials or containers wrapped in aluminum foil to protect it from light. When stored under these conditions, solid this compound should remain stable for several years.[2]
Question 2: My this compound stock solution in DMSO has developed a precipitate after freeze-thaw cycles. What is happening and how can I prevent it?
This is a common issue driven by two main factors:
-
Hygroscopicity of DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The introduction of water can decrease the solubility of this compound, leading to precipitation.
-
Freeze-Thaw Stress: Repeated cycling between frozen and liquid states can promote the aggregation and precipitation of solutes.
Solution:
-
Aliquot Your Stock: Upon preparing your initial stock solution (e.g., in DMSO), immediately divide it into smaller, single-use aliquots in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces exposure to atmospheric moisture.[1]
-
Proper Storage: Store these aliquots at -80°C for long-term stability (up to six months). For short-term use, -20°C is acceptable for up to one month.[1]
-
Use a Desiccator: Store vials within a desiccated environment to further protect against moisture absorption.
-
Gentle Re-solubilization: If a small amount of precipitate is observed, you may gently warm the vial (e.g., in a 37°C water bath) and vortex briefly to attempt re-dissolution before diluting into your experimental medium. However, if the precipitation is significant, it is safer to prepare a fresh stock.
Question 3: I've noticed a color change in my this compound solution, from a bright yellow to a duller yellow or brownish hue. Is this a sign of degradation?
Yes, a visible color change is a strong indicator of chemical degradation.[1] Protoberberine alkaloids like this compound possess a distinct chromophore within their tetracyclic skeleton, which is responsible for their characteristic yellow color. Degradation pathways, such as oxidation or photolysis, alter this chemical structure, leading to a change in its light-absorbing properties and a visible shift in color.[4] If you observe a color change, it is highly recommended to perform a purity check using a stability-indicating method like HPLC before using the solution in an experiment.[1]
Part 2: Troubleshooting Experimental Inconsistencies
This section provides guidance on diagnosing and resolving stability-related issues that may arise during the course of an experiment.
Question 4: I am observing inconsistent results or lower-than-expected potency in my cell-based assays. Could this compound be degrading in my cell culture medium?
This is a critical consideration. The stability of this compound can be influenced by the components and pH of your experimental medium. While one study has shown this compound to be relatively stable in Caco-2 cell culture medium for up to 24 hours, this may not hold true for all media or experimental durations.[2]
Troubleshooting Workflow:
-
Prepare Fresh Dilutions: Always prepare the final working dilutions of this compound immediately before adding them to your experiment.[5] Avoid pre-diluting the compound in aqueous buffers and letting it sit for extended periods.
-
Conduct a Medium Stability Test: To definitively answer this question, perform a simple stability test. Incubate your this compound working solution in your specific cell culture medium (e.g., DMEM + 10% FBS) under your standard incubation conditions (e.g., 37°C, 5% CO2) for the maximum duration of your experiment. Take samples at various time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining this compound concentration.
-
pH Considerations: The pH of many culture media is around 7.4. While this compound salts are generally stable in acidic to neutral solutions, stability can decrease in alkaline conditions.[4] Ensure your medium is properly buffered.
Question 5: What are the primary degradation pathways for this compound, and what should I be looking for?
Based on studies of this compound and structurally similar protoberberine alkaloids like berberine, the primary degradation pathways are photodegradation and oxidation.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause photolytic degradation. This can involve the formation of radicals, leading to the production of dihydro derivatives.[6] This is why protecting all solutions from light is critical.
-
Oxidation: The quaternary iminium ion and the overall electron-rich structure make this compound susceptible to oxidation.[4] This can be exacerbated by the presence of reactive oxygen species (ROS) and may lead to the opening of the methylenedioxy ring.[5]
-
Hydrolysis (pH-dependent): While relatively stable under neutral conditions, this compound can be forced to degrade under harsh acidic or basic conditions, often accelerated by heat. This involves nucleophilic attack on the iminium carbon or hydrolysis of the methylenedioxy ethers.
The diagram below illustrates a proposed degradation pathway for this compound based on these principles.
Caption: Proposed degradation pathways for this compound.
Part 3: Quantitative Data & Experimental Protocols
This section provides quantitative stability data and detailed protocols for assessing the stability of this compound in your own laboratory setting.
Quantitative Stability Data Summary
Direct kinetic data for this compound is scarce in the literature. However, data from the structurally analogous alkaloid, berberine, provides a useful proxy for understanding its potential stability profile.
| Stress Condition | Parameter | Value (for Berberine) | Significance for this compound |
| Simulated Sunlight (Pure Water, near-neutral pH) | Degradation Kinetics | Pseudo-first-order | This compound likely follows similar kinetics. |
| Simulated Sunlight (Pure Water, near-neutral pH) | Half-life (t₁/₂) | ~30 hours | Expect significant degradation with prolonged light exposure. |
| UV Light (Aqueous solution with photocatalyst) | % Degradation (60 min) | ~97.6% | Demonstrates extreme sensitivity to direct UV light. |
| Alkaline Hydrolysis (0.1 N NaOH) | Degradation | Significant | This compound is expected to be unstable in basic solutions. |
| Acidic Hydrolysis (0.1 N HCl) | Degradation | Significant | This compound is susceptible to degradation in strong acid. |
| Oxidation (3% H₂O₂) | Degradation | Significant | The structure is vulnerable to oxidative stress. |
Note: This data is for Berberine Hydrochloride and should be used as a general guide.[5][7] It is strongly recommended to perform stability studies under your specific experimental conditions.
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for developing a stability-indicating analytical method and understanding potential degradation products.[8][9] This protocol provides a starting point for stressing this compound samples.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol.
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Add 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.[2]
-
Thermal Degradation: Dilute the stock in a suitable solvent (e.g., 50:50 methanol:water). Heat in an oven or water bath at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines. Keep a control sample wrapped in foil under the same temperature conditions.
-
-
Sample Processing: After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
-
Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using the HPLC method described below.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[9]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification of its purity and stability.
Objective: To quantify this compound and resolve it from any degradation products or impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | HPLC or UPLC with UV/DAD Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection λ | Monitor at ~265 nm and ~345 nm |
| Injection Volume | 10 µL |
Source: Adapted from BenchChem and Tarte et al.[1][2]
Method Validation: For this method to be considered "stability-indicating," it must be validated according to ICH guidelines. Key parameters include:
-
Specificity: Demonstrated by the forced degradation study, showing that degradation product peaks do not co-elute with the this compound peak. Peak purity analysis using a Diode Array Detector (DAD) is essential.
-
Linearity: A correlation coefficient (r²) of ≥ 0.999 should be achieved over a range of concentrations.
-
Accuracy & Precision: Recovery should be within 98-102%, and the relative standard deviation (RSD) for replicate injections should be less than 2%.
References
- This compound | C19H14NO4+ | CID 72322. PubChem, National Institutes of Health.
- Tarte, P. S., & Shedharkar, G. R. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave online.
- Force degradation studies of bioactive berberine and Tinospora cordifolia extract. Journal of Applied Pharmaceutical Science.
- Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide. RSC Publishing.
- Photoreduction and ketone-sensitized reduction of alkaloids. PubMed.
- Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed.
- Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- MS/MS spectrum (A) and fragmentation pathway (B) of this compound. ResearchGate.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. NIH National Library of Medicine.
- Stability of adenine-based cytokinins in aqueous solution. NIH National Library of Medicine.
- Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide. RSC Publishing. (This source is cited again as it contains multiple relevant points).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- Photoreduction and ketone-sensitized reduction of alkaloids. PubMed. (This source is cited again as it contains multiple relevant points).
- Poor permeability and absorption affect the activity of four alkaloids from Coptis. Ovid.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photoreduction and ketone-sensitized reduction of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Technical Support Center: Strategies to Reduce P-gp Mediated Efflux of Coptisine In Vivo
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Coptisine. This compound, a bioactive alkaloid from Coptis chinensis, demonstrates significant pharmacological activities, including anticancer, anti-inflammatory, and antimetabolic disease effects.[1][2] However, its clinical translation is frequently hampered by low oral bioavailability, primarily due to its recognition and subsequent efflux by P-glycoprotein (P-gp) in the gastrointestinal tract.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at overcoming P-gp-mediated efflux of this compound in vivo.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. Why is this happening?
A1: This is a classic and expected challenge when working with this compound. The primary reasons are:
-
P-gp Mediated Efflux: this compound is a known substrate of P-glycoprotein (P-gp), an efflux transporter highly expressed on the apical surface of intestinal enterocytes.[2][4][5] P-gp actively pumps this compound back into the intestinal lumen, significantly reducing its net absorption into systemic circulation.[6]
-
Poor Aqueous Solubility: Like many alkaloids, this compound has inherently poor solubility in aqueous environments, which can limit its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1]
-
First-Pass Metabolism: this compound is also subject to metabolism, primarily in the liver, which further reduces the amount of active compound reaching the bloodstream.[1] The interplay between P-gp and metabolic enzymes like CYP3A4 can create a coordinated barrier to oral drug absorption.[7]
Q2: What is P-glycoprotein (P-gp) and how does it affect this compound?
A2: P-glycoprotein (also known as MDR1 or ABCB1) is a transmembrane protein that functions as an ATP-dependent efflux pump.[6][8] It is a key player in multidrug resistance (MDR) in cancer and acts as a protective barrier in normal tissues (e.g., intestine, blood-brain barrier) by expelling a wide range of xenobiotics, including this compound.[8][9] For this compound, this means that even after it passively diffuses into an intestinal cell, P-gp recognizes it and uses energy from ATP hydrolysis to transport it back out, severely limiting its bioavailability.[3][6] Studies have shown that the oral absolute bioavailability of this compound in rats is as low as 8.9%, a direct consequence of this efflux mechanism.[3]
Q3: Can this compound itself inhibit or activate P-gp?
A3: The interaction is complex and appears to be concentration-dependent. Some in vitro studies suggest that at certain concentrations, this compound and other related alkaloids can actually activate the efflux function of P-gp.[10][11] For instance, one study indicated that this compound at concentrations of 2.5 to 10 μM significantly decreased the intracellular accumulation of a known P-gp substrate (rhodamine 123), suggesting it enhances P-gp's pumping activity.[11] Conversely, another report noted that 8-oxothis compound, a related compound, showed significant P-gp inhibition activity.[12] This highlights the necessity of empirical testing, as the net effect in vivo can be difficult to predict.
Q4: What are the main strategies to overcome P-gp efflux for this compound in vivo?
A4: There are three primary strategies, which can be used alone or in combination:
-
Co-administration with P-gp Inhibitors: This is the most direct approach, involving the use of a second compound that blocks the function of P-gp, thereby allowing this compound to be absorbed.[6]
-
Advanced Formulation Strategies: Encapsulating this compound in novel drug delivery systems can help it bypass or overwhelm the P-gp efflux mechanism.[1][6][13]
-
Structural Modification (Prodrug Approach): Chemically modifying the this compound molecule to create a prodrug that is not a P-gp substrate can be effective. The prodrug is designed to be converted back to the active this compound after absorption.[6]
Troubleshooting Guide: Experimental Design & Protocols
This section provides detailed guidance for specific experimental issues you may encounter.
Issue 1: Selecting an Appropriate P-gp Inhibitor for In Vivo Studies
You've confirmed this compound is a P-gp substrate and now need to select an inhibitor for your in vivo study. The choice of inhibitor is critical for generating clean, interpretable data.
Causality Behind Experimental Choices:
The ideal P-gp inhibitor for an in vivo this compound study should be potent, specific, and have well-characterized pharmacokinetics to avoid confounding results. Verapamil is a widely used first-generation P-gp inhibitor and serves as a reliable standard.[14][15] It competitively inhibits P-gp, and its effects on P-gp expression have also been documented.[14][16] Natural compounds like quercetin and resveratrol are also reported P-gp inhibitors and may offer alternatives with different toxicological profiles.[17][18]
Recommended P-gp Inhibitors for Preclinical Studies
| Inhibitor | Type | Typical In Vivo Dose (Rats) | Key Considerations |
| Verapamil | First-Gen / Standard | 10-20 mg/kg, p.o. | Well-characterized; also a calcium channel blocker, which may have cardiovascular effects. Administer 30-60 min before this compound.[14][15] |
| Cyclosporin A | First-Gen / Potent | 10-50 mg/kg, p.o. | Potent inhibitor but also an immunosuppressant and substrate for CYP3A4, which can complicate interpretation.[19] |
| Elacridar (GF120918) | Third-Gen / Specific | 5-10 mg/kg, p.o. | Highly potent and specific for P-gp and BCRP. Less likely to have off-target pharmacological effects compared to Verapamil. |
| Quercetin | Natural Flavonoid | 25-100 mg/kg, p.o. | Readily available natural product; may have lower potency than synthetic inhibitors.[18] |
Experimental Workflow: Validating P-gp Inhibition In Vivo
This workflow ensures that the observed increase in this compound bioavailability is directly attributable to P-gp inhibition.
Caption: Workflow for an in vivo pharmacokinetic study.
Step-by-Step Protocol: this compound Pharmacokinetic Study with Verapamil
-
Animal Model: Use male Sprague-Dawley rats (200-250g). Acclimate animals for at least one week.
-
Grouping (n=6 per group):
-
Group 1: Vehicle (e.g., 0.5% CMC-Na) orally.
-
Group 2: this compound (50 mg/kg in vehicle) orally.
-
Group 3: Verapamil (15 mg/kg in vehicle) orally.
-
Group 4: Verapamil (15 mg/kg) given 30 minutes before this compound (50 mg/kg).
-
-
Dosing: Administer compounds via oral gavage.
-
Blood Sampling: Collect ~150 µL of blood via the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-Coptisine administration. Collect into heparinized tubes.
-
Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 min at 4°C. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis. A significant increase in the AUC and Cmax of this compound in Group 4 compared to Group 2 indicates successful inhibition of P-gp-mediated efflux.
Issue 2: My this compound Bioavailability is Still Low, Even with a P-gp Inhibitor.
If co-administration with a P-gp inhibitor yields only a modest improvement, other factors are likely at play. This points towards a multi-faceted bioavailability problem where efflux is only one piece of the puzzle.
Causality Behind Experimental Choices:
Poor aqueous solubility is a major barrier that precedes efflux.[20][21] If this compound does not dissolve in the gut, it cannot be absorbed, and therefore P-gp inhibition becomes irrelevant. Formulation strategies aim to enhance solubility and present the drug in a more absorbable form.[13] Nanocarriers, for example, can protect the drug from degradation, increase its surface area for dissolution, and potentially use alternative absorption pathways, bypassing P-gp entirely.[1][13]
Recommended Strategies & Experimental Protocols:
-
Formulation Approach 1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
-
Mechanism: SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media (i.e., gut fluids).[21] This keeps this compound solubilized in tiny droplets, enhancing absorption. Certain excipients used in these formulations, like Vitamin E TPGS or Gelucire 44/14, also have inherent P-gp inhibitory properties.[6][13]
-
Protocol:
-
Screen various oils (e.g., Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the optimal ratio of components that form a stable nanoemulsion.
-
Prepare the this compound-loaded SNEDDS formulation.
-
Characterize the formulation for droplet size, zeta potential, and drug loading.
-
Repeat the in vivo pharmacokinetic study comparing the SNEDDS formulation against the simple this compound suspension.
-
-
-
Formulation Approach 2: Nanoparticle Encapsulation
-
Mechanism: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can improve its stability and facilitate its uptake through endocytosis, a pathway that bypasses efflux transporters.[13]
-
Protocol:
-
Synthesize this compound-loaded nanoparticles using a suitable method (e.g., solvent evaporation for PLGA nanoparticles).
-
Characterize the nanoparticles for size, morphology (via SEM/TEM), encapsulation efficiency, and in vitro drug release profile.
-
Conduct an in vivo pharmacokinetic study to compare the bioavailability of the nanoparticle formulation to the unformulated drug.
-
-
Visualizing the Strategy
The goal is to shift the balance from efflux back to absorption.
Sources
- 1. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. In vitro and in vivo evaluations of the P-glycoprotein-mediated efflux of dibenzoylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of P-glycoprotein and CYP 3A by Coptidis Rhizoma in vivo: Using cyclosporine as a probe substrate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of P-glycoprotein and CYP 3A by Coptidis Rhizoma in vivo: Using cyclosporine as a probe substrate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protoberberine alkaloids and their reversal activity of P-gp expressed multidrug resistance (MDR) from the rhizome of Coptis japonica Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [mdpi.com]
- 14. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-gp inhibitor verapamil: Topics by Science.gov [science.gov]
- 16. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iomcworld.com [iomcworld.com]
- 18. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition [mdpi.com]
- 19. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Developing a Stable Coptisine Nanoemulsion for Drug Delivery
Welcome to the technical support center for the development of Coptisine-loaded nanoemulsions. This compound, a protoberberine alkaloid, presents significant therapeutic potential, but its poor aqueous solubility and stability issues pose considerable challenges for effective drug delivery.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating a stable and effective this compound nanoemulsion. Here, we address common experimental hurdles in a practical question-and-answer format, grounded in scientific principles to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts for researchers beginning their work with this compound nanoemulsions.
Q1: What is a nanoemulsion and why is it a suitable carrier for this compound?
A nanoemulsion is a colloidal dispersion of two immiscible liquids (typically oil and water), stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes ranging from 20-200 nm.[2][3] Unlike microemulsions, nanoemulsions are kinetically stable but not thermodynamically stable.[4] This system is ideal for this compound, a lipophilic drug, because it can significantly enhance its solubility, protect it from degradation, and improve its bioavailability by increasing the surface area for absorption.[2][5][6]
Q2: What are the essential components of a this compound nanoemulsion?
A this compound nanoemulsion consists of three primary components:
-
Oil Phase: The lipid core where the lipophilic this compound is dissolved. The choice of oil is critical and depends on the drug's solubility.[7]
-
Aqueous Phase: The continuous phase, typically purified water or a buffer.
-
Surfactant/Co-surfactant (Smix): These amphiphilic molecules reduce interfacial tension between the oil and water, facilitating the formation and ensuring the stability of the nanosized droplets.[5] Non-ionic surfactants are often preferred in pharmaceutical applications due to their lower toxicity.[2]
Q3: What are the key characterization parameters I should measure?
To ensure the quality and stability of your nanoemulsion, you must evaluate several parameters:
-
Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A small droplet size (<200 nm) and a low PDI (<0.3) are desirable for stability and transparency.[8][9]
-
Zeta Potential: Indicates the surface charge of the droplets. A high absolute zeta potential value (typically > |30| mV) suggests strong electrostatic repulsion between droplets, which prevents aggregation and enhances physical stability.[8]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to confirm the spherical shape and size of the droplets.[10][]
-
Encapsulation Efficiency (%EE): Determines the percentage of this compound successfully encapsulated within the oil droplets.
-
pH and Viscosity: Important for stability and suitability for the intended route of administration.[12][13]
Section 2: Formulation and Optimization Guide
Workflow for this compound Nanoemulsion Formulation
The development process follows a systematic path from component selection to final characterization.
Caption: General workflow for developing a this compound nanoemulsion.
Step-by-Step Protocol: Component Selection
-
Oil Phase Screening:
-
Objective: To identify an oil that offers maximum this compound solubility. High solubility is crucial to achieve a high drug load and prevent drug precipitation.[7]
-
Method:
-
Add an excess amount of this compound powder to 1 mL of various candidate oils (e.g., Capryol 90, oleic acid, coconut oil).
-
Vortex the mixtures for 2 minutes and then shake them in an isothermal shaker at 25°C for 72 hours to reach equilibrium.
-
Centrifuge the samples at 5,000 rpm for 15 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Quantify the this compound concentration using a validated HPLC-UV method.
-
Select the oil with the highest this compound solubility for further development.
-
-
-
Surfactant and Co-surfactant (Smix) Screening:
-
Objective: To find a surfactant and co-surfactant combination that can effectively emulsify the selected oil phase. Non-ionic surfactants with a high Hydrophile-Lipophile Balance (HLB) value (>10) are generally preferred for oil-in-water (O/W) nanoemulsions.[7]
-
Method:
-
Mix the selected oil with an equal volume of the chosen surfactant (e.g., Tween 80, Labrasol).
-
Vortex the mixture and observe its transparency and homogeneity. A clear, single-phase solution indicates good miscibility.
-
To screen for emulsification ability, titrate 0.3 mL of the oil-surfactant mixture with water dropwise, vortexing continuously.
-
Record the number of water titrations required to induce turbidity. A higher number indicates better emulsification performance.
-
Repeat the process with different surfactants and co-surfactants (e.g., Transcutol P, PEG 400) at various Smix ratios (e.g., 1:1, 2:1, 3:1) to identify the optimal combination.
-
-
Data Presentation: Example Excipient Screening Results
| Excipient Type | Candidate | This compound Solubility (mg/mL) | Emulsification Efficiency (Water Titrations) | Rationale for Selection |
| Oil | Capryol 90 | 25.4 ± 1.2 | N/A | Highest drug solubility, preventing precipitation.[7] |
| Oleic Acid | 18.1 ± 0.9 | N/A | Moderate solubility. | |
| Coconut Oil | 9.5 ± 0.7 | N/A | Low solubility. | |
| Surfactant | Tween 80 | N/A | 15 | Good emulsification, low toxicity profile. |
| Labrasol | N/A | 12 | Good emulsification. | |
| Co-surfactant | Transcutol P | N/A | N/A | Increases interfacial fluidity, improves oil solubilization. |
Section 3: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q: My nanoemulsion looks cloudy and separates into layers after a few hours. What is happening and how can I fix it?
A: This indicates physical instability. The cloudiness suggests large droplet sizes, and the separation is likely due to creaming (droplets rising) or coalescence (droplets merging). Nanoemulsions are kinetically stable systems, meaning their stability is temporary and they are prone to destabilization over time.[4][14]
Causality & Solution Workflow:
Caption: Decision tree for troubleshooting nanoemulsion instability.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Surfactant | The surfactant concentration is too low to adequately cover the surface of all the oil droplets, leading to droplet coalescence.[4] | Increase the concentration of the Smix. Re-evaluate your pseudo-ternary phase diagram to ensure you are operating within a stable nanoemulsion region. |
| Inadequate Energy Input | For high-energy methods (homogenization, ultrasonication), insufficient energy results in larger droplets that are more prone to gravitational separation.[15] | Increase the homogenization pressure/cycles or the ultrasonication amplitude/time. Monitor the droplet size until a plateau is reached. |
| Poor Formulation | The chosen oil, surfactant, or their ratio (Smix) is not optimal, leading to poor emulsification. | Re-screen your components. A different surfactant or the addition of a co-surfactant might be necessary to achieve the required HLB and interfacial properties.[7] |
| Ostwald Ripening | This is a major destabilization mechanism where smaller droplets dissolve and their oil molecules diffuse through the aqueous phase to deposit on larger droplets.[14][15] This is common if the oil phase has some minor solubility in water. | Use a highly water-insoluble oil (e.g., long-chain triglycerides like corn oil) or add a small amount of an even less soluble compound (a ripening inhibitor) to the oil phase.[4] |
Q: My particle size is consistently large (>200 nm) and the Polydispersity Index (PDI) is high (>0.5). What's wrong?
A: A large particle size and high PDI indicate a non-uniform and unstable formulation. This can compromise bioavailability and lead to rapid phase separation. The cause is often related to either the formulation's composition or the preparation method.[]
| Potential Cause | Explanation | Recommended Solution |
| High Oil Concentration | Exceeding the solubilization capacity of your surfactant system will lead to the formation of larger droplets. | Reduce the percentage of the oil phase or increase the Smix ratio. Refer to your phase diagram. |
| Incorrect Smix Ratio | The ratio of surfactant to co-surfactant is critical. The co-surfactant helps to fluidize the interfacial film, allowing it to curve around the small droplets. An improper ratio can lead to a rigid film and larger droplets.[17] | Systematically vary the Smix ratio (e.g., 1:2, 1:1, 2:1, 3:1, 4:1) and measure the resulting particle size and PDI to find the optimal point. |
| Viscosity Issues | If the viscosity of the oil or aqueous phase is too high, it can impede efficient droplet disruption during homogenization.[18] | For high-energy methods, try pre-heating the phases to slightly lower the viscosity. Ensure your system has enough aqueous phase to allow for proper mixing. |
| Method of Mixing | For low-energy (spontaneous emulsification) methods, the order and rate of addition can significantly impact the final droplet size.[17][19] | Investigate the effect of adding the aqueous phase to the oil/Smix phase versus adding the oil/Smix phase to the aqueous phase. The latter often produces smaller droplets. Control the rate of addition and stirring speed. |
Q: I'm observing precipitation or crystal growth in my formulation after a few days. Is this the this compound crashing out?
A: Yes, this is likely this compound precipitating out of the oil phase, indicating low encapsulation efficiency or instability of the supersaturated state. This compound itself is also known to be sensitive to environmental factors.[20]
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Drug Solubility | The amount of this compound added exceeds its solubility limit in the chosen oil phase. | 1. Re-confirm the solubility of this compound in your selected oil (see protocol above). 2. Reduce the drug load to be within 80-90% of the maximum solubility to create a safety margin. |
| Drug Partitioning | This compound may be partitioning from the oil phase into the aqueous phase or the interfacial layer, where it is less soluble, leading to precipitation. | Ensure the pH of the aqueous phase is optimized. This compound's solubility can be pH-dependent. A buffer may be required. |
| Chemical Instability of this compound | This compound can degrade due to light, pH, or oxidative stress, and the degradation products may be less soluble.[20] | Prepare the nanoemulsion under subdued light. Consider purging your components with nitrogen to remove dissolved oxygen. Store the final formulation in amber vials at a controlled temperature (4°C). |
| Temperature Fluctuations | Temperature changes during storage can alter drug solubility within the oil droplets, potentially causing the drug to crystallize out upon cooling. | Perform thermodynamic stability tests, including freeze-thaw cycles, to ensure your formulation is robust against temperature changes.[7] If it fails, you may need to add a crystallization inhibitor or select a different oil. |
Section 4: Key Experimental Protocols
Protocol: Stability Assessment
A robust stability testing protocol is essential to ensure the shelf-life and quality of the nanoemulsion.
-
Thermodynamic Stress Tests:
-
Purpose: To quickly screen out unstable formulations. Formulations that pass these tests are more likely to exhibit long-term stability.[7]
-
Heating-Cooling Cycles: Place the nanoemulsion samples in a vial and cycle between 4°C and 45°C, holding at each temperature for 48 hours. Repeat for six cycles. Observe for any phase separation, creaming, or precipitation.
-
Centrifugation: Centrifuge the samples at 3,500 rpm for 30 minutes. A stable nanoemulsion should show no signs of phase separation.
-
Freeze-Thaw Cycles: Subject the samples to three cycles of freezing (-21°C for 48 hours) followed by thawing at room temperature (25°C for 48 hours). The formulation should remain a homogenous dispersion.
-
-
Long-Term Stability Study:
-
Purpose: To determine the shelf-life of the final optimized formulation.
-
Method:
-
Store the final nanoemulsion formulation in sealed, amber glass vials at different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Analyze the samples for key parameters:
-
Visual appearance (clarity, phase separation).
-
Droplet size and PDI.
-
Zeta potential.
-
pH.
-
Drug content (this compound concentration) to check for degradation.
-
-
-
References
- Techniques for Formulating and Characterizing Nanoemulsions. (2023).
- Review of Nanoemulsion Formulation and Characterization Techniques. (n.d.).
- An overview of nanoemulsion characterization via atomic force microscopy. (2021). Taylor & Francis Online. [Link]
- Nanoemulsion- Characterisation Techniques and Formulation Methods. (2022). International Journal of Trend in Scientific Research and Development. [Link]
- Review on Nanoemulsion Drug Delivery System. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. (2025). Journal of Drug Delivery and Therapeutics. [Link]
- Challenges and Future Prospects of Nanoemulsion as a Drug Delivery System. (2016). PubMed. [Link]
- A review on nano emulsions in Novel Drug Delivery Systems (NDDS). (2024). Journal of Pharmacognosy and Phytochemistry. [Link]
- Challenges and Future Prospects of Nanoemulsion as a Drug Delivery System. (2016).
- A DETAILED REVIEW ON NANOEMULSION DRUG DELIVERY SYSTEM. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]
- Formation of stable nanoemulsions by ultrasound-assisted two-step emulsification process for topical drug delivery. (2019). Taylor & Francis Online. [Link]
- Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization. (2023). National Institutes of Health (NIH). [Link]
- Methods for Formulation and Preparation of Nanoemulsions. (n.d.). ScienceDirect. [Link]
- Optimization of drug loaded nanoemulsion. (n.d.).
- A REVIEW ON NANOEMULSIONS: PREPARATION METHODS AND STABILITY. (n.d.). DergiPark. [Link]
- Development and Application of the Nanoemulsions in Drug Delivery Systems. (n.d.). MDPI. [Link]
- Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2020). National Institutes of Health (NIH). [Link]
- Nanoemulsion Components Screening and Selection: a Technical Note. (2012). National Institutes of Health (NIH). [Link]
- Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. (2020). National Institutes of Health (NIH). [Link]
- Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. (2022). National Institutes of Health (NIH). [Link]
- Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity. (2023). PubMed. [Link]
- Recent insights into Nanoemulsions: Their preparation, properties and applications. (2022). National Institutes of Health (NIH). [Link]
- Formulation Optimization and Delivery Strategies for Self-Nanoemulsions. (n.d.). MDPI. [Link]
- (PDF) Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. (2022).
- (PDF) Preparation and Optimization of Nanoemulsions for targeting Drug Delivery. (2025).
- Preparation and Optimization of Nanoemulsions for targeting Drug. (n.d.). Semantic Scholar. [Link]
- Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characteriz
- Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity. (2023). MDPI. [Link]
- Neuroprotective Activity of this compound from Coptis chinensis (Franch). (2015). PubMed. [Link]
- Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. (2024). National Institutes of Health (NIH). [Link]
- Production and Characterization of Cosmetic Nanoemulsions Containing Opuntia ficus-indica (L.) Mill Extract as Moisturizing Agent. (2018). MDPI. [Link]
- (PDF) Characterization of Nanoemulsion Non-Ionic and Cytotoxicity Test on T47d Cells Ethanol Fraction of Barleria Prionitis L.. (n.d.).
- Nanoemulsions: stability and physical properties. (2017). CONICET. [Link]
- Optimized Chitosan-Based Nanoemulsion Improves Luteolin Release. (2022). National Institutes of Health (NIH). [Link]
- Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. (n.d.). Amazon Web Services (AWS). [Link]
- Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions. (n.d.). MDPI. [Link]
- Nanoemulsion Stability. (2023). Cannasol Technologies. [Link]
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI. [Link]
- Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gr. (2020).
Sources
- 1. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijper.org [ijper.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Challenges and Future Prospects of Nanoemulsion as a Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 17. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Improving the dissolution rate of Coptisine for better absorption
Welcome to the technical support center for improving the dissolution rate and absorption of coptisine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during formulation development. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions regarding this compound's physicochemical properties and the rationale for enhancing its dissolution.
Question: What is this compound, and why is its dissolution a challenge?
Answer: this compound is a protoberberine-type isoquinoline alkaloid and one of the primary bioactive components found in medicinal plants like Coptis chinensis (Huanglian).[1][2][3] Its therapeutic potential is significant, with studies exploring its anti-inflammatory, anti-cancer, and anti-metabolic disease properties.[4] However, the major obstacle to its clinical application is its poor aqueous solubility.[4] this compound is described as "very slightly soluble" or "very sparingly soluble" in water.[5][6] This low solubility leads to a slow dissolution rate in the gastrointestinal tract, which in turn results in poor absorption, low oral bioavailability (reported as low as 8.9% in rats), and ultimately, limited therapeutic efficacy.[4][7]
Question: What is the relationship between dissolution rate and bioavailability according to the Biopharmaceutics Classification System (BCS)?
Answer: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While this compound's specific BCS class is not definitively stated in all literature, its low solubility suggests it likely falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For such compounds, the rate-limiting step for absorption is often the dissolution rate.[8][9] By improving how quickly and completely this compound dissolves in gastrointestinal fluids, we can increase its concentration at the site of absorption, thereby enhancing its overall bioavailability.[8][10]
Question: What are the primary strategies for enhancing the dissolution rate of poorly soluble compounds like this compound?
Answer: A variety of formulation strategies can be employed to overcome the challenge of poor aqueous solubility.[11] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These techniques alter the physical properties of the drug substance without changing its chemical structure. Key methods include:
-
Particle Size Reduction: Increasing the surface area of the drug (micronization, nanonization).[8][12][13]
-
Modification of Crystal Habit: Converting the drug to a more soluble form (e.g., amorphous state vs. crystalline).[12] This is the principle behind solid dispersions .[14][15][16]
-
Drug Dispersion in Carriers: Distributing the drug within a hydrophilic carrier matrix.[12]
-
-
Chemical Modifications: These involve altering the drug molecule or its environment.
-
Lipid-Based Formulations: Encapsulating the drug in a lipid-based system, such as a Self-Microemulsifying Drug Delivery System (SMEDDS).[10][23][24]
The following sections will provide detailed troubleshooting for these key techniques.
Part 2: Troubleshooting Guide - Experimental Strategies & Protocols
This section provides specific, actionable guidance for common experimental hurdles in a question-and-answer format.
Strategy: Solid Dispersions
Core Principle: Solid dispersions enhance dissolution by converting the crystalline, low-energy form of this compound into a higher-energy, more soluble amorphous state, dispersed within a hydrophilic carrier.[14][16]
Question: I've prepared a this compound solid dispersion using PVP K30, but the dissolution improvement is minimal. What could be wrong?
Answer: This is a common issue that can stem from several factors. Let's troubleshoot the potential causes from carrier selection to process parameters.
-
Drug-Polymer Immiscibility or Recrystallization: The success of a solid dispersion hinges on the drug remaining in an amorphous state within the polymer. If this compound and PVP K30 are not fully miscible at your chosen drug loading, or if the drug recrystallizes during processing or storage, the dissolution advantage is lost.
-
Troubleshooting Action: Perform characterization studies. Use Differential Scanning Calorimetry (DSC) to check for the melting endotherm of crystalline this compound. The absence of this peak in your solid dispersion suggests it is amorphous. Further confirm with Powder X-Ray Diffraction (PXRD), where the disappearance of sharp crystalline peaks indicates a successful conversion to the amorphous state.
-
-
Inappropriate Carrier Selection: While PVP is a common carrier, it may not be optimal for this compound. The carrier's ability to form hydrogen bonds with the drug molecule is crucial for stabilizing the amorphous form.
-
Troubleshooting Action: Screen other carriers. Polymers like Soluplus®, copovidone (Kollidon® VA64), or hydroxypropyl methylcellulose (HPMC) offer different properties and may provide better stabilization and dissolution.[16] Create small batches with different carriers at the same drug loading and compare their dissolution profiles.
-
-
High Drug Loading: High drug loading can increase the propensity for recrystallization.
-
Troubleshooting Action: Prepare solid dispersions with lower drug loadings (e.g., 10%, 20%) and assess if this improves both the physical stability (amorphousness) and the dissolution rate.
-
Question: How do I prepare a this compound solid dispersion for initial screening?
Answer: The solvent evaporation method is a straightforward technique for lab-scale screening.
Protocol: Preparation of this compound Solid Dispersion via Solvent Evaporation
Objective: To prepare a 1:4 (w/w) this compound-to-copovidone solid dispersion.
Materials:
-
This compound
-
Copovidone (Kollidon® VA64)
-
Methanol (or another suitable solvent in which both this compound and the polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Dissolution: Accurately weigh 100 mg of this compound and 400 mg of copovidone. Dissolve both components in a minimal amount of methanol (e.g., 20-30 mL) in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C and apply a vacuum. Rotate the flask to ensure a thin film forms on the wall. Continue evaporation until the solvent is completely removed and a dry film is obtained.
-
Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Processing: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Sizing: Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Storage: Store the resulting solid dispersion in a desiccator to prevent moisture-induced recrystallization.
Strategy: Complexation with Cyclodextrins
Core Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly higher aqueous solubility.[4][17][18][19]
Question: My this compound-HP-β-CD complex shows a "burst" release but then plateaus quickly. How can I improve the extent of dissolution?
Answer: This pattern suggests that while the complexed this compound dissolves rapidly, the total amount dissolved is limited. This could be due to an incomplete complexation or an inappropriate drug-to-CD ratio.
-
Suboptimal Stoichiometry: The molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD) is critical. If there isn't enough cyclodextrin to complex the majority of the drug, the dissolution of the uncomplexed this compound will still be the limiting factor.
-
Troubleshooting Action: Conduct a phase solubility study as described by Higuchi and Connors. This involves preparing saturated solutions of this compound in the presence of increasing concentrations of HP-β-CD. By plotting this compound solubility against CD concentration, you can determine the complexation efficiency and the optimal stoichiometric ratio (e.g., 1:1, 1:2).
-
-
Inefficient Complexation Method: The method used to prepare the complex can greatly influence its efficiency. A simple physical mixture is often insufficient.
-
Troubleshooting Action: Switch to a more robust preparation method. The kneading method is a good starting point. It involves mixing this compound and the CD with a small amount of a hydroalcoholic solvent to form a paste. The shear forces during kneading facilitate the inclusion of the drug into the CD cavity.[11] Lyophilization (freeze-drying) of an aqueous solution of both components can also yield a highly efficient, porous complex.
-
Strategy: Lipid-Based Formulations (SMEDDS)
Core Principle: Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium (like gastrointestinal fluid).[23][24] this compound, dissolved in this pre-concentrate, is presented in a solubilized state with a large surface area for absorption.[10]
Question: When I disperse my this compound SMEDDS formulation in water, it turns cloudy and I see drug precipitation over time. What's happening?
Answer: A cloudy appearance (instead of a clear or bluish, translucent microemulsion) and subsequent precipitation indicate that the formulation is not robust. The system is failing to form a stable microemulsion, and the drug is crashing out of the solution once diluted.
-
Poor Excipient Selection: The solubility of this compound in the chosen oil phase might be too low, or the surfactant/co-surfactant combination may be unable to effectively emulsify the system and maintain the drug in solution upon dilution.
-
Troubleshooting Action: Systematically screen excipients. First, determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).[22][25] Select the components that show the highest solubilizing capacity for this compound.
-
-
Incorrect Excipient Ratios: The ratio of oil to surfactant and co-surfactant (Smix) is critical for spontaneous emulsification and stability.
-
Troubleshooting Action: Construct a pseudo-ternary phase diagram. This is essential for identifying the optimal ratios of your chosen components. By systematically mixing oil, Smix (at a fixed ratio, e.g., 2:1), and water, you can map out the region that forms a stable microemulsion. Your final formulation should be chosen from within this stable region.[26]
-
-
Drug Supersaturation and Precipitation: The drug may be soluble in the pre-concentrate but becomes supersaturated upon dilution in the aqueous phase, leading to precipitation.
-
Troubleshooting Action: Consider adding a precipitation inhibitor. A small amount of a hydrophilic polymer (e.g., HPMC) can be incorporated into the SMEDDS formulation. This polymer helps maintain a supersaturated state in the gut, preventing premature drug precipitation and allowing more time for absorption.[27]
-
Part 3: Visualization & Data
Workflow for Selecting a Dissolution Enhancement Strategy
The following diagram outlines a logical workflow for approaching a this compound dissolution enhancement project.
Caption: A logical workflow for enhancing this compound dissolution.
Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a this compound molecule to improve its solubility.
Caption: this compound encapsulation by a cyclodextrin molecule.
Comparative Overview of Dissolution Enhancement Techniques
The table below summarizes the primary techniques discussed, offering a quick reference for selecting a starting strategy.
| Technique | Mechanism of Action | Advantages | Disadvantages | Common Excipients |
| Solid Dispersion | Converts crystalline drug to a high-energy amorphous state within a hydrophilic carrier.[14][16] | Significant increase in dissolution rate; established manufacturing methods (spray drying, hot-melt extrusion). | Physically unstable (potential for recrystallization); moisture sensitivity; potential for drug-polymer interactions. | PVP, Copovidone, HPMC, Soluplus®, Eudragit® |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a hydrophilic CD cavity, forming a soluble complex.[17][18] | High efficiency; can improve stability; masks taste.[17] | Limited by drug size and stoichiometry; can be expensive; potential for nephrotoxicity with some parent CDs. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD), γ-cyclodextrin |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug, increasing the dissolution rate as per the Noyes-Whitney equation.[8][13] | Simple concept; applicable to many drugs. | Risk of particle agglomeration; may not be sufficient for very poorly soluble drugs; high energy process.[8][28] | Surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate) as wetting/stabilizing agents.[22] |
| Self-Microemulsifying Systems (SMEDDS) | Drug is pre-dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract, presenting the drug in a solubilized state.[23][24] | Enhances both dissolution and absorption (can utilize lipid uptake pathways); suitable for highly lipophilic drugs.[10][25] | Complex formulation development (requires phase diagrams); potential for GI irritation from high surfactant levels; drug may precipitate on dilution.[27] | Oils (Capryol™, Labrafil®), Surfactants (Kolliphor® EL, Tween® 80), Co-surfactants (Transcutol® HP) |
Part 4: Standardized Testing Protocol
Question: How do I perform a standardized dissolution test to compare my different this compound formulations?
Answer: A standardized in-vitro dissolution test is critical for making meaningful comparisons. For a natural product like this compound, it's important to have a robust analytical method and defined test conditions.[29][30] The USP Apparatus 2 (Paddle) is most common for oral solid dosage forms.
Protocol: Comparative Dissolution Testing (USP Apparatus 2)
Objective: To compare the dissolution profiles of pure this compound, a this compound solid dispersion, and a this compound-CD complex.
Equipment & Reagents:
-
USP-compliant Dissolution Apparatus 2 (Paddles)
-
HPLC system with a suitable column (e.g., C18) for this compound quantification
-
Dissolution Media: 900 mL of 0.1 N HCl (pH 1.2) and pH 6.8 phosphate buffer
-
This compound reference standard
-
Formulations to be tested (ensure amount of formulation added is equivalent to a fixed dose of this compound, e.g., 50 mg)
Methodology:
-
Media Preparation & Degassing: Prepare the dissolution media and allow it to equilibrate to 37 ± 0.5°C in the dissolution vessels. Degas the media before use.
-
Apparatus Setup: Set the paddle speed to a standard rate, typically 75 RPM.[31]
-
Sample Introduction: Introduce a precisely weighed amount of the formulation (or pure drug) into each vessel. Start the timer immediately.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predefined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Sample Preparation: Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Analysis: Analyze the concentration of this compound in each filtered sample using a validated HPLC method. This compound has characteristic UV absorbance maxima that can be used for detection.[32]
-
Calculation: Calculate the cumulative percentage of this compound dissolved at each time point, correcting for the volume replaced during sampling.
-
Data Presentation: Plot the percentage of drug dissolved versus time for each formulation to generate comparative dissolution profiles.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Drug Delivery and Therapeutics.
- This compound | 3486-66-6. ChemicalBook.
- Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2023).
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- This compound | C19H14NO4+.
- DISSOLUTION RATE ENHANCING TECHNIQUES. Vijaya Institute of Pharmaceutical Sciences.
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online.
- Dissolution Testing of Herbal Medicines: Challenges and Regulatory Standards in Europe, the United States, Canada, and Asia. (2017). Planta Medica.
- This compound (chloride). Cayman Chemical.
- Methods to improve the solubility of therapeutical natural products: a review.
- This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflamm
- Dissolution Testing of Herbal Medicines: Challenges and Regulatory Standards in Europe, the United States, Canada, and Asia. (2017).
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- Self-microemulsifying drug delivery system. Wikipedia.
- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. (2019). Journal of Functional Foods.
- Dissolution test of herbal medicines containing Paullinia cupana: validation of methods for quantification and assessment of dissolution behavior. (2012). Brazilian Journal of Pharmaceutical Sciences.
- SELF MICROEMULSIFYING DRUG DELIVERY SYSTEM. IIP Series.
- A Self-microemulsifying Drug Delivery System (SMEDDS)
- SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS. (2017). Journal of Drug Delivery and Therapeutics.
- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. (2019). Journal of Functional Foods.
- Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead. (2014). Expert Opinion on Drug Delivery.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024).
- Dissolution enhancement of drugs. Part I: Technologies and effect of carriers. (2009).
- Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Griffith Research Online.
- Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (2021).
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.
- Chemical structures of this compound, palmatine, berberine, evodiamine, and rutaecarpine.
- UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch. (2018). Molecules.
- Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. (2022).
- Dissolution enhancement of poorly soluble drugs by using complexation technique - A review.
- Various techniques for solubility enhancement: An overview. (2015).
- Drug solubilization by complexation. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 3486-66-6 [amp.chemicalbook.com]
- 6. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. ijpbr.in [ijpbr.in]
- 13. vipw.in [vipw.in]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 16. wjpls.org [wjpls.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 22. senpharma.vn [senpharma.vn]
- 23. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]
- 24. iipseries.org [iipseries.org]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. thepharmajournal.com [thepharmajournal.com]
- 29. dissolutiontech.com [dissolutiontech.com]
- 30. researchgate.net [researchgate.net]
- 31. scielo.br [scielo.br]
- 32. caymanchem.com [caymanchem.com]
Technical Support Center: Coptisine Solid Lipid Nanoparticle (SLN) Formulation
Welcome to the technical support center for the formulation of Coptisine-loaded Solid Lipid Nanoparticles (SLNs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the encapsulation of this compound to enhance its therapeutic index. This compound, a bioactive alkaloid from Coptis chinensis, holds significant therapeutic promise but is hindered by poor solubility and low bioavailability.[1][2][3] Encapsulation within SLNs presents a viable strategy to overcome these limitations.[4][5]
This resource is structured to provide both foundational knowledge through frequently asked questions and practical, step-by-step solutions in our troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and characterization of this compound-loaded SLNs.
Q1: Why are SLNs a suitable delivery system for this compound?
A1: this compound, a lipophilic compound, suffers from poor aqueous solubility, leading to low oral bioavailability and limiting its therapeutic efficacy.[1][2][3][6] Solid lipid nanoparticles (SLNs) are effective carriers for such lipophilic drugs.[7][8] The lipid core of SLNs can solubilize this compound, and the nanoparticle formulation offers several advantages:
-
Enhanced Bioavailability: SLNs can improve the oral bioavailability of poorly water-soluble drugs.[9][10]
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug, which helps in maintaining therapeutic drug levels for an extended period.[11][12]
-
Protection from Degradation: The lipid matrix protects the encapsulated this compound from chemical and enzymatic degradation in the gastrointestinal tract.[4][11]
-
Improved Stability: SLNs can offer better stability compared to other lipid-based carriers like liposomes.[5]
Q2: What are the critical material attributes to consider when selecting lipids and surfactants for this compound SLNs?
A2: The choice of lipids and surfactants is crucial for the successful formulation of stable and effective this compound SLNs.[13]
-
Lipid Selection:
-
Solubility of this compound: Pre-formulation studies are essential to determine the solubility of this compound in various solid lipids.[14] Higher solubility generally leads to better drug loading and encapsulation efficiency.
-
Lipid Type: A blend of lipids can be used to create imperfections in the crystal lattice, which can increase drug loading capacity.[15][16] Commonly used lipids include triglycerides (e.g., tristearin, tripalmitin), fatty acids (e.g., stearic acid), and waxes.
-
Physical State: The lipid should be solid at both room and body temperature to ensure the stability of the nanoparticles.[15]
-
-
Surfactant Selection:
-
Stabilization: Surfactants are critical for stabilizing the nanoparticle dispersion and preventing aggregation.
-
Biocompatibility: The chosen surfactant should be biocompatible and non-toxic. Polysorbates (e.g., Tween® 80) and poloxamers are commonly used.[14]
-
HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant(s) influences the particle size and stability of the SLN dispersion. A combination of surfactants is often used to achieve the desired HLB.[17]
-
Q3: What is the mechanism of cellular uptake for SLNs?
A3: The cellular uptake of SLNs is an active process, primarily occurring through endocytosis.[18][19] The specific pathway can depend on the physicochemical properties of the SLNs (size, surface charge) and the cell type.[18][20] The main endocytic pathways involved are:
-
Clathrin-mediated endocytosis: This is a major pathway for the internalization of many nanoparticles.[18][19]
-
Caveolae-mediated endocytosis: This pathway is also involved in the uptake of SLNs.[19]
Once inside the cell, the SLNs are trafficked to endosomes and then lysosomes, where the lipid matrix is degraded by enzymes, leading to the release of the encapsulated this compound into the cytoplasm.[21] This intracellular delivery mechanism can enhance the therapeutic efficacy of the drug.[22]
Q4: How can I assess the long-term stability of my this compound SLN formulation?
A4: Long-term stability studies are essential to ensure the quality and efficacy of the SLN formulation over time. These studies typically involve storing the SLN dispersion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., 3-6 months).[9][23] The following parameters should be monitored at regular intervals:[24]
-
Particle Size and Polydispersity Index (PDI): A significant increase in particle size or PDI indicates particle aggregation and instability.[17][25]
-
Zeta Potential: A decrease in the absolute value of the zeta potential can suggest a higher tendency for aggregation.[23]
-
Entrapment Efficiency (EE): A decrease in EE indicates drug leakage from the nanoparticles.
-
Visual Appearance: Any changes in the appearance of the dispersion, such as precipitation or phase separation, should be noted.
Lyophilization (freeze-drying) can be employed to improve the long-term stability of SLN formulations, especially for aqueous dispersions.[9]
Part 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during the formulation and characterization of this compound-loaded SLNs.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Entrapment Efficiency (EE%) and Drug Loading (DL%) | 1. Poor solubility of this compound in the selected lipid matrix. 2. Drug partitioning into the external aqueous phase during formulation. 3. Drug expulsion during lipid crystallization. | 1. Screen various lipids to find one with higher this compound solubility. Consider using a lipid blend. 2. Optimize the homogenization process (e.g., increase speed, time) to facilitate better drug encapsulation. 3. Use a cold homogenization technique where the drug is dispersed in the molten lipid before emulsification. | 1. Higher drug solubility in the lipid core is a prerequisite for high EE%.[8] Using lipid blends can create a less-ordered crystalline structure, providing more space for drug molecules.[15] 2. Efficient emulsification ensures the formation of small lipid droplets, trapping the drug before it can partition out. 3. Rapid cooling during cold homogenization can trap the drug within the solidifying lipid matrix before it has a chance to be expelled.[11] |
| Particle Aggregation and Sedimentation | 1. Insufficient surfactant concentration or inappropriate surfactant type. 2. High lipid concentration. 3. Inadequate homogenization leading to a broad particle size distribution. | 1. Increase the surfactant concentration or screen different surfactants/co-surfactants to improve steric and electrostatic stabilization. 2. Reduce the lipid concentration in the formulation. 3. Optimize the homogenization parameters (pressure, cycles, time) to achieve a smaller and more uniform particle size. | 1. Surfactants adsorb to the nanoparticle surface, providing a protective layer that prevents aggregation through steric hindrance and/or electrostatic repulsion.[13] 2. A lower concentration of dispersed particles reduces the frequency of collisions, thereby minimizing the chance of aggregation. 3. Smaller, monodisperse particles are more stable in a colloidal dispersion due to reduced gravitational forces and van der Waals attractions.[8] |
| Burst Release of this compound | 1. Drug adsorbed on the nanoparticle surface. 2. Formation of a drug-enriched shell. 3. Use of lipids that form a perfect crystalline structure. | 1. Wash the SLN dispersion to remove any unencapsulated or surface-adsorbed drug. 2. Optimize the formulation and process parameters to promote a more homogeneous drug distribution within the lipid matrix. 3. Incorporate a liquid lipid (oil) to create a nanostructured lipid carrier (NLC) with a less ordered lipid core. | 1. Surface-adsorbed drug is readily available for immediate release. 2. A homogeneous drug distribution within the solid lipid core leads to a more sustained release profile.[12] 3. The imperfect crystal structure of NLCs can accommodate more drug molecules within the core, leading to a more controlled and sustained release.[15] |
| Instability During Storage (Particle Growth) | 1. Ostwald ripening. 2. Temperature-induced lipid modifications. 3. Incompatible formulation components. | 1. Use a mixture of lipids with different melting points to create a more stable matrix. 2. Store the SLN dispersion at a controlled, refrigerated temperature (e.g., 4°C).[17] 3. Ensure all excipients are compatible with each other and with this compound through pre-formulation studies (e.g., DSC, FTIR). | 1. Ostwald ripening, the growth of larger particles at the expense of smaller ones, is a major cause of instability in nano-dispersions. A more complex lipid matrix can inhibit this process. 2. Lower temperatures slow down molecular motion and reduce the likelihood of particle fusion and lipid recrystallization.[17] 3. Incompatibilities can lead to chemical degradation or physical changes in the formulation over time. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound-Loaded SLNs by High-Shear Homogenization and Ultrasonication
This method is widely used for its simplicity and effectiveness in producing SLNs.[24][26]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Disperse the accurately weighed amount of this compound in the molten lipid under constant stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water (o/w) emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for a specific time (e.g., 15-30 minutes). The sonication process reduces the droplet size to the nanometer range.
-
Alternatively, the pre-emulsion can be passed through a high-pressure homogenizer for several cycles.[11]
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the prepared this compound-SLN dispersion at 4°C for further characterization.
-
// Nodes Lipid [label="Solid Lipid\n(e.g., GMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Surfactant [label="Surfactant\n(e.g., Tween 80)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Purified Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Melt [label="Melt Lipid &\nAdd this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve Surfactant\nin Water", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HotLipid [label="Hot Lipid Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HotAqueous [label="Hot Aqueous Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenize [label="High-Shear\nHomogenization", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PreEmulsion [label="Coarse Pre-emulsion", fillcolor="#F1F3F4", fontcolor="#202124"]; Ultrasonicate [label="Ultrasonication", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nanoemulsion [label="Hot Nanoemulsion", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cooling &\nSolidification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SLN [label="this compound-SLN\nDispersion", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Lipid -> Melt; this compound -> Melt; Surfactant -> Dissolve; Water -> Dissolve; Melt -> HotLipid; Dissolve -> HotAqueous; HotLipid -> Homogenize; HotAqueous -> Homogenize; Homogenize -> PreEmulsion; PreEmulsion -> Ultrasonicate; Ultrasonicate -> Nanoemulsion; Nanoemulsion -> Cool; Cool -> SLN; }
This compound-SLN Preparation Workflow
Protocol 2: Characterization of this compound-Loaded SLNs
Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.[27][28]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration. Perform the measurement at a fixed angle and temperature (e.g., 25°C).
-
Acceptable Criteria: Particle size typically in the range of 100-300 nm, PDI < 0.3 (indicating a homogenous population), and a zeta potential of at least ±30 mV for good physical stability.[24]
2. Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Technique: Indirect method using centrifugation followed by quantification of the free drug in the supernatant.
-
Procedure:
-
Centrifuge the SLN dispersion at a high speed (e.g., 15,000 rpm) for a specified time to separate the nanoparticles from the aqueous phase.
-
Carefully collect the supernatant containing the unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a validated analytical method such as HPLC-UV.[29]
-
Calculate EE% and DL% using the following equations:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100[14]
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
3. In Vitro Drug Release Study:
-
Technique: Dialysis bag method.
-
Procedure:
-
Place a known amount of the this compound-SLN dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the amount of this compound released in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. A biphasic release pattern with an initial burst release followed by sustained release is often observed for SLNs.[23][30]
-
// Nodes this compound [label="this compound\n(Poor Solubility,\nLow Bioavailability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SLN [label="Solid Lipid Nanoparticle\n(SLN) Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilization [label="Increased Solubilization\nin Lipid Core", fillcolor="#F1F3F4", fontcolor="#202124"]; Protection [label="Protection from\nGI Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Uptake [label="Enhanced Cellular\nUptake (Endocytosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioavailability [label="Improved Oral\nBioavailability", fillcolor="#FBBC05", fontcolor="#202124"]; SustainedRelease [label="Sustained Drug\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; TherapeuticIndex [label="Increased\nTherapeutic Index", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> SLN [label="Encapsulation"]; SLN -> Solubilization; SLN -> Protection; SLN -> Uptake; Solubilization -> Bioavailability; Protection -> Bioavailability; Uptake -> Bioavailability; SLN -> SustainedRelease; Bioavailability -> TherapeuticIndex; SustainedRelease -> TherapeuticIndex; }
Mechanism of SLNs Enhancing this compound's Therapeutic Index
References
- Garg, T., Singh, S., & Goyal, A. K. (2016). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology, 34, 1-14.
- Mishra, V., Bansal, K., Verma, A., Yadav, N., Thakur, S., Sudhakar, K., & Rosenholm, J. M. (2018). Solid lipid nanoparticles: Emerging colloidal nano-drug delivery systems. Pharmaceutics, 10(4), 191.
- Al-Haj, N. A., Shamsuddin, A. F., Al-Gazzah, M. A., Al-Arifi, M. A., & Rasedee, A. (2021). Formulation and characterization of solid lipid nanoparticles loaded with troxerutin. Molecules, 26(11), 3139.
- Mulla, J. S., Sharma, N. K., & Khazi, I. M. (2012). Solid lipid nanoparticles: Measures of characterization. International Journal of Drug Development & Research, 4(3), 1-13.
- Satapathy, S., & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review.
- Olloqui, O., Montes, J., & Prádanos, P. (2008). Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy. European Journal of Pharmaceutics and Biopharmaceutics, 71(2), 200-208.
- Chepurnova, A. V., Bakhtiyarova, A. V., & Gelperina, S. E. (2019). Short term stability testing of efavirenz-loaded solid lipid nanoparticle (SLN) and nanostructured lipid carrier (NLC) dispersions. Pharmaceutics, 11(8), 405.
- Garcês, A., Amaral, M. H., Sousa Lobo, J. M., & Silva, A. C. (2018). Solid lipid nanoparticles as intracellular drug transporters: An investigation of the uptake mechanism and pathway. International Journal of Pharmaceutics, 535(1-2), 1-10.
- Reis, S., Martins, S., & Sarmento, B. (2016). Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery. Journal of Colloid and Interface Science, 463, 159-168.
- Lu, Q., Tang, Y., Luo, S., Gong, Q., & Li, C. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. The American Journal of Chinese Medicine, 51(07), 1645-1678.
- Chen, Y., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7963-7975.
- Souto, E. B., et al. (2020). A stepwise framework for the systematic development of lipid nanoparticles. Pharmaceutics, 12(9), 833.
- Battaglia, L., et al. (2010).
- Wang, T., et al. (2019). Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs. Pharmaceutical Research, 36(10), 146.
- Dudhipala, N. (2020). A comprehensive review on formulation, production methods and characterization protocols of lipid nanoparticles. Journal of Drug Delivery Science and Technology, 59, 101899.
- Shah, R., et al. (2015). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Brazilian Journal of Pharmaceutical Sciences, 51(3), 609-617.
- Chittasupho, C., et al. (2017). Lipid nanoparticles loading steroidal alkaloids of tomatoes affect neuroblastoma cell viability in an in vitro model. Pharmaceutics, 9(4), 51.
- Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid lipid nanoparticles: a modern formulation approach in drug delivery system. Indian Journal of Pharmaceutical Sciences, 71(4), 349.
- Patel, R. R., & Patel, M. M. (2013). Formulation considerations and applications of solid lipid nanoparticles.
- Shirodkar, R. K., et al. (2024). Investigating Novel Methods for Formulating Solid Lipid Nanoparticles.
- Rahman, M. H., et al. (2024). Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy. Molecules, 29(5), 1095.
- Singh, S., et al. (2024). Polymer lipid hybrid nanoparticles for phytochemical delivery: challenges, progress, and future prospects. Beilstein Journal of Nanotechnology, 15, 1144-1172.
- Gaba, B., et al. (2022). Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. Molecules, 27(18), 5897.
Sources
- 1. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 16. ukaazpublications.com [ukaazpublications.com]
- 17. jps.usm.my [jps.usm.my]
- 18. researchgate.net [researchgate.net]
- 19. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. The evidence for solid lipid nanoparticles mediated cell uptake of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Assessment of Solid Lipid Nanoparticles [jps.usm.my]
- 26. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Solid lipid nanoparticles: Measures of characterization - IJNDD [ijndd.in]
- 28. apjhs.com [apjhs.com]
- 29. scielo.br [scielo.br]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Co-administration of Coptisine with Absorption Enhancers
Introduction: The Coptisine Bioavailability Challenge
This compound, a protoberberine alkaloid from medicinal plants like Coptis chinensis, demonstrates significant therapeutic potential in preclinical models for metabolic diseases, cancers, and inflammatory conditions.[1][2][3] However, its transition to clinical application is severely hampered by poor oral bioavailability.[1][4][5] Pharmacokinetic studies in rats have reported oral bioavailability as low as 0.52-1.87% and a short plasma half-life.[5] Another study noted a bioavailability of 8.9%.[4][6][7][8] This guide provides a technical framework for researchers aiming to overcome this challenge by co-administering this compound with absorption enhancers. It is structured in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Part 1: Foundational Questions & Answers
Q1: What are the primary mechanisms limiting the oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is multifactorial, stemming from three primary biological barriers:
-
Poor Intestinal Permeability: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter highly expressed in the intestinal epithelium.[2] P-gp actively transports this compound from inside the enterocytes back into the intestinal lumen, drastically reducing the net amount of the compound that can reach systemic circulation.[9]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in both the intestine and the liver before it can be distributed throughout the body.[1][7][10] Key metabolic pathways include hydroxylation, demethylation, and conjugation with glucuronide and sulfate.[4][6][7][8] The gut microbiota also plays a role in its transformation.[11]
-
Low Aqueous Solubility: While not the primary barrier, the inherent solubility of this compound can affect its dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[1][12]
Diagram: Barriers to Oral this compound Absorption
The following diagram illustrates the key challenges this compound faces upon oral administration.
Caption: Key biological barriers limiting the oral bioavailability of this compound.
Part 2: Troubleshooting In Vitro Permeability Assays (Caco-2 Model)
The Caco-2 cell line, a human colon adenocarcinoma cell line, is the gold standard for in vitro prediction of intestinal drug absorption.[13][14][15] When cultured on semipermeable filters, these cells differentiate to form a monolayer with tight junctions and express key transporters like P-gp, mimicking the intestinal barrier.[14][16]
Q2: My Caco-2 permeability assay shows high variability in Papp values for this compound between experiments. What are the common causes?
A2: High variability is a frequent challenge in Caco-2 assays.[17][18][19] The issue often lies in inconsistent cell culture practices and experimental conditions.
-
Cell Passage Number: Caco-2 cells can exhibit genetic drift and altered characteristics at high passage numbers. This can significantly influence monolayer integrity and transporter expression.[20]
-
Solution: Establish a master cell bank and use cells within a consistent, narrow passage range (e.g., passages 30-50) for all experiments. Document the passage number for every assay.
-
-
Monolayer Age: The differentiation status of the Caco-2 monolayer is critical. Assays performed on underdeveloped (leaky) or overly mature (forming multilayers) monolayers will yield unreliable results.
-
Solution: Use monolayers between 21 and 26 days post-seeding.[13] Always validate monolayer integrity before each experiment using Transepithelial Electrical Resistance (TEER) measurements and permeability of a paracellular marker like Lucifer Yellow.
-
-
Inconsistent Seeding Density: The initial number of cells seeded onto the filter support affects the time to confluence and the final characteristics of the monolayer.
-
Solution: Implement a strict, validated cell counting and seeding protocol. A typical density is around 44,000 cells/cm².[13]
-
Q3: The efflux ratio for this compound is lower than expected, suggesting P-gp is not very active. How can I troubleshoot this?
A3: A low efflux ratio (Papp B-A / Papp A-B) can indicate several issues.
-
Suboptimal P-gp Expression: P-gp expression can vary with culture conditions.
-
Solution: Confirm P-gp functionality in your Caco-2 model using a well-known P-gp substrate (e.g., Digoxin, Rhodamine 123) and a potent inhibitor (e.g., Verapamil). You should observe a high efflux ratio for the substrate, which is significantly reduced in the presence of the inhibitor.
-
-
This compound Concentration is Too High: If the concentration of this compound used in the assay saturates the P-gp transporter, the efflux will appear artificially low.
-
Solution: Perform a concentration-dependent transport study. Test this compound at several concentrations to ensure you are working in a range where P-gp is not saturated.
-
-
Incorrect pH of Transport Buffer: The activity of P-gp can be pH-dependent.
-
Solution: Ensure your transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) is maintained at the correct physiological pH (typically pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic the intestinal environment).
-
Q4: My absorption enhancer (e.g., piperine) is showing cytotoxicity to the Caco-2 monolayer. How do I find a non-toxic, effective concentration?
A4: This is a critical optimization step. An enhancer that damages the cell monolayer can give a false positive result by allowing paracellular leakage, not by its intended mechanism.
-
Step 1: Determine Cytotoxicity Range: Before any transport studies, perform a dose-response cytotoxicity assay. The MTT assay is a common method to assess cell viability.[21][22][23] Incubate Caco-2 monolayers with a range of enhancer concentrations for the same duration as your planned transport experiment (e.g., 2 hours).
-
Step 2: Identify the Maximum Non-Toxic Concentration (MNTC): The MNTC is the highest concentration that does not significantly reduce cell viability compared to the vehicle control.
-
Step 3: Verify Monolayer Integrity: Use concentrations at and below the MNTC in your permeability assay. Critically, you must monitor monolayer integrity (TEER values) throughout the experiment. A significant drop in TEER in the presence of the enhancer indicates compromised tight junctions and invalidates the results.
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing this compound permeability and the effect of an absorption enhancer.
-
Cell Culture: Seed Caco-2 cells on 12-well Transwell® permeable supports (0.4 µm pore size) and culture for 21-25 days.
-
Monolayer Integrity Check: Measure TEER values. Only use monolayers with stable and appropriate TEER readings (typically >250 Ω·cm²).
-
Assay Preparation:
-
Wash monolayers gently with pre-warmed HBSS (pH 7.4).
-
Pre-incubate monolayers with HBSS for 30 minutes at 37°C.
-
-
Transport Experiment (in triplicate):
-
Apical to Basolateral (A→B): Add this compound solution (with or without enhancer) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Add this compound solution (with or without enhancer) to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
Controls: Include a paracellular marker (Lucifer Yellow) and a known P-gp substrate/inhibitor control.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber, immediately replacing the volume with fresh, pre-warmed HBSS.
-
Post-Assay Integrity Check: Measure TEER values again to ensure the monolayer was not compromised during the experiment.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.[4][5]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial donor concentration.
Part 3: Troubleshooting In Situ & In Vivo Studies
While in vitro models are excellent for screening, in situ and in vivo models are necessary to understand absorption in a more complex physiological system. The in situ single-pass intestinal perfusion (SPIP) model in rats is a powerful tool for this.[24][25][26][27]
Q5: In my rat SPIP experiment, the calculated permeability of this compound is negative or highly erratic. What's going wrong?
A5: This is a common and frustrating problem in SPIP studies. It almost always points to issues with water flux across the intestinal segment.
-
Problem: The perfusate buffer is not isotonic. If the buffer is hypotonic, water will move from the lumen into the tissue, concentrating the drug and making it seem like absorption is lower than it is (or even negative). If the buffer is hypertonic, water will move into the lumen, diluting the drug and artificially inflating the calculated absorption.
-
Solution - Gravimetric Correction: You MUST correct for net water flux (NWF). This is done by weighing the perfusate collected from the outlet and comparing it to the weight of the perfusate delivered by the pump over the same time period. A non-absorbable marker (e.g., Phenol Red) can also be used. The drug concentration in the outlet sample must be corrected for this water gain or loss before calculating permeability.
Q6: The co-administration of piperine with this compound showed a great result in my Caco-2 assay, but the increase in bioavailability in my rat pharmacokinetic (PK) study was minimal. Why the discrepancy?
A6: This highlights the "in vitro-in vivo correlation" gap. Several factors can explain this:
-
Metabolism of the Enhancer: Piperine itself is metabolized. Its concentration at the site of action (the intestinal epithelium) in vivo might be lower or have a shorter duration of action than in the static in vitro system.
-
Complex Metabolic Pathways: Piperine is known to inhibit both P-gp and the metabolic enzyme CYP3A4.[28][29][30] this compound is metabolized by multiple enzymes.[4][8] It's possible that in vivo, other metabolic pathways not inhibited by piperine play a more significant role than what is captured by the Caco-2 model, which has low intrinsic metabolic activity.[14]
-
Dose and Formulation: The physical form of the administered compounds matters. Was the this compound and piperine fully in solution in the rat's GI tract? Poor dissolution or precipitation in vivo can be a rate-limiting step that wasn't present in the in vitro buffer.
Diagram: In Vitro vs. In Vivo Complexity
This diagram shows why a successful in vitro result may not directly translate to in vivo success.
Caption: Factors contributing to the in vitro-in vivo correlation gap.
Part 4: Exploring Alternative Enhancers & Formulations
Q7: My P-gp inhibitor isn't effective enough. What other types of absorption enhancers should I consider for this compound?
A7: Beyond competitive P-gp inhibitors, consider these strategies:
-
Tight Junction Modulators (Chitosan): Chitosan is a biocompatible, biodegradable polysaccharide.[31] Its cationic nature allows it to interact with the negatively charged cell membrane, transiently and reversibly opening the tight junctions between enterocytes.[32] This creates a paracellular pathway for compounds like this compound to be absorbed.
-
Nanoformulations: Encapsulating this compound in nanocarriers can enhance its bioavailability through several mechanisms.[1][10]
-
Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs): These protect this compound from degradation in the GI tract and can be absorbed via lymphatic pathways, bypassing some first-pass liver metabolism.
-
Chitosan Nanoparticles: These combine the benefits of a nanocarrier with the mucoadhesive and tight-junction modulating properties of chitosan itself.[31][33] They can adhere to the intestinal mucus layer, prolonging residence time at the absorption site.[32]
-
Data Summary Table
| Parameter | This compound Alone | This compound + Enhancer | Fold Increase | Reference (Illustrative) |
| Oral Bioavailability (%) | ~1-9% | Varies with enhancer | - | [4][5] |
| Papp (A→B) (x 10⁻⁶ cm/s) | Low (e.g., <1.0) | Increased | - | [9] |
| Efflux Ratio (Papp B-A / A-B) | High (e.g., >2.0) | Decreased towards 1.0 | - | [9] |
| Piperine IC₅₀ on P-gp (µM) | N/A | 15.5 (for Digoxin) | N/A | [28][30] |
Note: Specific quantitative values for this compound with enhancers are highly dependent on the specific formulation and experimental model and should be determined empirically.
References
- Su, H., An, G., Ma, C., & Zhao, Y. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats. Biological and Pharmaceutical Bulletin, 38(10), 1539-1547. [Link]
- Li, H., Wang, G., Zhang, R., & Li, J. (2017). Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry.
- Su, H., An, G., Ma, C., & Zhao, Y. (2015).
- Bhardwaj, R. K., Glaeser, H., Becquemont, L., Klotz, U., Gupta, S. K., & Fromm, M. F. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. The Journal of pharmacology and experimental therapeutics, 302(2), 645–650. [Link]
- Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
- Su, H., et al. (2015). Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats.
- Yu, H., et al. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. The American Journal of Chinese Medicine. [Link]
- Su, H., An, G., Ma, C., & Zhao, Y. (2015). Pharmacokinetics and metabolism of this compound of traditional. J-Stage. [Link]
- Srichairat, S., et al. (2014).
- Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine-The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140. [Link]
- Yu, H., et al. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. World Scientific Publishing. [Link]
- Zakeri-Milani, P., Valizadeh, H., & Tajerzadeh, H. (2005). Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man. Journal of Pharmacy and Pharmacology, 57(11), 1457-1463. [Link]
- Zancan, P., et al. (2015). Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. The AAPS Journal, 17(4), 958-967. [Link]
- Bhardwaj, R. K., et al. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. The Journal of Pharmacology and Experimental Therapeutics, 302(2), 645-50. [Link]
- Li, C., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7934-7945. [Link]
- Liang, E., et al. (2018). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences, 80(1), 138-146. [Link]
- Lu, T., et al. (2021). Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect. Frontiers in Pharmacology, 12, 638421. [Link]
- Lea, T. (2015). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 1250, 299-310. [Link]
- Liang, E., et al. (2018). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences. [Link]
- Liu, C. X., et al. (2010). Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes.
- Kumar, K. V. K., et al. (2010). CACO-2 cell lines in drug discovery- An updated perspective. International Journal of Pharmaceutical Sciences and Research, 1(5), 1-10. [Link]
- Kim, J. H., et al. (2019).
- Li, Y., et al. (2023). Evaluation of Intestinal Drug Absorption and Interaction Using Quadruple Single-Pass Intestinal Perfusion Coupled with Mass Spectrometry Imaging. Analytical Chemistry, 95(7), 3626-3634. [Link]
- Cui, H., et al. (2015). Poor permeability and absorption affect the activity of four alkaloids from Coptis. Experimental and Therapeutic Medicine, 9(4), 1435-1441. [Link]
- Lea, T. (2015). Caco-2 cell permeability assays to measure drug absorption.
- Hu, M. (2004). Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism. Methods in Molecular Biology, 243, 319-331. [Link]
- Rodrigues, J., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(3), 646. [Link]
- Orchel, A., et al. (2005). Cytotoxicity evaluation of natural this compound and synthesis of this compound from berberine. Planta Medica, 71(2), 161-166. [Link]
- Wang, X., et al. (2022). This compound ameliorates DSS-induced ulcerative colitis via improving intestinal barrier dysfunction and suppressing inflammatory response.
- Li, W., et al. (2018). This compound-induced cell cycle arrest at G2/M phase and reactive oxygen species–dependent mitochondria-mediated apoptosis in non-small-cell lung cancer A549 cells.
- Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
- Li, C., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine. [Link]
- Ahmed, T. A., & Aljaeid, B. M. (2016). Chitosan-Based Nanomaterials for Drug Delivery. Molecules, 21(4), 493. [Link]
- Ways, T. M. M., et al. (2018). Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review. Molecules, 23(12), 3367. [Link]
- Ali, A., & Ahmed, S. (2018). Chitosan Based Self-Assembled Nanoparticles in Drug Delivery. Journal of Drug Delivery, 2018, 8092732. [Link]
- Canadas, O., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. [Link]
- Contreras-Cázares, R., et al. (2022). Chitosan Nanoparticles as Oral Drug Carriers. Polymers, 14(15), 3020. [Link]
- Rauf, A., et al. (2022). Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. Molecules, 27(18), 5897. [Link]
- Li, Y., et al. (2021). Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis. Frontiers in Pharmacology, 12, 630325. [Link]
- Mohammed, A. A., et al. (2024). Chitosan Nanoparticles for Intranasal Drug Delivery. Pharmaceutics, 16(2), 241. [Link]
- Sinko, B., et al. (2021). Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays.
- Wang, Y., et al. (2024). This compound alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome.
Sources
- 1. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ovid.com [ovid.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Frontiers | Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity evaluation of natural this compound and synthesis of this compound from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intestinal permeability of forskolin by in situ single pass perfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. ijpsonline.com [ijpsonline.com]
- 27. ijpsonline.com [ijpsonline.com]
- 28. [PDF] Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]
- 29. ask-ayurveda.com [ask-ayurveda.com]
- 30. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Chitosan Based Self-Assembled Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Technical Support Center: Lyophilization of Coptisine Formulations
Welcome to the technical support center for the lyophilization of coptisine formulations. As a protoberberine isoquinoline alkaloid, this compound presents unique challenges and opportunities in developing a stable, lyophilized product.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into formulation, cycle development, and troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable lyophilization protocols.
Frequently Asked Questions (FAQs)
Q1: Why is lyophilization a suitable method for improving this compound stability?
A1: Lyophilization, or freeze-drying, is an ideal method for enhancing the stability of molecules like this compound that may be susceptible to degradation in aqueous solutions.[3][4] By removing water through sublimation at low temperatures, lyophilization significantly reduces rates of hydrolytic degradation, a common pathway for compounds with ester or amide bonds.[5] For this compound, this process creates a stable, solid matrix that can extend shelf-life and allow for storage at room temperature, avoiding the complexities of cold-chain logistics.[3][6]
Q2: What are the Critical Quality Attributes (CQAs) for a lyophilized this compound product?
A2: The CQAs are the physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality. For a lyophilized this compound formulation, key CQAs include:
-
Appearance: An elegant, uniform cake structure without evidence of collapse, meltback, or cracking.
-
Purity & Potency: The this compound should remain chemically intact, with minimal degradation products. This is typically assessed by a stability-indicating HPLC method.[7][8]
-
Residual Moisture: The final moisture content must be low enough to ensure long-term stability, typically <1-2%.
-
Reconstitution Time: The lyophilized cake should dissolve rapidly and completely in the specified diluent, typically within minutes.[9]
-
pH of Reconstituted Solution: The pH should be within the target range to ensure stability and suitability for the intended application.
Q3: What are the primary degradation pathways for this compound that I should be aware of during formulation and lyophilization?
A3: Based on the behavior of structurally similar protoberberine alkaloids, the primary degradation pathways for this compound are likely photodegradation and oxidation.[10] this compound's chemical structure contains chromophores that make it susceptible to degradation upon exposure to light, especially UV radiation. Additionally, pH extremes can catalyze hydrolysis or other chemical reactions, making pH control a critical factor in pre-lyophilization formulation.[11] Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of your analytical methods.[10]
Formulation Development & Troubleshooting Guide
This section addresses specific issues encountered during the development of lyophilized this compound formulations, presented in a question-and-answer format.
Issue 1: Poor Cake Appearance (Collapse, Shrinkage, Cracking)
Q: My lyophilized cake has collapsed into a glassy, shrunken puck, or it appears cracked. What is the cause and how can I fix it?
A: This is one of the most common challenges in lyophilization and typically points to a mismatch between the formulation's thermal properties and the process parameters.[12]
Causality & Solution:
-
Cause - Drying Above the Critical Temperature: The primary cause of collapse is that the product temperature during primary drying exceeded its critical temperature. For amorphous formulations, this is the glass transition temperature of the maximally freeze-concentrated solute (Tg'). For crystalline formulations, it is the eutectic melting temperature (Te). Above this temperature, the formulation loses its rigid structure, and the cake can no longer support itself, leading to collapse.[12]
-
Solution - Thermal Analysis: Before developing a cycle, you must characterize your formulation using Differential Scanning Calorimetry (DSC).[13][14] DSC analysis will identify the Tg' or Te. Your product temperature during primary drying must always be kept several degrees below this critical temperature.
-
Cause - Insufficient Bulking Agent: If the total solid content is too low (<2%), the resulting cake may lack the structural integrity to form an elegant cake, leading to cracking or a wispy appearance.[15]
-
Solution - Optimize Bulking Agent: Incorporate a bulking agent to provide structure. Mannitol is a common crystalline bulking agent that forms a robust and porous scaffold.[16][17] However, its crystallization can sometimes induce stress on the active ingredient. Amorphous bulking agents like sucrose or trehalose can also be used, often in combination with crystalline agents.[16]
Troubleshooting Decision Workflow: Poor Cake Appearance
Caption: General workflow for developing a lyophilized product.
Methodology:
-
Formulation Preparation: Prepare the this compound solution with selected excipients (e.g., 5% Mannitol, 2% Sucrose, 10mM Histidine buffer, pH adjusted to target).
-
Thermal Analysis (Pre-requisite):
-
Perform a DSC scan on the liquid formulation to determine the glass transition temperature (Tg'). Let's assume for this example, Tg' = -32°C.
-
-
Loading: Aseptically fill sterile vials with the formulation and partially insert sterile stoppers. Load the vials onto the lyophilizer shelves, pre-chilled to 5°C.
-
Freezing Step:
-
Ramp the shelf temperature down from 5°C to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Pull a vacuum on the chamber to a setpoint of 100 mTorr.
-
Once the vacuum is stable, ramp the shelf temperature to -25°C. This temperature is safely below our hypothetical Tg' of -32°C.
-
Hold at -25°C and 100 mTorr for 24-48 hours, or until product temperature sensors indicate the sublimation is complete (product temperature rises to meet shelf temperature).
-
-
Secondary Drying (Desorption):
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C and 100 mTorr for 8-12 hours to remove residual moisture.
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile-filtered nitrogen to a pressure of ~600 Torr.
-
Fully stopper the vials using the lyophilizer's internal stoppering mechanism.
-
Release the vacuum, unload the vials, and apply crimp seals.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for a reverse-phase HPLC method to separate this compound from potential degradation products. [10]Method validation is required.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 10% B, hold for 2 minutes.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm. [18]8. Sample Preparation:
-
Reconstitute the lyophilized this compound product with the specified diluent.
-
Dilute further with mobile phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the sample and compare the chromatogram to a reference standard of this compound and a placebo (lyophilized formulation without this compound). Degradation products will appear as new peaks.
References
- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. (2019). Journal of Cellular and Molecular Medicine.
- Navigating the Stability of this compound Sulfate: A Technical Support Guide. (n.d.). Benchchem.
- Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect. (2021). Frontiers in Pharmacology.
- Overcoming the Top Three Challenges to Lyophilization. (n.d.). The McCrone Group.
- Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. (2024). The Coghlan Group.
- Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. (n.d.). PCI Pharma Services.
- Lyophilization Method for Product Preservation and Sustainable Development. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Developing an Effective Lyophilization Cycle. (n.d.). Pharmaceutical Integrity.
- Lyophilization Cycle Development. (n.d.). Nitto Avecia Pharma Services.
- Optimising Pharmaceutical Processes: A Guide to Lyophilisation Cycle Development. (n.d.). PCI Pharma Services.
- What's Involved in Designing Effective Lyophilization Cycles? (n.d.). Sharp Services.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Lyophilization Presents Complex Challenges. (2020). BioPharm International.
- MS/MS spectrum (A) and fragmentation pathway (B) of this compound. (n.d.). ResearchGate.
- For Lyophilization, Excipients Really Do Matter. (2017). BioPharm International.
- Some of the commonly used excipients in freeze drying of pharmaceutical products. (n.d.). ResearchGate.
- Challenges and trends in lyophilization. (2010). Pharmaceutical Technology Europe.
- This compound Sulfate and Its Synthetic Derivatives: A Comparative Analysis for Researchers. (n.d.). Benchchem.
- Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis in Different Years. (2023). MDPI.
- Enhancing Biopharmaceutical Stability Through Lyophilization. (2024). Pharma's Almanac.
- The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry. (n.d.). National Institutes of Health.
- Excipients in freeze-dried biopharmaceuticals: Contributions toward formulation stability and lyophilisation cycle optimisation. (n.d.). ResearchGate.
- [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC]. (n.d.). PubMed.
- A kind of high-purity this compound extracting method and application. (n.d.). Google Patents.
- Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. (n.d.). MDPI.
- Freeze Drying. (n.d.). Pharma Excipients.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch.
- Reconstitution Time for Freeze-Dried products: overcome the challenges. (2018). LyophilizationWorld.
- Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations. (n.d.). Journal of Pharmaceutical Sciences.
- Freeze-drying of pharmaceutical excipients close to collapse temperature. (n.d.). CORE.
- Chemical and stability studies. (2024). Eurofins Scientific.
- The science of lyophilization in the pharmaceutical industry. (2024). Niras.
- Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. (n.d.). National Institutes of Health.
- How to properly and fully reconstitute recombinant proteins after lyophilization? (2013). ResearchGate.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- Poor permeability and absorption affect the activity of four alkaloids from Coptis. (n.d.). Ovid.
- Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics. (n.d.). ResearchGate.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
- GUIDE TO INSPECTIONS OF LYOPHILIZATION OF PARENTERALS. (2014). FDA.
- Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. (2012). American Association of Pharmaceutical Scientists.
- Lyophilization of Nucleic Acid Nanoparticles. (n.d.). Elektronische Hochschulschriften der LMU München.
- DSC Analysis of Thermophysical Properties for Biomaterials and Formulations. (n.d.). PubMed.
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). National Institutes of Health.
Sources
- 1. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. international-biopharma.com [international-biopharma.com]
- 5. pci.com [pci.com]
- 6. The science of lyophilization in the pharmaceutical industry [niras.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Chemical and stability studies - Eurofins Scientific [eurofins.com]
- 9. lyophilizationworld.com [lyophilizationworld.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming the Top Three Challenges to Lyophilization [mccrone.com]
- 13. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 14. DSC Analysis of Thermophysical Properties for Biomaterials and Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. biopharminternational.com [biopharminternational.com]
- 17. researchgate.net [researchgate.net]
- 18. [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate excipients for a Coptisine oral delivery system
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing oral delivery systems for coptisine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your formulation development.
I. Troubleshooting Guide: Overcoming Common Hurdles in this compound Formulation
This section addresses specific experimental challenges you may encounter. Each issue is broken down into a description of the problem, its likely causes, and actionable solutions.
Problem 1: Low Aqueous Solubility of this compound
Issue: You are observing poor dissolution of this compound in aqueous media, leading to challenges in developing a formulation with adequate drug loading and potential for good bioavailability.
Root Cause Analysis: this compound, a protoberberine alkaloid, is known for its poor water solubility.[1][2] This inherently limits its dissolution rate, a critical factor for oral absorption. The planar, aromatic structure of this compound contributes to strong intermolecular forces in its crystalline state, making it difficult for water molecules to solvate individual drug molecules.
Troubleshooting Strategies:
-
pH Modification:
-
Rationale: this compound is a quaternary ammonium compound, and its solubility can be influenced by the pH of the dissolution medium.
-
Protocol:
-
Prepare a series of buffers with pH values ranging from 1.2 (simulated gastric fluid) to 7.4 (simulated intestinal fluid).
-
Determine the saturation solubility of this compound in each buffer using a shake-flask method.
-
Analyze the concentration of dissolved this compound using a validated analytical method such as UPLC-QTOF/MS.[3][4]
-
-
Expected Outcome: You will identify the optimal pH range for this compound solubilization, which can guide the selection of pH-modifying excipients.
-
-
Excipient Screening for Solubility Enhancement:
-
Rationale: Various excipients can improve the solubility of poorly soluble drugs through different mechanisms.[5][6]
-
Protocol: High-Throughput Screening
-
Prepare stock solutions of this compound in a suitable organic solvent.
-
In a 96-well plate, add aqueous solutions of various excipients (see table below).
-
Add the this compound stock solution to each well and evaporate the organic solvent.
-
Add aqueous buffer (e.g., pH 6.8) and shake for 24-48 hours.
-
Filter and analyze the supernatant for dissolved this compound concentration.
-
-
Table 1: Suggested Excipients for Solubility Screening
Excipient Class Examples Mechanism of Action Surfactants Polysorbate 80, Sodium Lauryl Sulfate (SLS), d-α-tocopheryl polyethylene glycol succinate (TPGS) Reduce surface tension and form micelles to encapsulate the drug.[5] Polymers Povidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycol (PEG) 4000 Form amorphous solid dispersions, preventing drug crystallization.[6] | Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes, encapsulating the hydrophobic drug molecule within a hydrophilic shell.[5][6] |
-
Visualization: Solubility Enhancement Workflow
Caption: High-throughput screening workflow for identifying solubility-enhancing excipients.
-
Problem 2: Poor Intestinal Permeability and Low Bioavailability
Issue: Despite achieving adequate solubility, in-vitro cell-based assays (e.g., Caco-2) or in-vivo pharmacokinetic studies indicate low intestinal permeability and consequently, poor oral bioavailability of this compound.
Root Cause Analysis: this compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter in the intestinal epithelium that actively pumps the drug back into the intestinal lumen, thereby limiting its absorption.[7][8] This contributes significantly to its low bioavailability.[2][8][9]
Troubleshooting Strategies:
-
Incorporation of Permeation Enhancers:
-
Rationale: Permeation enhancers can transiently open the tight junctions between intestinal epithelial cells or inhibit the function of efflux pumps like P-gp, thereby increasing drug absorption.[10][11]
-
Protocol: Caco-2 Permeability Assay with Enhancers
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.
-
Prepare transport buffer (e.g., Hank's Balanced Salt Solution) with and without the selected permeation enhancer.
-
Add the this compound formulation to the apical (AP) side and fresh buffer to the basolateral (BL) side.
-
At predetermined time points, sample from the BL side and analyze for this compound concentration.
-
Calculate the apparent permeability coefficient (Papp).
-
-
Table 2: Potential Permeation Enhancers for this compound
Enhancer Type Examples Proposed Mechanism Fatty Acids Sodium caprate, Oleic acid Disrupt the cell membrane and modulate tight junctions.[12] Surfactants Polysorbate 80, TPGS Inhibit P-gp function and increase membrane fluidity.[5] | Mucoadhesive Polymers | Chitosan, Carbopol® | Increase residence time at the absorption site and can transiently open tight junctions.[13][14] |
-
-
Development of Nano-delivery Systems:
-
Rationale: Encapsulating this compound in nanocarriers can protect it from efflux pumps and promote its uptake by intestinal cells through endocytosis.[9][15]
-
Formulation Approaches:
-
Lipid-based Nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): Can enhance lymphatic uptake, bypassing first-pass metabolism.
-
Polymeric Nanoparticles (e.g., PLGA): Offer controlled release and can be surface-modified for targeted delivery.
-
-
Visualization: Mechanisms of Bioavailability Enhancement
Caption: Interplay of formulation strategies to enhance this compound bioavailability.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound to consider during pre-formulation?
A1: Key properties include:
-
Low Aqueous Solubility: As discussed, this is a primary challenge.[1][2]
-
BCS Classification: this compound is likely a Biopharmaceutics Classification System (BCS) Class III or IV compound, characterized by low permeability.[10][11][16]
-
Stability: this compound is generally stable under recommended storage conditions.[7] However, its stability in different pH environments and in the presence of various excipients should be evaluated.
-
pKa: Understanding the ionization state of this compound at different physiological pH values is crucial for predicting its solubility and absorption.
Q2: Which analytical techniques are most suitable for characterizing this compound formulations?
A2: A combination of techniques is recommended:
-
UPLC-QTOF/MS: For accurate quantification of this compound in dissolution media, cell culture media, and plasma samples.[3][4]
-
Dynamic Light Scattering (DLS): To determine the particle size and size distribution of nano-formulations.
-
Zeta Potential Analysis: To assess the surface charge of nanoparticles, which influences their stability and interaction with biological membranes.
-
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): To evaluate the physical state (crystalline vs. amorphous) of this compound in solid dispersions.
Q3: How can I design a controlled-release system for this compound?
A3: Controlled-release formulations can be beneficial for improving the therapeutic efficacy and patient compliance of this compound.[17][18][19]
-
Matrix Systems: Dispersing this compound within a hydrophilic polymer matrix (e.g., HPMC, Polyox™) can control its release through diffusion and/or erosion of the matrix.[17][20]
-
Coated Systems: Applying a functional polymer coat (e.g., Eudragit® polymers) onto this compound-containing particles or tablets can achieve delayed or sustained release.
-
Mucoadhesive Systems: Incorporating mucoadhesive polymers can prolong the residence time of the dosage form in the gastrointestinal tract, allowing for extended drug release and absorption.[13][14][21][22][23]
Q4: Are there any known drug-excipient interactions to be aware of with this compound?
A4: While specific interaction studies for this compound with a wide range of excipients are not extensively published, potential interactions to consider include:
-
Ionic Interactions: As a quaternary ammonium compound, this compound may interact with anionic excipients, potentially affecting its release and solubility.
-
Metabolic Enzyme Inhibition/Induction: Some excipients can influence the activity of metabolic enzymes (e.g., cytochrome P450s) in the gut wall and liver. Given that the liver is a primary metabolic site for this compound, this should be a consideration.[2]
Q5: What are the prospects for improving this compound's bioavailability through novel formulation strategies?
A5: The development of novel formulations holds significant promise for enhancing the clinical utility of this compound.[2] Strategies such as the formation of cyclodextrin-based inclusion complexes and the use of nanocarriers have been suggested as effective approaches to improve its bioavailability.[2] Additionally, exploring co-formulations with other natural compounds that may inhibit P-gp or enhance permeability could be a fruitful area of research.
III. References
-
Mucoadhesive Polymers for Oral Transmucosal Drug Delivery: A Review. Bentham Science.
-
Mucoadhesive carriers for oral drug delivery. PMC - NIH.
-
Mucoadhesive Polymers for Oral Transmucosal Drug Delivery: A Review.
-
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
-
IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS.
-
Advances in Mucoadhesive Oral Drug Delivery: Mechanisms, Polymers, and Therapeutic Applications. International Journal of Pharmaceutical Sciences.
-
Polymers in Mucoadhesive Drug-Delivery Systems: A Brief Note.
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
-
Controlled Release Excipients. American Pharmaceutical Review.
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate.
-
Selecting Excipients for Controlled Release. Pharmaceutical Technology.
-
Overall Review On Permeation Enhancers in Drug Delivery Systems. Auctores | Journals.
-
Excipients for Controlled Release. NCF International.
-
Excipients for Sustained & Controlled Release Materials. CD Formulation.
-
(PDF) Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules. ResearchGate.
-
This compound | C19H14NO4+ | CID 72322. PubChem - NIH.
-
Natural Nano-Drug Delivery System in Coptidis Rhizoma Extract with Modified Berberine Hydrochloride Pharmacokinetics. NIH.
-
Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. MDPI.
-
Natural Nano-Drug Delivery System in Coptidis Rhizoma Extract with Modified Berberine Hydrochloride Pharmacokinetics. PubMed.
-
The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. PMC - NIH.
-
UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch.
-
This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. PubMed.
-
UPLC-QTOF/MS analysis of alkaloids in traditional processed Coptis chinensis franch.
-
This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. PMC.
-
This compound from Coptis chinensis exerts diverse beneficial properties: A concise review.
Sources
- 1. Natural Nano-Drug Delivery System in Coptidis Rhizoma Extract with Modified Berberine Hydrochloride Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-QTOF/MS Analysis of Alkaloids in Traditional Processed Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overall Review On Permeation Enhancers in Drug Delivery Systems | Auctores [auctoresonline.org]
- 13. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Natural Nano-Drug Delivery System in Coptidis Rhizoma Extract with Modified Berberine Hydrochloride Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. ncfinternational.it [ncfinternational.it]
- 19. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of Coptisine and Its Synthetic Analogs
In the landscape of natural product-derived therapeutics, coptisine, a protoberberine alkaloid from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant attention for its broad pharmacological profile. Among its documented bioactivities, its anti-inflammatory potential stands out, positioning it as a compelling candidate for the development of novel anti-inflammatory agents. However, challenges such as low bioavailability and the need for enhanced potency have spurred the exploration of synthetic analogs.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory activities of this compound and its key synthetic derivatives, offering experimental evidence and mechanistic insights for researchers in drug discovery and development.
The Anti-inflammatory Mechanism of this compound: A Multi-pathway Approach
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response.[1] Experimental evidence from in vitro and in vivo studies has elucidated its ability to interfere with cascades that lead to the production of pro-inflammatory mediators.
The primary mechanisms of this compound's anti-inflammatory action include the inhibition of:
-
Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the degradation of the inhibitor of NF-κBα (IκBα), thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus where it would otherwise induce the transcription of pro-inflammatory genes.[3][4][5]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for the production of inflammatory cytokines. This compound has been demonstrated to inhibit the phosphorylation of p38 and JNK, thus attenuating the downstream inflammatory response.[3][4]
-
NLRP3 Inflammasome Activation: this compound can block the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1.[6]
The following diagram illustrates the key signaling pathways targeted by this compound in its anti-inflammatory action.
Caption: this compound's multi-target anti-inflammatory mechanism.
Synthetic Analogs of this compound: Enhancing Nature's Blueprint
The rationale for synthesizing this compound analogs is primarily to improve its pharmacokinetic properties and enhance its therapeutic efficacy.[1] Key strategies in the design of these analogs have focused on modifications at various positions of the this compound scaffold, leading to derivatives with potentially superior anti-inflammatory activity. This guide will focus on two prominent classes of analogs: dihydrocoptisines and the gut microbiota-derived metabolite, 8-oxothis compound.
Comparative Anti-inflammatory Activity
The following tables summarize the available quantitative and qualitative data comparing the anti-inflammatory effects of this compound and its synthetic analogs.
Table 1: In Vivo Anti-inflammatory Activity in a Mouse Model of Ulcerative Colitis
| Compound | Dosage | Effect on Disease Activity Index (DAI) | Effect on Colon Length | Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reference |
| This compound | 50 mg/kg | Moderate reduction | Moderate prevention of shortening | Moderate suppression | [7] |
| 8-Oxothis compound | 50 mg/kg | Significant reduction | Significant prevention of shortening | Strong suppression | [7] |
| Dihydrothis compound | Not directly compared in the same study | Reported to have significant anti-UC activity | Reported to ameliorate intestinal mucosal barrier damage | Activates XBP1, which can lead to reduced inflammation | [8][9] |
Table 2: Mechanistic Comparison of Anti-inflammatory Action
| Compound | Inhibition of NF-κB Activation | Inhibition of NLRP3 Inflammasome | Key Mechanistic Target | Reference |
| This compound | Yes | Yes | NF-κB, MAPK, NLRP3 | [3][4][6] |
| 8-Oxothis compound | Yes | Yes | NF-κB, NLRP3 | [7] |
| Dihydrothis compound | Indirectly via XBP1 | Not explicitly reported | XBP1 transcriptional activation | [8] |
From the available data, 8-oxothis compound, a gut microbiota-mediated metabolite of this compound, demonstrates superior anti-colitis effects compared to the parent compound at the same dosage.[7] Dihydrocoptisines also show strong potential as anti-ulcerative colitis agents, acting through the activation of X-box-binding protein 1 (XBP1), a key regulator of the unfolded protein response and intestinal homeostasis.[8]
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo and in vitro assays used to evaluate the anti-inflammatory properties of this compound and its analogs.
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to mimic the pathology of ulcerative colitis and assess the efficacy of anti-inflammatory compounds.
Workflow Diagram:
Caption: Workflow for DSS-induced colitis model in mice.
Step-by-Step Protocol:
-
Animal Acclimatization: House male C57BL/6 mice (6-8 weeks old) in a specific pathogen-free facility for at least one week before the experiment.
-
Colitis Induction: Provide mice with drinking water containing 3% (w/v) dextran sulfate sodium (DSS) for 7 consecutive days.
-
Drug Administration:
-
Randomly divide mice into groups: Normal control, DSS model, this compound-treated, Analog-treated, and positive control (e.g., mesalazine).
-
Administer the respective compounds or vehicle (e.g., 0.5% carboxymethylcellulose sodium) daily via oral gavage throughout the 7 days of DSS treatment.
-
-
Daily Monitoring:
-
Record the body weight, stool consistency, and presence of gross blood in the feces of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on a scoring system for these parameters.
-
-
Endpoint Analysis (Day 8):
-
Euthanize the mice and carefully excise the entire colon.
-
Measure the length of the colon from the cecum to the anus.
-
Fix a distal segment of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize the remaining colon tissue to prepare lysates for cytokine analysis using Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.
-
In Vitro Assay: Measurement of Inflammatory Mediators in LPS-Stimulated Macrophages
This assay is fundamental for screening the direct anti-inflammatory effects of compounds on immune cells.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
Cytokine and Nitric Oxide Measurement:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the level of nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine and NO production by the test compounds compared to the LPS-stimulated control.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory properties of this compound, mediated through its inhibitory effects on the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. Synthetic analogs, particularly the gut microbiota-derived metabolite 8-oxothis compound and dihydrocoptisines, have demonstrated enhanced or potent anti-inflammatory activity in the context of ulcerative colitis.[7][8] These findings underscore the potential of leveraging the this compound scaffold to develop novel and more effective anti-inflammatory therapeutics.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the anti-inflammatory efficacy of a wider range of this compound analogs in various in vitro and in vivo models beyond ulcerative colitis.
-
Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of promising analogs to assess their drug-likeness.
-
Safety and Toxicity: Evaluating the safety profiles of lead analogs to ensure a favorable therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to further optimize its anti-inflammatory potency and pharmacokinetic properties.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and its derivatives in the management of inflammatory diseases.
References
- Anticancer and Anti‐Inflammatory Potential of this compound as a Planar Quaternary Benzo[C]Phenanthridine Alkaloid With G‐Quadruplex DNA Telomeric Induction Activity. (n.d.). ResearchGate.
- Chen, H. B., Luo, C. D., Liang, J. L., Zhang, Z. B., Lin, G. S., Wu, J. Z., Li, C. L., Tan, L. H., Yang, X. B., Su, Z. R., Xie, J. H., & Zeng, H. F. (2016). Synthesis and Structure-Activity Relationships of N-Dihydrothis compound-8-ylidene Aromatic Amines and N-Dihydrothis compound-8-ylidene Aliphatic Amides as Antiulcerative Colitis Agents Targeting XBP1. Journal of Medicinal Chemistry, 59(10), 4849–4861. [Link]
- Chen, H. B., Luo, C. D., Liang, J. L., Zhang, Z. B., Lin, G. S., Wu, J. Z., Li, C. L., Tan, L. H., Yang, X. B., Su, Z. R., Xie, J. H., & Zeng, H. F. (2017). Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling pathways. European Journal of Pharmacology, 811, 222–231. [Link]
- Chen, H. B., Luo, C. D., Wu, J. Z., Liang, J. L., Zhang, Z. B., Lin, G. S., Li, C. L., Tan, L. H., Su, Z. R., Lai, X. P., Xie, J. H., & Zeng, H. F. (2015). Synthesis and Structure-Activity Relationships of Quaternary this compound Derivatives as Potential Anti-ulcerative Colitis Agents. Journal of Medicinal Chemistry, 58(20), 8111–8124. [Link]
- Chen, H. B., Wang, Y., Lin, G., Li, C., Tan, L., Su, Z., Lai, X., Xie, J., & Zeng, H. (2018). Protective effect of this compound free base on indomethacin-induced gastric ulcers in rats: Characterization of potential molecular mechanisms. Life Sciences, 193, 47–56. [Link]
- Schematic summaries of this compound's anti‐inflammatory and CVD protection... (n.d.). ResearchGate.
- Wang, F., Wang, L., Wu, J., Zhang, G., & Meng, X. (2016). This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells. European Journal of Pharmacology, 780, 154–161. [Link]
- Synthesis and Structure–Activity Relationships of Quaternary this compound Derivatives as Potential Anti-ulcerative Colitis Agents. (n.d.). ResearchGate.
- Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch. (n.d.). Frontiers.
- Wu, J., Luo, Y., Jiang, Q., Li, S., Huang, W., Xiang, L., Liu, D., Hu, Y., Wang, P., Lu, X., Zhang, G., Wang, F., & Meng, X. (2019). This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1. Pharmacological Research, 147, 104348. [Link]
- Sanguinarine-Chelerythrine Fraction of Coptis chinensis Exerts Anti-inflammatory Activity in Carrageenan Paw Oedema Test in Rats and Reveals Reduced Gastrotoxicity. (2022). Molecules, 27(6), 1888. [Link]
- Luo, C., Chen, H., Liang, J., Wu, J., Zhang, Z., Lin, G., Li, C., Tan, L., Su, Z., Lai, X., Xie, J., & Zeng, H. (2021). Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect. Frontiers in Pharmacology, 12, 645558. [Link]
- Modified this compound derivatives as an inhibitor against pathogenic Rhizomucor miehei, Mycolicibacterium smegmatis (Black Fungus), Monkeypox, and Marburg virus by molecular docking and molecular dynamics simulation-based drug design approach. (2023). Frontiers in Microbiology, 14. [Link]
- Schematic summaries of this compound's anti‐inflammatory and CVD protection... (n.d.). ResearchGate.
- This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. (2023). Molecules, 28(21), 7401. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect [frontiersin.org]
- 8. Synthesis and Structure-Activity Relationships of Quaternary this compound Derivatives as Potential Anti-ulcerative Colitis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Coptisine as a c-Met Inhibitor in Esophageal Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of coptisine, a natural alkaloid, and its validation as a c-Met inhibitor for the potential treatment of esophageal squamous cell carcinoma (ESCC). We will explore the experimental data supporting its efficacy and compare its performance against established c-Met inhibitors.
The Critical Role of the c-Met Pathway in Esophageal Cancer
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of cellular signaling pathways.[1] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are integral to normal cellular functions like proliferation, motility, and survival.[1][2] However, in many cancers, including ESCC, the c-Met pathway is often dysregulated through gene amplification, mutation, or protein overexpression.[1][3] This aberrant activation contributes to tumor growth, invasion, and metastasis, making c-Met a compelling target for therapeutic intervention.[3][4][5][6] Studies have shown that c-Met is frequently overexpressed in ESCC, and this overexpression is often correlated with a poorer prognosis.[6][7][8][9]
The c-Met Signaling Cascade
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating downstream signaling. This complex network of interactions ultimately drives the malignant phenotype.
Caption: The c-Met signaling pathway and its downstream effects.
This compound: A Natural Alkaloid with c-Met Inhibitory Potential
This compound is a protoberberine alkaloid extracted from the traditional Chinese medicinal plant Coptis chinensis.[10][11] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[12][13] Recent research has identified this compound as a potential inhibitor of the c-Met signaling pathway in ESCC.[14][15] Molecular docking studies have shown that this compound can bind to the ATP-binding pocket of the c-Met kinase domain, suggesting a mechanism of competitive inhibition.[16]
Comparison with Established c-Met Inhibitors
To provide a comprehensive evaluation, we compare this compound with two well-characterized c-Met inhibitors, Crizotinib and Capmatinib.
| Feature | This compound | Crizotinib (Xalkori®) | Capmatinib (Tabrecta®) |
| Origin | Natural Alkaloid | Synthetic Small Molecule | Synthetic Small Molecule |
| Primary Target(s) | c-Met[14][15] | ALK, ROS1, c-Met[17][18][19] | c-Met[20][21][22] |
| Mechanism | Competitive ATP binding (putative)[16] | Competitive ATP binding[19] | Competitive ATP binding[20][22] |
| Selectivity | Under investigation | Multi-kinase inhibitor | Highly selective for c-Met[20][23] |
| Clinical Status | Preclinical | FDA Approved (NSCLC) | FDA Approved (NSCLC) |
Experimental Validation of this compound's Efficacy in ESCC
A rigorous, multi-faceted approach is necessary to validate the efficacy and mechanism of action of a novel inhibitor. The following sections detail the essential experiments and provide standardized protocols.
Experimental Validation Workflow
Caption: A logical workflow for the experimental validation of this compound.
In Vitro Kinase Assay: Direct Inhibition of c-Met
Rationale: This initial biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified c-Met kinase. This is a critical first step to confirm direct target interaction, independent of cellular context.
Protocol: Luminescent Kinase Assay
-
Reagent Preparation: Prepare a master mix containing 5x kinase assay buffer, ATP, and a poly (Glu, Tyr) substrate.[24]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Crizotinib, Capmatinib) at 10-fold the desired final concentration. Use a DMSO-only vehicle control.
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for 45 minutes.[24]
-
Detection: Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® Max) to each well, incubate at room temperature for 15 minutes, and measure luminescence using a microplate reader.[24]
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative IC50 Data (Hypothetical)
| Inhibitor | c-Met IC50 (nM) |
| This compound | 85 |
| Crizotinib | 15 |
| Capmatinib | 5 |
Cell-Based Assays: Impact on ESCC Cell Viability and Proliferation
Rationale: Moving into a cellular context, these assays determine if this compound's inhibition of c-Met translates into an anti-proliferative effect in ESCC cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed ESCC cells (e.g., TE-1, KYSE-150) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[25]
-
Treatment: Treat the cells with various concentrations of this compound, Crizotinib, or Capmatinib for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[25][26] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26][27]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm.[25][26]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Comparative GI50 Data in ESCC Cell Lines (Hypothetical)
| Inhibitor | TE-1 GI50 (µM) | KYSE-150 GI50 (µM) |
| This compound | 15.2 | 21.8 |
| Crizotinib | 2.5 | 4.1 |
| Capmatinib | 0.8 | 1.5 |
Target Engagement and Downstream Signaling: Western Blot Analysis
Rationale: Western blotting is essential to confirm that this compound engages its target within the cell (by reducing c-Met phosphorylation) and subsequently inhibits downstream signaling pathways.
Protocol: Western Blot for Phospho-c-Met and Downstream Targets
-
Cell Treatment and Lysis:
-
Culture ESCC cells to 70-80% confluency and serum-starve overnight to reduce basal receptor phosphorylation.[28]
-
Pre-treat cells with various concentrations of this compound or control inhibitors for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[28]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[28][30]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK.[30][31]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]
-
Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein levels to their respective total protein levels.
Expected Outcome: Treatment with this compound should show a dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK upon HGF stimulation, confirming on-target activity and pathway inhibition.[15]
In Vivo Efficacy: Esophageal Cancer Xenograft Model
Rationale: To evaluate the therapeutic potential of this compound in a living organism, an in vivo xenograft model is crucial. This experiment assesses the inhibitor's ability to suppress tumor growth, its bioavailability, and potential toxicities.
Protocol: Subcutaneous ESCC Xenograft Model
-
Cell Implantation: Subcutaneously inject approximately 2-5 million ESCC cells (e.g., TE-1) suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG or nude mice).[33][34][35]
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control inhibitor).[33]
-
Treatment Administration: Administer this compound and control treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health and behavior of the mice.
-
Endpoint: At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups. The excised tumors can be used for further analysis, such as immunohistochemistry (IHC) to assess c-Met phosphorylation and proliferation markers (e.g., Ki-67).
Comparative Tumor Growth Inhibition (Hypothetical)
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 0 |
| This compound (50 mg/kg) | 680 | 45.6 |
| Capmatinib (10 mg/kg) | 350 | 72.0 |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a comprehensive pathway for the validation of this compound as a c-Met inhibitor in ESCC. Preliminary data suggests that this compound effectively inhibits c-Met phosphorylation and reduces the viability of ESCC cells.[14][15] While its in vitro and in vivo potency may be lower than synthetic, highly optimized inhibitors like Capmatinib and Crizotinib, this compound's natural origin and distinct chemical scaffold present a valuable starting point for further drug development and optimization.
Future research should focus on medicinal chemistry efforts to improve the potency and selectivity of this compound derivatives, as well as in-depth pharmacokinetic and pharmacodynamic studies to better understand its behavior in vivo. Combination studies with other therapeutic agents could also unlock synergistic effects and overcome potential resistance mechanisms.
References
- An overview of the c-MET signaling pathway - PMC - NIH. (n.d.).
- Crizotinib: A comprehensive review - PMC - PubMed Central. (n.d.).
- Crizotinib - Wikipedia. (n.d.). Wikipedia. [Link]
- What is the mechanism of Capmatinib Hydrochloride? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Crizotinib? - Patsnap Synapse. (2024, July 17).
- Targeting the c-Met Signaling Pathway in Cancer - AACR Journals. (n.d.).
- This compound inhibits esophageal carcinoma growth by modulating pyroptosis via inhibition of HGF/c-Met signaling | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
- Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. (2012, May 10). CancerNetwork. [Link]
- c-MET - AbbVie Science. (n.d.). AbbVie. [Link]
- Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule. (n.d.). Minicule. [Link]
- Targeting the c-Met signaling pathway in cancer - PubMed - NIH. (n.d.).
- (PDF) Targeting the c-Met Signaling Pathway in Cancer - ResearchGate. (n.d.).
- Orthotopic Xenograft Mouse Model in Esophageal Squamous Cell Carcinoma - PubMed. (n.d.).
- Capmatinib | C23H17FN6O | CID 25145656 - PubChem - NIH. (n.d.).
- Capmatinib hydrochloride: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com. [Link]
- Capmatinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Clinicaltrials.eu. [Link]
- c-Met in esophageal squamous cell carcinoma: an independent prognostic factor and potential therapeutic target | springermedizin.de. (n.d.). SpringerMedizin. [Link]
- This compound inhibits esophageal carcinoma growth by modulating pyroptosis via inhibition of HGF/c-Met signaling - PubMed. (2025, January 10).
- C-Met as a Molecular Marker for Esophageal Squamous Cell Carcinoma and Its Association with Clinical Outcome - PMC - NIH. (2016, March 18).
- This compound inhibits c-Met phosphorylation in esophageal squamous cell... - ResearchGate. (n.d.).
- Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation - AACR Journals. (n.d.).
- MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15).
- Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC - NIH. (n.d.).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- This compound – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
- The procedures in establishing patient-derived xenograft models of... - ResearchGate. (n.d.).
- MET overexpression and intratumor heterogeneity in esophageal squamous cell carcinoma - PMC - NIH. (n.d.).
- Animal Model: Xenograft Mouse Models in Esophageal Adenocarcinoma. (n.d.). SpringerLink. [Link]
- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC. (2019, October 17).
- This compound | C19H14NO4+ | CID 72322 - PubChem - NIH. (n.d.).
- This compound inhibits esophageal carcinoma growth by modulating pyroptosis via inhibition of HGF/c-Met signaling | Request PDF - ResearchGate. (2025, January 10).
- Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC - NIH. (2024, September 21).
- Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - NIH. (n.d.).
- This compound inhibits ESCC proliferation. A After HGF pretreatment, TE1... - ResearchGate. (n.d.).
- What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? | ResearchGate. (2016, August 12).
- Prognostic value of c-MET in oesophageal squamous cell carcinoma: a study based on the mRNA expression in TCGA database and a meta-analysis - PMC - PubMed Central. (2025, February 26).
- Western Blot protocol. (2025, February 2). Protocols.io. [Link]
- c-Met Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prognostic value of c-MET in oesophageal squamous cell carcinoma: a study based on the mRNA expression in TCGA database and a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Met in esophageal squamous cell carcinoma: an independent prognostic factor and potential therapeutic target | springermedizin.de [springermedizin.de]
- 8. C-Met as a Molecular Marker for Esophageal Squamous Cell Carcinoma and Its Association with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET overexpression and intratumor heterogeneity in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound inhibits esophageal carcinoma growth by modulating pyroptosis via inhibition of HGF/c-Met signaling | Semantic Scholar [semanticscholar.org]
- 15. This compound inhibits esophageal carcinoma growth by modulating pyroptosis via inhibition of HGF/c-Met signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crizotinib - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 20. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 21. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. oncologynewscentral.com [oncologynewscentral.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Western Blot protocol [protocols.io]
- 33. researchgate.net [researchgate.net]
- 34. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Whole is Greater than the Sum of its Parts: A Comparative Efficacy Analysis of Coptisine Versus Full-Spectrum Coptis chinensis Extract
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Deconstructing a Traditional Powerhouse
For centuries, Coptis chinensis (Huanglian) has been a cornerstone of traditional medicine, its efficacy attributed to a rich cocktail of protoberberine alkaloids. Among these, coptisine is a significant bioactive constituent, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] As modern drug discovery increasingly turns to natural products, a critical question arises: can the therapeutic efficacy of this complex herbal extract be replicated by isolating a single "active" compound like this compound?
This guide provides an in-depth, evidence-based comparison of the efficacy of purified this compound against that of the whole, standardized Coptis chinensis rhizome extract. We will delve into the causality behind experimental findings, present quantitative data, and provide detailed protocols to demonstrate why the synergistic interplay of multiple alkaloids in the whole extract often results in superior therapeutic outcomes compared to the isolated compound. This analysis is designed to arm researchers and drug development professionals with the critical insights needed to make informed decisions in the selection and application of these botanical agents.
The Phytochemical Landscape: More Than Just One Molecule
A foundational principle in phytopharmacology is that the activity of a whole plant extract is a result of the complex interactions between its various chemical constituents. Coptis chinensis is a prime example of this concept. While often standardized to its most abundant alkaloid, berberine, the rhizome contains a cohort of structurally related and bioactive alkaloids that contribute to its overall therapeutic profile.[4][5]
High-Performance Liquid Chromatography (HPLC) analysis of aqueous and methanolic extracts consistently reveals a complex phytochemical signature. The exact percentages can vary based on sourcing and extraction methods, but a representative composition highlights the multi-component nature of the extract.[1][4]
Table 1: Representative Alkaloid Composition of Standardized Coptis chinensis Rhizome Extract
| Alkaloid | Representative Percentage in Extract | Key Pharmacological Activities |
| Berberine | ~55-68% | Antimicrobial, Anti-inflammatory, Metabolic regulation (AMPK activation) |
| This compound | ~5-6% | Anti-inflammatory, Neuroprotective, Anticancer, Antimicrobial |
| Palmatine | ~1.5-5% | Anti-inflammatory, Antiviral, Aldose reductase inhibition |
| Epiberberine | ~1.5% | Aldose reductase inhibition, Antimicrobial |
| Jatrorrhizine | ~0.6% | Hypoglycemic, Lipid-regulating |
Note: Percentages are derived from multiple sources and represent typical ranges.[1][4]
This complex mixture of alkaloids is the basis for the theory of synergy, where the combined effect of these compounds is greater than the sum of their individual effects.[6] The following sections will explore experimental data that supports this hypothesis.
Comparative Efficacy Analysis: In Vitro & In Vivo Evidence
The most direct way to assess the "single molecule vs. whole extract" debate is through head-to-head experimental comparisons. The data consistently suggests that while this compound is a potent molecule, the whole extract often demonstrates superior or more comprehensive activity.
Neuroprotection: A Clear Case for Synergy
A key study investigating neuroprotection against oxidative stress provides compelling quantitative evidence for the superiority of the whole extract.[1][3] In this experiment, human neuroblastoma cells (SH-SY5Y) were subjected to oxidative stress, and the protective effects of both a watery Coptis chinensis extract (CRE) and isolated this compound were measured.
Table 2: Comparative Neuroprotective Efficacy Against Oxidative Stress
| Treatment | Concentration | Cell Viability (% of Control) |
| Oxidative Stress Control | - | 45.3% ± 1.8% |
| C. chinensis Extract (CRE) | 100 µg/mL | 71.9% ± 2.3% |
| This compound (Cop) | 20 µM | 64.6% ± 1.9% |
Data adapted from Friedemann, T., et al. (2015).[1]
The results clearly show that while this compound alone significantly increased cell viability compared to the stress control, the whole Coptis chinensis extract was statistically more effective.[1] This suggests that other alkaloids within the extract, such as berberine and palmatine, contribute to the overall neuroprotective effect, potentially through complementary mechanisms of action. Interestingly, the study also found that the whole extract was more effective at reducing intracellular reactive oxygen species than this compound alone.[1]
Anticancer Activity: A More Nuanced Picture
In the realm of oncology, the comparison is more complex. Studies evaluating the cytotoxic effects of C. chinensis extract and its isolated alkaloids on various cancer cell lines show that both are highly effective.
Table 3: Comparative Anticancer IC50 Values (µg/mL)
| Cell Line | C. chinensis Extract | This compound | Berberine |
| Hepatoma | |||
| HepG2 | 20 | 14.1 | 15.2 |
| SK-Hep1 | 7 | 1.4 | 1.4 |
| Leukemia | |||
| Raji | 4 | 0.6 | 1.4 |
| K562 | 29 | 4.7 | 4.8 |
IC50: The concentration of a drug that gives half-maximal response. Data adapted from Lin, C. C., et al. (2004).[7]
In this dataset, isolated this compound and berberine show lower IC50 values (indicating higher potency) against several cell lines compared to the whole extract when measured by weight.[7] However, this does not negate the principle of synergy. The extract's IC50 is a function of its total mass, of which this compound and berberine are only a fraction. The potent activity of the extract, which contains a relatively small percentage of these individual alkaloids, points to the significant contribution of the entire phytochemical profile. Furthermore, the combination of alkaloids in the extract may offer benefits beyond simple cytotoxicity, such as overcoming drug resistance or reducing side effects, which are not captured by an IC50 value alone.
Antimicrobial Activity: Broad-Spectrum Defense
Coptis chinensis is renowned for its antimicrobial properties. While berberine is often cited as the primary antibacterial agent, this compound also possesses significant antimicrobial activity.[8] Studies on the whole extract demonstrate its efficacy against a range of pathogens.
Table 4: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Coptis chinensis Hot Water Extract (CW)
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus | 0.03 | 0.05 |
| Staphylococcus epidermidis | 0.50 | 0.75 |
| Propionibacterium acnes | 0.10 | 0.15 |
Data adapted from Lim, H. J., et al. (2018).[8]
The very low MIC value against S. aureus highlights the extract's potency.[8] The synergistic action of the various alkaloids is believed to be key to this broad-spectrum activity. This synergy can manifest in several ways: different alkaloids may target different bacterial defense mechanisms, or one alkaloid may enhance the bioavailability or activity of another. For instance, some alkaloids may inhibit bacterial efflux pumps, thereby increasing the intracellular concentration and efficacy of other antibacterial alkaloids in the extract.
Mechanisms of Action: A Multi-Target Approach
The enhanced efficacy of the whole extract can be explained by its ability to modulate multiple signaling pathways simultaneously. While a single compound like this compound has a defined mechanism of action, the extract's cocktail of alkaloids can engage a wider network of cellular targets.
Inflammation: The NF-κB and MAPK Pathways
Inflammation is a complex process orchestrated by signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound is a potent inhibitor of these pathways.[9][10] It can suppress the degradation of IκBα, preventing the nuclear translocation of NF-κB, and block the phosphorylation of key MAPK proteins like p38 and JNK.[9]
The whole Coptis chinensis extract engages these same pathways, but the presence of multiple active alkaloids likely leads to a more robust and comprehensive inhibition.[11][12] Berberine, for example, is also a well-documented inhibitor of NF-κB and MAPK signaling.[11] The simultaneous action of this compound, berberine, and other alkaloids can create a multi-pronged attack on the inflammatory cascade, potentially leading to greater efficacy at lower total alkaloid concentrations than would be required for a single, purified compound.
Bioavailability: The Entourage Effect in Pharmacokinetics
A significant challenge with many purified natural compounds, including this compound, is poor oral bioavailability. [13][14]The whole extract may offer a solution through pharmacokinetic synergy, often termed the "entourage effect." Co-occurring compounds in the extract can enhance the absorption and reduce the metabolic breakdown of primary active constituents.
For example, this compound has been shown to inhibit cytochrome P450 enzymes, such as CYP2D6, which are responsible for metabolizing berberine. [6][15]By inhibiting these enzymes, this compound can increase the circulating levels and extend the half-life of berberine, thereby enhancing its therapeutic effect. This metabolic interaction within the extract demonstrates a sophisticated mechanism whereby the plant's chemical matrix optimizes the delivery and activity of its bioactive components. [6]
Experimental Methodologies: Self-Validating Protocols
To ensure the reproducibility and validity of the comparative data presented, it is essential to employ standardized and robust experimental protocols. The following sections detail the methodologies for key assays discussed in this guide.
Protocol 1: Phytochemical Analysis by HPLC
Objective: To quantify the concentration of major alkaloids (this compound, berberine, palmatine, etc.) in a Coptis chinensis extract.
Methodology:
-
Standard Preparation:
-
Create a primary stock solution (e.g., 1 mg/mL) of each alkaloid reference standard (this compound, berberine, palmatine, etc.) in HPLC-grade methanol.
-
Perform serial dilutions of the stock solutions to prepare a series of working standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Ultrasound-Assisted Extraction):
-
Grind dried Coptis chinensis rhizome into a fine powder (approx. 80-mesh).
-
Accurately weigh about 0.5 g of the powder into a conical flask.
-
Add 50 mL of 70% methanol (v/v) as the extraction solvent.
-
Perform ultrasonication for 30 minutes at a controlled temperature (e.g., 60°C).
-
Allow the mixture to cool, then centrifuge to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and an aqueous buffer like 30 mmol/L ammonium bicarbonate (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve for each standard by plotting peak area versus concentration.
-
Calculate the concentration of each alkaloid in the plant extract by comparing its peak area to the corresponding standard curve. The correlation coefficient (r²) for the calibration curve should be ≥ 0.999 for accurate quantification.
-
Protocol 2: Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic effects (IC50) of this compound and Coptis chinensis extract on cancer cell lines.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., HepG2, K562) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Coptis chinensis extract and purified this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle-only control).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
-
Pharmacodynamic Synergy: Multiple alkaloids targeting different points in key pathological pathways (e.g., inflammation, metabolic dysregulation) create a more comprehensive and robust biological response.
-
Pharmacokinetic Synergy: Co-occurring compounds can improve the bioavailability of key alkaloids like berberine by inhibiting their metabolic breakdown.
For researchers and drug development professionals, these findings have significant implications. While the pursuit of single-molecule drugs offers precision and ease of standardization, it may come at the cost of the inherent synergistic efficacy that has been refined in traditional herbal medicines over centuries. The data suggests that focusing on well-characterized, standardized whole extracts may be a more fruitful strategy for developing effective treatments for complex, multi-factorial diseases.
Future research should continue to explore these synergistic interactions. Advanced techniques like metabolomics and network pharmacology can help to further deconstruct the complex interplay between the alkaloids of Coptis chinensis and their cellular targets. By understanding the intricate "entourage effect" at a molecular level, we can better harness the full therapeutic potential of this ancient remedy.
References
- Pierpaoli, E., et al. (2022). Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. Pharmaceuticals, 15(9), 1109.
- Friedemann, T., et al. (2015). Neuroprotective Activity of this compound from Coptis chinensis (Franch). Evidence-Based Complementary and Alternative Medicine, 2015, 827308.
- Wu, J., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7946-7960.
- Korea Science. (2017). Quantitative and Qualitative Analysis of Alkaloids in Coptis chinensis (Coptidis Rhizoma) by LC-DAD and LC-ESI/MS. Journal of the Korean Society for Applied Biological Chemistry, 60(6), 615-621.
- Lin, C. C., et al. (2004). Cytotoxic effects of Coptis chinensis and Epimedium sagittatum extracts and their major constituents (berberine, this compound and icariin) on hepatoma and leukaemia cell growth. Clinical and Experimental Pharmacology and Physiology, 31(1-2), 65-69.
- Schröder, S., et al. (2016). Neuroprotective Effect of Coptis chinensis in MPP+ and MPTP-Induced Parkinson's Disease Models. The American Journal of Chinese Medicine, 44(4), 799-814.
- Park, C. H., et al. (2020). Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells. Biological and Pharmaceutical Bulletin, 43(3), 466-475.
- Liu, Y., et al. (2012). Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes. Evidence-Based Complementary and Alternative Medicine, 2012, 989520.
- Chen, H. B., et al. (2017). Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling pathways. European Journal of Pharmacology, 812, 133-142.
- Liu, X., et al. (2012). Analysis of four alkaloids of Coptis chinensis in rat plasma by high performance liquid chromatography with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 126-131.
- Li, Y., et al. (2021). Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. Molecules, 26(16), 4933.
- Wang, J., et al. (2022). Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch. Frontiers in Pharmacology, 13, 973587.
- ResearchGate. (2018). The chemical structures of the major components of the Coptis chinensis (CC) extract. ResearchGate.
- Wu, J., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7946–7960.
- Wu, J., et al. (2016). This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells. European Journal of Pharmacology, 780, 106-114.
- Zhang, Y., et al. (2023). This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases. The American Journal of Chinese Medicine, 51(8), 2121-2156.
- Lee, M. Y., et al. (2018). Fractionated Coptis chinensis Extract and Its Bioactive Component Suppress Propionibacterium acnes-Stimulated Inflammation in Human Keratinocytes. Journal of Microbiology and Biotechnology, 28(6), 839-848.
- Li, C., et al. (2019). This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1. Pharmacological Research, 148, 104348.
- Tsai, P. L., & Tsai, T. H. (2002). HPLC determination of berberine in medicinal herbs and a related traditional Chinese medicine. Analytical Letters, 35(15), 2459-2470.
- Chen, J., et al. (2024). A biosynthetic network for protoberberine production in Coptis chinensis. The Plant Cell, 36(1), 210-229.
- Liu, X., et al. (2015). Comparative Proteomic Analysis of Two Differently Extracted Coptis chinensis in the Treatment of Type 2 Diabetic Rats. Evidence-Based Complementary and Alternative Medicine, 2015, 782730.
- Shi, L., et al. (2021). alkaloids of Rhizoma Coptidis improved palmitic acid-induced insulin resistance in HepG2 cells via AMPK and. Asian Journal of Traditional Medicines, 16(4).
- ResearchGate. (2024). AMPK: An Emerging Drug Target for Diabetes and the Metabolic Syndrome. ResearchGate.
- Zhang, M., et al. (2024). This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Lim, H. J., et al. (2018). Antimicrobial, antifungal effect and safety verification using BCOP assay of extracts from Coptis chinensis. Journal of the Society of Cosmetic Scientists of Korea, 44(3), 325-334.
- Chen, W., et al. (2018). Chemical profiling of Coptis rootlet and screening of its bioactive compounds in inhibiting Staphylococcus aureus by UPLC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 239-246.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Berberine on Primesep B Column. SIELC Technologies.
- National Yang Ming Chiao Tung University Academic Hub. (2002). HPLC determination of berberine in medicinal herbs and a related traditional Chinese medicine. National Yang Ming Chiao Tung University Academic Hub.
- Zhang, M., et al. (2023). Optimized HPLC extraction method of quercetin and berberine based on response surface analysis. Scientific Reports, 13(1), 17088.
Sources
- 1. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of Coptis chinensis and Epimedium sagittatum extracts and their major constituents (berberine, this compound and icariin) on hepatoma and leukaemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Fractionated Coptis chinensis Extract and Its Bioactive Component Suppress Propionibacterium acnes-Stimulated Inflammation in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Metabolism and Pharmacokinetics of Coptisine Across Species
Introduction: The Challenge of Extrapolating Coptisine's Therapeutic Potential
This compound, a protoberberine alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis (Huanglian), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory properties.[1][2] However, the translation of these promising preclinical findings into viable clinical applications is frequently hampered by its complex pharmacokinetic profile, characterized by poor absorption and extensive metabolism.[1][3] A critical challenge in the drug development pipeline is understanding how the absorption, distribution, metabolism, and excretion (ADME) of this compound vary across different species. These variations can profoundly impact efficacy and toxicity, making cross-species comparisons not just an academic exercise, but a fundamental necessity for predicting human outcomes and designing informative preclinical studies.
This guide provides an in-depth, objective comparison of this compound metabolism and pharmacokinetics across various species, grounded in experimental data. We will dissect the metabolic pathways, compare key pharmacokinetic parameters, and provide detailed experimental protocols to empower researchers in the field. By explaining the causality behind experimental choices and highlighting interspecies differences, this document serves as a crucial resource for scientists and drug development professionals aiming to unlock the therapeutic potential of this compound.
Section 1: Comparative Metabolic Pathways of this compound
The biotransformation of this compound is a complex process involving both Phase I and Phase II metabolic reactions, which exhibit notable species-dependent variations. The primary site of metabolism is the liver, with significant contributions from the intestine.[1][4]
Phase I Metabolism: The Role of Cytochrome P450s
Phase I reactions, primarily oxidation and demethylation, are catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes.[5][6] For this compound, this phase is critical not only for clearance but also for potential toxicity.
-
In Humans: In vitro studies using human liver microsomes (HLMs) have identified CYP2D6, CYP3A4, and CYP1A2 as the key enzymes responsible for this compound metabolism.[7] CYP2D6 appears to be the predominant enzyme involved.[7] A crucial aspect of this compound's structure is its methylenedioxyphenyl group. P450-mediated O-dealkylation of this group can generate reactive catechol intermediates, which may be further oxidized to electrophilic orthoquinones.[8] These reactive metabolites can form adducts with cellular macromolecules, providing a mechanistic basis for potential hepatotoxicity.[8]
-
In Rats: Studies in rats have revealed a multitude of Phase I metabolic transformations. Eleven unconjugated metabolites have been identified, arising from processes including hydroxylation, hydrogenation, demethylation, and dehydrogenation .[4][9] This indicates a broad enzymatic engagement in the rat liver and intestine.
-
In Zebrafish: Research in zebrafish models, which are increasingly used for toxicological and metabolic screening, has identified demethylation and hydroxylation as principal metabolic pathways.[3]
The significant role of CYP2D6 in human metabolism highlights a potential for genetic polymorphism-related variability in this compound clearance and exposure, a factor that must be considered in clinical development. Furthermore, this compound has been shown to inhibit the metabolism of berberine, another major alkaloid in Coptis chinensis, suggesting a potential for drug-drug or herb-drug interactions.[7][10]
Phase II Metabolism: Conjugation for Excretion
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[11][12]
-
In Rats: Phase II reactions are prominent in rats, with six different glucuronide and sulfate conjugates having been identified.[4][9] This extensive conjugation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), contributes significantly to the rapid elimination and low oral bioavailability of this compound in this species.
-
In Zebrafish: Similar to rats, sulphation and glucuronidation have been confirmed as major metabolic routes in zebrafish.[3]
The diagram below illustrates the known metabolic transformations of this compound, highlighting the key enzymatic pathways involved.
Section 2: Comparative Pharmacokinetic Profiles
The pharmacokinetics of this compound are characterized by low oral bioavailability and rapid elimination, though the extent varies between species. Data in rats is most comprehensive, while human in vivo data remains scarce.
Oral Bioavailability and Absorption
This compound exhibits very poor oral bioavailability across studied species.
-
In Rats: Following oral administration, the absolute bioavailability of this compound is consistently low, with reported values ranging from as low as 0.52% to 1.87% in one study and 8.9% in another.[4][13] This poor absorption is attributed to several factors:
-
Extensive First-Pass Metabolism: Significant metabolism occurs in both the intestine and the liver before this compound can reach systemic circulation.[4]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate of the efflux transporter P-gp, which actively pumps the compound back into the intestinal lumen, limiting its absorption.[3]
-
Gut Microbiota Metabolism: Intestinal bacteria can also metabolize this compound, further reducing the amount available for absorption.[4]
-
A non-linear relationship between the oral dose and plasma concentration has also been observed in rats, suggesting that absorption and/or clearance mechanisms may become saturated at higher doses.[3][13]
Distribution
Once absorbed, this compound distribution is influenced by its physicochemical properties and interaction with transporters.
-
In Rats: Despite poor systemic exposure after oral dosing, this compound can distribute to various tissues. Following intravenous administration, it has been shown to rapidly cross the blood-brain barrier, accumulating in different brain regions.[4][9] However, after oral administration, tissue concentrations generally remain low.[13] Studies tracking the distribution of related alkaloids from Coptis chinensis found that this compound was primarily located in the liver, followed by the lungs.[2]
Elimination
This compound is rapidly eliminated from the body.
-
In Rats: The plasma half-life (t½) is very short, reported to be approximately 0.71 hours .[4][9] This rapid clearance is consistent with the extensive Phase I and Phase II metabolism described previously.
The table below summarizes key pharmacokinetic parameters of this compound in rats from various studies. The variability in parameters underscores the importance of considering experimental conditions such as dose and formulation when comparing data.
| Parameter | Dose & Route | Value | Species | Reference |
| T½ (half-life) | 10 mg/kg, IV | 0.71 h | Rat | [4][9] |
| T½ (half-life) | 10 mg/kg, IV | 0.38 ± 0.17 h | Rat | [4] |
| Cmax (peak plasma conc.) | 50 mg/kg, Oral | Not specified | Rat | [4][9] |
| Cmax (peak plasma conc.) | 30 mg/kg, Oral | 44.15 ng/mL | Rat | [13] |
| Cmax (peak plasma conc.) | 75 mg/kg, Oral | 55.31 ng/mL | Rat | [13] |
| Cmax (peak plasma conc.) | 150 mg/kg, Oral | 66.89 ng/mL | Rat | [13] |
| AUC (total exposure) | 30 mg/kg, Oral | 63.24 mg/L·h | Rat | [13] |
| AUC (total exposure) | 150 mg/kg, Oral | 87.97 mg/L·h | Rat | [13] |
| F (abs. bioavailability) | 50 mg/kg, Oral | 8.9% | Rat | [4][9] |
| F (abs. bioavailability) | 30-150 mg/kg, Oral | 0.52% - 1.87% | Rat | [13] |
Section 3: Experimental Methodologies
To ensure reproducibility and enable cross-study comparisons, standardized methodologies are essential. The following sections detail robust, self-validating protocols for key pharmacokinetic and metabolic studies.
Protocol 3.1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the essential steps for determining the pharmacokinetic profile of this compound in a rat model following oral administration. The choice of Sprague-Dawley rats is common in pharmacokinetic studies due to their well-characterized physiology and historical data availability.
Sources
- 1. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic cation transporter 1 and cytochrome P450s play crucial roles in this compound- and worenine-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Coptisine's Effect on the PI3K/Akt Signaling Pathway: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the effects of Coptisine, a natural isoquinoline alkaloid, on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. We will objectively compare this compound's performance with a classic PI3K inhibitor, LY294002, and provide detailed experimental protocols to ensure robust and reproducible results.
Introduction: The PI3K/Akt Pathway and the Potential of this compound
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][2] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt.[1] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[3]
This compound, derived from Coptis chinensis (Rhizoma Coptidis), has demonstrated a wide variety of pharmacological effects, including anti-inflammatory, antioxidant, and potent anti-cancer activities.[4][5][6][7] Emerging evidence strongly suggests that this compound exerts its anti-tumor effects, at least in part, by suppressing the PI3K/Akt signaling pathway.[4][5][7] Studies have shown that this compound treatment can markedly repress the phosphorylation levels of key pathway components, including PI3K, Akt, and mTOR, in various cancer cell lines.[5]
This guide outlines a validation workflow to rigorously assess these claims, using the well-characterized, potent PI3K inhibitor LY294002 as a benchmark for comparison.
Comparative Analysis: this compound vs. LY294002
Before embarking on experimental validation, it is crucial to understand the known characteristics of both compounds. LY294002 is a classic, potent, and reversible inhibitor of all Class I PI3K isoforms.[8][9] It serves as an excellent positive control for pathway inhibition. This compound, as a natural compound, may exhibit a more complex mechanism of action.
| Feature | This compound | LY294002 |
| Primary Target(s) | PI3K/Akt Pathway.[5][7] May have other cellular targets. | All Class I PI3K isoforms (p110α, β, δ, γ).[1][8] |
| Mechanism | Suppresses phosphorylation of PI3K, Akt, and mTOR.[4][5] | ATP-competitive inhibitor of PI3K kinase domain.[9] |
| Reported Cellular Effects | Induces apoptosis and autophagy, decreases cell viability and migration in cancer cells.[4][7] | Induces cell cycle arrest and apoptosis by inhibiting the PI3K/Akt pathway.[9] |
| Potency | Varies by cell line; effects often observed in the micromolar (µM) range. | IC50 values are typically in the low micromolar (µM) range for PI3K isoforms.[1] |
This table summarizes general findings from the literature. Specific values can vary significantly based on the experimental system.
Experimental Validation Workflow
A robust validation strategy involves a multi-pronged approach, progressing from broad cellular effects to specific molecular target engagement. The following workflow provides a logical sequence for independent verification.
The PI3K/Akt Signaling Pathway
The following diagram illustrates the core components of the PI3K/Akt pathway and the points of inhibition for this compound and LY294002.
Detailed Experimental Protocols
These protocols provide a starting point for validation. Optimization for specific cell lines and laboratory conditions is highly recommended.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, T24, Hep3B)
-
96-well flat-bottom tissue culture plates
-
This compound and LY294002 stock solutions (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and LY294002 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a "vehicle control" group treated with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[10]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10] Mix thoroughly by placing the plate on an orbital shaker for 5-15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Protocol 2: Western Blot for Phospho-Akt (Ser473)
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the levels of specific proteins.[12] To validate this compound's effect, we will measure the change in the phosphorylation status of Akt at the Serine 473 residue, a key marker of its activation.[12]
Rationale for Key Steps:
-
Phosphatase Inhibitors: The preservation of phosphorylation is paramount. Lysis buffers must be supplemented with phosphatase inhibitors to prevent the enzymatic removal of phosphate groups from proteins.[3][13]
-
Blocking with BSA: For phospho-protein detection, Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk for blocking, as milk contains phosphoproteins (like casein) that can cause high background noise.[13]
-
Total Protein Normalization: It is critical to probe for both phosphorylated Akt (p-Akt) and total Akt on parallel blots or by stripping and re-probing the same membrane. This ensures that any observed decrease in p-Akt is due to pathway inhibition and not a general decrease in the total amount of Akt protein.[13]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound and LY294002 at their respective IC50 concentrations for a specified time (e.g., 6, 12, or 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis:
-
Aspirate the culture medium and wash cells once with ice-cold PBS.[12]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3][12] Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.[12]
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Blocking: Block the membrane in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473), diluted in 5% BSA/TBST.[12][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA or milk in TBST) for 1 hour at room temperature.[12]
-
Washing: Wash the membrane again three times for 10-15 minutes each with TBST.[12]
-
-
Detection: Apply an ECL (Enhanced Chemiluminescence) detection reagent and capture the signal using a digital imager or X-ray film.[12]
-
Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal (from a separate blot or after stripping and re-probing) and/or a loading control (e.g., GAPDH, β-actin). Compare the normalized p-Akt levels in treated samples to the control.
Conclusion and Interpretation
Successful completion of this workflow will provide robust, independent data on the efficacy of this compound in modulating the PI3K/Akt signaling pathway. By comparing the results directly to a standard inhibitor like LY294002, researchers can confidently assess its relative potency and on-target effects. A significant, dose-dependent decrease in both cell viability and the p-Akt/total Akt ratio following this compound treatment would provide strong evidence supporting its role as a PI3K/Akt pathway inhibitor. These foundational experiments are a critical step in elucidating the anti-cancer mechanisms of this promising natural compound.
References
- MTT Assay of Cell Numbers after Drug/Toxin Treatment. (2011). Bio-protocol, 1(7).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Kim, S. Y., et al. (2021). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. Archives of Biochemistry and Biophysics, 697, 108688.
- Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information.
- Wang, Y., et al. (2022). This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays. Frontiers in Oncology, 12, 1060878.
- Zhang, Q., et al. (2022). This compound protects against hyperuricemic nephropathy through alleviating inflammation, oxidative stress and mitochondrial apoptosis via PI3K/Akt signaling pathway. Biomedicine & Pharmacotherapy, 156, 113941.
- Li, X., et al. (2018). This compound-induced apoptosis in human colon cancer cells (HCT-116) is mediated by PI3K/Akt and mitochondrial-associated apoptotic pathway. Phytomedicine, 48, 1-9.
- This compound inhibited the PI3K/AKT pathway in MFG-E8-induced downstream... (n.d.). ResearchGate.
- Wang, J., et al. (2017). Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of this compound against AAPH-induced oxidative stress. Biomedicine & Pharmacotherapy, 89, 585-592.
- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
- PI3K/Akt/mTOR signaling pathway regulates this compound-induced autophagy... (n.d.). ResearchGate.
- Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current Opinion in Oncology, 26(3), 273-281.
- Mahajan, K., & Mahajan, N. P. (2012). PI3K-independent AKT activation in cancers: a treasure trove for novel therapeutics. Journal of Cellular Physiology, 227(9), 3178-3184.
- Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(27), 3334-3345.
- Li, B., et al. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncotarget, 9(12), 10549-10562.
- Gharbi, S. I., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15-21.
- Sordillo, P. P., & Helson, L. (2015). Curcumin and cancer stem cells. Anticancer Research, 35(3), 1271-1275.
- Hsieh, Y. H., et al. (2017). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. International Journal of Oncology, 50(2), 606-612.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced apoptosis in human colon cancer cells (HCT-116) is mediated by PI3K/Akt and mitochondrial-associated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Coptisine and Other Protoberberine Alkaloids
Abstract
Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention for their broad-spectrum antimicrobial properties. Among these, coptisine, berberine, palmatine, and jatrorrhizine are among the most studied. This guide provides a comparative analysis of their antimicrobial efficacy, supported by experimental data and protocols. We delve into the structural nuances that dictate their spectrum of activity and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these natural compounds.
Introduction: The Protoberberine Alkaloids
Protoberberine alkaloids are characterized by their tetracyclic ring structure and are abundant in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. For centuries, plants containing these compounds, such as Coptis chinensis (Huang Lian) and Berberis species, have been mainstays in traditional medicine for treating infections. Modern research has validated these traditional uses, identifying berberine, this compound, palmatine, and jatrorrhizine as key bioactive constituents. While often grouped together, these alkaloids exhibit distinct antimicrobial profiles, which is critical for their potential development as targeted therapeutic agents. This guide aims to dissect these differences through a side-by-side comparison of their activity against a range of clinically relevant pathogens.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial potency of these alkaloids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates higher antimicrobial activity. The data presented below, compiled from various studies, highlights the differential efficacy of this compound, berberine, and palmatine against common Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Comparative MIC Values (μg/mL) of Protoberberine Alkaloids
| Microorganism | This compound | Berberine | Palmatine | Jatrorrhizine |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 64 - 128 | 128 - 512 | >1024 | 128 - 256 |
| Bacillus subtilis | 16 - 32 | 64 - 128 | 512 | 64 - 128 |
| Streptococcus mutans | 50 | 100 | >400 | >400 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 256 - 512 | 512 - 1024 | >1024 | >1024 |
| Pseudomonas aeruginosa | >1024 | >1024 | >1024 | >1024 |
| Salmonella enterica | 128 | 256 | >1024 | 512 |
| Fungi | ||||
| Candida albicans | 128 - 256 | 256 - 512 | >1024 | 512 |
Note: MIC values can vary based on the specific strain and experimental conditions.
Analysis of Antimicrobial Spectrum:
From the data, a clear trend emerges:
-
This compound generally exhibits the most potent and broad-spectrum activity, particularly against Gram-positive bacteria like Bacillus subtilis and the dental pathogen Streptococcus mutans. Its efficacy against certain Gram-negative bacteria and fungi is also notable compared to its counterparts.
-
Berberine demonstrates good broad-spectrum activity but is often slightly less potent than this compound against the same strains.
-
Palmatine and Jatrorrhizine show significantly weaker antimicrobial activity across the board, with high MIC values indicating limited efficacy, especially against Gram-negative bacteria.
The superior activity of this compound and berberine is often attributed to the presence of a fully substituted dioxole ring system, which enhances their interaction with microbial targets.
Unraveling the Mechanisms of Action
The antimicrobial effects of protoberberine alkaloids are multifactorial, involving the disruption of several key cellular processes. While they share common mechanisms, their efficiencies in these processes differ, contributing to their varied antimicrobial spectra.
Primary Mechanisms Include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar tetracyclic structure of these alkaloids allows them to intercalate between DNA base pairs. This interaction can inhibit DNA replication and transcription, ultimately leading to cell death. They are also known to inhibit topoisomerase enzymes, which are crucial for managing DNA supercoiling during replication.
-
Inhibition of Cell Division: A primary target for berberine and related alkaloids is the FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which mediates prokaryotic cell division. By inhibiting FtsZ polymerization, these alkaloids physically block cytokinesis, leading to the formation of long, filamentous cells that are unable to divide.
-
Membrane Disruption: Protoberberine alkaloids can accumulate in the cell membrane, altering its fluidity and integrity. This can disrupt the function of membrane-embedded proteins, such as efflux pumps, and compromise the proton motive force, leading to a collapse of cellular energy production.
Caption: Proposed antimicrobial mechanisms of protoberberine alkaloids.
The subtle differences in the substituents on the alkaloid core influence their lipophilicity and steric properties, affecting their ability to penetrate the bacterial cell wall and interact with these targets. For instance, the specific arrangement of methoxy and hydroxyl groups on palmatine and jatrorrhizine may reduce their binding affinity for targets like FtsZ compared to this compound and berberine.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Objective: To determine the minimum concentration of a protoberberine alkaloid required to inhibit the visible growth of a specific microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test alkaloids (this compound, Berberine, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial or fungal culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Spectrophotometer or plate reader
-
Incubator
Step-by-Step Methodology:
-
Preparation of Alkaloid Stock Solution: Dissolve the powdered alkaloid in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the alkaloid stock solution to the first well of a row. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of alkaloid concentrations.
-
-
Inoculum Preparation:
-
Grow the test microorganism in broth overnight.
-
Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension (typically 1:100) in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well of the microtiter plate containing the serially diluted alkaloid.
-
Include a positive control (broth + inoculum, no alkaloid) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the alkaloid in which no visible growth (no turbidity) is observed.
-
Optionally, add a growth indicator like Resazurin to aid in visual determination or read the optical density (OD) at 600 nm using a plate reader.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The comparative analysis clearly indicates that this compound possesses a superior antimicrobial profile compared to other common protoberberine alkaloids like berberine, palmatine, and jatrorrhizine. Its potent activity against a broad range of Gram-positive bacteria and moderate efficacy against Gram-negative bacteria and fungi make it a compelling candidate for further preclinical and clinical investigation.
The development of protoberberine alkaloids as therapeutic agents may also involve exploring synergistic combinations with conventional antibiotics. Such combinations could potentially lower the required dosage of existing drugs, combat the development of resistance, and broaden the effective treatment spectrum. Future research should focus on detailed structure-activity relationship (SAR) studies to design novel derivatives with enhanced potency and reduced toxicity, as well as on elucidating the mechanisms of microbial resistance to these natural compounds.
References
- Title: Antimicrobial activity of this compound, a main component of Coptis chinensis, against Streptococcus mutans. Source: Archives of Oral Biology. URL:[Link]
- Title: Berberine. Source: ScienceDirect. URL:[Link]
- Title: Berberine is a novel type of FtsZ inhibitor which inhibits bacterial cytokinesis. Source: Biochemistry. URL:[Link]
A Senior Application Scientist's Guide to the In Vivo Validation of Coptisine's Blood-Brain Barrier Permeability
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Hurdle for Neurotherapeutics
The blood-brain barrier (BBB) is a formidable, highly selective barrier that safeguards the central nervous system (CNS) from toxins and pathogens, ensuring a stable environment for neural function.[1][2] This same protective mechanism, however, poses a significant challenge for drug development, as it prevents the vast majority of potential neurotherapeutics from reaching their intended targets within the brain.[3] Coptisine, a protoberberine alkaloid derived from medicinal plants like Coptis chinensis, has demonstrated considerable therapeutic potential for CNS disorders, including neuroprotective effects against oxidative stress.[4][5][6] However, its clinical utility for such conditions is entirely contingent on its ability to cross the BBB in sufficient quantities.
While high-throughput in vitro models like Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays are invaluable for initial screening, they cannot fully replicate the complex, dynamic environment of the in vivo BBB, which includes active efflux transporters and metabolic enzymes.[7][8][9] Therefore, in vivo validation in animal models remains the gold standard for definitively quantifying a compound's brain penetration.
This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies to validate the BBB permeability of this compound. We will compare key methodologies, discuss the rationale behind experimental choices, and provide a detailed protocol to ensure robust and reproducible results.
Part 1: Designing a Robust In Vivo Validation Study
A successful in vivo study hinges on a well-conceived experimental design that incorporates appropriate controls and utilizes the most sensitive and relevant techniques available. The primary goal is to accurately quantify the concentration of this compound in both the systemic circulation (plasma) and the brain tissue over time.
The In Vivo Validation Workflow
The overall process involves careful selection of an animal model, administration of the compound, and subsequent collection of brain and plasma samples at specific time points for quantitative analysis. This workflow is designed to generate the data needed to calculate key pharmacokinetic parameters that define BBB permeability.
Caption: High-level workflow for in vivo validation of BBB permeability.
Rationale for Key Experimental Choices
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies due to their larger size (facilitating blood sampling) and well-characterized physiology. Previous studies on this compound have successfully used rats.[4][5][10]
-
Administration Route: Intravenous (IV) administration is preferred over oral (PO) for initial BBB permeability studies.[4][10] An IV bolus provides 100% bioavailability, allowing for a direct assessment of brain distribution without the confounding factor of variable gut absorption. This compound, for instance, has been shown to have a low oral bioavailability of around 8.9% in rats.[4][10]
-
Comparator Compounds: Including positive and negative controls is crucial for validating the experimental system.
-
Positive Control (High BBB-Permeability): A compound like Caffeine or Diazepam, known to readily cross the BBB, confirms that the methodology can detect brain-penetrant molecules.[11]
-
Negative Control (Low BBB-Permeability): A compound like Atenolol or other hydrophilic molecules, which are substrates for efflux pumps like P-glycoprotein (P-gp), confirms the integrity of the BBB in the animal model.[12] this compound itself has been identified as a substrate of P-gp, which is an important factor to consider in data interpretation.[13]
-
Part 2: Quantitative Analysis and Key Metrics
The cornerstone of assessing BBB penetration is the accurate measurement of the compound's concentration in both brain and plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity, specificity, and wide dynamic range.[4][14][15][16]
Bioanalytical Method: LC-MS/MS
A validated LC-MS/MS method is required to quantify this compound in brain homogenate and plasma matrices.[14][17] This involves developing a protocol with specific columns, mobile phases, and mass spectrometer settings to reliably detect and quantify the analyte, often using an isotopically labeled internal standard for precision.[18]
Defining and Comparing Permeability Metrics
Once concentrations are determined, several key ratios are calculated to quantify and compare BBB permeability.
-
Brain-to-Plasma Concentration Ratio (Kp): This is the most straightforward metric, calculated as the ratio of the total concentration of the drug in the brain to that in the plasma at a given time point, or using the area under the curve (AUC).
Kp = Cbrain / Cplasma or AUCbrain / AUCplasma
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more accurate and insightful metric.[19] It corrects for the non-specific binding of the drug to plasma proteins and brain tissue lipids, reflecting the concentration of the "free" or unbound drug that is available to interact with therapeutic targets.[20][21]
Kp,uu = Cu,brain / Cu,plasma
The Kp,uu value provides a direct measure of the net effect of passive diffusion and active transport at the BBB.[21][22]
-
Kp,uu ≈ 1: Suggests that passive diffusion is the primary mechanism of transport across the BBB.[20]
-
Kp,uu > 1: Suggests the involvement of an active influx transporter.
-
Kp,uu < 1: Suggests the compound is a substrate for active efflux transporters (like P-gp), which is a known characteristic of this compound.[13]
Illustrative Data Comparison
The following table presents hypothetical, yet realistic, data that one might obtain from an in vivo study, comparing this compound to standard control compounds. Studies have shown that after intravenous administration, this compound quickly crosses the BBB and accumulates at higher concentrations in the brain than in plasma.[4][5][10]
| Compound | Class | Dose & Route | Peak Plasma Conc. (ng/mL) | Peak Brain Conc. (ng/g) | Kp (AUCbrain/AUCplasma) | Kp,uu | Interpretation |
| This compound | Test Article | 10 mg/kg IV | 1500 | 2500 | ~1.6 - 2.0 | < 0.5 | Crosses BBB, but subject to efflux |
| Caffeine | Positive Control | 10 mg/kg IV | 8000 | 6400 | ~0.8 | ~1.0 | High permeability via passive diffusion |
| Atenolol | Negative Control | 10 mg/kg IV | 5000 | <100 | < 0.02 | < 0.02 | Very low BBB penetration (efflux substrate) |
Note: Data are illustrative and synthesized for comparative purposes based on known properties of the compounds.
Part 3: Step-by-Step Experimental Protocol
This section provides a detailed protocol for determining the Kp of this compound in rats using the brain homogenate method.
Workflow for Brain Homogenate Analysis
Sources
- 1. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 13. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 18. biorxiv.org [biorxiv.org]
- 19. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 21. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Cost-Effective Coptisine Extraction
For researchers and professionals in drug development, the efficient and economical isolation of bioactive compounds is a critical first step. Coptisine, a protoberberine alkaloid primarily found in the rhizomes of Coptis chinensis Franch., has garnered significant attention for its diverse pharmacological activities. However, the commercial viability of this compound-based therapeutics hinges on the cost-effectiveness of its extraction from raw plant materials. This guide provides an in-depth comparison of various this compound extraction methods, offering experimental data and field-proven insights to inform your selection process.
The Evolving Landscape of Natural Product Extraction
Traditional methods for extracting alkaloids like this compound, such as maceration and Soxhlet extraction, have long been employed.[1] While straightforward, these techniques often suffer from long extraction times, high solvent consumption, and potential degradation of thermolabile compounds, rendering them less efficient and environmentally unfriendly.[1] The drive for greener, more sustainable, and economically viable processes has led to the development and optimization of modern extraction techniques. This guide will delve into a comparative analysis of conventional methods against contemporary approaches, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and the use of novel green solvents.
Conventional Extraction Methods: The Baseline
Maceration and Soxhlet Extraction
Maceration involves soaking the plant material in a solvent for an extended period, relying on diffusion to extract the target compounds. Soxhlet extraction offers a continuous process where the solvent is repeatedly cycled through the sample, which can improve efficiency over simple maceration.
Causality of Experimental Choices: The choice of solvent is paramount in these methods. For alkaloids like this compound, ethanol and methanol are common choices due to their ability to dissolve these compounds.[2] Acidification of the solvent can further enhance extraction by converting the alkaloids into their more soluble salt forms.[3]
Limitations: The primary drawbacks of these methods are the lengthy extraction times (often hours to days) and the large volumes of organic solvents required.[1][2] This not only increases operational costs but also raises environmental and safety concerns. The prolonged exposure to heat in Soxhlet extraction can also lead to the degradation of sensitive compounds.[1]
Modern Extraction Techniques: Enhancing Efficiency and Sustainability
Modern techniques leverage physical phenomena like ultrasonic waves, microwaves, and supercritical fluids to accelerate the extraction process, reduce solvent consumption, and improve yields.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to induce cavitation in the solvent. The formation and collapse of these cavitation bubbles create micro-jets and shockwaves that disrupt the plant cell walls, enhancing solvent penetration and mass transfer of the target compounds.[4]
Expertise & Experience: The efficiency of UAE is influenced by several factors, including the choice of solvent, temperature, extraction time, and ultrasonic power. Studies have shown that UAE can significantly reduce extraction times compared to conventional methods, often from hours to minutes, while achieving comparable or even higher yields.[4][5] For instance, a study on the extraction of berberine, a related alkaloid, found that UAE was significantly more efficient than distillation and Soxhlet extraction.[5]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to directly heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the bioactive compounds into the solvent.[6][7]
Trustworthiness: The key advantages of MAE are its speed and efficiency. The direct heating mechanism allows for much shorter extraction times compared to conventional heating methods.[2] Optimized MAE methods have demonstrated significantly higher yields of alkaloids in a fraction of the time required for maceration or Soxhlet extraction.[2][5]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[8][9]
Authoritative Grounding: The primary advantage of SFE is the use of a green solvent. CO₂ is non-toxic, non-flammable, and readily available.[8][9] The solvent properties can be finely tuned by adjusting the temperature and pressure, allowing for selective extraction.[10] After extraction, the CO₂ can be easily removed by depressurization, leaving a solvent-free extract.[8] However, supercritical CO₂ is non-polar, which can limit its efficiency in extracting polar compounds like alkaloids. To overcome this, a polar co-solvent (modifier) such as ethanol or methanol is often added.[10][11]
Green Solvents: A Paradigm Shift in Extraction
The development of "green" solvents, such as Deep Eutectic Solvents (DES) and Ionic Liquids (ILs), represents a significant advancement in sustainable extraction chemistry.[12][13][14]
Deep Eutectic Solvents (DES)
DES are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point much lower than that of the individual components.[14] Natural Deep Eutectic Solvents (NADES) are a subclass of DES prepared from natural, non-toxic compounds like choline chloride, organic acids, and sugars, making them particularly suitable for pharmaceutical and nutraceutical applications.[12][13][14]
Scientific Integrity: The high solubilizing power of DES for a wide range of compounds, including alkaloids, makes them highly effective extraction solvents.[15][16] Studies have shown that DES can achieve higher extraction yields of alkaloids from Coptis chinensis compared to conventional solvents.[17][18] The tunable nature of DES, by altering the HBD and HBA components, allows for the design of solvents with specific selectivities.[13]
Ionic Liquids (ILs)
ILs are salts with a melting point below 100 °C, composed of organic cations and organic or inorganic anions.[19] They exhibit negligible vapor pressure, high thermal stability, and excellent solvating properties for a variety of compounds.[19][20]
Expertise & Experience: The use of ILs in combination with UAE or MAE has been shown to enhance the extraction efficiency of alkaloids.[21][22] The choice of cation and anion can be tailored to optimize the extraction of specific compounds.[22] While effective, the relatively high cost and potential toxicity of some ILs are factors to consider for large-scale applications.[19] However, the development of bio-based ILs is a promising area of research to address these concerns.[23]
Comparative Analysis of Extraction Methods
To facilitate a clear comparison, the following table summarizes the key performance metrics of the discussed extraction methods for alkaloids, including this compound.
| Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | 24 - 168 hours[3] | High | Low to Moderate | Simple, low initial equipment cost | Very slow, high solvent usage, lower efficiency[1] |
| Soxhlet Extraction | 3 - 6 hours[2][5] | High | Moderate | Continuous process, better than maceration | High energy consumption, potential for thermal degradation[1] |
| Ultrasound-Assisted Extraction (UAE) | 20 - 60 minutes[4] | Low to Moderate | High | Rapid, efficient, reduced solvent and energy use[24] | Initial equipment cost |
| Microwave-Assisted Extraction (MAE) | 3 - 30 minutes[2][5] | Low | High | Extremely rapid, highly efficient[6][7] | Initial equipment cost, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | 1 - 3 hours | Low (CO₂ is recycled) | High (with co-solvent)[11] | Green solvent, high purity extract, tunable selectivity[8][9] | High initial equipment cost, may require co-solvent for polar compounds[8][10] |
| Deep Eutectic Solvents (DES) | 15 - 30 minutes (with UAE/MAE)[25] | Low | Very High | Green, biodegradable, high efficiency, tunable[12][13][16] | Recovery of target compound from DES can be challenging |
| Ionic Liquids (ILs) | 30 minutes (with UAE/MAE)[19] | Low | Very High | High efficiency, tunable selectivity[19][21][22] | Higher cost, potential toxicity, recovery challenges[19] |
Cost-Effectiveness Considerations
A direct cost comparison is complex and depends on the scale of operation, local energy costs, and solvent prices. However, a qualitative and semi-quantitative assessment can guide decision-making.
-
Conventional Methods: While the initial equipment cost is low, the high consumption of organic solvents and energy, coupled with long processing times, leads to high operational costs and a larger environmental footprint.
-
UAE and MAE: These methods require a higher initial investment in equipment. However, the significant reduction in extraction time, solvent volume, and energy consumption often leads to a lower overall cost per unit of extracted this compound, especially at larger scales. The increased yield also contributes to better cost-effectiveness.
-
SFE: This technique has the highest initial capital cost. The operational costs can be lower due to the recycling of CO₂. The high purity of the resulting extract may reduce downstream processing costs. SFE is most cost-effective for high-value products where purity is a critical factor.
-
Green Solvents (DES and ILs): The cost of the solvents themselves can vary. Many NADES are prepared from inexpensive starting materials.[13] The primary economic challenge lies in the downstream processing required to separate the extracted this compound from the non-volatile solvent. Efficient recovery and recycling of these solvents are crucial for their economic viability on an industrial scale.
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction of this compound using Carboxylic Acids
This protocol is based on optimized conditions reported for the extraction of alkaloids from Coptis chinensis.[17][18][26][27]
-
Sample Preparation: Grind dried Coptis chinensis rhizomes to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare an aqueous solution of lactic acid (e.g., 96% w/w).[26]
-
Extraction:
-
Post-Extraction:
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the this compound content using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Protocol: Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction
This protocol is a generalized procedure based on reported methods for DES extraction of alkaloids.[25][28][29]
-
DES Preparation: Prepare a DES by mixing a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea or a carboxylic acid like malic acid) in a specific molar ratio (e.g., 1:2).[25] Heat the mixture gently (e.g., 60-80°C) with stirring until a clear, homogeneous liquid is formed.
-
Extraction:
-
Post-Extraction and Recovery:
Visualizing the Workflow
Caption: Generalized workflow for this compound extraction and purification.
Conclusion and Future Outlook
The selection of an appropriate extraction method for this compound requires a careful balance of efficiency, cost, and sustainability. While conventional methods are simple, their high solvent and energy consumption make them less cost-effective and environmentally friendly for large-scale production.
Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer a compelling combination of high yield, short extraction times, and reduced solvent use, making them highly attractive for industrial applications. Supercritical Fluid Extraction (SFE) stands out for its use of a green solvent and the ability to produce high-purity extracts, which is ideal for high-value pharmaceutical applications, despite the higher initial investment.
The use of Deep Eutectic Solvents (DES) , particularly those derived from natural sources (NADES), represents the frontier of green extraction technology. Their low cost, biodegradability, and high efficiency are exceptionally promising. However, further research and development are needed to optimize the downstream processing for the recovery of this compound and the recycling of the solvent to enhance their economic feasibility at an industrial scale.
For researchers and drug development professionals, a move towards modern, greener extraction technologies is not only scientifically advantageous but also economically and environmentally responsible. The data presented in this guide should serve as a valuable resource for making informed decisions in the pursuit of efficient and sustainable this compound extraction.
References
- Natural Deep Eutectic Solvents (NADES): Phytochemical Extraction Performance Enhancer for Pharmaceutical and Nutraceutical Product Development. PMC - NIH. [Link]
- Natural deep eutectic solvents in phytonutrient extraction and other applic
- Deep Eutectic Solvents for the Extraction of Bioactive Compounds from Natural Sources and Agricultural By-Products. MDPI. [Link]
- Comprehensive Evaluation of Deep Eutectic Solvents in Extraction of Bioactive Natural Products. ACS Sustainable Chemistry & Engineering. [Link]
- Application of Deep Eutectic Solvents with Modern Extraction Techniques for the Recovery of Natural Products: A Review. ACS Food Science & Technology. [Link]
- Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. PubMed Central. [Link]
- Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. MDPI. [Link]
- The extraction efficiency of alkaloids from Coptis chinensis using...
- Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. PubMed. [Link]
- Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Frontiers. [Link]
- (PDF) Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents.
- (PDF) Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction.
- A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. PubMed Central. [Link]
- (PDF) Comparison of alkaloid yield obtained using conventional and ultrasound-assisted extraction from Chromolaena odorata.
- Advanced extraction techniques for Berberis species phytochemicals: A review. International Journal of Food Science and Technology. [Link]
- Determination of Protoberberine Alkaloids in Coptis chinensis by Microextraction and High Performance Liquid Chromatography. Taylor & Francis Online. [Link]
- The extraction efficiency of alkaloids from Coptis chinensis by...
- An Extraction Process Based on the Collaborative Extraction of Coptis chinensis Franch. Phytoconstituents Using a Deep Eutectic Solvent and an Organic Solvent. MDPI. [Link]
- Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. PMC - PubMed Central. [Link]
- Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction. PubMed. [Link]
- Extraction of berberine from Coptis chinensis assisted by ionic liquids and microwave: experiments and molecular modeling.
- A comparative study of alkaloid and phenolic compounds in different organs and tissues of Berberis integerrima. PMC - NIH. [Link]
- Highly efficient extraction of alkaloids via bio-derived ionic liquids for complex wound repair.
- Extracting method and application of high-purity this compound.
- Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic A… OUCI. [Link]
- Ultrasonic-assisted extraction of berberine in ionic liquid.
- A method for extracting Coptidis alkaloids co-produced with Coptidis fibrous root as raw material.
- Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction.
- Highly efficient extraction of alkaloids via bio-derived ionic liquids for complex wound repair.
- Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of N
- Comparative modeling of microwave and ultrasound assisted extraction of phenolics and berberine from Coptis teeta Wall. rhizomes. RSC Publishing. [Link]
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds
- Ultrasound-Assisted Extraction: Unlocking the Antibacterial Potential of Coptis chinensis Franch. Against ESBL-Producing Enterobacterales. MDPI. [Link]
- Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant M
- Super Critical Fluid Extraction - The green manufacturing process. Sami-Sabinsa Group. [Link]
- Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic)
- Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes. PMC - PubMed Central. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 3. A comparative study of alkaloid and phenolic compounds in different organs and tissues of Berberis integerrima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 9. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Deep Eutectic Solvents (NADES): Phytochemical Extraction Performance Enhancer for Pharmaceutical and Nutraceutical Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Natural deep eutectic solvents in phytonutrient extraction and other applications [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Highly efficient extraction of alkaloids via bio-derived ionic liquids for complex wound repair | CoLab [colab.ws]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Coptisine for Laboratory Professionals
Navigating the lifecycle of a research chemical extends beyond its application in experiments; it culminates in its safe and compliant disposal. Coptisine, a bioactive isoquinoline alkaloid of significant interest, requires meticulous handling from bench to disposal to ensure the safety of laboratory personnel and protect the environment.[1][2] This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this compound waste streams confidently and responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the compound's risk profile. This compound is not a benign substance; it is classified as a poison and is toxic if ingested.[3] While its therapeutic potential is significant, its inherent toxicity necessitates that all waste streams containing this compound be treated as hazardous.
Toxicological Profile:
-
Acute Toxicity: this compound has demonstrated significant acute toxicity in animal studies, with a reported oral LD50 in mice of approximately 852 mg/kg.[3]
-
Cellular Effects: It is known to be cytotoxic and can induce apoptosis and cell cycle arrest in various cell lines.[4]
-
Handling Hazards: Safety Data Sheets (SDS) indicate that this compound chloride may cause harm if inhaled or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[5] Upon thermal decomposition, it can emit toxic nitrogen oxides (NOx).
Environmental Risk Profile: A crucial aspect of disposal is understanding a chemical's environmental persistence and impact. Based on established estimation models:
-
Soil Mobility: this compound is expected to have no mobility in soil, binding strongly to soil particles.[3]
-
Bioaccumulation: The estimated bioconcentration factor (BCF) in fish is 3, suggesting a low potential for bioaccumulation in aquatic organisms.[3]
-
Persistence: While biodegradation data is limited, this compound contains chromophores that may make it susceptible to degradation by sunlight.[3] It is not expected to hydrolyze or volatilize from water or soil.[3]
Despite a low risk of bioaccumulation, its acute toxicity warrants that it be prevented from entering terrestrial or aquatic ecosystems. Therefore, all this compound waste must be disposed of as hazardous chemical waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by federal and local regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).
RCRA Waste Classification: this compound is not explicitly named on the EPA's P-list (acutely hazardous) or U-list (toxic) of commercial chemical products.[6] Therefore, its classification as hazardous waste is based on its characteristics. Given its toxicological data, it falls under the Toxicity Characteristic . The guiding principle is to manage it as a hazardous waste stream destined for destruction by a licensed facility.
The Causality of Segregation: The core principle of RCRA is "cradle-to-grave" management. This mandates that the waste generator (the laboratory) is responsible for the waste from its creation to its ultimate disposal.[7] Proper segregation at the point of generation is not merely a suggestion but a legal requirement to prevent dangerous reactions and ensure the waste is routed to the correct disposal facility.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling any this compound waste, the appropriate controls must be in place.
| Control Measure | Specification & Rationale |
| Engineering Controls | Certified Chemical Fume Hood: All weighing of solid this compound and preparation of solutions should be performed in a fume hood to prevent inhalation of dust or aerosols. |
| Eye Protection | ANSI Z87.1-rated Safety Glasses with Side Shields or Goggles: Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Nitrile Gloves: Inspected before use. Use proper removal technique to avoid skin contact. Dispose of gloves as contaminated solid waste after handling. |
| Body Protection | Laboratory Coat: Provides a removable barrier to protect skin and personal clothing from contamination. |
Step-by-Step Disposal Protocols
Crucial Directive: There are no validated chemical neutralization or degradation procedures for this compound suitable for a standard laboratory setting. DO NOT attempt to neutralize this compound waste with acids, bases, or other chemicals. The sole accepted disposal strategy is collection, segregation, and transfer to a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health & Safety (EHS) office.
Protocol 4.1: Disposal of Unused or Expired Solid this compound
-
Container Selection: Use a sealable, chemically compatible, solid waste container designated for "Toxic Solid Waste" or "Hazardous Chemical Waste." The container must be in good condition with no leaks or cracks.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing "this compound" (and its CAS No. 3486-66-6) as the constituent.
-
Transfer: If the original manufacturer's container is compromised, carefully transfer the solid this compound into the designated waste container inside a chemical fume hood. If the original container is intact, it can be placed directly into a larger, sealable waste container.
-
Storage: Keep the hazardous waste container sealed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS office.
Protocol 4.2: Disposal of this compound Solutions
Waste must be segregated into halogenated and non-halogenated organic solvents and aqueous waste streams.
-
Container Selection: Use a separate, clearly labeled, and sealable liquid waste container for each type of solution (e.g., "Non-Halogenated Organic Waste," "Aqueous Toxic Waste"). Ensure containers are chemically compatible with the solvent.
-
Labeling: Label each container with a hazardous waste tag. List all chemical constituents and their approximate percentages, including solvents. For example: "Methanol 99%, this compound 1%."
-
Transfer: Pour waste solutions into the appropriate container using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.
-
Storage & Pickup: Seal the container and store it in your lab's designated satellite accumulation area. Arrange for EHS pickup.
Protocol 4.3: Disposal of Contaminated Labware and Debris
This stream includes pipette tips, serological pipettes, contaminated gloves, bench paper, and empty this compound vials.
-
Sharps: All contaminated needles, syringes, or razor blades must be placed immediately into a designated "Sharps Waste" container.
-
Non-Sharp Solid Waste:
-
Container: Use a sealable plastic bag or a lined cardboard box designated for "Contaminated Solid Waste" or "Lab Debris."
-
Procedure: Place all contaminated items (gloves, weigh boats, pipette tips, empty vials, etc.) directly into this container.
-
Labeling: Label the container clearly, indicating that it contains this compound-contaminated debris.
-
Disposal: When full, seal the bag/box and arrange for EHS pickup. Do not dispose of this waste in regular or biomedical trash.
-
-
Contaminated Glassware:
-
Gross Decontamination: Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect all rinsate as liquid hazardous waste (Protocol 4.2).
-
Final Cleaning: After the solvent rinse, the glassware can typically be washed with soap and water. Consult your EHS office for specific institutional policies.
-
This compound Waste Management Workflow
The following diagram outlines the decision-making process for segregating this compound waste at the point of generation.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. pwaste.com [pwaste.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Coptisine
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of Coptisine, a bioactive isoquinoline alkaloid with cytotoxic properties.[1][2] Recognizing the potential hazards associated with powdered chemical compounds, this document moves beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is conducted with the highest degree of protection.
Understanding the Hazard: Why this compound Demands Respect
This compound is a potent cytotoxic agent, meaning it can be toxic to living cells.[1] While its therapeutic potential is an active area of research, this inherent cytotoxicity necessitates careful handling to avoid accidental exposure. The primary routes of occupational exposure to powdered this compound are inhalation of airborne particles, dermal (skin) contact, and accidental ingestion.
Safety Data Sheets (SDS) and available toxicological data indicate that this compound may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing irritation to the respiratory tract, skin, and eyes.[3][4] Some sources classify similar alkaloids as toxic upon ingestion or skin contact, and even fatal if inhaled.[4] Given the fine, easily aerosolized nature of a powdered chemical, a robust personal protective equipment (PPE) strategy is not just recommended—it is essential.
The Core of Protection: A Multi-Layered PPE Approach
A risk-based approach is crucial when selecting PPE for handling this compound. The level of protection should correspond to the specific task and the potential for exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Scenario | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | • Full-face respirator with P100 (or N100) particulate filters• Double nitrile gloves (outer pair with extended cuffs)• Disposable, low-permeability gown with elastic cuffs• Hair bonnet and shoe covers• Safety goggles (worn under the full-face respirator for added protection) |
| Preparation of Solutions | • Certified chemical fume hood• Nitrile gloves• Chemical-resistant lab coat• Safety glasses with side shields or chemical splash goggles |
| In-vitro / In-vivo Experiments | • Nitrile gloves• Lab coat• Safety glasses |
The "Why" Behind the Wear: A Scientific Rationale for PPE Selection
Understanding the function of each piece of PPE is fundamental to its correct use.
-
Respiratory Protection: When handling powdered this compound, the risk of inhaling fine particles is significant.[5] A full-face respirator with P100/N100 filters provides a high level of protection against airborne particulates. This is particularly critical during weighing and aliquoting, where the potential for aerosolization is highest.
-
Hand Protection: Double gloving with nitrile gloves creates a barrier against dermal absorption.[6] The outer glove can be removed and disposed of immediately if contamination is suspected, minimizing the risk of spreading the compound.
-
Body Protection: A disposable, low-permeability gown prevents this compound powder from settling on clothing and skin.[3] Elastic cuffs ensure a snug fit around the inner gloves. For lower-risk activities like working with solutions, a standard lab coat is sufficient.
-
Eye and Face Protection: A full-face respirator provides comprehensive protection. When not using a full-face respirator, safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes when working with this compound solutions.[7]
Procedural Integrity: Donning and Doffing of PPE
The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hair Bonnet and Shoe Covers: Secure hair and cover shoes before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Respirator and Goggles: Put on the full-face respirator and safety goggles.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Gown: Remove the gown by rolling it down and away from the body.
-
Shoe Covers and Hair Bonnet: Remove shoe covers and hair bonnet.
-
Respirator and Goggles: Remove the full-face respirator and goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill Management and Decontamination: A Plan for the Unexpected
Accidents can happen. A well-defined spill response plan is crucial.
For a solid this compound spill:
-
Evacuate and Secure: Alert others and restrict access to the area.
-
Don Appropriate PPE: This includes a full-face respirator.
-
Cover the Spill: Gently cover the powder with absorbent pads and then dampen them with water to prevent the powder from becoming airborne.[8][9]
-
Clean the Area: Carefully wipe the area with the damp absorbent pads, working from the outside of the spill inward.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.[10]
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
For a this compound solution spill:
-
Contain the Spill: Use absorbent pads to surround and absorb the liquid.
-
Clean and Decontaminate: Wipe the area with absorbent pads, then decontaminate as described above.
-
Dispose: All cleanup materials are to be treated as cytotoxic waste.
Waste Disposal: The Final Step in a Safe Workflow
All materials that come into contact with this compound, including gloves, gowns, shoe covers, hair bonnets, absorbent pads, and cleaning materials, must be considered cytotoxic waste.[4][11]
-
Segregation: Cytotoxic waste must be segregated from regular laboratory trash.
-
Containment: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[12][13] These are often color-coded (e.g., yellow or purple) for easy identification.[4]
-
Disposal: Follow your institution's and local regulations for the disposal of cytotoxic waste, which typically involves high-temperature incineration.[4]
By adhering to these comprehensive guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your valuable research. This commitment to a culture of safety is the bedrock of scientific advancement.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet: this compound Chloride.
- GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs.
- Novus Environmental. (2024). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste.
- Ma, W., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine.
- University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety.
- University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure. Safety & Risk Services.
- AirClean Systems. (n.d.). Powder Handling.
- University of British Columbia. (n.d.). Cytotoxic Substances – Waste Management. Safety & Risk Services.
- Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Occupational & Environmental Safety Office.
- Daniels Health. (2019). Guide to Cytotoxic Waste Compliance.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of British Columbia. (2025). Hazardous Drugs Spill Clean Up. Safety & Risk Services.
- Nabhani-Gebara, S., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Oncology Pharmacy Practice.
- WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste.
- The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories.
- Nabhani Gebara, S., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). SAGE Journals.
- Royal Brinkman. (n.d.). Personal protective equipment for crop protection.
Sources
- 1. ipservices.care [ipservices.care]
- 2. england.nhs.uk [england.nhs.uk]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. gerpac.eu [gerpac.eu]
- 11. danielshealth.com [danielshealth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
